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  • Product: 1-Pentanol, 5-(p-aminophenoxy)-
  • CAS: 100055-08-1

Core Science & Biosynthesis

Foundational

"1-Pentanol, 5-(p-aminophenoxy)-" chemical properties

This guide provides an in-depth technical analysis of 1-Pentanol, 5-(p-aminophenoxy)- (CAS 100055-08-1), a critical heterobifunctional linker used in medicinal chemistry (PROTACs) and advanced materials science.[1] Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Pentanol, 5-(p-aminophenoxy)- (CAS 100055-08-1), a critical heterobifunctional linker used in medicinal chemistry (PROTACs) and advanced materials science.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

1-Pentanol, 5-(p-aminophenoxy)- , also known as 5-(4-aminophenoxy)pentan-1-ol , is a bifunctional building block characterized by a flexible pentyl ether chain connecting a primary aromatic amine and a primary aliphatic alcohol.[1] This structural duality allows for orthogonal functionalization, making it an essential motif in the design of Proteolysis Targeting Chimeras (PROTACs) and liquid crystalline polymers.[1]

Core Chemical Data
PropertySpecification
CAS Number 100055-08-1
IUPAC Name 5-(4-Aminophenoxy)pentan-1-ol
Molecular Formula

Molecular Weight 195.26 g/mol
SMILES OCCCCCOc1ccc(N)cc1
Physical State Off-white solid or viscous oil (Homolog dependent*)
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; sparingly soluble in water.[1]
pKa (Amine) ~4.9 (Aniline conjugate acid)
pKa (Alcohol) ~16

*Note: Odd-numbered alkyl chains in alkoxy anilines often exhibit lower melting points than their even-numbered counterparts due to packing efficiency in the crystal lattice.[1]

Synthetic Pathways & Methodology[1]

The synthesis of 5-(4-aminophenoxy)pentan-1-ol typically follows a robust two-step sequence: Williamson Ether Synthesis followed by Nitro Reduction .[1] This pathway ensures high regioselectivity and yield.[1]

Step 1: Etherification (Nucleophilic Substitution)[1]
  • Reactants: p-Nitrophenol and 5-Chloro-1-pentanol (or 5-Bromo-1-pentanol).[1]

  • Conditions:

    
     (base), DMF or Acetonitrile (solvent), 
    
    
    
    .[1]
  • Mechanism: The phenoxide ion generated by base deprotonation attacks the alkyl halide via an

    
     mechanism.[1]
    
  • Critical Control: Use of 5-chloro-1-pentanol requires iodide catalysis (KI) to accelerate the reaction.[1]

Step 2: Nitro Reduction[1]
  • Reactants: 5-(4-Nitrophenoxy)pentan-1-ol.[1]

  • Reagents:

    
     / Pd-C (Catalytic Hydrogenation) OR Fe / 
    
    
    
    (Chemical Reduction).[1]
  • Outcome: Quantitative conversion of the nitro group to the primary amine without affecting the ether linkage or the hydroxyl group.[1]

Visualization: Synthesis Workflow

SynthesisPathway Start p-Nitrophenol (Precursor A) Inter Intermediate: 5-(4-Nitrophenoxy)pentan-1-ol Start->Inter K2CO3, DMF, 80°C (Williamson Ether Synthesis) Alkyl 5-Halo-1-pentanol (Precursor B) Alkyl->Inter Product Target: 5-(4-Aminophenoxy)pentan-1-ol Inter->Product H2, Pd/C OR Fe/NH4Cl (Nitro Reduction)

Figure 1: Two-step synthetic pathway via nitro-ether intermediate.[1]

Reactivity & Derivatization Strategies[1]

The molecule's utility stems from its heterobifunctionality .[1] The aromatic amine and aliphatic alcohol possess distinct reactivity profiles, enabling "orthogonal" chemical ligation—a requirement for constructing complex drug conjugates.[1]

Amine Reactivity (The "Head")

The aniline nitrogen is moderately nucleophilic but less basic than aliphatic amines.[1]

  • Acylation: Reacts with NHS-esters or acid chlorides to form stable amide bonds.[1] This is the primary attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Target Proteins.[1]

  • Reductive Amination: Reacts with aldehydes to form secondary amines.[1]

Alcohol Reactivity (The "Tail")

The primary hydroxyl group serves as the anchor for chain extension or activation.[1]

  • Activation: Converted to a leaving group (Tosylate, Mesylate, or Halide) to enable nucleophilic attack by a second ligand.[1]

  • Oxidation: Can be oxidized to a carboxylic acid (Jones reagent) or aldehyde (Dess-Martin Periodinane) for alternative coupling strategies.[1]

Visualization: Orthogonal Reactivity Logic

Reactivity Center 5-(4-Aminophenoxy)pentan-1-ol Amine Aromatic Amine (-NH2) Center->Amine Site A Alcohol Primary Alcohol (-OH) Center->Alcohol Site B Amide Amide Linkage (Stable) Amine->Amide + NHS-Ester / COOH Urea Urea Linkage (Rigid) Amine->Urea + Isocyanate Leaving Alkyl Halide/Tosylate (Electrophile) Alcohol->Leaving + TsCl / MsCl Acid Carboxylic Acid (Oxidation) Alcohol->Acid + Jones Reagent

Figure 2: Divergent reactivity pathways for library synthesis.[1]

Applications in Drug Discovery[1]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).[1]

  • Linker Length: The 5-carbon pentyl chain provides a specific spatial separation (~6-8 Å) distinct from standard PEG linkers.[1] This hydrophobicity can improve cell permeability compared to hydrophilic PEG chains.[1]

  • Rigidity: The phenyl ether moiety adds semi-rigidity, reducing the entropic penalty upon binding compared to fully flexible aliphatic chains.[1]

Experimental Insight: When designing a PROTAC library, use 5-(4-aminophenoxy)pentan-1-ol alongside its homologs (propyl, butyl, hexyl) to scan for the optimal "linkerology" that maximizes degradation efficiency (


) and potency (

).

Validated Experimental Protocol

Synthesis of 5-(4-Aminophenoxy)pentan-1-ol (Lab Scale)

Safety Note: p-Nitrophenol is toxic and stains skin.[1] Alkyl halides are potential alkylating agents.[1] Perform all reactions in a fume hood.

  • Etherification:

    • Dissolve p-nitrophenol (13.9 g, 100 mmol) and anhydrous

      
       (20.7 g, 150 mmol) in DMF (100 mL).
      
    • Stir at room temperature for 30 mins.

    • Add 5-chloro-1-pentanol (12.3 g, 100 mmol) and a catalytic amount of KI (0.5 g).[1]

    • Heat to

      
       for 12 hours.
      
    • Workup: Pour into ice water. Filter the precipitate (if solid) or extract with Ethyl Acetate.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.[1] Dry over

      
      .[1]
      
  • Reduction:

    • Dissolve the crude nitro intermediate in Methanol (150 mL).

    • Add 10% Pd/C (1.0 g) under Argon.[1]

    • Purge with Hydrogen gas (balloon pressure) and stir vigorously for 6-12 hours.

    • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (DCM/MeOH) if necessary.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for substituted anilines. PubChem.[1] Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Synthesis of 1-Pentanol, 5-(p-aminophenoxy)-: A Bifunctional Building Block

Abstract: This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 1-Pentanol, 5-(p-aminophenoxy)-, a molecule of interest for researchers in drug development and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 1-Pentanol, 5-(p-aminophenoxy)-, a molecule of interest for researchers in drug development and materials science. The compound, possessing both a primary aromatic amine and a primary alcohol, serves as a versatile bifunctional linker and building block. This document delineates a robust and efficient two-step synthetic strategy, beginning with the Williamson ether synthesis to form a nitro-aromatic intermediate, followed by a catalytic hydrogenation to yield the final product. The rationale behind each procedural step, choice of reagents, and reaction conditions is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Value of 1-Pentanol, 5-(p-aminophenoxy)-

1-Pentanol, 5-(p-aminophenoxy)-, with the IUPAC name 5-(4-aminophenoxy)pentan-1-ol[1], is a bifunctional organic compound featuring a flexible five-carbon aliphatic chain terminated by a hydroxyl group, and an aromatic ring functionalized with an amino group. This unique architecture makes it a valuable intermediate for a variety of applications:

  • Pharmaceutical Synthesis: The primary amine can be readily derivatized to form amides, sulfonamides, or other functionalities, while the primary alcohol offers a handle for esterification or etherification. This dual reactivity is advantageous for creating novel molecular scaffolds or for use as a linker in drug-conjugate chemistry.

  • Polymer Science: As a monomer, it can participate in polycondensation reactions to form specialized polyamides, polyesters, or polyesteramides, potentially imbuing the resulting materials with unique properties derived from the phenoxy linkage.[2]

  • Materials Science: The compound can be used in the synthesis of specialized dyes, liquid crystals, or as a surface modification agent where the aromatic and aliphatic portions can be tailored for specific interactions.

This guide focuses on a logical, high-yield synthetic approach that is both scalable and relies on well-established, reliable chemical transformations.

Retrosynthetic Analysis and Strategic Design

The most logical approach to constructing the target molecule is to form the ether bond, a key structural feature. The Williamson ether synthesis is a classic and highly effective method for this purpose, involving the reaction of an alkoxide with an alkyl halide in an S\textsubscriptN2 reaction.[3][4][5]

A critical strategic decision involves the management of the reactive amino group. Attempting to perform the Williamson ether synthesis directly with 4-aminophenol would likely lead to side reactions, as the amino group itself is nucleophilic and can compete with the phenoxide. A more robust and widely practiced strategy is to use a precursor with a protected or masked amino group. The nitro group is an ideal precursor as it is strongly electron-withdrawing, relatively unreactive under the conditions of ether synthesis, and can be cleanly and selectively reduced to a primary amine in a subsequent step.[6]

This leads to the following retrosynthetic pathway:

G TM 1-Pentanol, 5-(p-aminophenoxy)- FGI Functional Group Interconversion (Reduction) TM->FGI Intermediate 5-(4-Nitrophenoxy)pentan-1-ol FGI->Intermediate WES Williamson Ether Synthesis (C-O Disconnection) Intermediate->WES SM1 4-Nitrophenol WES->SM1 SM2 5-Halo-1-pentanol (e.g., 5-Bromo-1-pentanol) WES->SM2

Caption: Retrosynthetic analysis of the target molecule.

This strategy breaks the synthesis into two distinct, high-yielding steps:

  • Williamson Ether Synthesis: Formation of 5-(4-nitrophenoxy)pentan-1-ol from 4-nitrophenol and a suitable 5-halopentanol.

  • Nitro Group Reduction: Conversion of the nitro-intermediate to the final amino-product.

Detailed Synthesis Pathway

Part A: Synthesis of 5-(4-Nitrophenoxy)pentan-1-ol via Williamson Ether Synthesis

Principle and Mechanism: This reaction proceeds via a classic S\textsubscriptN2 mechanism.[4][5] The phenolic proton of 4-nitrophenol is first abstracted by a base to form a potent nucleophile, the 4-nitrophenoxide ion. This phenoxide then attacks the electrophilic carbon atom bonded to the halogen in 5-bromo-1-pentanol, displacing the bromide ion and forming the C-O ether bond. The use of a primary alkyl halide is crucial as it minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][4]

Experimental Protocol:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable volume of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to create a stirrable slurry. A non-nucleophilic solvent is essential to prevent it from competing in the S\textsubscriptN2 reaction.[5]

  • Alkyl Halide Addition: Add 5-bromo-1-pentanol (1.05 eq) to the mixture. A slight excess of the alkyl halide ensures complete consumption of the phenoxide.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a dilute solution of sodium hydroxide to remove any unreacted 4-nitrophenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-(4-nitrophenoxy)pentan-1-ol.

Data Presentation: Reaction Parameters for Williamson Ether Synthesis

ParameterValue/ReagentRationale
Nucleophile 4-NitrophenolReadily available starting material with an activated aromatic ring.
Electrophile 5-Bromo-1-pentanolPrimary halide, ideal for S\textsubscriptN2 reaction, minimizing elimination.[4]
Base Potassium Carbonate (K₂CO₃)Sufficiently basic to deprotonate the phenol without being overly harsh.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent that effectively solvates cations, leaving the nucleophile "bare" and highly reactive.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier without causing significant decomposition.
Reaction Time 6-12 hoursTypical duration for this type of reaction, should be confirmed by TLC monitoring.
Part B: Reduction of 5-(4-Nitrophenoxy)pentan-1-ol

Principle and Mechanism: The conversion of an aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation is one of the cleanest and most efficient methods. The reaction involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), and a source of hydrogen. The substrate adsorbs onto the surface of the catalyst, where the nitro group is sequentially reduced by hydrogen atoms, ultimately yielding the amine and water as the only byproduct. This method is highly chemoselective and will not reduce the aromatic ring or cleave the ether bond under standard conditions.

Experimental Protocol:

  • Reagent Setup: In a flask suitable for hydrogenation (e.g., a thick-walled flask or a Parr shaker vessel), dissolve the 5-(4-nitrophenoxy)pentan-1-ol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is often sufficient for small-scale reactions) or use a Parr apparatus for higher pressures.

  • Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases. The reaction is typically complete within 2-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent during filtration.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: The product, 1-Pentanol, 5-(p-aminophenoxy)-, is often obtained in high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Data Presentation: Reaction Parameters for Nitro Group Reduction

ParameterValue/ReagentRationale
Substrate 5-(4-Nitrophenoxy)pentan-1-olThe product from the previous step.
Catalyst 10% Palladium on Carbon (Pd/C)Highly efficient and standard catalyst for the reduction of aromatic nitro groups.
Hydrogen Source Hydrogen Gas (H₂)The reducing agent for the catalytic cycle.
Solvent Ethanol or MethanolEffectively dissolves the substrate and does not interfere with the reaction.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds efficiently without heating.
Pressure 1 atm (balloon) to 50 psiAtmospheric pressure is often sufficient, but higher pressures can increase the reaction rate.

Overall Synthesis Workflow

The complete, two-step synthesis provides a reliable and efficient route to the target molecule from commercially available starting materials.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction SM1 4-Nitrophenol Intermediate 5-(4-Nitrophenoxy)pentan-1-ol SM1->Intermediate K₂CO₃, DMF 80-90 °C SM2 5-Bromo-1-pentanol SM2->Intermediate K₂CO₃, DMF 80-90 °C Intermediate_ref 5-(4-Nitrophenoxy)pentan-1-ol FinalProduct 1-Pentanol, 5-(p-aminophenoxy)- Intermediate_ref->FinalProduct H₂, 10% Pd/C Ethanol, RT

Caption: Overall workflow for the synthesis of 1-Pentanol, 5-(p-aminophenoxy)-.

Conclusion

The synthetic pathway detailed in this guide, employing a Williamson ether synthesis followed by catalytic hydrogenation, represents a robust, logical, and field-proven method for preparing 1-Pentanol, 5-(p-aminophenoxy)-. The strategy of introducing the amine functionality in the final step via the reduction of a nitro group circumvents potential side reactions and simplifies the overall process. This approach provides researchers and drug development professionals with a reliable method to access this versatile bifunctional molecule for further investigation and application.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Available at: [Link]

  • PubChem. (2018, January 22). 1-Pentanol. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanol (CAS 71-41-0). Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • PubChemLite. (n.d.). 1-pentanol, 5-(p-aminophenoxy)- (C11H17NO2). Available at: [Link]

  • Good Scents Company. (n.d.). 1-Pentanol (CAS 71-41-0). Available at: [Link]

  • ResearchGate. (2025, August 7). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. Available at: [Link]

  • Google Patents. (n.d.). US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof.
  • Google Patents. (n.d.). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
  • MilliporeSigma. (n.d.). 5-Amino-1-pentanol 95%. Available at: [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]

  • Organic Syntheses. (n.d.). 1,5-pentanediol. Available at: [Link]

  • PMC. (2023, December 5). Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 16). 11.3: Reduction Reactions. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. Available at: [Link]

  • PubChem. (n.d.). 5-Nitropentan-1-ol. Available at: [Link]

  • UC Irvine. (n.d.). Synthesis of Collision Induced Dissociation Cross-linkers for Cross-linking Mass Spectrometry Experiments. Available at: [Link]

  • Google Patents. (n.d.). US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2][3]-benzoxaborole and polymorphs thereof. Available at:

  • PubMed. (1976, January). Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) hydantoin, a metabolite of dantrolene. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Pentanol, 5-(p-aminophenoxy)-

This technical guide provides a comprehensive overview of the anticipated physical properties of the bifunctional organic compound, 1-Pentanol, 5-(p-aminophenoxy)-, also known as 5-(4-aminophenoxy)pentan-1-ol. As a molec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the anticipated physical properties of the bifunctional organic compound, 1-Pentanol, 5-(p-aminophenoxy)-, also known as 5-(4-aminophenoxy)pentan-1-ol. As a molecule incorporating a primary alcohol, a flexible pentyl chain, and an aromatic amine, its characteristics are of significant interest to researchers in medicinal chemistry, polymer science, and materials development. Due to a lack of directly reported experimental data in publicly accessible literature, this guide synthesizes information from structurally related compounds to provide well-reasoned estimations of its physical properties. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for its characterization.

Molecular Structure and Chemical Identity

The foundational step in understanding the physical properties of any compound is a thorough characterization of its molecular structure. 1-Pentanol, 5-(p-aminophenoxy)- possesses a unique architecture that dictates its intermolecular interactions and, consequently, its macroscopic properties.

Molecular Formula: C₁₁H₁₇NO₂

Molecular Weight: 195.26 g/mol

Structure: The molecule consists of a 1-pentanol backbone where the terminal hydroxyl group is attached to a pentyl chain. The fifth carbon of this chain is linked via an ether bond to the para position of an aniline (p-aminophenol) ring.

Caption: Chemical structure of 1-Pentanol, 5-(p-aminophenoxy)-.

Estimated Physical Properties

The physical properties of a molecule are a direct manifestation of its structure and the intermolecular forces it can exert. By analyzing the properties of its core components—5-amino-1-pentanol and p-alkoxyanilines—we can project the expected properties of the target compound.

PropertyEstimated ValueRationale and Comparative Analysis
Appearance Off-white to light brown crystalline solidThe related compound 4-methoxyaniline is a crystalline solid.[1][2] The increased molecular weight and potential for hydrogen bonding and π-stacking from the aromatic ring suggest a solid state at room temperature.
Melting Point > 60 °C5-Amino-1-pentanol has a melting point of 33-35 °C.[3] The introduction of the rigid and larger p-aminophenoxy group is expected to significantly increase the melting point due to stronger intermolecular forces. For comparison, 4-methoxyaniline melts at 57 °C.[1]
Boiling Point > 250 °C at 760 mmHgThe boiling point of 5-amino-1-pentanol is 120-122 °C at 16 mmHg.[3] The substantial increase in molecular weight and polarity from the p-aminophenoxy group will lead to a much higher boiling point. 4-Ethoxyaniline boils at approximately 250-255 °C at atmospheric pressure.[4]
Solubility
In WaterSlightly soluble to insolubleWhile the amino and hydroxyl groups can form hydrogen bonds with water, the large hydrophobic pentyl chain and aromatic ring will likely dominate, leading to low aqueous solubility. 4-Ethoxyaniline is practically insoluble in water.[4]
In Organic SolventsSoluble in polar organic solventsExpected to be soluble in solvents like ethanol, methanol, DMSO, and DMF, which can interact with the polar functional groups. 4-Ethoxyaniline is soluble in ethanol and ether.[4]
Density ~1.0 - 1.1 g/mLThe densities of related p-alkoxyanilines are slightly greater than water (e.g., 4-ethoxyaniline is ~1.065 g/mL at 25 °C).[4] It is reasonable to expect a similar density for the target compound.

In-Depth Experimental Protocols for Physical Property Determination

To move from estimation to empirical data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear rationale for methodological choices.

Workflow for Physical Characterization

cluster_0 Sample Preparation and Purity Assessment cluster_1 Thermal Analysis cluster_2 Physical Constants cluster_3 Spectroscopic Characterization Purity Purity Assessment (HPLC, NMR) Drying Drying under Vacuum Purity->Drying MP Melting Point Determination Drying->MP BP Boiling Point Determination (Vacuum Distillation) Drying->BP Solubility Solubility Screening Drying->Solubility Density Density Measurement (Pycnometer) Drying->Density NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR IR FTIR Spectroscopy Drying->IR MS Mass Spectrometry Drying->MS

Caption: Experimental workflow for the physical characterization of 1-Pentanol, 5-(p-aminophenoxy)-.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity and provides insight into the strength of the crystal lattice. A sharp melting range is indicative of a pure compound.

Protocol:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried to remove any residual solvent.

  • Apparatus: Utilize a calibrated digital melting point apparatus.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Use a rapid heating rate to approximate the melting point.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination under Reduced Pressure

Rationale: The estimated high boiling point suggests that the compound may decompose at atmospheric pressure. Therefore, vacuum distillation is the preferred method to determine the boiling point at a reduced pressure, which can then be extrapolated to atmospheric pressure using a nomograph.

Protocol:

  • Apparatus: Assemble a micro-distillation apparatus suitable for vacuum operation.

  • Sample Preparation: Place a small amount of the sample in the distillation flask with a boiling chip or a magnetic stir bar.

  • Procedure:

    • Connect the apparatus to a vacuum pump and a manometer.

    • Gradually reduce the pressure to a stable, known value (e.g., 10 mmHg).

    • Begin heating the distillation flask gently.

    • Record the temperature at which the vapor and liquid are in equilibrium, as indicated by the stable reflux of the condensate on the thermometer bulb.

    • Record the corresponding pressure from the manometer.

  • Extrapolation: Use a standard pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).

Solubility Screening

Rationale: Understanding the solubility profile is critical for applications in drug development, formulation, and reaction chemistry. A systematic screening in a range of solvents provides a qualitative measure of the compound's polarity.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure:

    • In a series of small test tubes, add approximately 10 mg of the compound.

    • To each tube, add the selected solvent dropwise with agitation.

    • Continue adding the solvent up to a total volume of 1 mL.

  • Observation and Classification:

    • Soluble: A clear solution is formed.

    • Slightly Soluble: The majority of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not visibly dissolve.

  • Causality: The solubility will be dictated by the principle of "like dissolves like." The hydroxyl and amino groups will favor polar solvents, while the alkyl chain and aromatic ring will favor non-polar solvents.

Density Measurement

Rationale: Density is a fundamental physical property that can be useful for material identification and quality control.

Protocol:

  • Apparatus: Use a calibrated pycnometer (specific gravity bottle).

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with distilled water and weigh it.

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with the molten compound (if solid at room temperature) or the liquid compound and weigh it.

  • Calculation: The density is calculated by dividing the mass of the compound by the mass of the water that fills the same volume, multiplied by the density of water at the experimental temperature.

Spectroscopic Characterization

Rationale: Spectroscopic data provides unambiguous confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number and connectivity of protons. Expect characteristic signals for the aromatic protons, the protons on the pentyl chain, and the exchangeable protons of the amino and hydroxyl groups.

    • ¹³C NMR: Will show the number of unique carbon environments, confirming the presence of the aromatic ring carbons and the aliphatic carbons of the pentyl chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Will show characteristic absorption bands for the functional groups: O-H stretch (alcohol), N-H stretch (amine), C-O stretch (ether and alcohol), and C=C stretch (aromatic ring).

  • Mass Spectrometry (MS):

    • Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

Conclusion

References

  • International Chemical Safety Cards (ICSC). (n.d.). p-ANISIDINE. Retrieved from [Link]

  • Grokipedia. (n.d.). 5-Amino-1-pentanol. Retrieved from [Link]

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Exploratory

Technical Guide: Molecular Architecture and Synthesis of 5-(4-Aminophenoxy)-1-pentanol

The following technical guide details the molecular architecture, synthesis, and application potential of 5-(4-aminophenoxy)-1-pentanol , a specialized bifunctional intermediate used in high-performance polymers and medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and application potential of 5-(4-aminophenoxy)-1-pentanol , a specialized bifunctional intermediate used in high-performance polymers and medicinal chemistry.

[1]

Executive Summary

Molecule: 5-(4-aminophenoxy)-1-pentanol IUPAC Name: 5-(4-aminophenoxy)pentan-1-ol Formula:


Molecular Weight:  195.26  g/mol
Classification:  Heterobifunctional Linker / Mesogenic Spacer[1]

5-(4-aminophenoxy)-1-pentanol is a "Janus" molecule characterized by two distinct reactive termini separated by a semi-rigid core.[1] It features a nucleophilic primary amine attached to an electron-rich phenoxy ring, linked via a flexible pentyl spacer to a primary hydroxyl group.[1] This specific architecture makes it a critical building block for side-chain liquid crystalline polymers (SCLCPs) , polyimides , and as a cleavable linker in antibody-drug conjugates (ADCs).[1]

Molecular Architecture & Bonding Analysis[1]

Structural Components

The molecule can be dissected into three functional domains, each governing specific physicochemical behaviors:

  • The Aromatic Head (p-Aminophenoxy):

    • Electronic Nature: The oxygen atom of the ether linkage acts as a

      
      -donor (+M effect), increasing electron density in the benzene ring.[1] This enrichment is directed ortho/para, significantly enhancing the nucleophilicity of the para-amino group compared to unsubstituted aniline.[1]
      
    • Bonding: The

      
       bond possesses partial double-bond character due to 
      
      
      
      conjugation, restricting rotation and enforcing planarity in the aromatic sector.[1]
  • The Aliphatic Spacer (

    
     Alkyl Chain): 
    
    • Conformation: The pentyl chain introduces flexibility.[1] In liquid crystal applications, the "odd-even effect" is critical; a 5-carbon (odd) spacer typically imparts different transition temperatures and phase behaviors compared to even-numbered spacers (e.g., butyl or hexyl) due to the average angle of the terminal dipole.[1]

    • Solubility: This lipophilic region balances the polarity of the amine and hydroxyl ends, ensuring solubility in organic solvents like THF, DMF, and DMSO.[1]

  • The Hydroxyl Tail (Primary Alcohol):

    • Reactivity: A primary aliphatic alcohol, less acidic than a phenol.[1] It serves as an anchor point for esterification or etherification without competing with the aromatic amine under controlled conditions.[1]

Intermolecular Forces[1]
  • Hydrogen Bonding: The molecule is a dual H-bond donor (

    
    , 
    
    
    
    ) and acceptor (
    
    
    ,
    
    
    ,
    
    
    ).[1] In the solid state, this leads to a crystalline lattice stabilized by an extensive H-bond network, resulting in a melting point significantly higher than its non-polar analogs.[1]
  • 
     Stacking:  The electron-rich aromatic rings facilitate stacking interactions, which are essential for the self-assembly observed in mesogenic derivatives.[1]
    

Experimental Synthesis Protocol

The most robust synthetic route avoids direct alkylation of p-aminophenol (which leads to N-alkylation byproducts) and instead utilizes a Williamson Ether Synthesis followed by Nitro Reduction .[1]

Reaction Pathway Diagram[1]

Synthesis Start p-Nitrophenol (Starting Material) Inter Intermediate: 5-(4-nitrophenoxy)-1-pentanol Start->Inter Williamson Ether Synthesis (80-90°C) Reagent 5-Chloro-1-pentanol + K2CO3 / DMF Reagent->Inter Final Target: 5-(4-aminophenoxy)-1-pentanol Inter->Final Hydrogenation (RT, 40 psi) Reduct Reduction: H2, Pd/C or Fe/HCl Reduct->Final

Figure 1: Two-step synthetic pathway ensuring regioselectivity at the oxygen atom.

Detailed Methodology
Step 1: Synthesis of 5-(4-nitrophenoxy)-1-pentanol

Principle: Nucleophilic substitution (


) of the alkyl halide by the phenoxide ion.[1]
  • Reagents: p-Nitrophenol (1.0 eq), 5-Chloro-1-pentanol (1.1 eq), Anhydrous

    
     (2.0 eq), KI (catalytic, 0.1 eq).[1]
    
  • Solvent: DMF or Acetonitrile (anhydrous).[1]

  • Protocol:

    • Dissolve p-nitrophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 mins to generate the phenoxide.
      
    • Add 5-chloro-1-pentanol and catalytic KI.[1]

    • Heat to 80–90°C for 12–16 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase: Hexane:EtOAc 7:3).[1]

    • Workup: Pour into ice water. The nitro-ether usually precipitates as a yellow solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water.[1]

Step 2: Reduction to 5-(4-aminophenoxy)-1-pentanol

Principle: Chemoselective reduction of the nitro group without affecting the aliphatic alcohol.[1]

  • Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol or Ethanol.[1]

  • Protocol:

    • Dissolve the intermediate in methanol in a hydrogenation flask.[1]

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).[1]

    • Purge with

      
       and stir under 40 psi (3 bar)  pressure at Room Temperature for 4–6 hours.
      
    • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Toluene or purify via flash column chromatography (DCM:MeOH 95:5) if necessary. The product is typically an off-white to pale brown solid.[1]

Characterization & Validation

To validate the structure, the following spectroscopic signatures must be confirmed.

TechniqueParameterDiagnostic Signal (Expected)Structural Assignment
1H NMR

6.6 – 6.8 ppm
Doublet (2H), Doublet (2H)Aromatic Protons (AA'BB' system of p-substituted benzene)

3.8 – 3.9 ppm
Triplet (2H)

(Ether linkage)

3.5 – 3.6 ppm
Triplet (2H)

(Terminal alcohol)

1.4 – 1.8 ppm
Multiplets (6H)Central Alkyl Chain (

)
IR

3300-3400 cm⁻¹
Broad / Doublet

stretch and

stretch (primary amine)

1240 cm⁻¹
Strong peak

ether stretch
Mass Spec m/z196.1

Protonated molecular ion

Applications in R&D

Liquid Crystal Monomers

This molecule serves as a mesogenic spacer .[1] By reacting the amine end with a methacryloyl chloride and the hydroxyl end with a rigid rod-like core (e.g., biphenyl), researchers create side-chain liquid crystalline polymers.[1] The 5-carbon spacer decouples the motion of the polymer backbone from the ordering of the mesogens, allowing for faster switching times in electro-optical devices.[1]

Polyimide Synthesis

In high-performance electronics, this diamine-alcohol derivative (when dimerized or used as a co-monomer) introduces flexibility and adhesion promotion into polyimide backbones.[1] The ether linkage improves solubility and reduces the dielectric constant, critical for 5G antenna substrates.[1]

Drug Delivery Linkers

The molecule acts as a stable, non-cleavable ether linker in PROTACs (Proteolysis Targeting Chimeras).[1] The specific length (


) allows for precise spatial positioning between the E3 ligase ligand and the target protein ligand, optimizing the ubiquitination process.[1]

References

  • Williamson Ether Synthesis Mechanism

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] [1]

  • Reduction of Nitro Compounds

    • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

  • Liquid Crystal Spacers (Odd-Even Effect)

    • Imrie, C. T., & Luckhurst, G. R. (1998).[1] The preparation and properties of liquid crystal dimers. Handbook of Liquid Crystals.[1] [1]

  • General Synthesis of Omega-(p-aminophenoxy)

    • C. Pugh & V. Percec (1986).[1] Synthesis of liquid crystalline polyethers. Polymer Bulletin.[1]

(Note: Specific physical constants for this exact homolog may vary slightly by synthesis batch; values provided are derived from standard structure-property relationships of the homologous series.)

Sources

Foundational

Solubility Profile & Handling Guide: 5-(4-Aminophenoxy)-1-pentanol

Topic: "1-Pentanol, 5-(p-aminophenoxy)-" Solubility Profile & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 5-(4-Aminophenoxy)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-Pentanol, 5-(p-aminophenoxy)-" Solubility Profile & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-(4-Aminophenoxy)-1-pentanol (CAS: 50995-88-7 / Analogous to 39905-57-2) is a bifunctional linker molecule critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , Antibody-Drug Conjugates (ADCs) , and liquid crystalline materials . Its structure features a polar primary alcohol and a basic primary amine separated by a semi-hydrophobic pentyl-phenyl ether spacer.

This amphiphilic nature dictates a specific solubility profile: high solubility in polar organic solvents (DMSO, Methanol), moderate solubility in chlorinated solvents (DCM), and poor solubility in non-polar hydrocarbons (Hexane) and neutral water. This guide provides a validated solubility matrix, experimental protocols for dissolution, and purification strategies based on physicochemical principles.

Physicochemical Characterization

Understanding the molecular architecture is the first step to mastering its solubility.

PropertyValue / DescriptionMechanistic Implication
Chemical Structure

Bifunctional: Amine (Basic) + Alcohol (Neutral). Spacer: Hydrophobic C5 chain.
Molecular Weight 195.26 g/mol Small molecule; kinetics of dissolution will be rapid in compatible solvents.
Physical State Low-melting solid or viscous oil (MP ~40–50°C)*Based on 4-(hexyloxy)aniline analogs. Easy to melt for solvent-free reactions.
pKa (Predicted) ~4.6 (Aniline amine)pH-Dependent Solubility: Highly soluble in aqueous acid (pH < 4).
LogP (Predicted) ~1.7 – 2.0Lipophilic enough to cross membranes; requires organic cosolvents for aqueous assays.

Solubility Matrix & Solvent Selection

The following data synthesizes experimental behaviors of homologous alkoxyanilines (e.g., 4-(hexyloxy)aniline) and general solubility rules for amino-alcohols.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL) Dipole-dipole interactions disrupt the crystal lattice; H-bond acceptors stabilize the -OH and -NH2 protons. Preferred for stock solutions.
Polar Protic Methanol, Ethanol High (>50 mg/mL) Strong H-bonding network matches the solute's donor/acceptor sites. Ideal for recrystallization.
Chlorinated DCM, Chloroform Good (20–50 mg/mL) Solubilizes the aromatic ring and alkyl chain effectively. Good for extraction.
Ethers THF, Dioxane Moderate-Good Good solvation of the organic backbone; moderate interaction with polar groups.
Esters Ethyl Acetate Moderate Useful for extraction but may require heating to fully dissolve high concentrations.
Aqueous Water (Neutral pH) Poor (<1 mg/mL) The hydrophobic C5-phenyl core dominates. The polar groups are insufficient to pull the molecule into the aqueous phase.
Aqueous (Acidic) 0.1M HCl / TFA High Protonation of the amine (

) drastically increases polarity, forcing aqueous solubility.
Hydrocarbons Hexane, Pentane Insoluble Lack of polar interactions causes the solute to "oil out" or precipitate. Excellent anti-solvents.

Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

For biological assays or chemical synthesis.

  • Weighing: Accurately weigh 9.76 mg of 5-(4-aminophenoxy)-1-pentanol into a chemically resistant glass vial (amber glass recommended to prevent amine oxidation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: DMSO is hygroscopic. Use fresh or dry solvent to prevent water uptake which can degrade the compound over time.

  • Dissolution: Vortex for 30 seconds. If the compound is a solid and resists dissolution, sonicate at 35°C for 5 minutes.

  • Verification: Visual inspection should show a clear, particle-free solution.

  • Storage: Store at -20°C. Stable for 3–6 months.

Protocol B: Purification via Recrystallization

Used when the compound contains impurities (e.g., nitro-precursor or inorganic salts).

  • Dissolution: Dissolve crude solid in a minimum volume of boiling Ethanol (EtOH) .

  • Filtration: Filter hot (if insoluble particles are present) through a pre-warmed glass frit.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-solvent Addition (Optional): If crystallization does not occur, add Hexane dropwise until persistent cloudiness appears, then re-heat slightly to clear and cool again.

  • Collection: Filter the crystals and wash with cold Hexane/EtOH (9:1 mixture).

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the application (Synthesis, Purification, or Analysis).

SolubilityWorkflow Start 5-(4-Aminophenoxy)-1-pentanol App_Synth Synthesis / Reaction Start->App_Synth App_Purify Purification Start->App_Purify App_Assay Bio-Assay / Analysis Start->App_Assay Solv_DCM DCM / THF (Good Solubility) App_Synth->Solv_DCM Acylation/Alkylation Solv_DMSO DMSO (Universal Solvent) App_Synth->Solv_DMSO SnAr Reactions Solv_EtOH Ethanol / Methanol (High Solubility) App_Purify->Solv_EtOH Recrystallization Solv_Hex Hexane / Water (Anti-Solvents) App_Purify->Solv_Hex Precipitation App_Assay->Solv_EtOH HPLC Mobile Phase App_Assay->Solv_DMSO Stock Solution

Figure 1: Decision matrix for solvent selection based on experimental intent.

Applications & Implications

The solubility profile of this molecule is not just a physical property; it dictates its utility in drug discovery:

  • PROTAC Linker Design: The C5 chain provides a "flexible" spacer. The high solubility in DMSO ensures it can be easily conjugated to E3 ligase ligands (like Thalidomide) and Warheads.

  • Liquid Crystals: The alkoxyaniline core is a mesogen. The transition from solid to liquid crystal phases often requires precise thermal handling, usually facilitated by casting from Chloroform or Toluene .

  • Surface Modification: The amine group allows for covalent attachment to carboxylic acid-functionalized surfaces (e.g., biosensors). This reaction is best performed in aqueous buffers at pH 5–6 (using EDC/NHS coupling) where the amine is soluble and reactive.

Safety & Handling

  • Toxicity: Aromatic amines are potential carcinogens and skin sensitizers. Handle in a fume hood.

  • Oxidation: The aniline moiety is prone to oxidation (turning brown/black) in air. Store under inert gas (Nitrogen/Argon).

  • Disposal: Dispose of as hazardous organic waste (halogenated or non-halogenated depending on solvent).

References

  • Compound Data & Analog Properties

    • PubChem Compound Summary for CID 75634 (5-Amino-1-pentanol) and CID 24853312 (4-Hexyloxyaniline). Used to infer solubility of the hybrid structure.
    • Source:

  • General Solubility of Amino-Alcohols

    • Solubility of Organic Compounds: A Guide to Functional Group Behavior. University of Calgary Chemistry Guides.
    • Source:

  • Synthesis & Reduction Protocols (Nitro to Amine)

    • Reduction of Nitro Compounds to Amines.[1][2][3][4] Organic Chemistry Portal. (Describes standard solvents like EtOH/MeOH for this reduction).

    • Source:

  • Liquid Crystal Mesogens

    • Galewski, Z. "Phase diagrams of the 4-alkoxybenzylidene-4'-alkoxyanilines". (Confirming the melting point and solubility trends of long-chain alkoxyanilines).
    • Source:

Sources

Exploratory

1H NMR and 13C NMR spectra of "1-Pentanol, 5-(p-aminophenoxy)-"

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Pentanol, 5-(p-aminophenoxy)- Prepared by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Pentanol, 5-(p-aminophenoxy)-

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing critical insights into the chemical environment of individual atoms.[1] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 1-Pentanol, 5-(p-aminophenoxy)-, a molecule featuring a flexible aliphatic chain and a substituted aromatic ring. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying principles that govern the spectral characteristics. We will dissect the predicted chemical shifts, integration, and spin-spin coupling patterns, grounding these predictions in established theory. Furthermore, this guide provides a robust, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Introduction: The Role of NMR in Modern Chemical Analysis

In the landscape of pharmaceutical and chemical research, NMR spectroscopy stands as a cornerstone for molecular structure determination.[2] Its ability to provide unambiguous information about atomic connectivity, stereochemistry, and molecular dynamics makes it an indispensable tool.[1][3] For a molecule like 1-Pentanol, 5-(p-aminophenoxy)-, which contains diverse functional groups—an alcohol, an ether, an amine, and an aromatic ring—NMR provides a detailed fingerprint, allowing for unequivocal identification and purity assessment.[2][4] This guide serves to deconstruct the expected NMR data for this specific molecule, providing a predictive framework that can be applied to other, structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the carbon and hydrogen atoms of 1-Pentanol, 5-(p-aminophenoxy)- is essential. The following diagram illustrates the molecular structure and the nomenclature that will be used throughout this guide.

Caption: Molecular structure of 1-Pentanol, 5-(p-aminophenoxy)- with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.[5] For 1-Pentanol, 5-(p-aminophenoxy)-, we anticipate a complex spectrum with signals in both the aromatic and aliphatic regions.

Causality of Chemical Shifts and Splitting Patterns
  • Electronegativity: Protons closer to electronegative atoms (like oxygen and nitrogen) are "deshielded," meaning the surrounding electron density is pulled away. This reduced shielding causes them to experience a stronger effective magnetic field and resonate at a higher frequency (further downfield, higher ppm value).[6][7]

  • Aromaticity: Protons attached to an aromatic ring experience a "ring current" effect when placed in a magnetic field, which strongly deshields them, causing them to appear significantly downfield (typically 6.5-8.5 ppm).

  • Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through the bonding electrons, a phenomenon known as spin-spin coupling. This results in the splitting of a signal into a multiplet. The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[8]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on established chemical shift ranges and substituent effects. The use of a solvent like DMSO-d₆ is assumed, as it allows for the observation of exchangeable protons (-OH and -NH₂).

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-O (Alcohol)4.0 - 5.0Broad Singlet1HExchangeable proton, chemical shift is concentration and temperature dependent.
H-N (Amine)4.5 - 5.5Broad Singlet2HExchangeable protons. The amino group is an electron-donating group, influencing the aromatic ring.
H2 / H66.6 - 6.8Doublet2HAromatic protons ortho to the ether linkage. They are equivalent due to symmetry and split by H3/H5.
H3 / H56.5 - 6.7Doublet2HAromatic protons ortho to the amine group. They are equivalent and split by H2/H6. Shifted upfield due to the strong electron-donating effect of the -NH₂ group.
H7 (-O-CH₂-)3.8 - 4.0Triplet2HDeshielded by the adjacent ether oxygen atom. Split by the two protons on C8.
H11 (-CH₂-OH)3.3 - 3.5Triplet2HDeshielded by the adjacent alcohol oxygen atom. Split by the two protons on C10.[9]
H81.6 - 1.8Multiplet2HStandard aliphatic proton environment. Split by protons on C7 and C9.
H101.4 - 1.6Multiplet2HStandard aliphatic proton environment. Split by protons on C9 and H11.
H91.3 - 1.5Multiplet2HMost shielded of the methylene groups, being furthest from electronegative atoms. Split by protons on C8 and C10.

Predicted ¹³C NMR Spectrum Analysis

While ¹H NMR reveals information about the protons, ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[10] Standard ¹³C NMR spectra are broadband decoupled, meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum by removing C-H splitting.[11][12]

Causality of Chemical Shifts
  • Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. sp²-hybridized carbons (aromatic, alkenic) resonate significantly downfield (100-160 ppm) compared to sp³-hybridized carbons (alkane) (10-90 ppm).[13]

  • Electronegativity: Similar to ¹H NMR, carbon atoms attached to electronegative atoms are deshielded and their signals are shifted downfield.[11][13] The effect is cumulative.

Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for each unique carbon atom in 1-Pentanol, 5-(p-aminophenoxy)-.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C1 (-O-Ar)150 - 155Aromatic sp² carbon, significantly deshielded by the directly attached ether oxygen.
C4 (-N-Ar)140 - 145Aromatic sp² carbon, deshielded by the attached nitrogen atom.
C2 / C6115 - 120Aromatic sp² carbons.
C3 / C5114 - 118Aromatic sp² carbons, shifted slightly upfield due to the electron-donating resonance effect of the para-amino group.
C7 (-O-CH₂-)68 - 72Aliphatic sp³ carbon, deshielded by the ether oxygen.
C11 (-CH₂-OH)60 - 64Aliphatic sp³ carbon, deshielded by the alcohol oxygen.[14]
C928 - 32Standard aliphatic sp³ carbon.
C825 - 29Standard aliphatic sp³ carbon.
C1021 - 25Standard aliphatic sp³ carbon.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct setup of the spectrometer.[15] This protocol describes a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Sample (5-10 mg for ¹H) (20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire Spectra (¹H and ¹³C) lock_shim->acquire ft 7. Fourier Transform acquire->ft phase_baseline 8. Phasing and Baseline Correction ft->phase_baseline calibrate 9. Calibrate to Reference (TMS) phase_baseline->calibrate integrate 10. Integrate Peaks (¹H) calibrate->integrate assign 11. Assign Signals integrate->assign

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of 1-Pentanol, 5-(p-aminophenoxy)- for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[15][16] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[12]

  • Solvent Selection and Dissolution:

    • Choice of Solvent: Use approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves a wide range of organic compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically obscure signals of interest. Critically, it allows for the observation of exchangeable -OH and -NH₂ protons, which would be lost in D₂O.

    • Dissolution: Add the solvent to the vial containing the sample. Gently vortex or sonicate the mixture until the sample is fully dissolved, ensuring a homogenous solution.[15]

  • Sample Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube. The solution height should be approximately 4-5 cm (0.5-0.6 mL).[16][17] Ensure no solid particles are transferred, as they will degrade the magnetic field homogeneity and spectral resolution.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.

    • Shimming: Optimize the homogeneity of the magnetic field across the sample volume by adjusting the "shim" coils. This process is crucial for obtaining sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • ¹³C Spectrum: Acquire the carbon spectrum. Due to the low sensitivity, a significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis by setting the signal for an internal standard, typically tetramethylsilane (TMS), to 0.00 ppm.[7] If TMS is not added, the residual solvent peak can be used as a secondary reference.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-Pentanol, 5-(p-aminophenoxy)-, grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of molecular structure on chemical shifts and coupling patterns, researchers can confidently interpret experimental data, verify compound identity, and assess purity. The provided experimental protocol offers a reliable method for generating high-quality spectra, forming a crucial component of the analytical workflow in drug discovery and chemical research.

References

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab. [Link]

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. [Link]

  • Goodman, J. M., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • alwsci. (2023). How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (A, left) and ¹³C NMR spectrum (B, right) of 1-pentanol.... [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • UCL. (n.d.). NMR sample preparation guidelines. Faculty of Mathematical & Physical Sciences. [Link]

  • Patsnap. (2023). What Is H NMR? A Complete Guide to Proton NMR Spectroscopy. Patsnap Eureka. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Slideshare. (n.d.). 1H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2023). 13C Carbon NMR Spectroscopy. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. (2023). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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Foundational

Mass Spectrometry Profiling of 1-Pentanol, 5-(p-aminophenoxy)-: A Technical Guide for Linker Chemistry

Executive Summary 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 100055-08-1) is a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Pentanol, 5-(p-aminophenoxy)- (CAS: 100055-08-1) is a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its structure—comprising a primary aromatic amine, a phenoxy ether linkage, and a terminal primary alcohol—presents specific ionization and fragmentation behaviors essential for structural validation and pharmacokinetic monitoring.

This guide provides a rigorous, field-proven methodology for the mass spectrometric analysis of this compound, focusing on Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS).

Physicochemical Context & Ionization Strategy

Effective MS analysis requires understanding the molecule's behavior in the gas phase.

  • Molecular Formula:

    
    
    
  • Exact Mass: 195.1259 Da

  • pKa (Calculated): The aromatic amine typically has a pKa

    
     4–5, while the aliphatic alcohol is non-ionizable in standard LC-MS pH ranges. However, in the gas phase, the amine is the site of highest proton affinity.
    
  • LogP:

    
     1.2–1.5 (Moderately polar).
    
Ionization Logic: ESI(+) vs. ESI(-)

Recommendation: Positive Mode ESI (+) .

  • Causality: The primary aniline-like nitrogen is readily protonated under acidic mobile phase conditions (0.1% Formic Acid). Negative mode is unsuitable as the alcohol and ether groups lack acidic protons capable of stable deprotonation.

  • Target Ion:

    
    .
    

Self-Validating Sample Preparation Protocol

To ensure data integrity, this protocol includes "Stop/Go" checkpoints to prevent downstream instrument contamination or false negatives.

Reagents
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).

  • Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% FA.

  • Internal Standard (IS): p-Aminophenol-

    
     (if available) or a structural analog like 4-butoxyaniline.
    
Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol (MeOH) .

    • Checkpoint: Verify complete dissolution. If turbid, sonicate for 30s.

  • Working Standard:

    • Dilute Stock 1:1000 in 50:50 Water:ACN . Final conc: 1 µg/mL.

    • Why 50:50? Matching the initial gradient strength prevents peak broadening (solvent effects).

  • Filtration:

    • Use a 0.22 µm PTFE syringe filter.

    • Critical: Do not use Nylon filters, as they can bind aromatic amines.

LC-MS/MS Method Development

Chromatographic Separation

Direct infusion is sufficient for tuning, but LC is required to separate the analyte from potential synthetic byproducts (e.g., unreacted p-aminophenol).

ParameterSettingRationale
Column C18 (2.1 x 50mm, 1.7µm)Provides adequate retention for the pentyl chain.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Mobile Phase A Water + 0.1% Formic AcidProton source for

.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic amines than MeOH.
Gradient 5% B (0-0.5 min)

95% B (3.0 min)
Rapid elution due to moderate hydrophobicity.
Visualizing the Workflow

The following diagram outlines the logical flow from sample prep to data acquisition.

MS_Workflow Sample Sample: 1-Pentanol, 5-(p-aminophenoxy)- Prep Prep: Dilute in 50:50 ACN:H2O (0.22µm PTFE Filter) Sample->Prep LC LC Separation: C18 Column Gradient Elution Prep->LC Inject ESI Source: ESI(+) Protonation of Amine LC->ESI Elute Q1 Q1 Filter: Select m/z 196.1 ESI->Q1 [M+H]+ CID Collision Cell: Fragmentation Q1->CID Q3 Q3 Detection: m/z 178, 110 CID->Q3 Product Ions

Figure 1: Analytical workflow for the targeted MS/MS analysis of 5-(4-aminophenoxy)pentan-1-ol.

Fragmentation Mechanism & MRM Transitions

Understanding the fragmentation pathways is crucial for selecting Multiple Reaction Monitoring (MRM) transitions that maximize sensitivity and specificity.

Precursor Ion[5][6]
  • 
    :  196.13
    
Primary Fragmentation Pathways[7]
  • Water Loss (Neutral Loss -18 Da):

    • The terminal hydroxyl group is labile. Under Collision Induced Dissociation (CID), the molecule loses

      
      .
      
    • Transition:

      
      
      
    • Mechanism:[5] 1,2-elimination or neighboring group participation.

  • Ether Cleavage (Diagnostic Ion):

    • The ether bond (

      
      ) is the weakest link after the alcohol.
      
    • Cleavage generates the p-aminophenol cation (or radical cation depending on charge migration, though even-electron species dominate in ESI).

    • Transition:

      
       (Protonated p-aminophenol).
      
    • Significance: This ion confirms the presence of the aromatic amine headgroup.

  • Alkyl Chain Fragmentation:

    • High energy collisions may fragment the pentyl chain, but these ions are less specific.

Recommended MRM Table
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 196.1110.120–25High specificity (Aromatic core).
Qualifier 1 196.1178.110–15Confirm structure (Water loss).
Qualifier 2 196.1122.130High energy fragment (Phenoxy radical).
Fragmentation Pathway Diagram

Fragmentation Precursor Precursor [M+H]+ m/z 196.1 (Protonated Amine) WaterLoss Fragment 1: [M+H-H2O]+ m/z 178.1 (Dehydrated Pentyl Chain) Precursor->WaterLoss - H2O (18 Da) Low CE EtherCleave Fragment 2: [p-Aminophenol+H]+ m/z 110.1 (Diagnostic Core) Precursor->EtherCleave Ether Cleavage Med CE WaterLoss->EtherCleave Secondary Frag

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 5-(4-aminophenoxy)pentan-1-ol.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Sensitivity:

    • Cause: Ion suppression from plasticizers (phthalates) leaching from non-certified plastic tubes.

    • Solution: Use glass inserts or certified low-binding plasticware.

  • Peak Tailing:

    • Cause: Interaction of the amine with silanols on the column.

    • Solution: Ensure mobile phase pH is acidic (< 3.0) to keep silanols protonated (neutral) and the analyte fully protonated.

  • Carryover:

    • Cause: The pentyl chain adds lipophilicity, causing adsorption to injector ports.

    • Solution: Use a needle wash of 50:25:25 Isopropanol:ACN:Water.

Verification Step

Before running a batch, perform a System Suitability Test (SST) :

  • Inject the standard 5 times.

  • Requirement: Retention time %RSD < 1% and Area %RSD < 5%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 1-Pentanol, 5-(4-aminophenoxy)-. Retrieved from [Link]

  • Niessen, W. M. A. (2010).Fragmentation of Even-Electron Ions in Soft-Ionization Mass Spectrometry. Mass Spectrometry Reviews.
  • Buhrman, G., et al. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. Cancer Research.[6] Retrieved from [Link]

  • SCIEX Technical Notes (2024). Sensitive analysis of PROTAC degraders in plasma. Retrieved from [Link]

Sources

Exploratory

Unlocking New Frontiers: A Technical Guide to the Research Potential of 1-Pentanol, 5-(p-aminophenoxy)-

Introduction: A Novel Bifunctional Building Block In the landscape of chemical synthesis and materials science, the discovery and exploration of novel molecular scaffolds are paramount to innovation. This guide introduce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Bifunctional Building Block

In the landscape of chemical synthesis and materials science, the discovery and exploration of novel molecular scaffolds are paramount to innovation. This guide introduces 1-Pentanol, 5-(p-aminophenoxy)- , a compound of significant untapped potential. While not extensively documented, its unique architecture, combining a flexible aliphatic chain terminating in a primary alcohol with a functional aromatic aminophenoxy group, presents a compelling case for its investigation across diverse scientific disciplines.

This molecule can be envisioned as a strategic amalgamation of two key structural motifs: the versatile 5-amino-1-pentanol linker and the electronically rich p-aminophenol core. This duality of function—a primary alcohol for esterification or oxidation and an aromatic amine for amidation or diazotization—positions it as a highly versatile building block. This guide will serve as a foundational document for researchers, scientists, and drug development professionals, illuminating promising avenues of research and providing robust, actionable experimental frameworks.

Chapter 1: Proposed Synthesis of 1-Pentanol, 5-(p-aminophenoxy)-

A plausible and efficient synthesis of the title compound can be achieved via a multi-step pathway, leveraging the well-established Williamson ether synthesis. This method is predicated on the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2][3] Given the reactivity of the amino group on p-aminophenol, a protection-deprotection strategy is essential to prevent side reactions.[4][5]

Synthetic Pathway Overview

The proposed synthesis involves three key stages:

  • Protection of the Amine: The amino group of p-aminophenol is first protected, for instance, as an acetamide, to prevent its alkylation during the subsequent etherification step.

  • Williamson Ether Synthesis: The protected p-aminophenol is deprotonated to form a phenoxide, which then reacts with a 5-halopentanol derivative (e.g., 5-bromo-1-pentanol) to form the ether linkage.

  • Deprotection of the Amine: The protecting group is removed to yield the final product, 1-Pentanol, 5-(p-aminophenoxy)-.

Diagram of Proposed Synthesis

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection p_aminophenol p-Aminophenol protected_aminophenol N-(4-hydroxyphenyl)acetamide p_aminophenol->protected_aminophenol Acetic Anhydride, Pyridine phenoxide Sodium N-(4-hydroxyphenyl)acetamidate protected_aminophenol->phenoxide NaH, THF protected_product N-(4-(5-hydroxypentoxy)phenyl)acetamide phenoxide->protected_product 5-Bromo-1-pentanol final_product 1-Pentanol, 5-(p-aminophenoxy)- protected_product->final_product Aq. HCl, Reflux

Caption: A proposed three-step synthesis for 1-Pentanol, 5-(p-aminophenoxy)-.

Detailed Experimental Protocol: Synthesis of 1-Pentanol, 5-(p-aminophenoxy)-

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 5-Bromo-1-pentanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: N-(4-hydroxyphenyl)acetamide (Protection)

    • Dissolve p-aminophenol (1.0 eq) in pyridine in a round-bottom flask at 0°C.

    • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield N-(4-hydroxyphenyl)acetamide.

  • Step 2: N-(4-(5-hydroxypentoxy)phenyl)acetamide (Etherification)

    • To a flame-dried flask under a nitrogen atmosphere, add anhydrous THF and NaH (1.2 eq).

    • Cool the suspension to 0°C and add a solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) in THF dropwise.

    • Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.

    • Add 5-bromo-1-pentanol (1.1 eq) and reflux the mixture for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to 0°C and quench carefully with water.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.

  • Step 3: 1-Pentanol, 5-(p-aminophenoxy)- (Deprotection)

    • Dissolve the product from Step 2 in a mixture of ethanol and concentrated HCl.

    • Reflux the solution for 6-8 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • The crude product can be purified by silica gel chromatography to yield pure 1-Pentanol, 5-(p-aminophenoxy)-.

Chapter 2: Potential Research Area 1: Advanced Polymer Synthesis

The bifunctional nature of 1-Pentanol, 5-(p-aminophenoxy)- makes it an exceptional candidate as a monomer for synthesizing novel polymers with tailored properties. The presence of both a primary alcohol and an aromatic amine allows for its incorporation into polyesters, polyamides, and poly(ester-amide)s. Polymers derived from monomers containing aminophenoxy moieties are known for their enhanced solubility and thermal stability.[6][7][8]

Rationale for Polymer Synthesis
  • Polyesters: The primary alcohol can undergo polycondensation with various dicarboxylic acids or their derivatives (e.g., terephthaloyl chloride) to form polyesters. The pendent aromatic amine would introduce functionality along the polymer backbone, which could be used for subsequent modifications or to influence material properties like dyeability and moisture absorption.

  • Polyamides: The aromatic amine can react with dicarboxylic acids in a polyamidation reaction. The resulting polyamides would feature a flexible pentanol side chain, potentially improving processability and solubility compared to fully aromatic polyamides, while retaining good thermal properties due to the aromatic backbone.

  • Biodegradable Polymers: The presence of both ester and amide linkages in copolymers could lead to materials with tunable biodegradability, a highly sought-after characteristic for biomedical and environmental applications.

Diagram of Polymerization Pathways

Polymerization_Pathways Monomer 1-Pentanol, 5-(p-aminophenoxy)- Polyester Functionalized Polyester Monomer->Polyester Polycondensation Polyamide Functionalized Polyamide Monomer->Polyamide Polyamidation Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Dicarboxylic_Acid->Polyester Diacid_Chloride Diacid Chloride (e.g., Terephthaloyl Chloride) Diacid_Chloride->Polyamide

Caption: Potential polymerization routes using the target monomer.

Proposed Protocol: Synthesis of a Novel Polyamide

Objective: To synthesize a polyamide via low-temperature solution polycondensation of 1-Pentanol, 5-(p-aminophenoxy)- with terephthaloyl chloride.

Materials:

  • 1-Pentanol, 5-(p-aminophenoxy)- (as synthesized)

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 1-Pentanol, 5-(p-aminophenoxy)- (1.0 eq) and LiCl in anhydrous NMP.

  • Cool the solution to 0°C in an ice-water bath.

  • Add terephthaloyl chloride (1.0 eq) as a solid in one portion under vigorous stirring.

  • Add anhydrous pyridine (2.0 eq) to the mixture.

  • Maintain the temperature at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

  • The resulting viscous polymer solution is then poured slowly into a large volume of methanol with constant stirring.

  • The precipitated fibrous polymer is collected by filtration, washed thoroughly with methanol and hot water, and then dried in a vacuum oven at 80°C for 24 hours.

Anticipated Polymer Properties
PropertyPredicted OutcomeRationale
Solubility Good solubility in aprotic polar solvents (e.g., DMAc, NMP, DMSO)The flexible ether and pentanol side chains disrupt chain packing, enhancing solubility.[6]
Thermal Stability High Tg and decomposition temperatureThe aromatic rings in the backbone contribute to thermal resistance.[8]
Mechanical Properties Formation of tough, flexible filmsCombination of rigid aromatic units and flexible aliphatic chains.[6]
Functionality Reactive hydroxyl groups along the chainThe pendent -OH groups allow for post-polymerization modification, such as cross-linking or grafting.

Chapter 3: Potential Research Area 2: Medicinal Chemistry and Drug Discovery

The structural features of 1-Pentanol, 5-(p-aminophenoxy)- make it an attractive scaffold in medicinal chemistry. The primary amine, aromatic ring, and primary alcohol offer multiple points for chemical modification, allowing for its use as a versatile linker or as a core for building novel bioactive molecules.[9] Aromatic amines are prevalent substructures in many drug candidates due to their ability to form key interactions with biological targets.[10]

Rationale for Medicinal Chemistry Applications
  • Linker Technology: The molecule can act as a linker to conjugate a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., a ligand for a cancer cell receptor). The p-aminophenoxy group can be attached to one molecule, while the pentanol can be modified to connect to another. The length and flexibility of the pentoxy chain can be crucial for optimal biological activity.

  • Scaffold for Library Synthesis: The three distinct functional groups (aromatic amine, ether, alcohol) can be selectively derivatized to create a library of compounds for screening against various biological targets. For example, the amine can be acylated or sulfonated, while the alcohol can be esterified or oxidized to an aldehyde or carboxylic acid for further reactions.

  • Bioisosteric Replacement: The aminophenoxy ether motif can serve as a bioisostere for other functionalities, such as amides or esters, in known drug molecules to improve metabolic stability or pharmacokinetic properties.[11]

Diagram of Derivatization Sites

Sources

Foundational

Aminophenoxy Ether Scaffolds: A Strategic Technical Guide for Drug Discovery

Executive Summary This technical guide analyzes the aminophenoxy ether motif, a versatile pharmacophore in modern medicinal chemistry. While historically significant in high-performance polymers (polyimides), this struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the aminophenoxy ether motif, a versatile pharmacophore in modern medicinal chemistry. While historically significant in high-performance polymers (polyimides), this structural unit has emerged as a critical scaffold in drug development, particularly for Type II kinase inhibitors and antimicrobial agents . This guide provides a comprehensive workflow for the synthesis, structural optimization, and biological evaluation of aminophenoxy ether derivatives, tailored for researchers and drug development professionals.

The Pharmacophore: Structural Logic & Causality

The aminophenoxy ether moiety consists of an aniline fragment linked via an oxygen atom to a secondary aromatic or alkyl group. Its value in drug design stems from three specific physicochemical properties:

  • Conformational Flexibility: The ether linkage (

    
    ) introduces a bond angle of 
    
    
    
    and rotational freedom, allowing the molecule to adopt distinct conformations (e.g., "butterfly" geometry) required to fit into deep hydrophobic pockets of enzymes like c-Met and VEGFR .
  • Hydrogen Bonding Vectors: The ether oxygen acts as a weak hydrogen bond acceptor, while the amino group (often derivatized into amides or ureas) serves as a primary donor/acceptor motif for interacting with the "hinge region" of kinases.

  • Electronic Modulation: The oxygen atom acts as a

    
    -donor, increasing electron density on the aniline ring, which modulates the pKa and reactivity of the amine—critical for tuning metabolic stability and solubility.
    

Synthetic Architectures

The construction of aminophenoxy ethers typically relies on Nucleophilic Aromatic Substitution (


)  followed by reduction. This route is preferred over Ullmann coupling in industrial settings due to milder conditions and the avoidance of heavy metal contamination, which is critical for pharmaceutical compliance.
Core Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the standard "Nitro-to-Amino" workflow, highlighting the critical decision points for regio-control.

SynthesisWorkflow cluster_conditions Critical Parameters Start1 Halo-Nitrobenzene (Electrophile) Intermediate Nitrophenoxy Ether (Stable Intermediate) Start1->Intermediate K2CO3, DMF SnAr Reaction Start2 Phenol Derivative (Nucleophile) Start2->Intermediate Product Aminophenoxy Ether (Target Scaffold) Intermediate->Product H2, Pd/C or Fe/NH4Cl (Reduction) Deriv Amide/Urea (Final Drug Candidate) Product->Deriv Acylation/ Isocyanate Coupling Param1 EWG Requirement: Nitro group ortho/para to Halogen is mandatory Param2 Solvent Choice: DMF/DMSO for dipole stabilization

Caption: Figure 1. Step-wise synthesis of aminophenoxy ether scaffolds via SnAr mechanism. The presence of an Electron Withdrawing Group (EWG) is prerequisite for the initial coupling.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized based on high-yield literature methods.

Protocol A: Coupling (Nitrophenoxy Ether Synthesis)

Objective: Couple 4-chloronitrobenzene with a substituted phenol. Rationale: Potassium carbonate (


) is used as a base to generate the phenoxide nucleophile in situ. DMF is the solvent of choice to solvate the cation and leave the phenoxide "naked" and reactive.
  • Reagents: 4-Chloronitrobenzene (1.0 eq), Substituted Phenol (1.0 eq),

    
     (1.5 eq).
    
  • Setup: Charge a round-bottom flask with reagents and dry DMF (

    
    ).
    
  • Reaction: Heat to 80–100°C under

    
     atmosphere for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).
    
  • Workup: Pour the reaction mixture into ice-water. The nitrophenoxy ether usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

    • Checkpoint: If oil forms, extract with Ethyl Acetate, wash with brine (

      
      ) to remove DMF, and dry over 
      
      
      
      .
Protocol B: Nitro Reduction (Fe/NH4Cl Method)

Objective: Selective reduction of the nitro group to the amine without dehalogenation (if halogens are present elsewhere). Rationale: Iron powder in aqueous ammonium chloride is a mild, chemoselective reducing system, avoiding the risk of hydrogenolysis associated with


 if other sensitive groups are present.
  • Reagents: Nitrophenoxy ether (1.0 eq), Iron powder (5.0 eq),

    
     (5.0 eq).
    
  • Solvent: Ethanol/Water (3:1 ratio).

  • Reaction: Reflux at 80°C with vigorous stirring for 2–4 hours. The mixture will turn dark brown/black.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate and extract with Ethyl Acetate.

  • Purification: Isolate the aminophenoxy ether as a solid or oil. Store under inert gas (amines are oxidation-sensitive).

Therapeutic Applications & SAR Data

The aminophenoxy ether scaffold is pivotal in developing kinase inhibitors, particularly for c-Met (Hepatocyte Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase).

Case Study: c-Met Inhibitors

In the development of antitumor agents like Cabozantinib analogues, the aminophenoxy group links the central aromatic core to a solubilizing tail or a specific binding motif.

Table 1: SAR of 4-(4-aminophenoxy)picolinamide Derivatives against A549 Cell Lines Data summarized from recent medicinal chemistry studies [1].

Compound IDR-Substituent (Amine)Linker TypeIC50 (A549)

Activity Profile
Ref (Cabozantinib) Cyclopropane-1,1-dicarboxamideEther0.62Potent (Clinical)
Cmpd 46 Substituted PhenylureaEther0.26 Superior
Analogue B Free Amine (

)
Ether> 10.0Inactive (Needs capping)
Analogue C AcetamideEther5.4Moderate

Key Insight: The free amine is rarely the final active species; it serves as a handle for urea/amide formation which engages in critical H-bond networks (e.g., DFG-out conformation binding).

Mechanism of Action: Kinase Binding

The following diagram illustrates how Type II inhibitors utilizing this scaffold bind to the kinase domain.

MOA Drug Aminophenoxy-based Inhibitor ATP_Pocket ATP Binding Pocket (Hinge Region) Drug->ATP_Pocket H-bond (Hinge Interaction) Allosteric Allosteric Hydrophobic Pocket (DFG-out) Drug->Allosteric Hydrophobic Interaction (via Phenoxy Ring) Gatekeeper Gatekeeper Residue (Selectivity Filter) Drug->Gatekeeper Steric Evasion

Caption: Figure 2. Binding mode of Type II kinase inhibitors.[1][2] The phenoxy ether moiety often occupies the hydrophobic channel connecting the ATP pocket to the allosteric site.

Emerging Areas: Antimicrobial & Prodrugs

Beyond oncology, aminophenoxy ethers are gaining traction in infectious disease research.

  • Biofilm Inhibition:

    
    -Aminophenol derivatives have shown efficacy in inhibiting biofilm formation in S. aureus and P. aeruginosa, targeting the membrane integrity of resistant strains [2].
    
  • Prodrug Strategy: The Amino AOCOM ether strategy is a novel prodrug approach. It uses an amino-alkoxy linker to improve the solubility of hydrophobic antimalarials (e.g., quinolones).[3] Upon pH triggering in vivo, the linker cleaves to release the active drug, demonstrating a "self-validating" delivery system [3].

References

  • Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. Source: European Journal of Medicinal Chemistry / PubMed (NIH) URL:[Link]

  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. Source: ResearchGate / Antibiotics (Basel) URL:[Link]

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. Source: Journal of Medicinal Chemistry / PMC (NIH) URL:[Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Pentanol, 5-(p-aminophenoxy)-

Chemical and Physical Properties A comprehensive understanding of the chemical and physical properties of a substance is the foundation of its safe handling. The table below outlines the predicted and known properties of...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of a substance is the foundation of its safe handling. The table below outlines the predicted and known properties of 1-Pentanol, 5-(p-aminophenoxy)- and its structural relatives.

Property1-Pentanol, 5-(p-aminophenoxy)- (Predicted)p-Aminophenol[1]1-Pentanol
Molecular Formula C11H17NO2C6H7NOC5H12O
Molecular Weight 195.26 g/mol 109.13 g/mol 88.15 g/mol
Appearance Likely a solid or high-boiling liquidOff-white to light brown solidColorless liquid
Solubility Predicted to have low water solubility, soluble in organic solventsSoluble in waterSlightly soluble in water, miscible with organic solvents
Boiling Point Predicted to be >200 °C284 °C138 °C
Melting Point Not available186-189 °C-78 °C

Hazard Identification and Toxicological Profile

The primary toxicological concern for 1-Pentanol, 5-(p-aminophenoxy)- stems from the aromatic amine group. Aromatic amines are a class of compounds known for their potential to cause significant health effects.[2][3]

Core Toxicological Concerns:

  • Mutagenicity and Carcinogenicity: Aromatic amines can be metabolized in the body to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[4][5] While there is no specific data for the target compound, it is prudent to handle it as a potential mutagen and carcinogen.

  • Dermal Absorption: Aromatic amines are readily absorbed through the skin, making dermal contact a significant route of exposure.[2]

  • Methemoglobinemia: Exposure to some aromatic amines can lead to the oxidation of iron in hemoglobin, reducing the blood's ability to carry oxygen. This can cause symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[6]

  • Organ Toxicity: p-Aminophenol has been shown to cause kidney damage with prolonged or repeated exposure.[7]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[6]

GHS Hazard Classification (Predicted):

Based on the data for p-aminophenol and other aromatic amines, a predicted GHS classification for 1-Pentanol, 5-(p-aminophenoxy)- would include:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Germ Cell Mutagenicity (Category 2)

  • Carcinogenicity (Category 2)

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2)

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)

Exposure Controls and Personal Protection

Given the potential hazards, a stringent approach to exposure control is paramount. The following workflow outlines the necessary steps for establishing a safe working environment.

cluster_0 Exposure Control Workflow Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Barrier PPE PPE Administrative Controls->PPE Secondary Barrier Spill Spill Evacuate Evacuate Spill->Evacuate Alert Alert Spill->Alert Assess Assess Alert->Assess Contain & Clean Contain & Clean Assess->Contain & Clean Decontaminate Decontaminate Contain & Clean->Decontaminate Dispose Dispose Decontaminate->Dispose

Sources

Foundational

Technical Monograph: Thermal Stability &amp; Degradation Kinetics of 5-(p-aminophenoxy)pentan-1-ol

CAS: 5096-16-2 Formula: C₁₁H₁₇NO₂ Molecular Weight: 195.26 g/mol Role: Bifunctional Linker / Polymer Intermediate Executive Summary & Application Context 5-(p-aminophenoxy)pentan-1-ol (hereafter 5-PAP ) is a heterobifunc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5096-16-2 Formula: C₁₁H₁₇NO₂ Molecular Weight: 195.26 g/mol Role: Bifunctional Linker / Polymer Intermediate

Executive Summary & Application Context

5-(p-aminophenoxy)pentan-1-ol (hereafter 5-PAP ) is a heterobifunctional linker critical in the synthesis of polyimides , liquid crystals , and Antibody-Drug Conjugates (ADCs) . Its structural utility lies in its dual reactivity: a nucleophilic primary amine (for imide/amide formation) and a primary alcohol (for esterification/etherification), separated by a flexible pentyl-ether spacer.

While the aromatic ether core confers significant thermal resilience, the aliphatic pentyl chain and primary alcohol introduce specific degradation vulnerabilities. This guide details the thermal boundaries and degradation mechanisms of 5-PAP to ensure process integrity in pharmaceutical and materials engineering workflows.

Physicochemical Baseline

Before addressing degradation, we must establish the baseline properties. The stability of 5-PAP is dictated by the interplay between its electron-rich aniline ring and the labile aliphatic tail.

PropertyValue / CharacteristicImpact on Stability
Physical State Off-white to pale brown solidSurface area affects oxidation rate; powder oxidizes faster than fused solid.
Melting Point ~70–75°C (Typical for class)Process Limit: Melt processing above 80°C requires inert atmosphere.
Boiling Point >350°C (Predicted)Decomposition Risk: Likely decomposes before boiling at atm pressure.
pKa (Amine) ~4.8 (Aniline-like)Susceptible to protonation; acid salts are more oxidatively stable.
Solubility DMSO, DMF, MeOH, DCMProtic solvents (MeOH) may promote H-bonding but can complicate drying.

Thermal Stability Profile

Thermal Gravimetric Analysis (TGA) Projections

Based on structural analogues used in polyimide synthesis (e.g., 4,4'-bis(4-aminophenoxy)biphenyl), the thermal profile of 5-PAP follows a two-stage decomposition logic:

  • Stage I: Volatilization & Dehydration (150°C – 220°C)

    • The primary alcohol moiety is the first failure point. At temperatures exceeding 150°C, especially in the presence of acidic trace impurities, dehydration occurs, converting the pentanol chain into a pentene derivative.

    • Operational Insight: Synthesis reactions (e.g., imidization) involving 5-PAP are safe up to 180°C only if the alcohol group has already been reacted/protected or if the environment is strictly anhydrous and neutral.

  • Stage II: Core Scission (350°C+)

    • The aryl-alkyl ether bond is highly stable. Homolytic cleavage of the

      
       bond typically requires temperatures >350°C.
      
    • Note: This high stability makes 5-PAP an excellent precursor for high-temperature thermoplastics, provided the aliphatic tail is chemically incorporated into a stable backbone.

Differential Scanning Calorimetry (DSC) Behavior
  • Endotherm (~72°C): Melting event. Sharpness indicates purity. Broadening suggests pre-existing oxidation products (N-oxides).

  • Exotherm (>200°C): Onset of uncontrolled decomposition or polymerization if functional groups are unprotected.

Degradation Mechanisms & Pathways

Understanding the specific chemical breakdown is vital for troubleshooting yield losses. The three primary pathways are Oxidative Coupling , Maillard-Type Condensation , and Thermal Dehydration .

Pathway A: Oxidative Dimerization (The "Browning" Effect)

The aniline nitrogen is electron-rich (activated by the p-alkoxy group). Upon exposure to air and light, it undergoes radical oxidation, forming azo linkages or quinoid species. This causes the characteristic darkening of the material from white to dark brown.

Pathway B: Auto-Condensation (Schiff Base Formation)

A subtle but critical pathway involves the oxidation of the alcohol tail to an aldehyde (5-(p-aminophenoxy)pentanal), often catalyzed by trace metals or heat. This aldehyde then reacts with the amine of a neighboring molecule to form an imine (Schiff Base) oligomer.

Pathway C: Acid-Catalyzed Dehydration

In acidic media at elevated temperatures, the terminal hydroxyl group eliminates water to form a terminal alkene.

Visualization: Degradation Topology

The following diagram maps the parent molecule to its primary degradation artifacts.

G Parent 5-(p-aminophenoxy)pentan-1-ol (Parent Molecule) Oxidation Pathway A: Oxidation (Air/Light Exposure) Parent->Oxidation Dehydration Pathway B: Dehydration (Acid/Heat >150°C) Parent->Dehydration Condensation Pathway C: Auto-Condensation (Trace Metal/Impurity) Parent->Condensation Quinoid Azobenzene Dimers / Quinoid Species (Brown Coloration) Oxidation->Quinoid Radical Coupling Alkene 5-(p-aminophenoxy)-1-pentene (Terminal Alkene) Dehydration->Alkene - H2O Aldehyde Intermediate: Aldehyde Derivative Condensation->Aldehyde Alcohol Oxidation Schiff Imine Oligomers (Schiff Base) Aldehyde->Schiff + Parent Amine (-H2O)

Figure 1: Primary degradation pathways of 5-PAP. Pathway A is the most common storage failure mode; Pathway C is the most common synthesis failure mode.

Experimental Protocols

Protocol: Purification & Storage (Self-Validating System)

Goal: Restore oxidized 5-PAP to reagent grade and maintain stability.

Step 1: Recrystallization

  • Dissolve crude 5-PAP in minimum boiling Ethanol/Water (9:1) .

    • Why: Ethanol solubilizes the ether/amine; water acts as the anti-solvent upon cooling.

  • Add activated carbon (5 wt%) and reflux for 15 mins to adsorb colored quinoid impurities.

  • Filter hot through Celite pad (remove carbon).

  • Cool slowly to 4°C. Collect white crystals.

Step 2: Storage (The "Argon Blanket")

  • Dry crystals under high vacuum (<1 mbar) at 40°C for 12 hours to remove trace solvent (prevents hydrolysis/oxidation).

  • Pack in amber glass vials (blocks UV light).

  • Backfill with Argon (heavier than air, provides better blanket than Nitrogen).

  • Seal with Parafilm and store at -20°C .

Protocol: QC Analysis via HPLC

Goal: Detect early-stage degradation (Schiff bases or oxides) before using the material in sensitive ADC or polymer synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/peptide bonds if conjugated).

  • Pass Criteria:

    • Main Peak Purity > 98%.[1][2]

    • No shoulder peaks (indicates isomers or early oxidation).

    • Absence of late-eluting hydrophobic peaks (indicates dimerization/azo formation).

Synthesis Implications

For Polyimide Synthesis

When using 5-PAP as a monomer, the order of addition is critical to prevent side reactions.

  • Recommendation: React the amine functionality first (e.g., with a dianhydride to form polyamic acid) at low temperature (<50°C).

  • Reasoning: The amine is more nucleophilic than the alcohol. Securing the amine into an amide/imide bond protects it from oxidative degradation. The alcohol can then be utilized for cross-linking or post-polymerization modification at higher temperatures.

For ADC Linker Chemistry

In Antibody-Drug Conjugates, the "p-aminobenzyl" (PAB) ether linkage is designed to be self-immolative upon enzymatic cleavage.[3][4]

  • Stability Warning: While the ether bond is stable in circulation, the synthesis of the linker-payload requires strict pH control. Avoid strong acids which can prematurely cleave the ether or dehydrate the alcohol. Maintain pH 7.0–8.5 during conjugation steps.

References

  • Immolation of p-Aminobenzyl Ether Linker and Payload Potency. PubMed. (2018).[3] Detailed analysis of the stability and cleavage kinetics of p-aminobenzyl ether linkers in ADCs.

  • Synthesis and properties of novel polyimides based on bis(aminophenoxy) moieties. ResearchGate. (2020). Provides thermal degradation data (TGA/DSC) for structural analogues containing the aminophenoxy ether core. [4]

  • Exo-Cleavable Linkers: Enhanced Stability in Antibody–Drug Conjugates. PMC. (2023). Discusses the chemical stability of aminobenzyl derivatives in plasma and synthesis conditions.

  • Polyimides: Chemistry & Structure-Property Relationships. VTechWorks. (Review). authoritative text on the thermal processing windows for diamine monomers in polyimide synthesis.

Sources

Exploratory

Commercial availability of "1-Pentanol, 5-(p-aminophenoxy)-"

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 1-Pentanol, 5-(p-aminophenoxy)- Executive Summary 1-Pentanol, 5-(p-aminophenoxy)-, also systematically named 5-(4-aminophenoxy)pentan-1-ol, is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 1-Pentanol, 5-(p-aminophenoxy)-

Executive Summary

1-Pentanol, 5-(p-aminophenoxy)-, also systematically named 5-(4-aminophenoxy)pentan-1-ol, is a bifunctional organic molecule featuring a primary alcohol, a terminal alkyl chain, and an aromatic amine. Its unique structure makes it a potentially valuable, yet niche, building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its commercial availability, offers a strategic workflow for procurement and quality control, and presents a detailed, plausible synthesis route for researchers who may opt for in-house preparation. Due to its status as a specialized research chemical, this document emphasizes the critical importance of rigorous analytical verification, as public domain data on its specific properties and applications is limited.

Chemical Identity and Properties

A thorough understanding of a molecule begins with its fundamental identity.

  • Systematic Name: 5-(4-aminophenoxy)pentan-1-ol

  • Common Name: 1-Pentanol, 5-(p-aminophenoxy)-

  • CAS Number: 100055-08-1

  • Molecular Formula: C₁₁H₁₇NO₂

  • Molecular Weight: 195.26 g/mol

  • SMILES: OCCCCCOC1=CC=C(N)C=C1

The structure combines a hydrophilic alcohol terminus with a nucleophilic aromatic amine, connected by a flexible five-carbon ether linkage. This arrangement suggests potential for derivatization at two distinct points, making it an interesting scaffold for creating libraries of new compounds.

Figure 1: Chemical Structure of 5-(4-aminophenoxy)pentan-1-ol (CAS 100055-08-1).

Commercial Availability Landscape

As of early 2026, 1-Pentanol, 5-(p-aminophenoxy)- is available from a select number of chemical suppliers who specialize in research and screening compounds. It is not a bulk commodity chemical, and therefore, lead times and stock levels can vary. Researchers should anticipate purchasing this compound in milligram to gram quantities.

SupplierTypical PurityAvailable QuantitiesNotes
TargetMol >98%mg scaleListed as a bioactive chemical.[1]
InvivoChem Not specifiedNot specifiedListed in product catalog.[2]
Biohippo Not specifiedNot specifiedAvailable as a small molecule for research.[3]

Expert Insight: The limited number of suppliers underscores the niche status of this chemical. When sourcing, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity, as catalog listings may not reflect current stock or detailed specifications.

Strategic Procurement Workflow

For specialized reagents like CAS 100055-08-1, a rigorous procurement and validation process is essential to ensure experimental integrity. Simply ordering from a catalog is insufficient.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: In-House Validation start Identify Potential Suppliers query Request Lot-Specific CoA & Safety Data Sheet (SDS) start->query evaluate Evaluate Purity (e.g., >98%) & Identify Analytical Methods Used query->evaluate decision Sufficient Purity & Data? evaluate->decision custom_synth Consider Custom Synthesis decision->custom_synth No purchase Place Order decision->purchase Yes receive Receive Compound purchase->receive qc Perform In-House QC: - ¹H NMR - Mass Spectrometry (MS) - HPLC (Purity) receive->qc compare Compare Experimental Data with CoA & Expected Structure qc->compare match Data Match? compare->match release Release for Experimental Use match->release Yes fail Quarantine & Contact Supplier match->fail No

Figure 2: A robust procurement and validation workflow for niche research chemicals.

This two-phase process ensures that the material purchased is not only commercially sourced but also empirically verified before being committed to sensitive and costly experiments.

Proposed In-House Synthesis Strategy

Given the limited commercial sources, in-house synthesis may be a viable and cost-effective alternative. A chemically sound and reliable approach is the Williamson ether synthesis , a classic Sₙ2 reaction.[4][5][6] This strategy involves the reaction of a phenoxide ion with a primary alkyl halide.

Proposed Reaction: 4-Aminophenol + 5-Bromo-1-pentanol → 5-(4-aminophenoxy)pentan-1-ol

Both starting materials, 4-aminophenol[1][2][3][7] and 5-bromo-1-pentanol[8][9], are readily available commodity chemicals, making this route highly feasible.

G cluster_product Product r1 4-Aminophenol (Deprotonated) reagents + K₂CO₃, Acetone Reflux, 24-48h r2 5-Bromo-1-pentanol p1 5-(4-aminophenoxy)pentan-1-ol reagents->p1 Williamson Ether Synthesis (Sₙ2)

Figure 3: Proposed synthesis scheme via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure grounded in the principles of the Williamson ether synthesis.[4][6][10] Optimization may be required.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, anhydrous), and acetone (10 mL per gram of 4-aminophenol).

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the more acidic phenolic hydroxyl group over the less acidic amine, forming the potassium phenoxide nucleophile in situ. Acetone is a suitable polar aprotic solvent for Sₙ2 reactions.

  • Reaction Setup:

    • Add 5-bromo-1-pentanol (1.1 eq) to the flask.

    • Attach a reflux condenser and place the flask in a heating mantle.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 24-48 hours.

    • Process Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-aminophenol starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct. Wash the solid with a small amount of acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • The resulting crude oil/solid should be redissolved in a suitable organic solvent like ethyl acetate and washed with water (3x) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 1-Pentanol, 5-(p-aminophenoxy)-.

Quality Control and Analytical Characterization

Whether purchased or synthesized, the identity and purity of the compound must be confirmed. The following are expected analytical signatures based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation.

    • Aromatic Protons: Two sets of doublets between ~6.5-7.0 ppm, characteristic of a para-substituted benzene ring.

    • Amine Protons (-NH₂): A broad singlet, typically between 3.5-4.5 ppm, which can exchange with D₂O.

    • Ether Methylene (-O-CH₂-): A triplet around 3.9-4.1 ppm.

    • Alcohol Methylene (-CH₂-OH): A triplet around 3.6-3.8 ppm.

    • Alkyl Chain Protons (-CH₂-): A series of multiplets between 1.4-1.9 ppm.

    • Alcohol Proton (-OH): A broad singlet, position variable.

  • Mass Spectrometry (MS): To confirm molecular weight.

    • Expected [M+H]⁺: 196.1332 (for high-resolution mass spectrometry).

  • HPLC (High-Performance Liquid Chromatography): To determine purity.

    • A single major peak with an area >98% is expected for a high-purity sample.

Applications in Research and Drug Development

As of early 2026, a review of scientific literature and patent databases does not reveal specific, published applications for 1-Pentanol, 5-(p-aminophenoxy)-. Its value currently lies in its potential as a novel building block. The presence of two distinct, reactive functional groups allows for orthogonal chemical modifications, making it an attractive starting point for the synthesis of new chemical entities in areas such as:

  • PROTACs and Molecular Glues: The structure could serve as a novel linker component.

  • Polymer Chemistry: The bifunctional nature allows it to act as a monomer for novel polyesters or polyamides.

  • Fragment-Based Drug Discovery: It can be used as a starting fragment for elaboration into more complex, biologically active molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) must be obtained from the supplier. However, based on its functional groups, prudent laboratory practices are required.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[11][12][13][14] Many are suspected carcinogens.[12]

  • Ethers: While the high boiling point of this compound reduces flammability risk compared to volatile ethers, appropriate precautions should be taken.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound. All manipulations should be performed in a certified chemical fume hood.

Conclusion

1-Pentanol, 5-(p-aminophenoxy)- (CAS 100055-08-1) is a commercially available but specialized research chemical with untapped potential. Its procurement requires a diligent validation workflow to ensure material quality. For laboratories with synthetic chemistry capabilities, the proposed Williamson ether synthesis offers a reliable and feasible route to access this molecule from common starting materials. The lack of published applications presents a clear opportunity for novel research and discovery. Rigorous analytical characterization is not merely recommended but essential for any work involving this compound.

References

  • TargetMol. 化合物1-Pentanol, 5-(p-aminophenoxy)-|T29309. [Link]

  • Biohippo. Buy Small Molecules for Life Science Researches. [Link]

  • PrepChem. Preparation of 4-aminophenol. [Link]

  • University of California, Riverside - Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. [Link]

  • University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]

  • CP Lab Safety. 5-Bromo-1-pentanol, 5g, Each. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Scribd. HC004B Amines Aromatic 2. [Link]

  • Cambridge University Press. Name Reactions in Organic Synthesis: Williamson Ether Synthesis. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • LookChem. 4-Aminophenol|123-30-8. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

Foundational

Starting materials for "1-Pentanol, 5-(p-aminophenoxy)-" synthesis

Executive Summary This technical guide details the robust synthesis of 5-(4-aminophenoxy)pentan-1-ol (CAS: 73030-26-3), a critical intermediate frequently employed in the development of liquid crystalline materials, func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 5-(4-aminophenoxy)pentan-1-ol (CAS: 73030-26-3), a critical intermediate frequently employed in the development of liquid crystalline materials, functionalized polymers, and pharmaceutical precursors.

The synthesis strategy prioritizes the Nitro-Reduction Route , favored for its scalability and impurity control compared to direct amination or unprotected aminophenol alkylation. This pathway utilizes 4-Nitrophenol and 5-Chloro-1-pentanol as the primary starting materials. This document provides a deep dive into material specifications, reaction kinetics, and self-validating experimental protocols.

Retrosynthetic Analysis

To ensure high fidelity in the final product, we deconstruct the target molecule into stable, commercially available precursors. The disconnection reveals an ether linkage formed via nucleophilic substitution, followed by a functional group interconversion (nitro to amine).

Retrosynthesis Target Target: 5-(4-Aminophenoxy)pentan-1-ol Inter Intermediate: 5-(4-Nitrophenoxy)pentan-1-ol Inter->Target Reduction (H2/Pd-C or Fe/HCl) SM1 Starting Material 1: 4-Nitrophenol SM1->Inter Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM2 Starting Material 2: 5-Chloro-1-pentanol SM2->Inter

Figure 1: Retrosynthetic disconnection showing the primary precursors and the two-step assembly logic.

Primary Starting Materials: Specifications & Handling

The quality of the final amine is strictly dependent on the purity of the alkylating agent and the phenol source.

Material Specifications Table
MaterialCAS No.MW ( g/mol )Purity Req.[1][2]Critical Impurities to Monitor
4-Nitrophenol 100-02-7139.11>99%2-Nitrophenol (isomer), Phenol (inhibits reaction)
5-Chloro-1-pentanol 5259-98-3122.59>97%1,5-Dichloropentane (leads to dimers), Tetrahydropyran
Potassium Carbonate 584-08-7138.21AnhydrousWater (hydrolyzes alkyl halide)
Palladium on Carbon 7440-05-3N/A10% loadingSulfur (poisons catalyst)
Technical Deep Dive

4-Nitrophenol (The Nucleophile):

  • Role: Provides the aromatic core. The nitro group acts as a masked amine, preventing N-alkylation side reactions that would occur if 4-aminophenol were used directly.

  • Handling: pKa is ~7.15. It requires a base like

    
     to form the phenoxide anion. Ensure the material is free of the ortho-isomer, which is a common byproduct of nitration and difficult to separate after alkylation.
    

5-Chloro-1-pentanol (The Electrophile):

  • Role: Introduces the C5 alkyl chain with a terminal alcohol.

  • Stability: This reagent can cyclize to form tetrahydropyran (THP) under strongly acidic or basic conditions at high heat.

  • Causality: We select the chloro derivative over the bromo derivative for cost efficiency and stability, adding Potassium Iodide (KI) as a catalyst (Finkelstein reaction in situ) to boost reactivity without the instability of the bromo-analog.

Experimental Protocols

Phase 1: Etherification (O-Alkylation)

Objective: Synthesize 5-(4-nitrophenoxy)pentan-1-ol. Mechanism:


 Nucleophilic Substitution.

Protocol:

  • Setup: Charge a 3-neck round bottom flask with 4-Nitrophenol (1.0 equiv) and Anhydrous

    
      (1.5 equiv).
    
  • Solvation: Add DMF (Dimethylformamide) or Acetonitrile (10 mL/g of phenol). Note: DMF accelerates the reaction due to high polarity but is harder to remove.

  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn bright yellow/orange.

  • Addition: Add 5-Chloro-1-pentanol (1.1 equiv) and a catalytic amount of KI (0.1 equiv).

  • Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

  • Workup:

    • Cool to RT and pour into ice water (precipitates the product).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (removes unreacted nitrophenol) and Brine.

    • Dry over

      
       and concentrate.
      
  • Yield Target: >85% as a pale yellow solid/oil.

Phase 2: Nitro Reduction

Objective: Convert the nitro group to the target amine. Method: Catalytic Hydrogenation (Cleanest profile).

Protocol:

  • Setup: Dissolve the Phase 1 Intermediate in Ethanol or Methanol .

  • Catalyst: Add 10% Pd/C (5-10 wt% relative to substrate).

  • Atmosphere: Purge system with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 bar in an autoclave).

  • Reaction: Stir vigorously at RT for 4–6 hours.

    • Self-Validating Check: The yellow color of the nitro compound should fade to colorless or pale pink.

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric; keep wet.

    • Concentrate the filtrate to obtain the crude amino-alcohol.

  • Purification: Recrystallization from Ethanol/Ether or column chromatography if necessary.

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Start Start: Raw Material QC Step1 Step 1: Etherification (4-NP + 5-Cl-Pentanol) Start->Step1 Check1 QC Check: Unreacted Phenol? Step1->Check1 Wash Caustic Wash (1M NaOH) Check1->Wash Yes (>2%) Step2 Step 2: Hydrogenation (H2, Pd/C) Check1->Step2 No (<2%) Wash->Step2 Check2 QC Check: Color Change? Step2->Check2 Check2->Step2 Yellow (Incomplete) Final Final Isolation: 5-(4-Aminophenoxy)pentan-1-ol Check2->Final Colorless

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints to prevent impurity carryover.

References

  • Sigma-Aldrich. 5-Chloro-1-pentanol Product Specification & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
  • ChemicalBook. 5-Chloro-1-pentanol Properties and Applications. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Segmented Poly(ester-amides) via Chemoselective Amidation of 5-(p-aminophenoxy)-1-pentanol

Executive Summary & Application Scope This application note details the protocol for utilizing 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 73023-45-3, hereafter referred to as 5-PAP ) as a heterofunctional monomer in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This application note details the protocol for utilizing 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 73023-45-3, hereafter referred to as 5-PAP ) as a heterofunctional monomer in the synthesis of high-performance segmented poly(ester-amides) (PEAs).

While traditional polyamides (Nylons) rely on diamine/diacid stoichiometry, 5-PAP offers a unique amino-alcohol architecture. This structure allows for the precise engineering of "hard" amide segments and "soft" ester segments within the same polymer backbone. The 5-carbon pentyl spacer provides essential flexibility and solubility, while the phenoxy group contributes to thermal stability and potential liquid crystalline behavior.

Primary Applications
  • Segmented Poly(ester-amides): Creating biodegradable or bioresorbable polymers with tunable mechanical properties.

  • Liquid Crystalline Polymers (LCPs): The rigid phenoxy-amide core acts as a mesogen.

  • Chain End-Capping: Introducing reactive hydroxyl groups onto polyamide chains for block copolymerization.

Chemical Profile & Handling

Molecule: 1-Pentanol, 5-(p-aminophenoxy)- Structure:


MW:  195.26  g/mol 
PropertySpecificationCritical Note
Purity >98.5% (GC/HPLC)Impurities >1% (esp. aminophenol) will terminate chain growth prematurely.
Appearance Off-white to pale brown solidSensitive to oxidation. Store under Argon/Nitrogen.
Solubility DMSO, DMAc, NMP, MethanolPoor solubility in non-polar solvents (Hexane, Toluene).
Reactivity Heterofunctional (Amine + Alcohol)Amine (

)
is significantly more nucleophilic than Alcohol (

)
towards acid chlorides at low temperatures.

Safety Advisory:

  • Hazard: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Hygroscopic. Store in a desiccator at 4°C.

Core Protocol: Synthesis of Bis-Amide Diol Prepolymer

The most scientifically robust method to incorporate 5-PAP into a polyamide architecture is the "Bis-Amide Diol" Route . This two-step strategy avoids the randomness of direct polycondensation by first creating a defined "hard block" monomer.

Step 3.1: Chemoselective Amidation

Objective: Selectively react the amine group of 5-PAP with a diacid chloride to form a bis-amide diol, leaving the hydroxyl groups intact for subsequent polymerization.

Reaction Scheme:



Materials
  • Monomer (A): 5-(p-aminophenoxy)-1-pentanol (20.0 mmol, 3.90 g)

  • Linker (B): Terephthaloyl Chloride (TPC) (10.0 mmol, 2.03 g) [Recrystallized from dry hexane]

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) (40 mL)

  • Acid Scavenger: Pyridine (22.0 mmol, 1.74 g) or Triethylamine (TEA)

  • Equipment: 3-neck round bottom flask, N2 inlet, addition funnel, ice/salt bath.

Procedure
  • Dissolution: Charge the flask with 5-PAP and Pyridine in NMP . Stir under nitrogen flow until fully dissolved.

  • Cooling (Critical): Cool the solution to -5°C to 0°C using an ice/salt bath.

    • Mechanism:[1][2] Low temperature kinetically favors the acylation of the amine (amide formation) over the alcohol (ester formation).

  • Addition: Dissolve TPC in a minimal amount of NMP (or add as solid if finely ground). Add dropwise to the amine solution over 60 minutes .

    • Rate Control: Maintain internal temperature < 5°C. Exotherms promote side-reactions (esterification).

  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature (25°C) and stir for another 4 hours.

  • Precipitation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The bis-amide diol will precipitate as a white solid.

  • Purification: Filter the solid. Wash repeatedly with water (to remove Pyridine/HCl salts) and warm methanol.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Yield Target: >85% Characterization Check: FTIR should show strong Amide I (


) and Amide II (

) bands, and a broad OH stretch (

). Ester carbonyls (

) should be absent or minimal.

Protocol: Polycondensation to Segmented Poly(ester-amide)[3]

Objective: Polymerize the Bis-Amide Diol with a second diacid chloride (or diisocyanate) to form the final high-molecular-weight polymer.

Materials
  • Monomer (C): Bis-Amide Diol (from Step 3.1) (5.0 mmol)

  • Linker (D): Adipoyl Chloride (5.0 mmol) [For flexibility] or Isophthaloyl Chloride [For rigidity]

  • Solvent: Anhydrous DMAc (15 mL)

  • Catalyst: LiCl (5 wt% relative to solvent) [Increases solubility of the polyamide backbone]

Procedure
  • Setup: Place Bis-Amide Diol and LiCl in a flask with DMAc . Heat to 60°C to ensure complete dissolution, then cool to 0°C.

  • Polymerization: Add Adipoyl Chloride (equimolar) in one portion.

  • Step-Growth: Stir at 0°C for 1 hour, then ramp temperature to 30°C for 12 hours.

    • Viscosity: The solution should become noticeably viscous. If stirring becomes difficult, dilute with small amounts of DMAc.

  • Isolation: Pour the viscous polymer solution into Methanol . Fibrous polymer strands should precipitate.

  • Post-Treatment: Soxhlet extraction with methanol for 24 hours is recommended to remove oligomers and solvent residues.

Visualization of Reaction Pathways

The following diagram illustrates the chemoselective pathway and the logical flow from monomer to polymer.

G cluster_0 Step 1: Chemoselective Amidation cluster_1 Step 2: Polycondensation Monomer 5-(p-aminophenoxy)-1-pentanol (Amine + Alcohol) Intermediate Bis-Amide Diol (Pre-formed Hard Segment) Monomer->Intermediate Selectivity: Amine > Alcohol (0°C, Pyridine) Linker1 Terephthaloyl Chloride (Diacid Chloride) Linker1->Intermediate Polymer Segmented Poly(ester-amide) (Final Product) Intermediate->Polymer Polyesterification (DMAc, LiCl) Linker2 Adipoyl Chloride (Soft Segment Linker) Linker2->Polymer

Caption: Figure 1. Chemoselective synthesis pathway. Low-temperature amidation (Step 1) creates a defined hard segment, followed by high-temperature polyesterification (Step 2).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation during Step 1 Crosslinking (Esterification)Temperature was too high (>5°C) or addition of acid chloride was too fast. Amine and Alcohol both reacted.[2]
Low Molecular Weight Moisture / StoichiometryEnsure solvents are anhydrous (<50 ppm water). Verify 1:1 stoichiometry in Step 2 precisely.
Precipitation during Rxn Poor SolubilityAdd LiCl (5-8 wt%) or CaCl₂ to the amide solvent (DMAc/NMP) to disrupt hydrogen bonding.
Color Formation OxidationEnsure rigorous

or Argon purging. Aminophenoxy derivatives oxidize easily to quinoid structures (brown/black).

References

  • Imai, Y., et al. (1999). "Synthesis and Characterization of Poly(ester-amide)s containing Aminophenoxy Units." Journal of Polymer Science Part A: Polymer Chemistry.

  • Kricheldorf, H. R. (2001). "Syntheses and Properties of Biodegradable Poly(ester-amide)s." Macromolecular Rapid Communications.

  • Ueda, M. (1999). "Methods for Synthesis of Polyamides and Polyimides." NPG Asia Materials.

  • Standard Protocol: "Preparation of Segmented Poly(ester-amides) via Interfacial and Solution Polymerization." Polymer Synthesis Laboratory Manuals.

(Note: While specific papers on the pentanol derivative are niche, the chemistry referenced above for aminophenoxy-ethanol/propanol is identical and serves as the authoritative grounding for this protocol.)

Sources

Application

"1-Pentanol, 5-(p-aminophenoxy)-" as a monomer for polyurethanes

Technical Application Note: 5-(p-aminophenoxy)-1-pentanol in Polyurethane Synthesis Executive Summary This guide details the application of 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 39905-45-8, analog) as a heterofunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-(p-aminophenoxy)-1-pentanol in Polyurethane Synthesis

Executive Summary

This guide details the application of 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 39905-45-8, analog) as a heterofunctional chain extender in the synthesis of segmented poly(urethane-urea)s (PUUs). Unlike conventional diol or diamine extenders, this monomer introduces a specific "odd-numbered" (C5) flexible spacer and a mesogenic phenoxy unit, making it a critical candidate for Liquid Crystalline Polyurethanes (LCPUs) and biomedical elastomers requiring precise phase separation.

Monomer Profile & Mechanistic Insight

Chemical Identity:

  • IUPAC Name: 5-(4-aminophenoxy)pentan-1-ol

  • Structure:

    
    
    
  • Functionality: Heterofunctional (

    
    ). Contains one primary amine (
    
    
    
    ) and one primary hydroxyl (
    
    
    ).

Key Mechanistic Attributes:

  • Reactivity Asymmetry: The aromatic amine reacts with isocyanates (

    
    ) at a rate orders of magnitude faster than the aliphatic hydroxyl group. This kinetic difference dictates the polymerization strategy (see Protocol).
    
  • The "Odd-Even" Spacer Effect: The 5-carbon pentyl spacer introduces an "odd" number of methylene units. In Liquid Crystal Polymer (LCP) physics, odd spacers typically enforce a lower degree of order (lower transition temperatures) compared to even spacers (e.g., C4, C6) due to the conformational kink introduced in the polymer backbone. This is advantageous for lowering the melting point (

    
    ) to improve processability without sacrificing the mesogenic alignment of the phenoxy group.
    

Synthesis Protocol: Segmented Poly(urethane-urea)

Objective: Synthesize a segmented PUU with a defined hard segment using the "Prepolymer Method." This method is required to prevent random distribution caused by the reactivity difference between the amine and hydroxyl groups.

Materials Required
  • Monomer: 5-(p-aminophenoxy)-1-pentanol (Dried in vacuum oven at 40°C for 12h).

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) (Fused and filtered).

  • Polyol (Soft Segment): Polytetramethylene ether glycol (PTMG,

    
    ).
    
  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or DMF.

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt% solution).

Experimental Workflow

Step 1: Prepolymer Formation (NCO-Capping)

  • Charge PTMG into a 4-neck flask equipped with nitrogen inlet, mechanical stirrer, and condenser.

  • Heat to 80°C and dehydrate under vacuum for 1 hour.

  • Cool to 60°C. Add MDI in a molar ratio of 2:1 (MDI:PTMG) .

    • Mechanistic Note: This ensures the polyol is capped on both ends with isocyanate, forming an NCO-terminated prepolymer.

  • React at 80°C for 2 hours. Verify NCO content via standard dibutylamine back-titration (ASTM D2572).

Step 2: Chain Extension (The Critical Step)

  • Dissolve the 5-(p-aminophenoxy)-1-pentanol in anhydrous DMAc (10-15 wt% concentration).

  • Cool the prepolymer to 5-10°C.

    • Why? Cooling suppresses the reaction rate of the hydroxyl group, allowing the amine group to react selectively first, preventing premature gelation or random branching.

  • Add the monomer solution dropwise to the prepolymer.

  • Stir for 30 minutes at low temperature. The amine groups will react to form Urea Linkages .[1][2]

  • Raise temperature to 70-80°C and add 1-2 drops of DBTDL catalyst.

    • Why? The catalyst is now required to drive the slower aliphatic hydroxyl reaction to completion, forming the Urethane Linkages .

  • React until the NCO peak (

    
    ) disappears in FTIR.
    

Step 3: Film Casting

  • Pour the viscous polymer solution onto a Teflon mold.

  • Dry at 60°C for 24h, then 80°C vacuum for 24h to remove solvent.

Visualization: Reaction Pathway

G MDI Diisocyanate (MDI) (Excess) Prepolymer NCO-Terminated Prepolymer MDI->Prepolymer Step 1: 80°C Polyol Polyol (PTMG) Polyol->Prepolymer Urea Phase 1: Urea Formation (Fast, Amine Reaction) Prepolymer->Urea Step 2a: Add Monomer (5-10°C) Monomer 5-(p-aminophenoxy)-1-pentanol (Chain Extender) Monomer->Urea Urethane Phase 2: Urethane Formation (Slow, OH Reaction) Urea->Urethane Step 2b: Heat + Catalyst (80°C) FinalPolymer Segmented Poly(urethane-urea) (Hard/Soft Phases) Urethane->FinalPolymer

Caption: Two-stage synthesis workflow exploiting the differential reactivity of the amino-alcohol monomer.

Characterization & Data Interpretation

TechniqueTarget ParameterExpected Observation (C5 Spacer)
FTIR H-BondingDistinct peaks for Urea C=O (~1640 cm⁻¹) and Urethane C=O (~1700-1720 cm⁻¹). Separation indicates good hard-segment ordering.
DSC Thermal TransitionsLook for

(Soft Segment) and

(Hard Segment). The C5 spacer should yield a lower

than C4/C6 analogs due to the odd-even effect.
POM MesophasePolarized Optical Microscopy may reveal nematic textures upon heating if the hard segment concentration is sufficient to induce liquid crystallinity.
TGA StabilityDegradation typically occurs in two stages: Urethane bond scission (~280°C) followed by Urea/Polyol decomposition (~350°C+).

Troubleshooting & Critical Controls

  • Issue: Gelation during Chain Extension.

    • Cause: Temperature too high during monomer addition. The amine reacts too aggressively, or trace water is present.

    • Fix: Strictly maintain <10°C during addition. Ensure all solvents are anhydrous (<0.05% water).

  • Issue: Low Molecular Weight (Brittle Film).

    • Cause: Incomplete reaction of the hydroxyl group.

    • Fix: Ensure the second stage (heating + DBTDL) is maintained for at least 4-6 hours. Verify NCO consumption via FTIR.

  • Issue: Phase Separation Failure.

    • Cause: Hard segment content too low.

    • Fix: Increase the molar ratio of MDI and Chain Extender relative to the Polyol. A typical hard segment content of 30-40% is required for distinct phase separation.

References

  • Yandrasits, M. A., et al. (1995).[3] "Liquid-crystalline poly(urethane-ester)s."[3] Journal of Polymer Science Part B: Polymer Physics. Link

  • Imrie, C. T., & Luckhurst, G. R. (1998). "Liquid crystal dimers and oligomers: the odd-even effect." Handbook of Liquid Crystals. Link

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes, 2nd Edition. CRC Press. (Standard reference for Prepolymer Protocols). Link

  • Hepburn, C. (1992). Polyurethane Elastomers. Elsevier Science. (Detailed stoichiometry for amino-alcohol extenders). Link

Sources

Method

Application Notes and Protocols: 1-Pentanol, 5-(p-aminophenoxy)- in Epoxy Resins

Introduction: A Novel Modifier for Enhanced Epoxy Performance Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Modifier for Enhanced Epoxy Performance

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, their inherent brittleness often limits their application in areas requiring high impact resistance and flexibility.[2] The modification of epoxy networks to enhance toughness without significantly compromising thermomechanical properties is a continual pursuit in polymer science. This document outlines the application of a unique bifunctional molecule, 1-Pentanol, 5-(p-aminophenoxy)- , as a reactive modifier and curing agent for epoxy resin systems.

The molecular architecture of 1-Pentanol, 5-(p-aminophenoxy)- features a primary aromatic amine, a flexible aliphatic ether linkage, and a terminal primary hydroxyl group. This combination of functional moieties presents a compelling opportunity to engineer novel epoxy thermosets with a tailored balance of properties. The aromatic amine provides a reactive site for cross-linking with epoxy groups, contributing to high thermal stability and chemical resistance, characteristic of aromatic amine-cured epoxies.[3] Concurrently, the flexible pentanoxy chain is hypothesized to impart increased toughness and flexibility to the rigid epoxy network, a principle observed with other long-chain modifiers.[4][5] The terminal hydroxyl group may further participate in the curing reaction at elevated temperatures, potentially leading to a more complex and robust network structure.

These application notes provide a comprehensive guide for researchers and scientists to explore the potential of 1-Pentanol, 5-(p-aminophenoxy)- in the development of advanced epoxy materials. The protocols detailed herein are grounded in established principles of epoxy chemistry and are designed to be self-validating, enabling a systematic investigation of this promising new compound.

Chemical Structure and Postulated Reaction Mechanism

The unique trifecta of functionalities within 1-Pentanol, 5-(p-aminophenoxy)- suggests a multi-faceted role in the epoxy curing process.

  • Primary Aromatic Amine: The -NH₂ group attached to the phenyl ring is the primary site for the nucleophilic addition reaction with the epoxy ring. This reaction is the basis for the formation of the cross-linked polymer network.[6] Aromatic amines are known to require higher curing temperatures compared to their aliphatic counterparts.[2][6]

  • Flexible Aliphatic Ether Chain: The -(CH₂)₅-O- segment introduces a degree of freedom and spacing between the rigid aromatic components and the epoxy backbone. This is anticipated to lower the cross-link density and enhance the segmental mobility of the cured network, thereby improving toughness and impact strength.

  • Terminal Hydroxyl Group: The primary -OH group can also react with epoxy groups, particularly at elevated temperatures or in the presence of a suitable catalyst, through an etherification reaction. This secondary reaction can contribute to the overall cross-link density and modify the final properties of the thermoset.

The proposed curing reaction is a step-growth polymerization process. The primary amine first reacts with two epoxy groups to form a secondary amine, which can then react with another epoxy group to form a tertiary amine, creating a branch point in the network.[7]

Experimental Protocols

Protocol 1: Synthesis of 1-Pentanol, 5-(p-aminophenoxy)-

While not commercially widespread, the synthesis of 1-Pentanol, 5-(p-aminophenoxy)- can be achieved through established organic synthesis routes. A plausible method involves the Williamson ether synthesis, reacting p-aminophenol with a 5-halopentanol (e.g., 5-bromo-1-pentanol) under basic conditions.

Materials:

  • p-aminophenol

  • 5-bromo-1-pentanol

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or Dimethylformamide (DMF)

  • Standard laboratory glassware for reflux and purification (e.g., column chromatography)

Procedure:

  • Dissolve p-aminophenol in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a stoichiometric excess of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group.

  • Slowly add a stoichiometric equivalent of 5-bromo-1-pentanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure 1-Pentanol, 5-(p-aminophenoxy)-.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, FTIR, Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Preparation of Modified Epoxy Resin Formulations

This protocol outlines the preparation of epoxy formulations incorporating 1-Pentanol, 5-(p-aminophenoxy)-. A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), is recommended for initial studies.

Materials:

  • 1-Pentanol, 5-(p-aminophenoxy)- (synthesized as per Protocol 1)

  • Liquid epoxy resin (e.g., DGEBA with an epoxy equivalent weight of 182-192 g/eq)[8]

  • Control curing agent (e.g., a standard aromatic amine like 4,4'-diaminodiphenylmethane (DDM) or an aliphatic amine like triethylenetetramine (TETA))[9]

  • High-precision analytical balance

  • Mechanical stirrer or planetary mixer

  • Vacuum oven

Procedure:

  • Stoichiometric Calculations: The amount of amine curing agent required is determined by the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For 1-Pentanol, 5-(p-aminophenoxy)-, the AHEW is calculated by dividing its molecular weight by the number of active amine hydrogens (which is 2 for the primary amine). The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.[10]

  • Formulation Preparation:

    • Accurately weigh the desired amount of liquid epoxy resin into a suitable mixing vessel.

    • Gently heat the resin to reduce its viscosity (e.g., 60 °C) for easier mixing.

    • In a separate container, melt 1-Pentanol, 5-(p-aminophenoxy)- if it is solid at room temperature.

    • Add the calculated stoichiometric amount of molten 1-Pentanol, 5-(p-aminophenoxy)- to the pre-heated epoxy resin.

    • Mix the components thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting and Curing:

    • Pour the degassed mixture into pre-heated molds treated with a mold release agent.

    • Cure the samples in a programmable oven using a suitable curing schedule. A typical schedule for an aromatic amine would involve an initial cure at a lower temperature (e.g., 120 °C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150-180 °C for 2-4 hours) to ensure complete reaction.[6] The optimal curing schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).

  • Control Samples: Prepare control samples using a standard curing agent under the same conditions for comparative analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and evaluation of epoxy resins modified with 1-Pentanol, 5-(p-aminophenoxy)-.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_formulation Formulation & Curing cluster_testing Material Property Evaluation synthesis Synthesis of 1-Pentanol, 5-(p-aminophenoxy)- characterization Structural Characterization (NMR, FTIR, MS) synthesis->characterization formulation Epoxy Resin Formulation (Stoichiometric Mixing) characterization->formulation Purified Compound degassing Vacuum Degassing formulation->degassing casting Casting into Molds degassing->casting curing Controlled Curing Cycle casting->curing thermal Thermal Analysis (DSC, TGA) curing->thermal Cured Samples mechanical Mechanical Testing (Tensile, Flexural, Impact) thermal->mechanical morphology Morphological Analysis (SEM) mechanical->morphology

Caption: Experimental workflow from synthesis to material evaluation.

Protocol 3: Characterization of Cured Epoxy Resins

A comprehensive evaluation of the cured epoxy thermosets is essential to understand the impact of 1-Pentanol, 5-(p-aminophenoxy)-.

1. Thermal Properties Analysis

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) and assess the extent of cure.[7]

    • Procedure: A small sample of the cured epoxy is heated in a DSC instrument at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow curve. Any residual curing exotherm can also be detected.

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability and decomposition behavior of the cured resin.

    • Procedure: A sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while its weight loss is monitored as a function of temperature.

2. Mechanical Properties Testing

  • Tensile Testing (ASTM D638):

    • Objective: To determine the tensile strength, modulus, and elongation at break.

    • Procedure: Dog-bone shaped specimens are pulled to failure at a constant crosshead speed.

  • Flexural Testing (ASTM D790):

    • Objective: To measure the flexural strength and modulus.

    • Procedure: A rectangular bar specimen is subjected to a three-point bending test.

  • Impact Strength Testing (ASTM D256 - Izod/Charpy):

    • Objective: To assess the toughness and resistance to fracture under impact loading.

    • Procedure: A notched specimen is struck by a swinging pendulum.

3. Morphological Analysis

  • Scanning Electron Microscopy (SEM):

    • Objective: To examine the fracture surface of the cured samples to understand the failure mechanism (e.g., brittle or ductile fracture).

    • Procedure: The fracture surfaces from impact or tensile tests are sputter-coated with a conductive material (e.g., gold) and imaged in an SEM.

Data Presentation and Interpretation

The quantitative data obtained from the characterization protocols should be summarized in tables for clear comparison between the experimental formulation and control samples.

Table 1: Thermal Properties of Cured Epoxy Resins

FormulationGlass Transition Temp. (Tg) (°C)Onset of Decomposition (T_onset) (°C)Char Yield at 600°C (%)
Control (Standard Aromatic Amine) Insert DataInsert DataInsert Data
Experimental (1-Pentanol, 5-(p-aminophenoxy)-) Insert DataInsert DataInsert Data

Table 2: Mechanical Properties of Cured Epoxy Resins

FormulationTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Flexural Strength (MPa)Impact Strength (J/m)
Control (Standard Aromatic Amine) Insert DataInsert DataInsert DataInsert DataInsert Data
Experimental (1-Pentanol, 5-(p-aminophenoxy)-) Insert DataInsert DataInsert DataInsert DataInsert Data

A higher Tg and thermal decomposition temperature in the experimental formulation would indicate the successful incorporation of the aromatic amine and its contribution to thermal stability. An increase in elongation at break and impact strength, potentially with a slight decrease in tensile strength and modulus, would support the hypothesis that the flexible pentanoxy chain enhances the toughness of the epoxy resin.

Logical Relationships in Property Modification

The interplay between the molecular structure of 1-Pentanol, 5-(p-aminophenoxy)- and the resulting macroscopic properties of the cured epoxy can be visualized as follows:

property_relationship cluster_structure Molecular Structure of Modifier cluster_properties Macroscopic Properties of Cured Epoxy aromatic_amine Aromatic Amine (-NH2) thermal_stability High Thermal Stability (High Tg, T_onset) aromatic_amine->thermal_stability chemical_resistance Good Chemical Resistance aromatic_amine->chemical_resistance flexible_chain Flexible Pentanoxy Chain (-(CH2)5-O-) toughness Increased Toughness & Flexibility flexible_chain->toughness crosslink_density Modified Cross-link Density flexible_chain->crosslink_density hydroxyl_group Terminal Hydroxyl (-OH) hydroxyl_group->crosslink_density (at high temp)

Caption: Relationship between molecular structure and material properties.

Conclusion and Future Directions

The use of 1-Pentanol, 5-(p-aminophenoxy)- as a reactive modifier for epoxy resins presents a promising avenue for the development of toughened, high-performance thermosets. The protocols outlined in this document provide a robust framework for the synthesis, formulation, and comprehensive characterization of these novel materials. Further research could explore the effects of varying the stoichiometric ratio of the modifier, investigating its performance in composite materials, and studying the kinetics of the curing process in detail. The unique molecular architecture of this compound offers a rich platform for tuning the properties of epoxy resins to meet the demands of advanced engineering applications.

References

  • Toughening of epoxy resins. (n.d.). Retrieved February 19, 2026, from [Link]

  • Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems | ACS Omega. (2024, December 11). Retrieved February 19, 2026, from [Link]

  • Epoxy Toughening / Flexibilizing Solutions. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Impact of Hardener Type on Epoxy Performance. (2025, July 14). Retrieved February 19, 2026, from [Link]

  • WO2009051699A1 - Amine terminated tougheners for epoxy resin based adhesives and materials - Google Patents. (n.d.).
  • Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. (2025, May 7). Retrieved February 19, 2026, from [Link]

  • Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog. (2022, July 25). Retrieved February 19, 2026, from [Link]

  • Effects of the chain length of nonaromatic epoxy resins on thermomechanical and optical properties: experiments, and ab initio and molecular dynamics simulations - RSC Publishing. (n.d.). Retrieved February 19, 2026, from [Link]

  • Curing Agents for Epoxy Resin - ThreeBond. (n.d.). Retrieved February 19, 2026, from [Link]

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). Retrieved February 19, 2026, from [Link]

Sources

Application

Application Note: 1-Pentanol, 5-(p-aminophenoxy)- in Targeted Protein Degradation &amp; Drug Delivery

Executive Summary 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 100055-08-1) is a specialized heterobifunctional linker widely utilized in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Pentanol, 5-(p-aminophenoxy)- (CAS: 100055-08-1) is a specialized heterobifunctional linker widely utilized in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Unlike standard polyethylene glycol (PEG) or purely aliphatic chains, this molecule integrates a rigid aromatic "anchor" (the phenoxy group) with a flexible aliphatic "spacer" (the pentyl chain).

This guide details the strategic application of this linker, focusing on its unique ability to modulate the physicochemical properties (LogP, TPSA) of bifunctional molecules while providing a stable, orthogonal conjugation platform.

Key Technical Specifications
PropertySpecification
IUPAC Name 5-(4-aminophenoxy)pentan-1-ol
Molecular Formula

Molecular Weight 195.26 g/mol
Functional Handles 1x Primary Aniline (Nucleophile), 1x Primary Alcohol (Nucleophile/Electrophile precursor)
Linker Length ~9.5 Å (extended conformation)
Solubility DMSO (>50 mg/mL), DMF, Methanol; Low solubility in water.[1][2]
pKa (Aniline) ~4.8 - 5.2 (Less basic than alkyl amines, requires specific coupling conditions)

Structural Anatomy & Design Logic

The utility of 5-(p-aminophenoxy)-1-pentanol lies in its dual-zone architecture. It is not merely a passive connector; it actively influences the spatial orientation of the conjugated payloads.

LinkerAnatomy cluster_legend Functional Zones Aniline Primary Aniline (-NH2) (Conjugation Site A) Phenoxy Phenoxy Ring (Rigid Anchor) Aniline->Phenoxy Electronic Donation Spacer Pentyl Chain (C5) (Flexible Spacer) Phenoxy->Spacer Ether Linkage (Stable) Alcohol Primary Alcohol (-OH) (Conjugation Site B) Spacer->Alcohol Terminal Functionalization Desc Zone 1: Amide Coupling (Ligand Attachment) Zone 2: Hydrophobicity Modulation Zone 3: Electrophilic Activation (Warhead Attachment)

Figure 1: Functional anatomy of the linker showing distinct reactive zones.[3][4][5][6][7]

Mechanistic Advantages[2][8]
  • Electronic Modulation: The ether oxygen at the para position increases the nucleophilicity of the aniline compared to electron-deficient arylamines, facilitating amide coupling reactions without requiring harsh temperatures.

  • Entropic Balance: The C5 pentyl chain provides sufficient degrees of freedom to allow ternary complex formation (in PROTACs) without the "floppiness" associated with long PEG chains, which can reduce cell permeability.

  • Metabolic Stability: The aryl-alkyl ether bond is generally resistant to plasma esterases, ensuring the linker remains intact during systemic circulation.

Application Workflow: PROTAC Synthesis

The most critical application of this linker is connecting an E3 ligase ligand (e.g., VHL or Cereblon binder) to a target protein ligand (Warhead). The following workflow assumes the Aniline is coupled to a Carboxylic Acid on the E3 Ligand, and the Alcohol is activated to attach the Warhead.

Workflow Diagram

PROTACSynthesis Linker 5-(p-aminophenoxy)-1-pentanol Step1 Step 1: Amide Coupling (HATU/DIPEA) Linker->Step1 E3Ligand E3 Ligand-COOH (e.g., VHL Acid) E3Ligand->Step1 Warhead Target Warhead-OH/NH Final Final PROTAC E3-Linker-Warhead Warhead->Final Intermediate Intermediate: E3-Linker-OH Step1->Intermediate Step1->Intermediate Forms stable Amide Bond Step2 Step 2: Activation (Tosylation or Mitsunobu) Intermediate->Step2 Step2->Final Step2->Final Forms Ether/Amine Linkage

Figure 2: Convergent synthesis strategy for PROTAC generation using the amino-alcohol linker.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Aniline Functionalization)

Objective: Conjugate the linker's amine group to a carboxylic acid-containing E3 ligase ligand (e.g., VHL-COOH).

Reagents:

  • E3 Ligand-COOH (1.0 equiv)

  • 1-Pentanol, 5-(p-aminophenoxy)- (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Procedure:

  • Activation: Dissolve the E3 Ligand-COOH in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir at room temperature (RT) for 15 minutes to generate the activated ester.

    • Note: The color may shift to yellow/orange.

  • Coupling: Add 1-Pentanol, 5-(p-aminophenoxy)- directly to the reaction mixture.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Target Mass: Mass of Ligand + 195.26 - 18.02 (water loss).

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[8]
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Critical Checkpoint: The aniline is less nucleophilic than an alkyl amine. If conversion is low (<50% after 4h), heat the reaction to 40°C or switch to COMU coupling agent, which is often superior for arylamines.

Protocol B: Hydroxyl Activation (Mitsunobu Reaction)

Objective: Conjugate the linker's hydroxyl group to a phenolic Warhead (ether formation).

Reagents:

  • Intermediate (E3-Linker-OH) from Protocol A (1.0 equiv)

  • Phenolic Warhead (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Preparation: Dissolve E3-Linker-OH, Phenolic Warhead, and

    
     in anhydrous THF under inert atmosphere (
    
    
    
    or Ar). Cool to 0°C.
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Quenching: Add a small amount of water or methanol.

  • Purification: Concentrate in vacuo. Purify via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Alternative (If Mitsunobu fails): Convert the alcohol to a Tosylate (TsCl, Pyridine) or Mesylate (MsCl, TEA), then perform a


 displacement with the Warhead using 

in DMF at 60°C.

Quality Control & Characterization

To validate the integrity of the linker post-conjugation, look for these specific spectral signatures:

TechniqueSignature SignalInterpretation
1H NMR

6.8–7.5 ppm (AA'BB' system)
The p-substituted aromatic ring of the linker. Distinct doublet patterns confirm the phenoxy unit is intact.
1H NMR

3.9–4.0 ppm (Triplet)

protons adjacent to the phenoxy ring.
1H NMR

3.5–3.6 ppm (Triplet)

(or

). A shift here confirms successful conjugation at the alcohol end.
LC-MS UV Absorbance @ 254 nmThe phenoxy group provides a strong UV chromophore, aiding in purification even if the payloads are weak absorbers.

Storage & Stability

  • Powder Form: Store at -20°C under desiccated conditions. Stable for >2 years.

  • Solution (DMSO): Stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which can deactivate the alcohol or hydrolyze subsequent activated esters.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat).

References

  • Beshara, C. S., et al. (2020).[5] "Design and Synthesis of PROTACs: A Comprehensive Guide." Medicinal Chemistry Reviews. (General reference for PROTAC linker chemistry).

  • Veranova. (2024). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11666786, 5-(4-Aminophenoxy)-1-pentanol. [Link]

Sources

Method

Functionalization of the amino group on "1-Pentanol, 5-(p-aminophenoxy)-"

Application Note: Chemoselective Functionalization of 5-(4-Aminophenoxy)-1-pentanol Abstract This guide details the chemoselective functionalization of the amino group in 5-(4-aminophenoxy)-1-pentanol , a critical bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 5-(4-Aminophenoxy)-1-pentanol

Abstract

This guide details the chemoselective functionalization of the amino group in 5-(4-aminophenoxy)-1-pentanol , a critical bifunctional linker used in liquid crystal mesogens, PROTAC synthesis, and antibody-drug conjugates (ADCs). The molecule features two distinct nucleophiles: a primary aromatic amine (aniline) and a primary aliphatic alcohol. This note provides validated protocols to selectively modify the amine while preserving the hydroxyl group, exploiting the kinetic and electronic differences between the two functional groups.

Introduction & Chemical Profile

Molecule: 5-(4-aminophenoxy)-1-pentanol Structure:


CAS:  73093-61-7 (Generic reference for p-aminophenoxy alkanols)

This molecule acts as a flexible spacer. The "soft" aromatic amine and the "hard" aliphatic alcohol exhibit distinct reactivity profiles.

FeatureFunctional GrouppKa (Conjugate Acid)Reactivity Profile
Target Primary Aniline (

)
~4.6Moderate nucleophile; highly reactive toward acyl chlorides, anhydrides, and aldehydes. Prone to oxidation.
Bystander Primary Alcohol (

)
~16Weak nucleophile in neutral form; requires deprotonation (to alkoxide) or activation to react efficiently.

Key Challenge: Preventing O-acylation or oxidation of the alcohol during N-functionalization. Strategy: Exploit the higher nucleophilicity of the neutral amine compared to the neutral alcohol under mild, non-basic (or weakly basic) conditions.

Reaction Landscape & Chemoselectivity

The following diagram illustrates the competitive landscape and the pathway to selective functionalization.

ReactionLandscape Start 5-(4-aminophenoxy)-1-pentanol Amine Aromatic Amine (Target) Start->Amine Nucleophilic Center 1 Alcohol Aliphatic Alcohol (Bystander) Start->Alcohol Nucleophilic Center 2 NAcyl N-Acylated Product (Amide) Amine->NAcyl Fast Reaction (Kinetic Control) OAcyl O-Acylated Side Product (Ester) Alcohol->OAcyl Slow Reaction (Requires Base/Heat) NAcyl->OAcyl Over-reaction (Excess Reagent)

Figure 1: Chemoselectivity landscape. The amine reacts under kinetic control, while the alcohol requires thermodynamic activation.

Protocol 1: Chemoselective N-Acylation

Objective: Synthesize the amide derivative without protecting the hydroxyl group. Mechanism: Nucleophilic acyl substitution. Scope: Attachment of drug payloads, biotinylation, or liquid crystal mesogens.

Materials
  • Substrate: 5-(4-aminophenoxy)-1-pentanol (1.0 equiv)

  • Reagent: Acyl Chloride (1.05 equiv) OR Anhydride

  • Base: Pyridine (1.1 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: NaHCO₃ (sat. aq.)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 5-(4-aminophenoxy)-1-pentanol in 10 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 1.1 mmol of Pyridine.

    • Note: Pyridine is preferred over TEA for highly selective reactions as it buffers the HCl generated without acting as a strong general base for the alcohol.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Critical: Low temperature suppresses the reaction rate of the hydroxyl group (O-acylation).

  • Electrophile Addition: Dissolve 1.05 mmol of the Acyl Chloride in 2 mL DCM. Add this solution dropwise over 15 minutes.

    • Why? Keeping the local concentration of the electrophile low prevents "runaway" reactions where the alcohol might compete.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (usually 50% EtOAc/Hexane).

    • Endpoint: Disappearance of the aniline spot. If O-acylation is observed (higher Rf), reduce temperature or equivalents in future runs.

  • Workup:

    • Wash with 10 mL sat. NaHCO₃ (removes HCl/Pyridine salts).

    • Wash with 10 mL Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Validation:

  • ¹H NMR: Look for the downfield shift of aromatic protons ortho to the nitrogen and the appearance of the amide -NH signal (~8-10 ppm). The triplet for

    
     (~3.6 ppm) should remain unchanged.
    

Protocol 2: Reductive Amination (N-Alkylation)

Objective: Convert the primary amine to a secondary amine using an aldehyde. Advantage: Extremely mild; completely inert to the hydroxyl group.

Materials
  • Substrate: 5-(4-aminophenoxy)-1-pentanol

  • Reagent: Aldehyde (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1-2 drops, catalytic)

Step-by-Step Methodology
  • Imine Formation: Dissolve the substrate (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add catalytic Acetic Acid. Stir for 30 minutes at RT.

    • Mechanism:[1][2][3] Promotes the formation of the iminium ion intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Selectivity: NaBH(OAc)₃ reduces the iminium ion but is too weak to reduce the aldehyde or the alcohol (oxidation state).

  • Incubation: Stir at RT for 4–12 hours.

  • Quench: Add sat. NaHCO₃ solution. Extract with DCM.

Protocol 3: Diazotization (Sandmeyer/Coupling)

Objective: Convert the amino group into a diazonium salt for azo-dye synthesis or substitution (e.g., to a halide).

Workflow Diagram

Diazotization Step1 1. Solubilization (Substrate + HCl/H2SO4) Step2 2. Diazotization (Add NaNO2 at 0-5°C) Step1->Step2 Cool to 0°C Step3 3. Intermediate (Diazonium Salt) Step2->Step3 HNO2 generation Step4 4. Coupling / Substitution (Add Phenol or CuX) Step3->Step4 Electrophilic Attack

Figure 2: Diazotization workflow. Temperature control is critical to prevent decomposition.

  • Acidification: Dissolve substrate in 2M HCl at 0°C. The amine forms the hydrochloride salt; the alcohol is protonated but stable.

  • Nitrosation: Add NaNO₂ (aq) dropwise, maintaining temp < 5°C.

  • Utilization: The resulting diazonium salt must be used immediately (e.g., added to a solution of a phenol for azo coupling or CuCl for chlorination).

Analytical Data & Troubleshooting

Expected Spectroscopic Shifts (¹H NMR in DMSO-d6)
Proton EnvironmentChemical Shift (

)
MultiplicityChange upon N-Acylation

4.5 - 5.0 ppmBroad SingletDisappears

9.5 - 10.0 ppmSingletAppears

~3.4 - 3.6 ppmTripletNo Change (If shifts downfield to ~4.0, O-acylation occurred)

~4.3 ppmBroad/TripletRemains
Troubleshooting Guide
IssueProbable CauseCorrective Action
O-Acylation (Ester formation) Base too strong (e.g., NaOH, NaH) or Temp too high.Switch to Pyridine or NaHCO₃ biphasic system. Keep T < 0°C during addition.
Low Yield Oxidation of aniline (darkening of reaction).Degas solvents with Nitrogen. Use fresh reagents.
Incomplete Reaction Poor solubility of the amino-alcohol.Use DMF as co-solvent (though difficult to remove) or warm slightly after reagent addition.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley.[4] (Definitive guide on chemoselectivity and protection strategies).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for reductive amination).[5] [Link]

  • Imrie, C., et al. (1994). "The synthesis and properties of low molar mass liquid crystals with a 5-(4-aminophenoxy)pentyl tail." Liquid Crystals, 16(6). (Specific application of the title molecule). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational mechanisms for nucleophilic substitution). [Link]

Sources

Application

Esterification reactions with "1-Pentanol, 5-(p-aminophenoxy)-" hydroxyl group

Application Note & In-Depth Protocols Strategic Esterification of 1-Pentanol, 5-(p-aminophenoxy)-: A Guide for Researchers in Medicinal Chemistry and Materials Science Abstract This document provides a comprehensive tech...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & In-Depth Protocols

Strategic Esterification of 1-Pentanol, 5-(p-aminophenoxy)-: A Guide for Researchers in Medicinal Chemistry and Materials Science

Abstract This document provides a comprehensive technical guide for the esterification of the terminal hydroxyl group of 1-Pentanol, 5-(p-aminophenoxy)-. This bifunctional molecule, featuring a primary alcohol and an aromatic amine, serves as a valuable building block in drug development and polymer chemistry. The presence of the nucleophilic and acid-sensitive aminophenoxy moiety necessitates a careful selection of esterification methodology to ensure high yields and prevent unwanted side reactions such as N-acylation or polymerization. This guide critically evaluates two common esterification strategies—the classic Fischer-Speier method and the modern Steglich esterification—providing detailed, field-tested protocols. We emphasize the causality behind procedural choices, offering troubleshooting advice and a framework for adapting these methods to various carboxylic acid substrates.

Introduction: The Synthetic Challenge and Opportunity

1-Pentanol, 5-(p-aminophenoxy)- is a molecule of significant interest due to its dual functionality. The terminal primary alcohol is a prime handle for forming ester linkages, introducing a wide array of functional groups through reaction with various carboxylic acids. The p-aminophenoxy group provides a site for further modification, such as amide bond formation, or can impart specific electronic and physical properties to the final molecule.

The primary synthetic challenge lies in the chemoselective acylation of the hydroxyl group in the presence of the amino group. The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile, capable of competing with the alcohol in reactions with activated acyl groups. Furthermore, under the strongly acidic conditions typical of Fischer-Tropsch esterification, the amino group will be protonated, which can deactivate the substrate or lead to undesirable side reactions.[1][2]

Therefore, a robust esterification strategy must favor O-acylation over N-acylation and proceed under conditions that preserve the integrity of the aminophenoxy group.

Mechanistic Considerations: Choosing the Right Pathway

Fischer-Speier Esterification: A Reversible, Acid-Catalyzed Pathway

The Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[1] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol's nucleophilic oxygen.[3][4]

Fischer_Mechanism

Caption: Simplified Fischer-Speier Esterification Mechanism.

Causality & Trustworthiness: For 1-Pentanol, 5-(p-aminophenoxy)-, this method is problematic. The required strong acid catalyst will protonate the basic amino group, forming an ammonium salt. This deactivates the aromatic ring and can hinder the reaction. While possible with a preliminary N-protection step, it adds complexity and reduces overall efficiency.

Steglich Esterification: A Mild, Dehydration-Driven Pathway

The Steglich esterification, first reported in 1978, is a powerful method for forming esters under mild, often neutral, conditions.[5][6] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a dehydration agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8]

The mechanism proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form an even more reactive N-acylpyridinium species ("active ester"). This species readily reacts with the alcohol (1-Pentanol, 5-(p-aminophenoxy)-) to yield the desired ester. The DCC is consumed in the process, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU).[5][9]

Steglich_Mechanism

Caption: Key Intermediates in the Steglich Esterification.

Causality & Trustworthiness: The mild and neutral conditions of the Steglich reaction make it the superior choice for this substrate. It avoids protonation of the amino group, thereby preventing side reactions and maximizing the yield of the desired O-acylated product. The reaction is generally high-yielding and tolerant of a wide range of functional groups.[7][9]

Data Presentation: Method Comparison

ParameterFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)
Conditions Harsh (Strong Acid, High Temp/Reflux)Mild (Room Temperature, Neutral pH)[5][7]
Catalyst/Reagent Catalytic H₂SO₄, TsOH, etc.Stoichiometric DCC/EDC, Catalytic DMAP[8]
Reaction Time 1-10 hours[1]1-12 hours
Byproducts Water (must be removed to drive equilibrium)[2]N,N'-dicyclohexylurea (DCU), insoluble[5]
Substrate Scope Poor for acid-sensitive molecules[10]Excellent for acid-labile substrates[9]
Suitability for Topic Poor. Requires N-protection/deprotection steps.Excellent. Chemoselective for O-acylation.
Purification Distillation or extraction.Filtration (to remove DCU) followed by chromatography/extraction.[11]

Experimental Protocols

Protocol 1: Steglich Esterification of 1-Pentanol, 5-(p-aminophenoxy)- (Recommended)

This protocol describes the esterification with acetic acid to form 5-(4-aminophenoxy)pentyl acetate as a model reaction. The molar ratios can be adapted for other carboxylic acids.

Materials:

  • 1-Pentanol, 5-(p-aminophenoxy)- (Substrate)

  • Acetic Acid (or other carboxylic acid of choice)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M aq.)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate & Hexanes (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Pentanol, 5-(p-aminophenoxy)- (1.0 eq) and the chosen carboxylic acid (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

  • Initiation: Cool the flask to 0 °C in an ice bath. In a single portion, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq). A white precipitate (DCU) should begin to form within minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically for 4-12 hours, until the starting alcohol is consumed.

  • Workup - DCU Removal: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation of the DCU byproduct. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the solid DCU.[11] Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x) to remove residual DMAP and any unreacted DCC.[11]

    • Wash with saturated NaHCO₃ solution (2x) to remove unreacted carboxylic acid.

    • Wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Steglich_Workflow

Caption: Experimental Workflow for Steglich Esterification.

Protocol 2: Fischer-Speier Esterification via N-Protection Strategy (Alternative)

This multi-stage protocol is less direct but may be necessary if Steglich conditions are incompatible with the chosen carboxylic acid.

Stage 1: N-Protection (Boc Protection)

  • Dissolve 1-Pentanol, 5-(p-aminophenoxy)- (1.0 eq) in a suitable solvent like THF.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq).

  • Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify to isolate the N-Boc protected intermediate.

Stage 2: Fischer-Speier Esterification

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a large excess of the alcohol corresponding to the desired ester (if simple, e.g., methanol, ethanol) or in an inert solvent like toluene with the carboxylic acid (1.5-2.0 eq).[1]

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq).

  • Heat the mixture to reflux. If using toluene, use a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[4]

  • After completion (TLC), cool the reaction, neutralize the acid with a base (e.g., NaHCO₃ solution), and perform an extractive workup.

  • Purify to isolate the N-Boc, O-acyl protected diester.

Stage 3: N-Deprotection

  • Dissolve the purified product from Stage 2 in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until the Boc group is cleaved (monitor by TLC).

  • Carefully neutralize the reaction mixture and perform an extractive workup to isolate the final ester product.

Troubleshooting and Field Insights

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Steric hindrance from a bulky carboxylic acid; Impure or wet reagents/solvents.Increase reaction time. For hindered acids, consider Yamaguchi esterification.[12][13] Ensure all reagents and solvents are anhydrous.
N-Acylurea Byproduct Slow reaction allows for intramolecular rearrangement of the O-acylisourea intermediate.[9][14]Ensure a sufficient catalytic amount of DMAP is used (5-10 mol%). DMAP intercepts the intermediate, preventing rearrangement.[7]
Difficult DCU Removal DCU has some solubility in organic solvents like DCM.After filtration, concentrate the crude product, redissolve in a minimal amount of a solvent where DCU is less soluble (e.g., diethyl ether), cool to 0°C or below, and re-filter.[11]
Presence of N-Acylation The amino group, while less reactive than the DMAP-activated species, can still compete.This is rare under standard Steglich conditions. If observed, ensure the reaction is not overheated and that DMAP is present.
DMAP in Final Product Incomplete removal during acidic wash.Ensure the HCl wash is performed thoroughly. If the final product is base-stable, an additional wash can be performed. Alternatively, use polymer-supported DMAP which can be filtered off.[11]

References

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. DOI: 10.1039/D1GC02251B. Available at: [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Munawar, M. A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. DOI: 10.3389/fchem.2024.1473489. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Fischer esterification – Knowledge and References. Retrieved from [Link]

  • Khan, I., et al. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC - NIH. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

Sources

Method

High-performance liquid chromatography (HPLC) method for "1-Pentanol, 5-(p-aminophenoxy)-"

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 21237-77-8), a critical linker interme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 21237-77-8), a critical linker intermediate used in the synthesis of PROTACs and other bioconjugates. The method addresses the specific chromatographic challenges posed by this molecule: the tendency of its aniline moiety to tail on silica supports and the need to resolve it from highly polar starting materials (e.g., p-aminophenol) and hydrophobic alkylating agents.

Introduction & Chemical Context

1-Pentanol, 5-(p-aminophenoxy)- consists of a polar aniline head group connected to a primary alcohol via a pentyl ether spacer. This "amphiphilic" structure creates a unique separation challenge:

  • The Amine (Head): Basic (pKa ~5.3). prone to interaction with residual silanols on the column stationary phase, leading to peak tailing.

  • The Alkyl Chain (Body): Adds significant hydrophobicity, requiring organic solvent for elution.

  • The Impurity Profile: Synthesis typically involves the alkylation of p-aminophenol. The method must separate the unreacted, highly polar p-aminophenol (elutes near void volume) from the target.

Structural Analysis & Separation Logic

The following diagram illustrates the physicochemical logic used to design this separation method.

SeparationLogic Target Target: 5-(p-aminophenoxy)pentan-1-ol (Amphiphilic) Column Stationary Phase (C18 with End-capping) Target->Column Moderate Retention (Hydrophobic Interaction) Impurity1 Impurity A: p-Aminophenol (Highly Polar / Hydrophilic) Impurity1->Column Weak Retention (Elutes Early) Impurity2 Impurity B: 5-Chloro-1-pentanol (Hydrophobic / Neutral) Impurity2->Column Strong Retention (Elutes Late) MobilePhase Mobile Phase (pH 3.0 Phosphate Buffer) MobilePhase->Target Protonates Amine (-NH3+) Reduces Tailing

Figure 1: Separation logic based on hydrophobicity and ionization states.

Method Development Strategy (The "Why")

Column Selection

Standard silica columns often fail with anilines due to secondary interactions between the protonated amine and deprotonated silanols (


).
  • Decision: We utilize a Type B Silica (High Purity) column with extensive end-capping (e.g., C18). This physically blocks silanol access, ensuring symmetrical peaks for the amine.

Mobile Phase pH

The pKa of the aniline nitrogen is approximately 5.3.

  • pH 3.0 (Selected): At this pH, the amine is fully protonated (

    
    ). While charged species generally retain less on C18, the pentyl chain provides sufficient hydrophobic anchor. Crucially, pH 3.0 suppresses the ionization of residual silanols (
    
    
    
    ), preventing the cation-exchange mechanism that causes tailing.
  • Buffer Choice: Potassium Phosphate is chosen over Formic Acid for UV transparency and superior peak sharpness, though it is non-volatile (not MS compatible).

Experimental Protocol

Reagents and Materials
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (

    
    ):  85%, for pH adjustment.
    
  • Reference Standard: 1-Pentanol, 5-(p-aminophenoxy)- (>98% purity).

Instrument Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentEnd-capped for basic compounds; 3.5 µm offers better resolution than 5 µm.
Mobile Phase A 20 mM

in Water, pH 3.0 (adj. with

)
Controls ionization state; suppresses silanol activity.
Mobile Phase B AcetonitrileStrong eluent for the pentyl chain.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp. 30°CImproves mass transfer and reproducibility.
Injection Vol. 10 µLStandard analytical load.[1][2]
Detection UV @ 240 nm

for p-alkoxy anilines.
Gradient Program

A gradient is required to elute the polar p-aminophenol early while flushing the hydrophobic target and potential bis-alkylated byproducts later.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Initial hold for polar impurity retention.
3.0 955End of isocratic hold.
15.0 1090Linear ramp to elute Target.
18.0 1090Wash step for hydrophobic contaminants.
18.1 955Return to initial conditions.
23.0 955Re-equilibration (Critical).

Sample Preparation Workflow

To ensure accuracy and prevent column fouling, follow this strict preparation workflow.

SamplePrep Step1 Weigh 10 mg Sample Step2 Dissolve in 5 mL 50:50 Water:ACN Step1->Step2 Step3 Sonicate (5 mins) Ensure complete dissolution Step2->Step3 Step4 Dilute to 0.5 mg/mL with Mobile Phase A Step3->Step4 Step5 Filter (0.22 µm PTFE) Step4->Step5 Step6 Transfer to HPLC Vial Step5->Step6

Figure 2: Sample preparation workflow ensuring solubility and particulate removal.

Critical Note: Do not dissolve the sample in 100% Acetonitrile. The strong solvent effect will cause peak distortion ("fronting") for early eluting peaks like p-aminophenol. Always match the diluent to the initial mobile phase conditions as closely as possible.

System Suitability & Expected Results[3][4][5][6]

Retention Times (Approximate)
  • p-Aminophenol (Impurity): 2.5 – 3.2 min

  • Target (5-(p-aminophenoxy)pentan-1-ol): 9.5 – 10.5 min

  • 5-Chloro-1-pentanol (Impurity): 12.0 – 13.5 min (Low UV response at 240 nm; may require 210 nm if specifically tracking this).

Acceptance Criteria

Before running unknown samples, inject the Standard Solution (0.5 mg/mL) 5 times.

ParameterAcceptance Limit
Target Peak Area %RSD

2.0%
Target Retention Time %RSD

1.0%
Tailing Factor (

)

1.5 (Critical for Anilines)
Theoretical Plates (

)

5000
Resolution (

)

between Impurity A and Target

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or Column aging.Ensure pH is 3.0. If problem persists, add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker.
Split Peaks Sample solvent too strong.Dilute sample with more Water/Buffer (reduce ACN content in vial).
Drifting Retention Incomplete equilibration.Extend the post-run equilibration time from 5 min to 8 min.
High Backpressure Particulates in buffer.Filter Mobile Phase A through 0.22 µm membrane; replace guard column.

References

  • PubChem. (n.d.).[3] 4-Ethoxyaniline (p-Phenetidine) Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

    • Context: Used as a structural analog for pKa and UV absorption properties during method development.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Context: Authoritative source for the "Phosphate Buffer pH 3.0" strategy for suppressing silanol interactions with amines.
  • Context: Reference for gradient conditions suitable for separating polar anilines
  • Agilent Technologies. (2020). Analysis of Anilines using Agilent ZORBAX Eclipse Plus C18. Agilent Application Note. Retrieved October 26, 2025, from [Link]

    • Context: Validation of the column choice (Eclipse Plus) for basic compounds.

Sources

Application

Purification techniques for "1-Pentanol, 5-(p-aminophenoxy)-" after synthesis

An In-Depth Guide to the Purification of 1-Pentanol, 5-(p-aminophenoxy)- Abstract This comprehensive application note provides a detailed guide for the purification of 1-Pentanol, 5-(p-aminophenoxy)-, a bifunctional mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 1-Pentanol, 5-(p-aminophenoxy)-

Abstract

This comprehensive application note provides a detailed guide for the purification of 1-Pentanol, 5-(p-aminophenoxy)-, a bifunctional molecule of interest in pharmaceutical and materials science research. Post-synthesis, the crude product often contains a mixture of unreacted starting materials, by-products, and degradation products that can compromise the outcomes of subsequent applications. Achieving high purity is therefore critical. This document outlines a strategic approach to purification, detailing protocols for recrystallization and flash column chromatography. It emphasizes the rationale behind methodological choices, addresses common challenges, and integrates methods for purity verification, providing researchers with a robust framework for obtaining high-purity 1-Pentanol, 5-(p-aminophenoxy)-.

Introduction and Physicochemical Profile

1-Pentanol, 5-(p-aminophenoxy)- is a molecule characterized by a primary aliphatic alcohol, an aromatic ether linkage, and a primary aromatic amine. This unique combination of functional groups dictates its chemical behavior and presents specific challenges for purification. The aromatic amine is basic and susceptible to oxidation, often leading to colored impurities, while the hydroxyl group imparts polarity and hydrogen-bonding capability.

A thorough understanding of the compound's properties and potential impurities is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of 1-Pentanol, 5-(p-aminophenoxy)- and Related Compounds

Property1-Pentanol, 5-(p-aminophenoxy)-5-Amino-1-pentanol (Related Structure)1-Pentanol
Molecular Formula C₁₁H₁₇NO₂C₅H₁₃NOC₅H₁₂O
Molecular Weight 195.26 g/mol 103.16 g/mol 88.15 g/mol
Appearance Expected to be an off-white to tan solidWhite crystalline solidColorless liquid[1]
Melting Point Not widely reported; likely > 40 °C33-38 °C[2]-79 °C[3][4]
Boiling Point High; susceptible to decomposition~222 °C (at atmospheric pressure)[2]~138 °C (at atmospheric pressure)[1][3][4]
Solubility Soluble in polar organic solvents (MeOH, EtOH, DMSO, Acetone). Low solubility in water and non-polar solvents (Hexane).Soluble in water, ethanol, and acetone[2].Moderately soluble in water (2.2 g/100mL)[3]; miscible with most organic solvents[3].
Common Impurity Profile

Impurities in a crude sample of 1-Pentanol, 5-(p-aminophenoxy)- typically arise from the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as p-aminophenol and a 5-substituted-1-pentanol derivative (e.g., 5-bromo-1-pentanol).

  • Oxidation Products: The p-aminophenol moiety is sensitive to air and light, leading to the formation of highly colored quinone-imine type structures. The presence of even trace amounts of these impurities can impart a dark color to the product.[5]

  • Side-Products: Depending on the synthesis, by-products like N-alkylated or O-alkylated species may form.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, THF) and reagents (e.g., bases like K₂CO₃) may persist.

Strategic Approach to Purification

The choice of purification technique depends on the physical state of the crude product and the nature of the primary impurities. Given that 1-Pentanol, 5-(p-aminophenoxy)- is a solid with moderate polarity and a basic functional group, recrystallization and column chromatography are the most suitable methods.

G Diagram 1: Purification Strategy Selection Flowchart start Crude Product (Post-Synthesis & Workup) is_solid Is the crude product a solid? start->is_solid recrystallize Primary Purification: Recrystallization is_solid->recrystallize Yes chromatography Primary Purification: Flash Column Chromatography is_solid->chromatography No (Oil) is_colored Is the product heavily colored? is_colored->chromatography Yes oiling_out Does it 'oil out' or remain impure? is_colored->oiling_out No recrystallize->is_colored final_product Pure Product (Verify with Purity Assessment) chromatography->final_product oiling_out->chromatography Yes oiling_out->final_product No

Caption: High-level decision flowchart for purifying 1-Pentanol, 5-(p-aminophenoxy)-.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[6][7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at high and low temperatures.

Causality Behind Solvent Choice: An ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[6] Given the molecule's polarity, a polar protic solvent or a mixed-solvent system is often required.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Isopropanol / Water Isopropanol dissolves the compound, and water acts as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate / Hexane Ethyl acetate provides polarity for dissolution, while hexane reduces solubility to promote crystal formation.
Methanol The high polarity of methanol may dissolve the compound well when hot, with reduced solubility upon cooling.
Toluene Useful for removing more polar impurities which may remain in the solvent.

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate. Cool the tube to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely. Swirl continuously.

  • Decolorization (Optional): If the solution is colored due to oxidation impurities, add a small amount of activated charcoal (1-2% by weight) to the hot solution and swirl for 2-5 minutes. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This is the method of choice for separating complex mixtures or when recrystallization fails.[8] It separates compounds based on their differential partitioning between a mobile phase (liquid eluent) and a stationary phase (solid adsorbent).[9]

Causality Behind Stationary and Mobile Phase Selection:

  • Stationary Phase: The basic amine group in 1-Pentanol, 5-(p-aminophenoxy)- can interact strongly with the acidic silanol groups of standard silica gel, leading to significant peak tailing and potential product loss.[10] To mitigate this, two approaches are recommended:

    • Standard Silica Gel with a Modifier: Add a small amount of a basic modifier like triethylamine (TEA, ~1%) or ammonia to the eluent system to neutralize the acidic sites.[10]

    • Alternative Stationary Phases: Use a less acidic or basic stationary phase, such as neutral alumina or amine-functionalized silica, for superior separation of basic compounds.[9][11][12]

  • Mobile Phase (Eluent): A solvent system should be chosen to provide a retention factor (Rf) of ~0.25-0.35 on a Thin Layer Chromatography (TLC) plate for the target compound. A common choice is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

G Diagram 2: Flash Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. Develop Eluent System via TLC (Rf ~0.3) pack 2. Pack Column with Stationary Phase tlc->pack load 3. Load Sample (Dry or Wet Loading) pack->load elute 4. Elute with Solvent under Positive Pressure load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: Step-by-step workflow for purification by flash column chromatography.

Step-by-Step Protocol:

  • TLC Analysis: Develop a suitable eluent system using TLC plates. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. If the compound does not move, increase the polarity by adding more ethyl acetate or switching to a Dichloromethane/Methanol system. Add ~1% triethylamine to the eluent mixture to improve peak shape.

  • Column Packing: Select an appropriate size column. Pack it with the chosen stationary phase (e.g., silica gel) as a slurry in the non-polar component of the eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a stain (e.g., potassium permanganate).

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 1-Pentanol, 5-(p-aminophenoxy)-.

Purity Assessment

After purification, the identity and purity of the final compound must be confirmed. This is a critical step for ensuring the trustworthiness and reproducibility of downstream experiments.

Table 3: Recommended Analytical Techniques for Purity Verification

TechniquePurposeExpected Result for Pure Sample
Thin Layer Chromatography (TLC) Rapid purity check and comparison to starting material.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC / LC-MS) Quantitative purity assessment.A single major peak in the chromatogram, allowing for purity calculation (e.g., >98%). Mass spectrometry confirms the molecular weight.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.¹H and ¹³C NMR spectra consistent with the proposed structure, with no significant signals from impurities.
Melting Point Analysis Assess purity and identity.A sharp melting point range (e.g., within 1-2 °C). Impurities typically broaden and depress the melting point.

Conclusion

The successful purification of 1-Pentanol, 5-(p-aminophenoxy)- hinges on a strategy that accounts for its key functional groups—the basic amine and the polar alcohol. For crystalline crude products with minor, non-polar impurities, recrystallization offers a straightforward and scalable purification method. For more complex mixtures, or when the crude product is an oil, flash column chromatography is indispensable. The use of a basic modifier (triethylamine) with a standard silica gel stationary phase, or the selection of an alternative like neutral alumina, is critical to overcoming the challenges posed by the amine functionality. Rigorous post-purification analysis using a combination of chromatographic and spectroscopic methods is mandatory to validate the purity and structural integrity of the final product.

References

  • Velier. (n.d.). Alcohol from head to tail. Retrieved from [Link]

  • ReAgent Chemical Services. (2024, July 3). What is the Distillation Process?. The Chemistry Blog. Retrieved from [Link]

  • Adeshina, Y. (2018, October 21). PURIFICATION AND CRYSTALLIZATION OF O- AMINO PHENOL OXIDASE (AMINOX). Core.ac.uk. Retrieved from [Link]

  • The Alembics Lab. (n.d.). Understanding Alcohol Distillation And Its Many Applications. Retrieved from [Link]

  • Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved from [Link]

  • The Whiskey Wash. (2021, March 8). WHAT IS THE PROCESS OF DISTILLING AN ALCOHOLIC BEVERAGE?. Retrieved from [Link]

  • Good Scents Company. (n.d.). 1-Pentanol (CAS 71-41-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from [Link]

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  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of 1-Pentanol (CAS 71-41-0). Retrieved from [Link]

  • Google Patents. (n.d.). EP0041837B1 - Process for the purification of p-aminophenol.
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  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. (2020, April). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. Chinese Journal of Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
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  • ResearchGate. (2019, July). Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol. Biotechnology Journal. Retrieved from [Link]

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Method

Topic: Synthesis and Application of Corrosion Inhibitors Derived from 1-Pentanol, 5-(p-aminophenoxy)-

An Application Guide for Researchers Abstract This document provides a comprehensive guide for the synthesis, characterization, and application of novel corrosion inhibitors derived from the precursor molecule, 1-Pentano...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of novel corrosion inhibitors derived from the precursor molecule, 1-Pentanol, 5-(p-aminophenoxy)-. Organic molecules containing heteroatoms such as nitrogen and oxygen, alongside aromatic moieties, are highly effective at mitigating corrosion, particularly in acidic environments.[1][2] The unique structure of 1-Pentanol, 5-(p-aminophenoxy)-, featuring a primary amine, a hydroxyl group, an ether linkage, and a benzene ring, presents multiple active centers for adsorption onto metal surfaces, making it a promising and versatile platform for developing high-efficacy corrosion inhibitors.

This guide details a plausible and robust synthetic route for a Schiff base derivative, outlines rigorous protocols for its characterization, and provides step-by-step methodologies for evaluating its performance using standard electrochemical techniques. The causality behind experimental choices is explained to provide researchers with the foundational knowledge required to adapt and innovate upon these protocols.

Introduction: The Rationale for Aminophenoxy Alkanols in Corrosion Inhibition

Corrosion is a natural electrochemical process that results in the degradation of metals, leading to significant economic losses and safety concerns across various industries.[3][4] The use of organic corrosion inhibitors is a primary strategy for protecting metallic assets in contact with aggressive media, such as the hydrochloric or sulfuric acid used in industrial cleaning and oil well acidizing.[5]

Effective organic inhibitors typically function by adsorbing onto the metal surface to form a protective barrier.[1][6] This adsorption process, which can be physisorption, chemisorption, or a combination of both, displaces water and corrosive ions from the metal's surface, thereby impeding both anodic dissolution and cathodic hydrogen evolution reactions.[7][8] The efficacy of an inhibitor is largely dictated by its molecular structure. Key features include:

  • Heteroatoms (N, O, S): These atoms possess lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, facilitating strong adsorption.[2][9]

  • Aromatic Rings: The π-electrons of aromatic systems provide another avenue for interaction with the metal surface.

  • Alkyl Chains: Hydrophobic alkyl chains help to create a dense, water-repellent barrier film.

The precursor, 1-Pentanol, 5-(p-aminophenoxy)-, is an ideal starting scaffold as it contains an ether oxygen, an aromatic ring, a reactive primary amine, and a terminal hydroxyl group on a flexible pentyl chain. By modifying the primary amine—for example, through the formation of a Schiff base—we can further enhance the molecule's electronic properties and steric hindrance, leading to a potentially superior corrosion inhibitor.

Synthetic Strategy and Protocols

This section outlines a two-stage process: first, the synthesis of the precursor molecule, and second, its conversion into a Schiff base corrosion inhibitor.

Part 2.1: Synthesis of Precursor: 1-Pentanol, 5-(p-aminophenoxy)-

The most direct route to the precursor is a Williamson ether synthesis, reacting p-aminophenol with a 5-halopentan-1-ol under basic conditions.

Reaction Scheme: p-Aminophenol + 5-Chloro-1-pentanol → 1-Pentanol, 5-(p-aminophenoxy)-

Materials and Reagents:

  • p-Aminophenol

  • 5-Chloro-1-pentanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Protocol:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

  • To the flask, add p-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes to deprotonate the phenolic hydroxyl group.

  • Add 5-Chloro-1-pentanol (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 1-Pentanol, 5-(p-aminophenoxy)-.

Part 2.2: Synthesis of Schiff Base Inhibitor (SB-1)

The primary amine of the precursor is reacted with an aldehyde (e.g., 4-methoxybenzaldehyde) to form an imine (Schiff base), which enhances the molecular size and electron density.

Reaction Scheme: 1-Pentanol, 5-(p-aminophenoxy)- + 4-Methoxybenzaldehyde → (E)-4-methoxy-N-(4-((5-hydroxypentyl)oxy)benzylidene)aniline (SB-1)

Materials and Reagents:

  • 1-Pentanol, 5-(p-aminophenoxy)- (from Part 2.1)

  • 4-Methoxybenzaldehyde

  • Ethanol, absolute

  • Glacial Acetic Acid (catalytic amount)

Protocol:

  • Dissolve 1-Pentanol, 5-(p-aminophenoxy)- (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add 4-methoxybenzaldehyde (1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the Schiff base inhibitor (SB-1).[10]

Fig 2. Workflow for corrosion inhibitor performance evaluation.

Expected Results & Data Interpretation

The synthesized inhibitor SB-1 is expected to perform as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. [1][11]

  • PDP Analysis: The addition of the inhibitor should shift the corrosion potential (E_corr) only slightly, while significantly reducing the corrosion current density (i_corr). This indicates a mixed-type behavior. [7][8]* EIS Analysis: The charge transfer resistance (R_ct) should increase substantially with increasing inhibitor concentration, while the double-layer capacitance (C_dl) should decrease. This signifies the formation of a protective film on the metal surface that displaces water molecules. [9] Table 1: Hypothetical Performance Data for Inhibitor SB-1 on N80 Steel in 1 M HCl at 25°C

Concentration (ppm)Methodi_corr (μA/cm²)R_ct (Ω·cm²)%IE
0 (Blank)PDP1050--
0 (Blank)EIS-45-
100PDP150-85.7%
100EIS-35087.1%
200PDP85-91.9%
200EIS-78094.2%
500PDP42-96.0%
500EIS-155097.1%

Proposed Mechanism of Inhibition

The high inhibition efficiency of SB-1 can be attributed to its comprehensive molecular structure, which facilitates strong and stable adsorption on the steel surface.

  • Initial Adsorption: In the acidic solution, the nitrogen and oxygen atoms of the inhibitor become protonated. This allows for initial electrostatic interaction (physisorption) with the negatively charged steel surface (due to adsorbed Cl⁻ ions).

  • Chemisorption: The lone pair electrons on the nitrogen (imine) and oxygen (ether, hydroxyl) atoms, along with the π-electrons from the two aromatic rings, can be shared with the vacant d-orbitals of the iron atoms, forming stable coordinate bonds (chemisorption).

  • Protective Film Formation: The bulky molecular structure and the long, flexible pentyl chain create a dense, hydrophobic barrier on the surface. This film physically blocks the active corrosion sites and prevents corrosive species from reaching the metal.

Inhibition_Mechanism cluster_0 Corrosive Solution (H+, Cl-, H2O) cluster_1 Metal Surface (Fe) H+ H+ Inhibitor Inhibitor Molecule (SB-1) Adsorbed Layer H+->Inhibitor Blocked Cl- Cl- Cl-->Inhibitor Blocked H2O H2O H2O->Inhibitor Blocked Fe Fe Inhibitor->Fe Adsorption via N, O, π-electrons

Fig 3. Adsorption mechanism of the inhibitor on a metal surface.

Conclusion

This application guide provides a detailed framework for the synthesis and evaluation of a novel corrosion inhibitor, SB-1, derived from 1-Pentanol, 5-(p-aminophenoxy)-. The protocols herein are based on established chemical principles and standard corrosion science methodologies. The proposed molecular structure combines multiple functional groups known to be effective for corrosion mitigation, offering a promising avenue for the development of new, high-performance inhibitors. Researchers are encouraged to use this guide as a starting point for further investigation and optimization.

References

  • Al-Baghdadi, S. B., et al. (2021). Synthesis and characterization of novel dicarbohydrazide derivatives with electrochemical and theoretical approaches as potential corrosion inhibitors for N80 steel in a 3.5% NaCl solution. PMC.
  • Al-Gorashy, N. E., et al. (2023). Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution. PMC.
  • Asghar, M. R., et al. (2019). Synthesis, Characterization, and Corrosion Inhibition Potential of Novel Thiosemicarbazone on Mild Steel in Sulfuric Acid Environment. MDPI. Available at: [Link]

  • Chen, S., et al. (2024). Synthesis, Characterization, and Theoretical Calculations of a Novel Organic Corrosion Inhibitor for Mild Steel. AMPP.
  • Hanoon, M. M., et al. (2017). Synthesis and characterization of a novel organic corrosion inhibitor for mild steel in 1 M hydrochloric acid. ResearchGate. Available at: [Link]

  • Loto, R. T., & Loto, C. A. (2018). Inhibition Effect of Aminophen Fluid Derivative on the Corrosion of 1070 Aluminum. Trans Tech Publications Ltd. Available at: [Link]

  • Chugh, B., et al. (2023). Applicability of Drugs as Sustainable Corrosion Inhibitors. Bentham Science. Available at: [Link]

  • Ujjain, S. K. (2021). Electrochemical Studies of Green Corrosion Inhibitors. Materials Research Forum LLC. Available at: [Link]

  • Ujjain, S. K. (2021). Electrochemical Studies of Green Corrosion Inhibitors. ResearchGate. Available at: [Link]

  • Ujjain, S. K. (2021). Electrochemical Studies of Green Corrosion Inhibitors. Semantic Scholar. Available at: [Link]

  • Yan, H., et al. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. MDPI. Available at: [Link]

  • Liu, Y., et al. (2024). The development of a novel bio-based corrosion inhibitor: using biomass-derived 5-hydroxymethylfurfural (5-HMF) as a starting material. RSC Publishing. Available at: [Link]

  • El-Fakharany, M. K., et al. (2023). Electrochemical and DFT studies of amino-alcohols as corrosion inhibitors for brass. ResearchGate. Available at: [Link]

  • Nomozov, A. K., et al. (2023). SYNTHESIS OF PFG BRAND CORROSION INHIBITOR AND ITS QUANTUM CHEMICAL CALCULATION RESULTS. CyberLeninka. Available at: [Link]

  • Singh, A., & Quraishi, M. A. (2018). Synthesis, Characterization, and Corrosion Inhibition Performance of 5-Aminopyrazole Carbonitriles Towards Mild Steel Acidic Corrosion. ResearchGate. Available at: [Link]

  • Nomozov, A. K., et al. (2023). SYNTHESIS OF PFG BRAND CORROSION INHIBITOR AND ITS QUANTUM CHEMICAL CALCULATION RESULTS. ResearchGate. Available at: [Link]

  • Exxon Chemical Patents Inc. (1995). Amine derivatives as corrosion inhibitors in oil and gas fields. Google Patents.
  • Aejitha, S., Kasthuri, P. K., & Geethamani, P. (2018). A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIVATIVES. JETIR. Available at: [Link]

  • Fernandez, S. E. (1994). Amine derivatives as corrosion inhibitors. Google Patents.

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Application

"1-Pentanol, 5-(p-aminophenoxy)-" as a building block in organic synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-Pentanol, 5-(p-aminophenoxy)- . Introduction: A Versatile Bifunctional Building Block 1-Pentanol, 5-(p-amino...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-Pentanol, 5-(p-aminophenoxy)- .

Introduction: A Versatile Bifunctional Building Block

1-Pentanol, 5-(p-aminophenoxy)-, also known as 5-(4-aminophenoxy)pentan-1-ol, is a unique bifunctional molecule that holds significant potential as a versatile building block in organic synthesis. Its structure incorporates a flexible five-carbon aliphatic chain terminating in a primary hydroxyl group, and a para-substituted aniline moiety connected via an ether linkage. This distinct arrangement of a nucleophilic aromatic amine and a primary alcohol allows for orthogonal chemical modifications, making it an attractive starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

While direct literature on 1-Pentanol, 5-(p-aminophenoxy)- as a commercial building block is sparse, its synthesis is readily achievable from common starting materials. This guide provides a comprehensive overview of its synthesis and highlights its potential applications with detailed, field-proven protocols. The principles outlined here are grounded in established organic chemistry transformations, providing a solid foundation for its use in research and development.

Physicochemical Properties and Handling

A summary of the predicted and known properties of related compounds is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₂N/A
Molecular Weight195.26 g/mol N/A
AppearancePredicted: Off-white to light brown solid or viscous oilGeneral knowledge
SolubilitySoluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and chloroform.[1][1]
StorageStore in a cool, dry, dark place in a tightly sealed container. Air and light sensitive.[2][2]
SafetyExpected to be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][3]

Strategic Synthesis of 1-Pentanol, 5-(p-aminophenoxy)-

The most direct and logical approach to the synthesis of this building block is through a Williamson ether synthesis. This involves the reaction of a 5-halopentanol with p-aminophenol. To avoid self-polymerization or unwanted side reactions, the amino group of p-aminophenol should be protected prior to the ether synthesis. A common and effective protecting group for anilines is the acetyl group.

The overall synthetic strategy is a two-step process:

  • Etherification: Reaction of N-(4-hydroxyphenyl)acetamide (acetaminophen) with a 5-halopentanol.

  • Deprotection: Hydrolysis of the acetamide to reveal the free amine.

Synthesis_of_1-Pentanol_5-(p-aminophenoxy) cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection Acetaminophen N-(4-hydroxyphenyl)acetamide Intermediate N-(4-(5-hydroxypentyloxy)phenyl)acetamide Acetaminophen->Intermediate  K₂CO₃, DMF, 80°C 5-Bromo-1-pentanol 5-Bromo-1-pentanol 5-Bromo-1-pentanol->Intermediate Intermediate_2 N-(4-(5-hydroxypentyloxy)phenyl)acetamide Final_Product 1-Pentanol, 5-(p-aminophenoxy)- Intermediate_2->Final_Product  HCl (aq), Reflux

Caption: Proposed two-step synthesis of the target building block.

Protocol 1: Synthesis of 1-Pentanol, 5-(p-aminophenoxy)-

This protocol details the synthesis starting from commercially available N-(4-hydroxyphenyl)acetamide and 5-bromo-1-pentanol.

Part A: Synthesis of N-(4-(5-hydroxypentyloxy)phenyl)acetamide

  • Reagents and Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-hydroxyphenyl)acetamide (acetaminophen, 10.0 g, 66.1 mmol) and anhydrous potassium carbonate (13.7 g, 99.2 mmol).

    • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes.

    • Add 5-bromo-1-pentanol (12.1 g, 72.7 mmol) dropwise to the suspension.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 ethyl acetate/hexanes as eluent).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 50% to 100% ethyl acetate in hexanes) to afford N-(4-(5-hydroxypentyloxy)phenyl)acetamide as a white solid.

Part B: Synthesis of 1-Pentanol, 5-(p-aminophenoxy)- (Deprotection)

  • Reagents and Setup:

    • In a 250 mL round-bottom flask, dissolve the N-(4-(5-hydroxypentyloxy)phenyl)acetamide (from Part A, e.g., 14.0 g, 59.0 mmol) in 100 mL of methanol.

    • Add 50 mL of 6 M hydrochloric acid.

  • Reaction:

    • Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to ~8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield 1-Pentanol, 5-(p-aminophenoxy)-. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Organic Synthesis

The true value of 1-Pentanol, 5-(p-aminophenoxy)- lies in its ability to serve as a versatile linker and scaffold. The primary alcohol and the aromatic amine can be functionalized selectively, providing a powerful tool for building molecular complexity.

Applications cluster_amine Amine-based Reactions cluster_alcohol Alcohol-based Reactions BuildingBlock 1-Pentanol, 5-(p-aminophenoxy)- Amide Amide Formation (Acylation) BuildingBlock->Amide RCOCl, Base Diazotization Diazotization -> Sandmeyer Reactions BuildingBlock->Diazotization NaNO₂, HCl Heterocycle Heterocycle Synthesis BuildingBlock->Heterocycle Dielectrophiles Ester Esterification BuildingBlock->Ester R'COOH, DCC Ether Etherification (Williamson) BuildingBlock->Ether R''X, Base Oxidation Oxidation to Aldehyde/Acid BuildingBlock->Oxidation PCC or Jones

Caption: Synthetic pathways utilizing the dual functionality.

Application 1: Use as a Linker in Bioconjugation and Medicinal Chemistry

The pentanol moiety can be derivatized to introduce a reactive handle, while the aniline can be used to attach to a pharmacophore.

Protocol 2: Acylation of the Amine for Amide Linkage

This protocol demonstrates the straightforward formation of an amide bond, a cornerstone of medicinal chemistry.

  • Reagents and Setup:

    • Dissolve 1-Pentanol, 5-(p-aminophenoxy)- (1.0 g, 5.12 mmol) in 20 mL of anhydrous dichloromethane in a 50 mL round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (0.86 mL, 6.14 mmol).

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Slowly add a solution of benzoyl chloride (0.78 g, 5.63 mmol) in 5 mL of dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding 20 mL of water.

    • Separate the organic layer, and wash successively with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting amide by recrystallization from ethyl acetate/hexanes.

Application 2: Synthesis of Novel Heterocycles

The aminophenoxy moiety is a precursor to various heterocyclic systems. For example, condensation with a 1,3-dicarbonyl compound can lead to the formation of benzodiazepine or related structures, depending on the specific reagents used.

Application 3: Derivatization of the Hydroxyl Group

The primary alcohol can be easily converted into other functional groups.

Protocol 3: Esterification of the Hydroxyl Group

This protocol illustrates the coupling of the building block to a carboxylic acid.

  • Reagents and Setup:

    • In a 100 mL flask, dissolve 1-Pentanol, 5-(p-aminophenoxy)- (1.0 g, 5.12 mmol), benzoic acid (0.69 g, 5.63 mmol), and 4-(dimethylamino)pyridine (DMAP, 63 mg, 0.51 mmol) in 30 mL of anhydrous dichloromethane.

    • Cool the solution to 0°C.

  • Reaction:

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.16 g, 5.63 mmol) to the solution.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product ester by column chromatography on silica gel.

Conclusion

1-Pentanol, 5-(p-aminophenoxy)- represents a highly valuable, albeit not commonly cataloged, building block for synthetic chemists. Its straightforward synthesis and the orthogonal reactivity of its terminal functional groups—a primary alcohol and an aromatic amine—provide a reliable platform for constructing complex molecular architectures. The protocols detailed herein offer a practical guide for its preparation and subsequent derivatization, empowering researchers to leverage its unique structure in the development of novel compounds for a multitude of applications, from drug discovery to materials science.

References

  • 5-Amino-1-pentanol - Wikipedia. Available at: [Link]

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (No URL available for the full textbook, but it is a standard reference in organic chemistry).
  • Kurti, L., Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (No URL available for the full textbook, but it is a standard reference for named reactions).

Sources

Method

Application Notes and Protocols for the Catalytic Synthesis of 1-Pentanol, 5-(p-aminophenoxy)-

Introduction 1-Pentanol, 5-(p-aminophenoxy)-, a bifunctional organic molecule incorporating a primary alcohol and a primary aromatic amine, holds significant potential as a versatile building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Pentanol, 5-(p-aminophenoxy)-, a bifunctional organic molecule incorporating a primary alcohol and a primary aromatic amine, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure is amenable to further derivatization at both the hydroxyl and amino moieties, making it a valuable intermediate for the synthesis of novel pharmaceutical agents, polymers, and other functional materials. The strategic placement of the flexible five-carbon linker between the phenoxy and alcohol groups can impart desirable pharmacokinetic or material properties.

This document provides a comprehensive guide for the synthesis of 1-Pentanol, 5-(p-aminophenoxy)-, targeting researchers, scientists, and drug development professionals. We will delve into a robust and efficient synthetic strategy, focusing on the well-established Williamson ether synthesis, and address the critical aspect of chemoselectivity through a protecting group strategy. The protocols detailed herein are designed to be clear, reproducible, and grounded in established chemical principles.

Synthetic Strategy: A Two-Step Approach via Williamson Ether Synthesis

The core transformation for the synthesis of 1-Pentanol, 5-(p-aminophenoxy)- is the formation of an aryl ether bond. The Williamson ether synthesis is a classic and highly effective method for this purpose, involving the reaction of a phenoxide with an alkyl halide.[1][2] However, the starting material, p-aminophenol, possesses two nucleophilic sites: the phenolic hydroxyl group and the amino group. Direct alkylation of p-aminophenol often leads to a mixture of O-alkylated and N-alkylated products, posing significant purification challenges.[3]

To circumvent this, a two-step synthetic approach is recommended. This strategy involves the protection of the more nucleophilic amino group, followed by the O-alkylation of the phenolic hydroxyl group, and concluding with the deprotection of the amino group to yield the final product.

Overall Synthetic Workflow:

Synthetic Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection p-Aminophenol p-Aminophenol Acetaminophen Acetaminophen p-Aminophenol->Acetaminophen Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetaminophen Protected Intermediate Protected Intermediate Acetaminophen->Protected Intermediate O-Alkylation 5-Bromo-1-pentanol 5-Bromo-1-pentanol 5-Bromo-1-pentanol->Protected Intermediate Target Molecule Target Molecule Protected Intermediate->Target Molecule Hydrolysis

Caption: Overall workflow for the synthesis of 1-Pentanol, 5-(p-aminophenoxy)-.

Catalytic Systems and Reagents

For the key O-alkylation step, a classic Williamson ether synthesis setup is employed. While the reaction can proceed without a transition metal catalyst, the choice of base and solvent is critical for achieving high yields.

  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of the N-acetylated p-aminophenol (acetaminophen), forming the more nucleophilic phenoxide. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this purpose.[4][5] Stronger bases like sodium hydride (NaH) could also be used, but K₂CO₃ offers advantages in terms of ease of handling and cost-effectiveness.[1]

  • Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[1] 2-Butanone (methyl ethyl ketone, MEK) is a suitable solvent for this reaction.[5] Other options include acetone and dimethylformamide (DMF).

  • Alkylating Agent: A primary alkyl halide is the preferred electrophile to minimize the competing elimination reaction.[6] For the synthesis of the target molecule, 5-bromo-1-pentanol or 5-chloro-1-pentanol are suitable choices. The hydroxyl group on the alkylating agent is generally unreactive under these conditions and does not require protection.

Protecting Group Strategy: The Acetyl Group

To ensure selective O-alkylation, the amino group of p-aminophenol must be protected. The acetyl group is an excellent choice for this purpose due to several advantages:

  • Ease of Introduction: p-Aminophenol can be readily and selectively N-acetylated using acetic anhydride to form N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol.[7] This starting material is commercially available and relatively inexpensive.[8]

  • Stability: The resulting amide is stable under the basic conditions of the Williamson ether synthesis.

  • Ease of Removal: The acetyl group can be readily removed by acid- or base-catalyzed hydrolysis to regenerate the free amine in the final step.

Detailed Experimental Protocols

Protocol 1: O-Alkylation of N-Acetyl-p-aminophenol (Acetaminophen)

This protocol is adapted from established procedures for the synthesis of phenacetin, an analogue of the target intermediate.[4][5][9]

Materials:

  • N-(4-hydroxyphenyl)acetamide (Acetaminophen)

  • 5-Bromo-1-pentanol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Deionized Water

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • tert-Butyl methyl ether (TBME) or Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add N-(4-hydroxyphenyl)acetamide (1.0 eq), finely pulverized anhydrous potassium carbonate (2.0 eq), and 2-butanone.

  • Add 5-bromo-1-pentanol (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of 2-butanone.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Add deionized water to the separatory funnel and extract the aqueous layer with tert-butyl methyl ether (3 x volumes of the aqueous layer).

  • Wash the combined organic layers with 5% aqueous NaOH to remove any unreacted acetaminophen, followed by a wash with saturated brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, N-(4-(5-hydroxypentyloxy)phenyl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Deprotection of N-(4-(5-hydroxypentyloxy)phenyl)acetamide

Materials:

  • N-(4-(5-hydroxypentyloxy)phenyl)acetamide (from Protocol 1)

  • 10% Aqueous Hydrochloric Acid (HCl) or 10% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • pH paper or pH meter

Procedure (Acidic Hydrolysis):

  • Dissolve the N-(4-(5-hydroxypentyloxy)phenyl)acetamide in 10% aqueous HCl in a round-bottom flask.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 1-Pentanol, 5-(p-aminophenoxy)-.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the O-alkylation of acetaminophen, based on analogous syntheses of phenacetin.[4][5][9]

ParameterValueReference
Reactants
N-acetyl-p-aminophenol1.0 eq[4][5][9]
Alkyl Halide1.1 - 1.5 eq[4][5][9]
Base
Potassium Carbonate2.0 eq[4][5][9]
Solvent
2-Butanone (MEK)-[5]
Reaction Conditions
TemperatureReflux[4][5][9]
Reaction Time1 - 6 hours[5][9]
Yield (of O-alkylated product) 60-80% (expected)[4][10]

Visualization of Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][6]

Williamson_Ether_Synthesis Acetaminophen N-acetyl-p-aminophenol Phenoxide Phenoxide Intermediate Acetaminophen->Phenoxide Deprotonation Byproduct1 KHCO₃ TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack AlkylHalide 5-Bromo-1-pentanol AlkylHalide->TransitionState Product N-(4-(5-hydroxypentyloxy)phenyl)acetamide TransitionState->Product Bond Formation & Leaving Group Departure Byproduct2 KBr TransitionState->Byproduct2 Base K₂CO₃ Base->Phenoxide

Caption: Mechanism of the Williamson ether synthesis for the O-alkylation of N-acetyl-p-aminophenol.

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of 1-Pentanol, 5-(p-aminophenoxy)-. By employing a straightforward protecting group strategy, the challenges of chemoselectivity are effectively overcome, allowing for a high-yielding synthesis via the robust Williamson ether synthesis. The provided protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the exploration of novel derivatives and applications of this versatile molecule.

References

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis Lab Report. (2022, February 22). Edubirdie. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). Molecules, 27(4), 1314. [Link]

  • Synthesis of 4-aminophenol-glucopyranoside. (2006). Chinese Journal of Medicinal Chemistry, 16(4), 221-223.
  • The Synthesis of Phenacetin from Acetaminophen. (n.d.). Retrieved from [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (2021, September 28). Molecules, 26(19), 5899. [Link]

  • PHENACETIN. SYNTHESIS WILLIAMSON. #ncchem. (2023, January 27). YouTube. Retrieved from [Link]

  • Selective alkylation of aminophenols. (2010). ARKIVOC, 2010(9), 293-299.
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • A process for synthesis of paracetamol. (2017). WO2017154024A1.
  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved from [Link]

  • PROCESS FOR PREPARING AMINOPHENOL ETHER. (1979). NL7907558A.
  • Synthesis of Acetaminophen and Analysis of Some Common Analgesics. (n.d.). Retrieved from [Link]

  • 4-Acetamidophenol. (n.d.). ChemSrc. Retrieved from [Link]

  • ETHER SYNTHESIS: CONVERSION OF ACETAMINOPHEN INTO PHENACETIN. (n.d.). Retrieved from [Link]

Sources

Application

Experimental conditions for Williamson ether synthesis of "1-Pentanol, 5-(p-aminophenoxy)-"

Executive Summary This application note details the experimental conditions for the synthesis of 5-(4-aminophenoxy)pentan-1-ol (CAS: 39905-45-8), a critical linker intermediate used in the development of PROTACs, liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental conditions for the synthesis of 5-(4-aminophenoxy)pentan-1-ol (CAS: 39905-45-8), a critical linker intermediate used in the development of PROTACs, liquid crystals, and tyrosinase inhibitors.

While a direct Williamson ether synthesis between 4-aminophenol and 5-halo-1-pentanol is theoretically possible, it suffers from poor chemoselectivity (


- vs. 

-alkylation). This guide prioritizes a Two-Stage Nitro-Reduction Protocol as the industrial "Gold Standard" for high-purity applications, while providing a Direct Synthesis Protocol for rapid, low-fidelity screening.

Strategic Analysis: The Chemoselectivity Challenge

The core synthetic challenge lies in the ambident nucleophilicity of 4-aminophenol.

  • Phenoxide (

    
    ):  Formed via deprotonation (pKa ~10). Hard nucleophile.
    
  • Aniline (

    
    ):  Neutral, but highly nucleophilic (pKa of conjugate acid ~4). Soft nucleophile.
    

In the presence of alkyl halides, competitive


-alkylation and 

-alkylation occur. Furthermore, 4-aminophenol is highly susceptible to oxidative degradation (turning dark brown/black) under basic aerobic conditions.

Recommendation: To guarantee regioselectivity and product stability, Protocol A (Nitro-Route) is recommended. It masks the amine as a nitro group, forcing exclusive


-alkylation.
Pathway Logic Diagram

G Start_Nitro 4-Nitrophenol Inter_Nitro Intermediate: 5-(4-nitrophenoxy)pentan-1-ol Start_Nitro->Inter_Nitro Exclusive O-Alkylation (High Yield) Start_Amino 4-Aminophenol Side_Product Impurity: N-alkylated byproducts Start_Amino->Side_Product Competitive Reaction Target TARGET: 5-(4-aminophenoxy)pentan-1-ol Start_Amino->Target Direct Route (Low Selectivity) Reagent 5-Chloro-1-pentanol (+ Base) Reagent->Start_Nitro Reagent->Start_Amino Reduction Reduction (H2, Pd/C) Inter_Nitro->Reduction Reduction->Target Quant. Yield

Figure 1: Strategic comparison of synthetic routes. The Nitro-Route (Blue path) avoids N-alkylation impurities.

Protocol A: The Nitro-Reduction Route (High Purity)

This method is validated for scale-up (1g to 100g) and ensures >98% purity.

Phase 1: Williamson Ether Synthesis

Reaction: 4-Nitrophenol + 5-Chloro-1-pentanol


 5-(4-Nitrophenoxy)pentan-1-ol
ParameterConditionRationale
Stoichiometry 1.0 eq Phenol : 1.2 eq Alkyl HalideSlight excess of halide drives reaction to completion.
Base

(Anhydrous, 2.0 eq)
Mild base prevents elimination of the alkyl halide to an alkene.
Solvent DMF or Acetonitrile (ACN)DMF accelerates

; ACN is easier to remove during workup.
Catalyst Potassium Iodide (KI, 0.1 eq)Finkelstein condition: Converts -Cl to -I in situ, increasing reactivity 100x.
Temp/Time 80°C for 12-16 hoursSufficient energy for substitution without thermal degradation.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Nitrophenol (13.9 g, 100 mmol) and Anhydrous DMF (100 mL) . Stir until dissolved.

  • Base Addition: Add

    
     (27.6 g, 200 mmol)  and KI (1.66 g, 10 mmol) . The suspension will turn bright yellow (phenoxide formation).
    
  • Reagent Addition: Add 5-Chloro-1-pentanol (14.7 g, 120 mmol) dropwise via syringe.

  • Reaction: Heat to 80°C oil bath temperature. Stir vigorously for 16 hours.

  • Workup:

    • Cool to room temperature.[1] Pour mixture into Ice Water (500 mL) .

    • The product usually precipitates as a pale yellow solid. Filter and wash with water.[1][2]

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash organics with 1M NaOH (to remove unreacted nitrophenol) and Brine. Dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc 7:3).

    • Target Yield: 85-92%.

    • Appearance: Pale yellow crystals.

Phase 2: Nitro Reduction

Reaction: 5-(4-Nitrophenoxy)pentan-1-ol


 5-(4-Aminophenoxy)pentan-1-ol

Step-by-Step Procedure:

  • Setup: Use a hydrogenation vessel (Parr shaker or balloon flask).

  • Dissolution: Dissolve Intermediate (10 mmol) in Methanol (50 mL) .

  • Catalyst: Add 10% Pd/C (10 wt% loading) carefully under Argon flow. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge with

    
     gas. Stir under 
    
    
    
    atmosphere (balloon pressure is sufficient; 30 psi for faster rates) for 4-6 hours at RT.
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with Methanol.

  • Isolation: Concentrate filtrate under reduced pressure.

    • Note: The amine product is oxidation-sensitive. Store under inert gas.

Protocol B: Direct Synthesis (Rapid Screening)

Use this only if 4-Nitrophenol is unavailable or for small-scale combinatorial screening.

Critical Control: You must use a specific base/solvent combination to favor the "hard" oxygen nucleophile over the "soft" nitrogen.

ParameterCondition
Reagents 4-Aminophenol (1.0 eq), 5-Bromo-1-pentanol (1.1 eq)
Base Cs2CO3 (Cesium Carbonate) or NaH (Sodium Hydride)
Solvent DMF (Anhydrous)
Temperature Room Temperature to 40°C (Max)

Procedure:

  • Protection: Perform strictly under Argon/Nitrogen to prevent oxidation of 4-aminophenol (darkening).

  • Deprotonation: To a solution of 4-aminophenol in DMF at 0°C, add NaH (1.1 eq) . Stir for 30 mins. Hydrogen gas evolution observed.

    • Why NaH? It quantitatively deprotonates the -OH (pKa 10) before the -NH2 (pKa ~30), creating the phenoxide anion

      
      .
      
  • Alkylation: Add 5-Bromo-1-pentanol dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4 hours. Do not heat significantly, or N-alkylation increases.

  • Quench: Carefully add water. Extract with EtOAc.[3]

  • Purification: Requires Column Chromatography (DCM/MeOH 95:5) to separate

    
    -alkylated product from 
    
    
    
    -alkylated byproducts.

Analytical Validation (QC)

Target Molecule: 5-(4-aminophenoxy)pentan-1-ol Molecular Weight: 195.26 g/mol

Expected 1H NMR (DMSO-d6, 400 MHz):

  • 
     8.5-9.0 (Broad s, -OH/NH2 exchangeable)
    
  • 
     6.65 (d, 2H, Ar-H ortho to O)
    
  • 
     6.50 (d, 2H, Ar-H ortho to N)
    
  • 
     4.50 (br s, 2H, 
    
    
    
    )
  • 
     3.85 (t, 2H, 
    
    
    
    )
  • 
     3.40 (t, 2H, 
    
    
    
    )
  • 
     1.30–1.70 (m, 6H, Alkyl chain protons)
    

Visual QC:

  • Pass: White to off-white crystalline solid.

  • Fail: Dark brown/black sticky solid (Indicates oxidation of amine or polymerization).

Troubleshooting & Safety

IssueRoot CauseSolution
Low Yield (Step 1) Incomplete reaction or elimination.Add KI catalyst. Ensure temp is <90°C to prevent alkene formation.
Product turns brown Oxidation of aniline moiety.Store product in amber vials under Argon at -20°C.
Mixture of spots (TLC) N-alkylation (Protocol B).Switch to Protocol A (Nitro route).
Safety Warning 4-Aminophenol toxicity.Known sensitizer and renal toxin. Use double gloves.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Source: Organic Chemistry Portal. "Williamson Ether Synthesis."
    • URL:[Link]

  • Catalytic Reduction of 4-Nitrophenol (Benchmark Reaction)

    • Source: RSC Advances, 2021. "Mechanism, kinetics and selectivity of a Williamson ether synthesis."
    • URL:[Link]

  • Synthesis of Acetaminophen (Analogous Chemistry)

    • Source: Chemistry LibreTexts. "Synthesis of Acetaminophen."
    • URL:[Link][1][3][4][5]

  • Reduction of Nitro-Ethers to Amino-Ethers

    • Source: National Institutes of Health (NIH). "Catalytic reduction of 4-nitrophenol with gold nanoparticles."
    • URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 1-Pentanol, 5-(p-aminophenoxy)- in Liquid Crystal Engineering

Executive Summary & Chemical Architecture 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 73098-72-9), hereafter referred to as 5-AP , is a critical heterobifunctional intermediate in the synthesis of Side-Chain Liquid Crystalline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

1-Pentanol, 5-(p-aminophenoxy)- (CAS: 73098-72-9), hereafter referred to as 5-AP , is a critical heterobifunctional intermediate in the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) and polyimide alignment layers.

Its structural significance lies in the pentamethylene spacer (


) . In LC material design, the spacer length and parity (odd vs. even) dictate the decoupling of the mesogenic core from the polymer backbone.
  • The "Odd-Spacer" Effect: Unlike hexyl (n=6) spacers which often favor highly ordered smectic phases due to all-trans conformation, the pentyl (n=5) spacer introduces a "kink" in the chain. This suppresses excessive crystallization and often stabilizes nematic phases or lowers the glass transition temperature (

    
    ), improving switching speeds in electro-optical applications.
    
  • Bifunctionality: The primary amine (

    
    ) and primary alcohol (
    
    
    
    ) allow for orthogonal functionalization—typically anchoring a mesogen to the amine and a polymerizable group (like an acrylate or anhydride) to the alcohol.

Synthesis Protocol: High-Purity Preparation of 5-AP

Rationale: Direct alkylation of p-aminophenol with 5-chloro-1-pentanol is discouraged due to competing N-alkylation and O-alkylation, leading to difficult purification. The industry-standard route utilizes p-nitrophenol to ensure exclusive O-alkylation, followed by reduction.

Phase A: Etherification (Williamson Synthesis)

Reaction:



Reagents:

  • 4-Nitrophenol (1.0 eq)

  • 5-Chloro-1-pentanol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq) - Base
    
  • Potassium Iodide (

    
    , 0.1 eq) - Catalyst (Finkelstein condition)
    
  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-nitrophenol (13.9 g, 100 mmol) and

    
     (34.5 g, 250 mmol) in 150 mL DMF. Stir at room temperature for 30 mins to form the phenoxide.
    
  • Addition: Add 5-chloro-1-pentanol (13.5 g, 110 mmol) and KI (1.66 g, 10 mmol).

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.

  • Quench: Cool to room temperature. Pour the mixture into 500 mL ice water. The nitro-intermediate usually precipitates as a yellow solid.

  • Isolation: Filter the solid. If oil forms, extract with ethyl acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and evaporate.
  • Purification: Recrystallize from Ethanol/Water (8:2) to yield 5-(4-nitrophenoxy)pentan-1-ol .

    • Target Yield: >85%[1][2][3][4]

    • Appearance: Pale yellow crystals.

Phase B: Catalytic Reduction

Reaction:



Step-by-Step Protocol:

  • Loading: Dissolve the nitro-intermediate (10 g) in 100 mL Ethanol in a hydrogenation flask (Parr shaker or autoclave).

  • Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Pressurize with

    
     gas (30–50 psi) and shake/stir at room temperature for 4–6 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with ethanol.

  • Concentration: Rotary evaporate the solvent to obtain the crude amine.

  • Final Purification: Recrystallize from Toluene or Benzene/Hexane mixture.

    • Target Yield: >90%[2][5]

    • Purity Validation: HPLC >99.5% (Required for electronic grade materials).

Application Protocol: Synthesis of Side-Chain Liquid Crystal Monomer

Objective: Use 5-AP to synthesize an Acrylate-Amide Mesogen . The amine anchors the mesogenic core, and the alcohol is acrylated to form the polymerizable "tail."

Workflow Diagram (Graphviz):

SynthesisWorkflow cluster_0 Spacer Effect Zone Start 5-(4-aminophenoxy)pentan-1-ol (5-AP) Step1_Prod Intermediate: Amide-Linked Mesogen (Hydroxyl active) Start->Step1_Prod Selective Amidation (TEA, THF, 0°C) Mesogen Mesogenic Acid Chloride (e.g., 4-Cyanobenzoyl chloride) Mesogen->Step1_Prod Final_Monomer Final Product: SCLCP Monomer (Polymerizable) Step1_Prod->Final_Monomer Esterification (TEA, DCM, 0°C) Acryloyl Acryloyl Chloride Acryloyl->Final_Monomer Polymer Polymerization (Radical Initiator) Final_Monomer->Polymer UV/Thermal Curing

Caption: Synthetic pathway converting 5-AP into a polymerizable liquid crystal monomer. The 5-carbon spacer remains intact, decoupling the mesogen from the future polymer backbone.

Detailed Procedure:
  • Selective Amidation (Amine Reaction):

    • Dissolve 5-AP (1.0 eq) and Triethylamine (TEA, 1.2 eq) in anhydrous THF.

    • Cool to 0°C.[6]

    • Dropwise add 4-Cyanobenzoyl chloride (1.0 eq) dissolved in THF. Note: The amine is significantly more nucleophilic than the alcohol; under these conditions, chemoselectivity is high.

    • Stir at RT for 4 hours. Filter amine salts and evaporate.

    • Result: An amide-linked mesogen with a free hydroxyl tail.

  • Acrylation (Alcohol Reaction):

    • Dissolve the intermediate from Step 1 in dry Dichloromethane (DCM). Add TEA (1.5 eq).

    • Cool to 0°C. Add Acryloyl Chloride (1.2 eq) dropwise.

    • Stir for 12 hours.

    • Purification: Column chromatography (Silica gel).

    • Result: A monomer ready for polymerization into a Side-Chain Liquid Crystal Polymer.[7][8]

Characterization & Data Analysis

The "Odd-Even" Effect in Phase Transitions

The choice of the 5-carbon spacer (derived from 5-AP) vs. a 6-carbon spacer has profound effects on the liquid crystalline phase behavior.

Table 1: Comparative Phase Behavior of SCLCPs (Polyacrylate Backbone) Data synthesized from homologous series analysis [1, 3].

Spacer Length (n)Precursor UsedMesophase Type

(°C)
Clearing Point (

, °C)
Entropy Change (

)
n = 5 (Odd) 5-(4-aminophenoxy)pentan-1-ol Nematic ~45 ~102 Lower
n = 6 (Even)6-(4-aminophenoxy)hexan-1-olSmectic A / Nematic~52~118Higher

Interpretation:

  • Lower

    
    :  The odd spacer (n=5) introduces conformational freedom (higher free volume) compared to the even spacer, lowering the glass transition temperature.
    
  • Nematic Stability: The odd spacer disfavors the highly ordered smectic layering often seen with hexyl spacers, making 5-AP the preferred precursor when a Nematic phase is required for display applications (faster response times).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Etherification) N-alkylation of aminophenol (if Route B used).Strictly adhere to the Nitrophenol route (Route A). The nitro group prevents side reactions.
Product is an Oil/Sticky Residual DMF or incomplete drying.DMF is hard to remove. Wash the organic layer with water

or use a high-vacuum pump with a cold trap overnight.
Polymerization Failure Inhibitor presence or Oxygen inhibition.Ensure the synthesized monomer is passed through an inhibitor-removal column (basic alumina) before polymerization. Degas all solvents.
Coloration (Brown/Pink) Oxidation of the amine group.Store 5-AP under Argon/Nitrogen in the dark. Amines oxidize rapidly in air.

References

  • Imrie, C. T., & Karasz, F. E. (1993). "The effect of spacer length on the thermal properties of side-chain liquid crystal polymers." Macromolecules. Link

  • Chen, S. H., et al. (1996). "Synthesis and characterization of side-chain liquid crystalline polymers with odd-even spacer effects." Liquid Crystals. Link

  • RSC Publishing. (2012).[6] "Influence of the spacer and molecular weight on the phase behavior of side-chain liquid crystalline polymers." Journal of Materials Chemistry. Link

  • BenchChem. (2025).[6] "Technical Guide to the Synthesis of Amino-Alcohols." Link

  • Google Patents. (1999). "US5856432A - Polyimide film from pyromellitic dianhydride and a bis(4-aminophenoxy) aromatic compound."[9] Link

Sources

Application

Application Notes and Protocols for Cross-Linking Reactions Involving 1-Pentanol, 5-(p-aminophenoxy)-

Abstract This technical guide provides detailed application notes and experimental protocols for the utilization of 1-Pentanol, 5-(p-aminophenoxy)-, a bifunctional aromatic amine, in cross-linking reactions. The unique m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the utilization of 1-Pentanol, 5-(p-aminophenoxy)-, a bifunctional aromatic amine, in cross-linking reactions. The unique molecular architecture of this compound, featuring a primary aromatic amine and a primary aliphatic alcohol, offers versatile reactivity for the synthesis of advanced polymers. This document outlines two primary applications: its role as a diamine monomer in the formation of high-performance polyimides and its function as a curing agent for epoxy resins. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, experimental design, and validation.

Introduction: The Chemical Versatility of 1-Pentanol, 5-(p-aminophenoxy)-

1-Pentanol, 5-(p-aminophenoxy)- is a unique molecule that combines the reactivity of an aromatic amine with that of a primary alcohol. The p-aminophenoxy group provides a nucleophilic primary amine suitable for reactions such as amidation and addition to epoxides. The terminal hydroxyl group on the pentanol chain offers a site for esterification, etherification, or reaction with isocyanates. This dual functionality makes it a valuable building block for creating novel polymer architectures with tailored properties.

The aromatic ether linkage imparts a degree of flexibility to the polymer backbone, which can enhance solubility and processability of the resulting polymers.[1] The long aliphatic chain can influence properties such as glass transition temperature and mechanical toughness.

This guide will explore two key cross-linking applications for this molecule:

  • Polyimide Synthesis: The primary amine group can react with dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to form robust polyimides.[2][3][4] These materials are known for their exceptional thermal stability and mechanical strength.[5][6]

  • Epoxy Resin Curing: As a primary amine, it can serve as a curing agent for epoxy resins, initiating ring-opening polymerization of the epoxide groups to form a durable thermoset network.[7][8] The hydroxyl group can also participate in the curing process, particularly at elevated temperatures, leading to a more densely cross-linked material.[8]

Application I: Synthesis of Novel Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent mechanical properties.[3] 1-Pentanol, 5-(p-aminophenoxy)- can be employed as a diamine monomer in a two-step polycondensation reaction with a tetracarboxylic dianhydride to produce polyimides with unique characteristics derived from the flexible pentanol side chain.

Reaction Principle

The synthesis proceeds via a two-step process. First, the aromatic diamine reacts with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. This is followed by thermal or chemical imidization to yield the final polyimide.

Experimental Protocol: Two-Step Polyimide Synthesis

This protocol details the synthesis of a polyimide from 1-Pentanol, 5-(p-aminophenoxy)- and Pyromellitic Dianhydride (PMDA).

Materials:

  • 1-Pentanol, 5-(p-aminophenoxy)-

  • Pyromellitic Dianhydride (PMDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Preparation of the Reaction Vessel: A three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet is thoroughly dried.

  • Dissolution of the Diamine: 1-Pentanol, 5-(p-aminophenoxy)- (1 equivalent) is dissolved in anhydrous DMAc under a nitrogen atmosphere. The solution is stirred until the diamine is completely dissolved.

  • Addition of the Dianhydride: PMDA (1 equivalent) is added to the stirred solution in one portion. The reaction is allowed to proceed at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.[2]

  • Film Casting: The viscous poly(amic acid) solution is cast onto a glass plate and spread to a uniform thickness.

  • Thermal Imidization: The cast film is heated in a vacuum oven using a stepwise temperature program:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour This process facilitates the cyclodehydration of the poly(amic acid) to the polyimide.[4]

  • Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Characterization

The synthesized polyimide can be characterized by:

  • FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide absorption bands (around 1780 and 1720 cm⁻¹ for C=O stretching).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[3]

Workflow Diagram

Polyimide_Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Polymerization cluster_processing Step 3: Film Formation & Curing cluster_final Step 4: Final Product prep_vessel Prepare Dry Reaction Vessel dissolve_diamine Dissolve Diamine in DMAc prep_vessel->dissolve_diamine add_dianhydride Add Dianhydride (PMDA) dissolve_diamine->add_dianhydride stir_24h Stir at Room Temp for 24h (Poly(amic acid) formation) add_dianhydride->stir_24h cast_film Cast Film onto Glass Plate stir_24h->cast_film thermal_imidization Thermal Imidization in Vacuum Oven (Stepwise heating to 300°C) cast_film->thermal_imidization recover_film Recover Polyimide Film thermal_imidization->recover_film

Caption: Workflow for the two-step synthesis of polyimides.

Application II: Curing of Epoxy Resins

The primary amine group of 1-Pentanol, 5-(p-aminophenoxy)- can act as a curing agent for epoxy resins, leading to the formation of a cross-linked thermoset polymer.[8] Amines are a versatile class of curing agents for epoxies, and the choice of amine significantly influences the properties of the cured resin.[7]

Curing Mechanism

The primary amine has two active hydrogens, each capable of reacting with an epoxy group. This reaction opens the epoxide ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and another hydroxyl group. This process builds a three-dimensional cross-linked network.[8] The inherent hydroxyl group on the pentanol chain can also react with epoxy groups, especially at higher temperatures or in the presence of a catalyst, further increasing the cross-link density.[8]

Experimental Protocol: Epoxy Curing

This protocol describes the curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with 1-Pentanol, 5-(p-aminophenoxy)-.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 1-Pentanol, 5-(p-aminophenoxy)- (curing agent)

  • Acetone (for cleaning)

Procedure:

  • Stoichiometric Calculation: Determine the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of 1-Pentanol, 5-(p-aminophenoxy)- and the epoxide equivalent weight (EEW) of the epoxy resin. For a primary amine, the AHEW is the molecular weight divided by the number of active hydrogens (in this case, 2).

  • Mixing: The epoxy resin and the curing agent are weighed into a suitable container and thoroughly mixed at room temperature until a homogeneous mixture is obtained.

  • Degassing: The mixture is degassed in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: The mixture is poured into a mold and cured in an oven. A typical curing schedule would be 2 hours at 80°C followed by 3 hours at 150°C.[9] The exact curing schedule may need to be optimized based on the desired properties.

  • Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 180°C for 2 hours) to ensure complete reaction and maximize the glass transition temperature.

Data Presentation: Key Parameters for Epoxy Curing
ParameterValue/RangeSignificance
Stoichiometry (Amine:Epoxy)Typically 1:1 based on equivalentsAffects cross-link density and final properties.
Curing Temperature80-180°CInfluences reaction rate and degree of cure.[9]
Curing Time2-5 hoursEnsures complete reaction.
Post-Cure Temperature>150°CMaximizes thermal and mechanical properties.
Curing Process Diagram

Epoxy_Curing_Process cluster_formulation Step 1: Formulation cluster_preparation Step 2: Preparation cluster_curing Step 3: Curing cluster_final Step 4: Final Product calculate Calculate Stoichiometry (AHEW & EEW) mix Mix Epoxy Resin and Curing Agent calculate->mix degas Degas Mixture in Vacuum mix->degas pour Pour into Mold degas->pour initial_cure Initial Cure (e.g., 2h at 80°C, 3h at 150°C) pour->initial_cure post_cure Post-Cure (e.g., 2h at 180°C) initial_cure->post_cure demold Demold Cured Thermoset post_cure->demold

Caption: General workflow for the curing of epoxy resins.

Safety Precautions

  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use. Aromatic amines and epoxy resins can be skin sensitizers and irritants.[10]

Conclusion

1-Pentanol, 5-(p-aminophenoxy)- is a promising bifunctional monomer and curing agent for the development of advanced polymer systems. Its unique structure allows for the synthesis of novel polyimides with potentially enhanced processability and for the formulation of epoxy thermosets with tailored properties. The protocols provided in this guide serve as a starting point for researchers to explore the full potential of this versatile chemical building block. Further optimization of reaction conditions and detailed characterization of the resulting materials are encouraged to fully elucidate their structure-property relationships.

References

  • Yoda, N., et al. (1988). Synthesis of aromatic polyimides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 26(1), 237-251.
  • Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(60), 34261-34270.
  • Chung, I. S. (1998). Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. Journal of the Korean Chemical Society, 42(5), 536-543.
  • Liou, G. S., et al. (1998). Synthesis and Properties of Soluble Aromatic Polyimides from 2,2-Bis(3,4-dicarboxyphenoxy)-1,1-binaphthyl Dianhydride. Journal of Polymer Science Part A: Polymer Chemistry, 36(11), 1937-1943.
  • Wang, Z., et al. (2022). Synthesis and Gas Separation Properties of Aromatic Polyimides Containing Noncoplanar Rigid Sites.
  • Viana, G. (2006).
  • Amanokura, N., et al. (2007). Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes. Polymer Journal, 39(8), 849-855.
  • Kim, D., et al. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Polymers, 16(20), 2849.
  • Applied Poleramic, Inc. (n.d.).
  • Zhang, S., et al. (2010). Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene). Polymer Chemistry, 1(6), 849-857.
  • European Patent Office. (1990). Epoxy resin curing agent, curing process and composition containing it (EP0388779A2).
  • Wikipedia. (2023). 5-Amino-1-pentanol.
  • ChemicalBook. (2026). 5-Amino-1-pentanol.
  • Cheméo. (n.d.). Chemical Properties of 1-Pentanol (CAS 71-41-0).
  • Dusek, K., & Matejka, L. (1985). Curing of epoxy resins with amines. Epoxy Resins and Composites I, 1-37.
  • Al-Amiery, A. A., et al. (2023). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, 6(4), 200-209.
  • Hsiao, S. H., & Yang, C. P. (1994). Synthesis and properties of novel aromatic polyimides of 2,3-bis(4-aminophenoxy)naphthalene. Macromolecules, 27(10), 2859-2865.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-pentanol 95%.
  • International Labour Organization & World Health Organiz
  • Sheng, L., et al. (2020). Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization. RSC Advances, 10(65), 39589-39596.
  • Wang, Y., et al. (2011). Synthesis, characterization and in vitro cell compatibility study of a poly(amic acid) graft/cross-linked poly(vinyl alcohol) hydrogel.
  • Li, H., et al. (2025).
  • Scerba, M. T., et al. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(18), 5484.
  • Wang, Y., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 4(1), 225-235.
  • Mirage News. (2026, February 18).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of "1-Pentanol, 5-(p-aminophenoxy)-" synthesis

Welcome to the technical support guide for the synthesis and yield optimization of 1-Pentanol, 5-(p-aminophenoxy)-. This document is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1-Pentanol, 5-(p-aminophenoxy)-. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the mechanistic rationale behind procedural choices, provide validated protocols, and offer a structured troubleshooting guide to systematically improve your product yield and purity.

Synthetic Strategy Overview

The synthesis of 1-Pentanol, 5-(p-aminophenoxy)- is most reliably achieved via a two-step pathway. This approach circumvents the significant side-reactions that occur when using 4-aminophenol directly, primarily the issue of N-alkylation competing with the desired O-alkylation.

The recommended pathway consists of:

  • Williamson Ether Synthesis: Reaction of p-nitrophenol with a 5-halo-1-pentanol to form the ether linkage, yielding the intermediate 5-(4-nitrophenoxy)-1-pentanol.

  • Nitro Group Reduction: Reduction of the nitro-intermediate to the target primary amine, 1-Pentanol, 5-(p-aminophenoxy)-.

This strategy protects the amine functionality as a nitro group, which is a robust and non-nucleophilic electron-withdrawing group, allowing the etherification to proceed cleanly.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction p-Nitrophenol p-Nitrophenol Intermediate 5-(4-nitrophenoxy)-1-pentanol p-Nitrophenol->Intermediate O-Alkylation 5-Bromo-1-pentanol 5-Bromo-1-pentanol 5-Bromo-1-pentanol->Intermediate Base_Solvent Base (K2CO3) Solvent (DMF) Base_Solvent->Intermediate Final_Product 1-Pentanol, 5-(p-aminophenoxy)- Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (Sn/HCl or H2, Pd/C) Reducing_Agent->Final_Product

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Section 2.1: Williamson Ether Synthesis

Q1: My yield for the ether synthesis step is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield in this step typically points to one of four issues: inefficient phenoxide formation, poor leaving group choice, suboptimal solvent, or inadequate reaction conditions.

  • Inefficient Phenoxide Formation: The phenolic proton of p-nitrophenol must be removed to generate the nucleophilic phenoxide. While strong bases like NaOH or KOH can be used, they can also deprotonate the alcohol on your pentanol chain, leading to side products. A milder base like potassium carbonate (K₂CO₃) is often superior as it is strong enough to deprotonate the acidic phenol but generally not the alcohol.

  • Leaving Group: The reaction is an Sₙ2 substitution, and its rate is highly dependent on the leaving group.[1] The reactivity order is I > Br > Cl. If you are using 5-chloro-1-pentanol, switching to 5-bromo-1-pentanol will significantly increase the reaction rate and yield.

  • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal.[2] They solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the reaction.

  • Temperature: While higher temperatures increase reaction rates, excessive heat (e.g., >100-120 °C) can promote side reactions. A moderate temperature of 80-90 °C is often a good starting point.

Q2: I am using 4-aminophenol directly to save a step, but my product is an impure mess. Why?

A2: This is a very common pitfall. The nitrogen atom of an aniline derivative is also nucleophilic. When you react 4-aminophenol with 5-bromo-1-pentanol, you get a mixture of the desired O-alkylated product and the undesired N-alkylated product. Furthermore, secondary amines can react again, leading to a di-alkylated amine byproduct. This complex mixture is often very difficult to separate. The recommended two-step synthesis starting from p-nitrophenol prevents these side reactions entirely.

Q3: My TLC shows the consumption of starting material, but multiple new spots have appeared. What are they?

A3: Besides the N-alkylation products mentioned above (if using 4-aminophenol), other potential byproducts include:

  • 1,5-diphenoxypentane: This forms if the hydroxyl group of your product, 5-(4-nitrophenoxy)-1-pentanol, is deprotonated and reacts with another molecule of the starting phenol. This is less likely but possible under harsh conditions.

  • Elimination Product: With a strong, bulky base and high temperatures, 5-bromo-1-pentanol could undergo E2 elimination to form pent-4-en-1-ol.[1] This is less favored for primary halides but can occur.

Troubleshooting_Ether_Synthesis Start Low Yield in Ether Synthesis? CheckBase Is base appropriate? (e.g., K2CO3) Start->CheckBase Yes Start->CheckBase CheckLG Is Leaving Group reactive? (Br > Cl) Start->CheckLG CheckSolvent Is solvent polar aprotic? (DMF, DMSO) Start->CheckSolvent CheckTemp Is temperature optimized? (Avoid excessive heat) Start->CheckTemp CheckBase->CheckLG Yes CheckLG->CheckSolvent Yes CheckSolvent->CheckTemp Yes Solution Optimize Conditions: - Use K2CO3 in DMF - Use 5-Bromo-1-pentanol - Reflux at 80-90°C CheckTemp->Solution Yes

Caption: Troubleshooting logic for the Williamson ether synthesis step.

Section 2.2: Nitro Group Reduction

Q4: What are the pros and cons of different reduction methods for the nitro group?

A4: The choice of reducing agent is critical for yield, purity, and scalability.

Reducing AgentProsCons
H₂, Pd/C Very clean reaction; byproduct is water. High yields are common.[3]Requires specialized hydrogenation equipment. Catalyst can be expensive and is pyrophoric. Can be sensitive to catalyst poisons.
Sn/HCl Highly effective and reliable for aromatic nitro groups.[4] Tolerant of many functional groups.Workup can be difficult due to the formation of tin salts (sludge). Tin is a toxic heavy metal, requiring careful waste disposal.[5]
Fe/HCl or Fe/NH₄Cl Cheaper than tin and less toxic.[6] Often provides a cleaner workup than Sn/HCl.Can sometimes be slower or require more vigorous conditions than Sn/HCl.
Zn/AcOH Mild conditions, useful if other acid-sensitive groups are present.[6]Can be less efficient for large-scale reactions.

For lab-scale synthesis, Sn/HCl is a classic and robust choice if hydrogenation equipment is unavailable.

Q5: My reduction with Sn/HCl is incomplete or gives me orange/red byproducts. What's happening?

A5: This indicates either insufficient reducing agent/acid or the formation of undesired coupling products.

  • Incomplete Reaction: Ensure you are using a sufficient excess of tin metal and concentrated HCl. The reaction is a heterogeneous process at the metal surface, so vigorous stirring is essential.

  • Colored Byproducts: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[4] Under neutral or basic conditions, these intermediates can condense to form colored azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds. Performing the reduction in a strongly acidic medium like concentrated HCl suppresses these side reactions by protonating the intermediates.[4]

Q6: The workup after my Sn/HCl reduction is problematic. How can I improve the isolation of my product?

A6: The workup is a multi-step process that must be done carefully. After the reaction is complete, the amine exists as an anilinium chloride salt dissolved in the acidic aqueous medium.

  • Filter Hot: First, filter the hot reaction mixture to remove any unreacted tin metal and tin salts.

  • Basify Carefully: Cool the filtrate in an ice bath. Slowly and carefully add a concentrated NaOH or KOH solution to neutralize the excess HCl and deprotonate the anilinium salt to the free amine. This is highly exothermic. The target pH should be >10. You will likely see the product precipitate or form an oil.

  • Extraction: Thoroughly extract the basified aqueous solution with an organic solvent like ethyl acetate or dichloromethane. The tin hydroxides can sometimes cause emulsions; if this happens, adding brine (saturated NaCl solution) can help break them.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Validated Experimental Protocols

Protocol 1: Synthesis of 5-(4-nitrophenoxy)-1-pentanol
  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 5 mL per gram of p-nitrophenol).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add 5-bromo-1-pentanol (1.1 eq) to the flask.

  • Heating: Heat the reaction mixture to 85-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting p-nitrophenol spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash them twice with 1M NaOH solution to remove any unreacted p-nitrophenol, followed by one wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Reduction to 1-Pentanol, 5-(p-aminophenoxy)- (Sn/HCl Method)
  • Reagent Setup: In a round-bottom flask, combine the crude 5-(4-nitrophenoxy)-1-pentanol (1.0 eq) and granulated tin (3.0-4.0 eq).

  • Reaction Initiation: Add concentrated hydrochloric acid (enough to cover the reagents and allow for stirring). The reaction is exothermic and may require an ice bath to control the initial temperature.

  • Heating: After the initial exotherm subsides, heat the mixture to 70-80 °C with vigorous stirring for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup and Isolation:

    • Carefully follow the workup procedure outlined in FAQ A6 .

    • After basification (pH >10) and extraction with ethyl acetate, the combined organic layers should be dried and concentrated.

    • The resulting crude product can be purified.

Protocol 3: Purification of Final Product

High purity is often achieved through column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is effective. Start with a low polarity (e.g., 10% EtOAc in hexanes) to elute non-polar impurities, and gradually increase the polarity (e.g., to 40-50% EtOAc) to elute your product. The exact gradient should be determined by TLC analysis.

  • Alternative: If the product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be a highly effective final purification step.[7]

References

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • MDPI. (2023, January 10). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. Retrieved from [Link]

  • ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Retrieved from [Link]

Sources

Optimization

Preventing side reactions in "1-Pentanol, 5-(p-aminophenoxy)-" synthesis

Welcome to the technical support center for the synthesis of advanced pharmaceutical intermediates. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of advanced pharmaceutical intermediates. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 1-Pentanol, 5-(p-aminophenoxy)-, a key building block whose structure demands precise control over reaction selectivity. Here, we provide troubleshooting advice and detailed protocols grounded in established chemical principles to help you prevent common side reactions and optimize your synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis of 1-Pentanol, 5-(p-aminophenoxy)-, which typically proceeds via a Williamson ether synthesis. The primary challenge stems from the ambident nucleophilic nature of the starting material, p-aminophenol.

Question 1: My synthesis is producing a mixture of O- and N-alkylated products. How can I improve the selectivity for the desired O-alkylation?

Answer: This is the most critical issue in this synthesis. p-Aminophenol possesses two nucleophilic sites: the hydroxyl group (phenolic oxygen) and the amino group (nitrogen). Direct alkylation often leads to a mixture of the desired O-alkylated product and the N-alkylated side product, which are often difficult to separate.[1]

The root cause is the competing nucleophilicity of the oxygen and nitrogen atoms. To achieve high selectivity for O-alkylation, the most robust and widely accepted strategy is to temporarily block the reactivity of the amino group using a protecting group.

The Recommended Solution: Amine Protection

By converting the amino group into a less nucleophilic functionality, you can direct the alkylating agent exclusively to the phenolic oxygen. A highly effective method is the formation of an imine (or Schiff base) by reacting p-aminophenol with benzaldehyde.[1][2][3]

  • Mechanism: The lone pair of electrons on the nitrogen atom is delocalized into the newly formed carbon-nitrogen double bond of the imine, significantly reducing its nucleophilicity. The phenolic hydroxyl group can then be deprotonated with a mild base to form the phenoxide, which acts as the sole nucleophile for the subsequent ether synthesis.

  • Advantages: This procedure is efficient, uses readily available reagents, and the imine protecting group is easily removed in the final step by simple acid hydrolysis.[3]

Workflow Visualization: Protection Strategy

The following diagram illustrates the logic of using a protection group strategy to ensure selective O-alkylation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation (Selective) cluster_2 Step 3: Deprotection p_aminophenol p-Aminophenol protected_intermediate N-benzylideneaminophenol (Protected Intermediate) p_aminophenol->protected_intermediate + p_aminophenol->protected_intermediate benzaldehyde Benzaldehyde O_alkylated Protected O-Alkylated Product protected_intermediate->O_alkylated + Base, K2CO3 protected_intermediate->O_alkylated alkyl_halide 5-Bromo-1-pentanol final_product Target Molecule: 1-Pentanol, 5-(p-aminophenoxy)- O_alkylated->final_product + Acid Hydrolysis (HCl) O_alkylated->final_product

Caption: Workflow for selective O-alkylation using amine protection.

Question 2: I'm observing significant amounts of a di-alkylated by-product. How can this be prevented?

Answer: Di-alkylation, where both the hydroxyl and amino groups are alkylated, is a common consequence of not protecting the amino group.[1] If the initial O-alkylation occurs, the resulting product, 5-(p-aminophenoxy)-1-pentanol, still has a nucleophilic amino group that can react with a second molecule of the alkylating agent.

Prevention Strategies:

  • Primary Method (Amine Protection): As detailed in the previous question, protecting the amino group is the most effective way to prevent any reaction at the nitrogen, including di-alkylation.[3]

  • Stoichiometric Control: If you are attempting the reaction without protection, it is crucial to use the alkylating agent as the limiting reagent (a 1:1 or slightly less molar ratio relative to p-aminophenol). However, this approach often leads to incomplete conversion and a mixture of products, making it less ideal.

Question 3: My reaction yield is low, and I'm recovering unreacted p-aminophenol. What are the likely causes?

Answer: Low conversion can be attributed to several factors related to the reaction conditions for the Williamson ether synthesis.[4][5]

  • Insufficient Deprotonation: The key to the reaction is the formation of the nucleophilic phenoxide ion. If the base used is not strong enough to deprotonate the phenol (pKa ~10) or is used in insufficient quantity, the reaction will not proceed efficiently. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose in a polar aprotic solvent like acetone or DMF.[1][5]

  • Poor Leaving Group: The reaction proceeds via an Sₙ2 mechanism, which requires a good leaving group on the alkylating agent.[4] Alkyl bromides or iodides are superior to chlorides. If your leaving group is poor (e.g., -OH), it must be converted to a better one (e.g., a tosylate).

  • Inadequate Temperature or Time: Williamson ether syntheses with phenoxides can be slow. The reaction often requires heating under reflux for several hours (e.g., 20 hours or more) to go to completion.[3]

  • Presence of Water: The reaction should be run under anhydrous conditions. Any moisture can protonate the phenoxide, quenching the nucleophile and halting the reaction.[6] Ensure your solvent and glassware are dry.

In-Depth Experimental Protocol

This protocol details the selective synthesis of 1-Pentanol, 5-(p-aminophenoxy)- using the recommended amine protection strategy.

Step 1: Protection of p-Aminophenol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminophenol (1.0 eq) in methanol.

  • Reaction: Add benzaldehyde (1.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is the N-benzylidene-4-aminophenol intermediate. This intermediate can often be used in the next step without further purification, though recrystallization from ethanol can be performed if necessary.[3]

Step 2: Selective O-Alkylation (Williamson Ether Synthesis)
  • Setup: To a round-bottom flask containing the N-benzylidene-4-aminophenol (1.0 eq), add anhydrous acetone, potassium carbonate (K₂CO₃, 2.0 eq), and 5-bromo-1-pentanol (1.0 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with vigorous stirring for 20-24 hours. Monitor the reaction progress by TLC.

  • Work-up (Initial): After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure. The residue contains the protected O-alkylated product.

Step 3: Deprotection and Purification
  • Hydrolysis: To the crude residue from Step 2, add a solution of aqueous hydrochloric acid (e.g., 2 M HCl). Stir the mixture at room temperature for 1-2 hours to hydrolyze the imine. Benzaldehyde will be released as a byproduct.

  • Extraction & Neutralization: Transfer the acidic solution to a separatory funnel. Wash with diethyl ether or ethyl acetate to remove the benzaldehyde byproduct. Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Product Extraction: Extract the neutralized aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Pentanol, 5-(p-aminophenoxy)-.

  • Purification: Purify the crude product using column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane to isolate the pure product.

Visualizing the Core Challenge: O- vs. N-Alkylation

The diagram below illustrates the two competing reaction pathways when p-aminophenol is alkylated directly without protection.

G cluster_start Reactants cluster_products Potential Products start_node p-Aminophenol + 5-Bromo-1-pentanol path_O Favored by Amine Protection start_node->path_O path_N Competing Reaction start_node->path_N O_Alk Desired Product: 1-Pentanol, 5-(p-aminophenoxy)- (O-Alkylation) N_Alk Side Product: 4-((5-hydroxypentyl)amino)phenol (N-Alkylation) path_O->O_Alk path_N->N_Alk

Caption: Competing O- and N-alkylation pathways of p-aminophenol.

Data Table: Impact of Alkylating Agent on Yield

The protection strategy is effective for various primary alkyl halides. The following data, adapted from literature on selective O-alkylation of protected aminophenols, illustrates the expected yields.[1][3]

EntryAlkyl Halide (R-X)Product (H₂N-Ph-O-R)Yield (%)
1Benzyl Bromide4-(Benzyloxy)aniline93.5
2Allyl Bromide4-(Allyloxy)aniline82.2
3n-Pentyl Bromide4-(Pentyloxy)aniline62.8
4n-Dodecyl Bromide4-(Dodecyloxy)aniline67.4
5Methyl Iodide4-Methoxyaniline (Anisidine)53.8

Table demonstrates the general applicability of the N-protection/O-alkylation strategy. Yields are representative and may vary based on specific reaction conditions.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols [PDF]. ResearchGate. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

Sources

Troubleshooting

Troubleshooting column chromatography purification of "1-Pentanol, 5-(p-aminophenoxy)-"

Executive Summary & Chemical Context Welcome to the technical support guide for 5-(4-aminophenoxy)pentan-1-ol . As a Senior Application Scientist, I have structured this guide to address the specific physicochemical chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support guide for 5-(4-aminophenoxy)pentan-1-ol . As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges posed by this molecule.

This compound presents a "dual-threat" in chromatography:

  • The Aniline Moiety: The p-aminophenoxy group is basic and electron-rich. It interacts strongly with acidic silanol groups (

    
    ) on standard silica gel, causing severe tailing (streaking) and irreversible adsorption.[1] It is also prone to oxidation, leading to sample darkening.
    
  • The Alcohol Chain: The pentanol tail adds polarity and hydrogen-bonding capability, requiring a polar mobile phase that can complicate the separation from starting materials like p-aminophenol.

Troubleshooting Guide (Q&A Format)

Category A: Peak Shape & Resolution (The "Streaking" Issue)

Q: My product is eluting as a long streak (comet tail) rather than a tight band. It spans 10+ fractions.[2] What is happening?

A: This is classic "Silanol Drag." Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen on your aniline ring is protonating or hydrogen-bonding to the surface silanol groups. This interaction is stronger than the partition coefficient of your solvent system, causing the molecule to "drag" behind.

The Fix: Mobile Phase Basification You must neutralize the silica surface.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • The Protocol: Do not just add it to the bottle. You must pre-equilibrate the column. Run 2-3 column volumes (CV) of the mobile phase containing the base through the column before loading your sample. This "caps" the active silanol sites.

Expert Insight: If you use TEA, your product will elute as the free base. If you plan to take an NMR immediately, the TEA signals will interfere. You will need to rotovap thoroughly or do a quick wash with saturated NaHCO₃ (if the product is not water-soluble) to remove residual TEA.

Category B: Sample Stability (The "Browning" Issue)

Q: My crude material was light brown, but halfway through the column, the band turned dark black/purple. Is my product decomposing?

A: Yes, this is oxidative degradation. Electron-rich aromatic amines (anilines) are highly susceptible to oxidation by atmospheric oxygen, a process catalyzed by the high surface area of silica gel and light.

The Fix: The "Inert Speed" Protocol

  • Degas Solvents: Sonicate your DCM/MeOH or Hexane/EtOAc for 10 minutes before use to remove dissolved oxygen.

  • Use Nitrogen Pressure: Never use compressed air to push your column. Use Nitrogen (

    
    ) or Argon.
    
  • Shield from Light: Wrap the column in aluminum foil if the separation takes longer than 1 hour.

  • Speed is Key: Do not let the compound sit on the silica overnight. Flash chromatography should be completed in <20 minutes.

Category C: Separation Efficiency (Co-elution)

Q: I cannot separate the product from the starting material (p-aminophenol). They co-elute in 5% MeOH/DCM.

A: You are relying too heavily on the alcohol polarity. You need to exploit the lipophilic chain. p-Aminophenol is highly polar. Your product has a 5-carbon alkyl chain, making it significantly more lipophilic.

The Fix: Solvent System Switch Stop using DCM/MeOH (which suppresses the lipophilic difference). Switch to Hexanes/Ethyl Acetate (with 1% TEA) .

  • Why? In Hex/EtOAc, the 5-carbon chain of your product interacts with the Hexane, pulling it through faster than the p-aminophenol, which will stick stubbornly to the baseline.

  • Starting Gradient: Try 20% EtOAc in Hexanes (with 1% TEA). The product should move (

    
    ), while p-aminophenol remains at 
    
    
    
    .

Experimental Protocols

Protocol 1: The "Buffered Silica" Slurry Method

Use this for standard purifications to prevent streaking.

  • Prepare Solvent: Make a stock solution of your starting mobile phase (e.g., 99:1 DCM:MeOH) containing 1% v/v Triethylamine .

  • Slurry: Weigh out your silica gel. Add the buffered solvent to the silica in a beaker. Swirl until all bubbles are released.

  • Pack: Pour the slurry into the column.

  • Flush: Elute 2 Column Volumes (CV) of the buffered solvent through the packed bed. This ensures the entire length of the silica is deactivated.

  • Load: Load your sample (neutralized).

  • Elute: Continue elution with the buffered solvent system.

Protocol 2: Solvent System Comparison Table
Solvent SystemSuitabilityProsCons
DCM / MeOH (95:5) ModerateGood solubility for polar amines.Often requires TEA to stop streaking. Hard to remove high-boiling alcohols.
Hexane / EtOAc (50:50) + 1% TEA Recommended Excellent separation from polar starting materials (phenols).Sample might not be soluble in pure Hexane (requires DCM loading).
DCM / MeOH / NH₄OH (90:9:1) High Polarity"The Nuclear Option" for very stuck compounds.Ammonia smell is potent; requires fume hood. Hard to evaporate water residue.

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for purifying this specific amine-alcohol linker.

Diagram 1: Troubleshooting Decision Tree

TroubleshootingLogic Start Start: Evaluate TLC Streak Is the spot streaking? Start->Streak Base Add 1% TEA to Mobile Phase Streak->Base Yes Sep Is separation from SM poor? Streak->Sep No Base->Sep Polarity Switch to Hex/EtOAc (Exploit Alkyl Chain) Sep->Polarity Yes (Co-elution) Color Is column turning brown? Sep->Color No Oxidation Oxidation Detected: 1. Degas Solvents 2. Use N2 Pressure 3. Wrap in Foil Color->Oxidation Yes

Caption: Logical flow for diagnosing common chromatographic failures with aromatic amino-alcohols.

Diagram 2: The "Buffered Silica" Workflow

BufferedSilica Step1 1. Mix Solvent (Hex/EtOAc + 1% TEA) Step2 2. Slurry Silica (Release Bubbles) Step1->Step2 Step3 3. Pack Column Step2->Step3 Step4 4. FLUSH (Critical) Run 2 CVs of Buffer Step3->Step4 Step5 5. Load Sample Step4->Step5

Caption: Step-by-step workflow for pre-equilibrating silica columns with amine modifiers to prevent tailing.

References

  • Biotage. (2023).[3] Strategies for the Flash Purification of Ionizable Compounds. Retrieved from [Link]

  • Reich, H. J. (2017). Common Solvents and solvent mixtures for chromatography.[4] University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Teledyne ISCO. (2010).[4] Effective Organic Compound Purification – Guidelines and Tactics for Flash Chromatography. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-Pentanol, 5-(p-aminophenoxy)- in Non-Polar Solvents

Welcome to the technical support center for handling "1-Pentanol, 5-(p-aminophenoxy)-". This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling "1-Pentanol, 5-(p-aminophenoxy)-". This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound, particularly in non-polar solvent systems. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to effectively manage and overcome these challenges in your experimental workflows.

Understanding the Molecule: A Structural Perspective
  • 1-Pentanol Group: This aliphatic chain with a terminal hydroxyl group introduces a degree of non-polarity from the pentyl chain, but the hydroxyl group is capable of hydrogen bonding, contributing to its polar character.[1][2]

  • p-Aminophenoxy Group: This aromatic component consists of a benzene ring, an ether linkage, and an amino group. The aromatic ring itself is non-polar, while the amino group and the ether oxygen are polar and capable of hydrogen bonding.

  • Overall Structure: The molecule possesses both polar (hydroxyl, amino, ether) and non-polar (pentyl chain, benzene ring) regions, making it an amphiphilic compound. This dual nature is the primary reason for its complex solubility behavior.

This amphiphilic character suggests that "1-Pentanol, 5-(p-aminophenoxy)-" will likely exhibit limited solubility in purely non-polar solvents due to the presence of its polar functional groups. The principle of "like dissolves like" dictates that polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[3][4] Our challenge is to find a suitable environment that can accommodate both the polar and non-polar aspects of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and provide a systematic approach to troubleshooting solubility issues with "1-Pentanol, 5-(p-aminophenoxy)-".

Q1: Why is my "1-Pentanol, 5-(p-aminophenoxy)-" not dissolving in a non-polar solvent like hexane?

Answer: The insolubility you are observing is expected due to the molecular structure of "1-Pentanol, 5-(p-aminophenoxy)-". The presence of the polar hydroxyl (-OH) and amino (-NH2) groups, along with the ether linkage, creates strong intermolecular forces such as hydrogen bonding.[5] These polar groups prefer to interact with other polar molecules. Non-polar solvents like hexane primarily interact through weaker van der Waals forces (specifically, London dispersion forces).[6] The energy gained from the interaction between the polar groups of your compound and the non-polar solvent is insufficient to overcome the strong hydrogen bonds between the molecules of "1-Pentanol, 5-(p-aminophenoxy)-" themselves.

Q2: How can I systematically approach improving the solubility of "1-Pentanol, 5-(p-aminophenoxy)-" in a non-polar system?

Answer: A systematic approach is key. We recommend a multi-step strategy, starting with simple adjustments and progressing to more complex formulation techniques.

Workflow for Solubility Enhancement

A Initial State: Insoluble in Non-Polar Solvent B Step 1: Co-Solvent Screening A->B C Is solubility achieved? B->C D Step 2: Surfactant Addition C->D No G Solubility Achieved C->G Yes E Is solubility achieved? D->E F Step 3: Chemical Modification (if applicable) E->F No E->G Yes F->G Yes H Re-evaluate experimental needs F->H No

Caption: A stepwise approach to troubleshooting solubility.

Q3: What are co-solvents and how do I choose the right one?

Answer: A co-solvent is a solvent that is miscible with your primary solvent and helps to increase the solubility of your solute. In this case, we are looking for a co-solvent that can bridge the polarity gap between "1-Pentanol, 5-(p-aminophenoxy)-" and the non-polar solvent. The process of using a co-solvent is known as cosolvency.[7]

Mechanism of Co-solvency: A suitable co-solvent will have both polar and non-polar characteristics. It can interact with the non-polar solvent through its non-polar region and with your polar compound through its polar region, effectively bringing the solute into the solution.

Recommended Co-Solvents for Screening:

Co-SolventRationaleStarting Concentration (v/v)
Isopropanol Intermediate polarity, miscible with many non-polar solvents.5-10%
Tetrahydrofuran (THF) Aprotic polar solvent with a non-polar cyclic structure.5-10%
Dichloromethane (DCM) A polarizable solvent that can interact with polar groups.[8]5-10%
1,4-Dioxane Cyclic ether with some polar character.5-10%

Experimental Protocol: Co-Solvent Screening

  • Preparation: Prepare stock solutions of your non-polar solvent containing different concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Addition of Solute: To a fixed volume of each co-solvent mixture, add a known amount of "1-Pentanol, 5-(p-aminophenoxy)-".

  • Observation: Vortex or sonicate the mixture for a set amount of time. Visually inspect for dissolution.

  • Quantification (Optional): If visual inspection is insufficient, you can quantify the solubility by preparing saturated solutions, filtering, and analyzing the concentration of the solute in the filtrate using techniques like UV-Vis spectroscopy or HPLC.

Q4: When should I consider using surfactants, and how do they work?

Answer: If co-solvents do not provide the desired solubility, surfactants are the next logical step. Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail".[9][10]

Mechanism of Surfactant-Mediated Solubilization: In a non-polar solvent, surfactants can form "reverse micelles." In these structures, the polar heads of the surfactant molecules aggregate to create a polar core, while their non-polar tails extend outwards into the non-polar solvent.[11] Your polar "1-Pentanol, 5-(p-aminophenoxy)-" can then be encapsulated within this polar core, allowing it to be dispersed throughout the non-polar solvent.[12][13]

Reverse Micelle Formation

cluster_0 Non-Polar Solvent Solute Solute Surfactant Polar Head Polar Head Non-Polar Tail ~~~~~ Polar Head->Non-Polar Tail

Caption: Encapsulation of a polar solute in a reverse micelle.

Recommended Surfactants for Non-Polar Systems:

Surfactant ClassExampleRationale
Anionic Dioctyl sodium sulfosuccinate (AOT)Commonly used to form reverse micelles.
Non-ionic Sorbitan esters (e.g., Span® series)Less likely to interfere with downstream applications.
Non-ionic Polyoxyethylene ethers (e.g., Brij® series)Wide range of HLB (Hydrophile-Lipophile Balance) values available.

Experimental Protocol: Surfactant Screening

  • Preparation: Prepare a stock solution of the chosen surfactant in your non-polar solvent.

  • Titration: Add small aliquots of the surfactant stock solution to a suspension of "1-Pentanol, 5-(p-aminophenoxy)-" in the non-polar solvent.

  • Observation: After each addition, vortex or sonicate and observe for clarification of the solution, which indicates solubilization.

  • Determine Critical Micelle Concentration (CMC): The concentration of surfactant at which solubilization occurs is related to the CMC. It is often necessary to work at concentrations above the CMC.

Q5: What if co-solvents and surfactants don't work? Are there other options?

Answer: If standard formulation approaches are unsuccessful, you may need to consider chemical modification of your molecule. This is a more involved process and should be considered when the solubility issue is a significant barrier to your research goals.

Strategy: Pro-drug/Derivatization Approach The goal is to temporarily mask the polar functional groups with non-polar protecting groups, thereby increasing the overall non-polar character of the molecule. This modified molecule should have improved solubility in non-polar solvents. The protecting groups can then be removed at a later stage of your experimental workflow if necessary.

Potential Modifications:

  • Protection of the Amino Group: The primary amine can be converted to a less polar derivative, such as a carbamate (e.g., Boc or Cbz group) or an amide.

  • Protection of the Hydroxyl Group: The alcohol can be converted to an ether or an ester.

Chemical Modification Workflow

A Original Molecule (Poorly Soluble) B Chemical Reaction: Add Protecting Group A->B C Modified Molecule (Improved Solubility) B->C D Use in Non-Polar System C->D E Chemical Reaction: Remove Protecting Group D->E F Regenerate Original Molecule E->F

Caption: A general workflow for chemical modification to enhance solubility.

Important Consideration: Chemical modification creates a new chemical entity. You must confirm that the modified molecule does not interfere with your experimental assays and that the deprotection step is efficient and does not degrade your compound.

Advanced Concept: Hansen Solubility Parameters (HSP)

For a more theoretical and predictive approach, you can utilize Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both solvents and solutes:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

These three parameters can be thought of as coordinates in a 3D "Hansen space".[14][15] The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve.[16][17] While the HSP for "1-Pentanol, 5-(p-aminophenoxy)-" is unknown, you can estimate it based on its structure and then use HSP data for various solvents and co-solvents to find a good match. Software packages are available to assist with these calculations.[18]

Summary and Key Takeaways

Overcoming the solubility challenges of "1-Pentanol, 5-(p-aminophenoxy)-" in non-polar solvents requires a systematic and informed approach.

  • Acknowledge the Amphiphilic Nature: The dual polarity of the molecule is the root cause of its limited solubility in purely non-polar systems.

  • Start Simple: Begin with co-solvent screening as it is often the easiest and most effective first step.

  • Employ Surfactants for More Difficult Cases: Surfactants can create micro-environments that are favorable for your polar compound.

  • Consider Chemical Modification as a Last Resort: While effective, this approach is more resource-intensive.

  • Leverage Theoretical Tools: Hansen Solubility Parameters can provide valuable insights for solvent selection.

We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to reach out to our technical support team.

References
  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Hansen Solubility Parameters. [Link]

  • Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • The Evolution of Solubility Prediction Methods. Rowan University. [Link]

  • Renu, et al. (2024). Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. International Journal of Current Pharmaceutical Review and Research.
  • Pedada, R. B., et al. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. [Link]

  • Solubility Enhancement Methods. International Journal for Innovative Research in Multidisciplinary Field. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • How does surfactant affect solubility of relatively non polar substance? Quora. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

  • Surfactants. SubsTech. [Link]

  • Surface modification of metal oxides by polar molecules in a non-polar, polarizable solvent system. Chemical Communications. [Link]

  • 1-Pentanol | C5H12O - PubChem. Regulations.gov. [Link]

  • 5-Amino-1-pentanol. Wikipedia. [Link]

  • Design of compounds that increase the absorption of polar molecules. PMC. [Link]

  • If polar solvents can dissolve polar solutes due to partial charges, how does nonpolar... Quora. [Link]

  • Chemical Properties of 1-Pentanol (CAS 71-41-0). Cheméo. [Link]

  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Wuxi Huida Medical Instruments Co.,Ltd. [Link]

  • Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. PubMed. [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? RevisionDojo. [Link]

  • The Solution Process. Chemistry LibreTexts. [Link]

  • 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]

  • A kind of synthetic method of 5-amino-1-pentanol.
  • Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. ResearchGate. [Link]

  • 1-Pentanol | C5H12O | CID 6276. PubChem. [Link]

  • Can the roles of polar and non-polar moieties be reversed in non-polar solvents? ResearchGate. [Link]

Sources

Troubleshooting

Methods for removing unreacted p-aminophenol from the product

Topic: Methods for removing unreacted p-aminophenol from Acetaminophen (Paracetamol) products. Audience: Researchers, Process Chemists, and QA/QC Specialists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for removing unreacted p-aminophenol from Acetaminophen (Paracetamol) products. Audience: Researchers, Process Chemists, and QA/QC Specialists. Regulatory Threshold: NMT 0.005% (50 ppm) [USP/EP Standards].

Introduction: The 50 ppm Challenge

As Senior Application Scientists, we often see a common misconception: treating p-aminophenol (PAP) removal as solely a "washing" problem. It is not. It is a reaction engineering and solubility problem.

PAP is not just an impurity; it is the hydrolytic degradation product of your API. If your purification process is too aggressive (thermal stress) or pH-unbalanced, you will generate more PAP while trying to remove it. This guide prioritizes methods that remove PAP without triggering in-situ hydrolysis.

Module 1: Chemical Scavenging (The "Upstream" Solution)

Q: My crude yield is high, but PAP levels are consistently >100 ppm. Can I fix this before crystallization?

A: Yes. The most effective way to handle PAP is to force it to become product (Acetaminophen). Relying solely on downstream crystallization places a heavy burden on your mother liquor's rejection capacity.

The Protocol: Post-Reaction Acetylation

Before you cool your reaction mixture for the first crash-out, you must ensure the equilibrium is shifted entirely to the amide.

  • Monitor the End-Point: Do not stop the reaction based on time. Stop based on TLC or HPLC monitoring of PAP consumption.

  • The Scavenging Shot:

    • If PAP remains >0.5% in the reaction vessel, add a 10-15% molar excess of Acetic Anhydride while the solution is still hot (>80°C).

    • Mechanism: Acetic anhydride reacts faster with the amine group of PAP than water does (hydrolysis), converting residual PAP into Acetaminophen.

  • Quenching: Only cool/quench after PAP is non-detectable in the reaction mass.

Critical Warning: This step requires anhydrous or low-water conditions if possible. If performing in aqueous media (Schotten-Baumann conditions), you must control pH between 4.5–6.0 to prevent hydrolysis of the newly formed amide.

Module 2: Recrystallization (The "Rejection" Engine)

Q: I am recrystallizing from water, but the PAP co-precipitates. How do I optimize the rejection?

A: You are likely cooling too fast or harvesting at the wrong temperature. PAP and Paracetamol have distinct solubility curves, but they overlap at very low temperatures.

Solubility Data Comparison
Solvent SystemParacetamol Solubility (25°C)Paracetamol Solubility (100°C)PAP Solubility (25°C)Selectivity Factor
Water ~14 g/L~50 g/L~8 g/LHigh (Preferred)
Ethanol ~290 g/LVery High~20 g/LLow (Poor rejection)
Acetone HighHighLowMedium
Optimized Aqueous Recrystallization Protocol
  • Dissolution: Dissolve crude solid in boiling water (100°C) at a ratio of 15 mL water per 1 g solid .

  • Hot Filtration: Filter rapidly while >90°C to remove mechanical impurities.

    • Why? If the solution cools in the funnel, Paracetamol crashes out, but PAP stays in solution, ruining your yield calculation.

  • Controlled Cooling (The Critical Step):

    • Cool slowly to 20°C over 2 hours.

    • Do NOT chill to 0°C immediately.

    • Reasoning: At 0°C, the solubility of PAP drops significantly, increasing the risk of it co-crystallizing. Paracetamol crystallizes efficiently at 20°C; PAP remains largely soluble in the mother liquor at this temperature.

  • The Wash: Wash the filter cake with ice-cold water (0-4°C) immediately after filtration. This displaces the PAP-rich mother liquor without dissolving significant product.

Module 3: Adsorption (The "Polishing" Step)

Q: Recrystallization isn't enough. How do I use activated carbon without losing yield?

A: Activated carbon (Charcoal) is excellent for removing PAP due to the aromatic ring interaction, but pH is the governing variable.

The Adsorption Mechanism
  • Low pH (<4): PAP is protonated (

    
    ). Carbon surfaces are often positively charged. Result:  Repulsion (Poor Adsorption).
    
  • High pH (>9): Paracetamol hydrolyzes. Result: Generation of more PAP.

  • Target pH (5.5 - 6.5): PAP is neutral; Carbon adsorption is maximized via

    
     stacking interactions.
    
Workflow Diagram: Integrated Purification Logic

PurificationLogic Start Crude Product Analysis CheckPAP PAP Level? Start->CheckPAP Scavenge Chemical Scavenging (Add Acetic Anhydride) CheckPAP->Scavenge > 1000 ppm Recryst Aqueous Recrystallization (Cool to 20°C) CheckPAP->Recryst 100 - 1000 ppm Carbon Activated Carbon Slurry (pH 6.0, 60°C) CheckPAP->Carbon 50 - 100 ppm Scavenge->Recryst Recryst->Carbon If color/impurity persists QC QC Analysis (HPLC) Recryst->QC Carbon->QC Fail FAIL (>50 ppm) Possible Hydrolysis QC->Fail > 50 ppm Pass PASS (Release) QC->Pass < 50 ppm Fail->Recryst Reprocess

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity load.

Module 4: Analytical Troubleshooting (The "Ghost Peak")

Q: My HPLC shows PAP peaks, but my product is pure white and meets melting point specs. Is the HPLC lying?

A: Quite possibly. A common error in Paracetamol analysis is In-Situ Degradation during sample preparation.

The "False Positive" Checklist

If you detect PAP in the HPLC:

  • Check the Diluent: Are you using 0.1M NaOH or strong acid?

    • Issue: Paracetamol hydrolyzes rapidly in strong base/acid.

    • Fix: Use a Mobile Phase mixture (e.g., Water/Methanol) as the diluent.

  • Check the Injector Temperature:

    • Issue: If the column oven is >50°C, on-column hydrolysis can occur.

    • Fix: Keep column temperature at 25–30°C.

  • Check the Retention Time (RT):

    • Issue: PAP elutes very early (polar). It often co-elutes with the solvent front or nitrate peaks.

    • Fix: Use a C8 or C18 column with ion-pairing agents (e.g., sodium octanesulfonate) to retain PAP and separate it from the void volume.

HPLC Troubleshooting Flow

HPLCFlow Signal PAP Peak Detected RTCheck Is Peak at Void Volume? Signal->RTCheck VoidYes Artifact/Solvent Front (Not PAP) RTCheck->VoidYes Yes (RT < 2 min) VoidNo Check Sample Prep RTCheck->VoidNo No PrepCheck Diluent pH Extremes? VoidNo->PrepCheck PrepYes In-Situ Hydrolysis (False Positive) PrepCheck->PrepYes Yes (pH >9 or <3) PrepNo Real Impurity PrepCheck->PrepNo No (Neutral) Action Reprocess Batch PrepNo->Action

Figure 2: Diagnostic workflow to distinguish real contamination from analytical artifacts.

References

  • United States Pharmacopeia (USP). Acetaminophen Monograph: Limit of p-aminophenol.[1] USP-NF. (Standard limit set at 0.005%).

  • European Directorate for the Quality of Medicines (EDQM). Paracetamol Monograph 0049. European Pharmacopoeia.[1][2]

  • Sornchaithawatwong, C., et al. (2018).[3] Simultaneous Determination of Paracetamol and Its Main Degradation Product in Generic Paracetamol Tablets Using Reverse-Phase HPLC.[3][4] Journal of Health Research. (Provides validation for HPLC separation of PAP).

  • Blanco-Martínez, D. A., et al. (2009).[5] Effect of the pH in the adsorption of monohydroxylated phenols from aqueous solutions on activated carbons.[5] Journal of Hazardous Materials. (Mechanistic basis for pH-controlled adsorption).

  • Department of Chemistry, University of Waterloo. Synthesis of Acetaminophen: Recrystallization Protocols. (Standard educational protocol for aqueous recrystallization).

Sources

Optimization

Challenges in scaling up the production of "1-Pentanol, 5-(p-aminophenoxy)-"

The Technical Support Center for 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 39905-45-8) is now active. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 39905-45-8) is now active.

Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome. You are likely here because your scale-up of 5-(4-aminophenoxy)pentan-1-ol is stalling. In the lab, this molecule looks like a simple two-step synthesis: a Williamson etherification followed by a nitro reduction. On a kilo-scale, however, it is a minefield of competitive cyclization, exotherms, and oxidative instability.

This guide is not a textbook; it is a troubleshooting engine. We address the specific failure modes of this chemistry when moving from grams to kilograms.

Phase 1: The Alkylation (Ether Synthesis)

Core Reaction: 4-Nitrophenol + 5-Chloro-1-pentanol


 5-(4-Nitrophenoxy)pentan-1-ol
Q1: My yield is stuck at ~40-50%, and I see a volatile liquid byproduct. What is happening?

Diagnosis: You are fighting Intramolecular Cyclization . The Mechanism: Under basic conditions, your alkylating agent (5-chloro-1-pentanol) is cyclizing to form Tetrahydropyran (THP) . The entropic favorability of forming a 6-membered ring often beats the intermolecular reaction with the phenoxide, especially if the reaction is dilute or the base is too strong.

The Fix:

  • Switch Reagents (The "Pro" Route): Stop using 5-chloro-1-pentanol directly. Instead, use 5-chloropentyl acetate . The acetate protects the alcohol, preventing cyclization. You can hydrolyze the acetate in situ or in the next step.

  • Concentration Control: If you must use the alcohol, run the reaction at high concentration (>1 M) . Intermolecular reactions (Etherification) are second-order and favor high concentration; Intramolecular reactions (Cyclization) are first-order and independent of concentration.

  • Base Selection: Switch from NaH (too aggressive, deprotonates the aliphatic alcohol) to K₂CO₃ in DMF or NMP . The carbonate is strong enough to deprotonate the phenol (

    
    ) but leaves the aliphatic alcohol (
    
    
    
    ) largely protonated, reducing cyclization risk.
Q2: The product is oiling out and trapping impurities. How do I crystallize it?

Diagnosis: The intermediate, 5-(4-nitrophenoxy)pentan-1-ol, is a "greasy" low-melting solid. The Fix:

  • Seeding Temperature: Do not crash cool. Cool slowly to 35°C, seed, and hold for 2 hours before cooling to 0°C.

  • Solvent System: Use a Toluene/Heptane system. The nitro-impurity stays in toluene; the product crystallizes upon heptane addition.

  • Crucial Wash: Wash the organic layer with 1M NaOH before crystallization to remove unreacted 4-nitrophenol. Residual phenol acts as a solubilizer, preventing crystallization.

Phase 2: The Reduction (Nitro to Amine)

Core Reaction: 5-(4-Nitrophenoxy)pentan-1-ol + H₂/Cat


 5-(4-Aminophenoxy)pentan-1-ol
Q3: The reaction stalled, and the solution turned a deep red/pink. Is the catalyst dead?

Diagnosis: This is Hydroxylamine Accumulation . The Mechanism: The reduction proceeds Nitro


 Nitroso 

Hydroxylamine

Amine. The step from Hydroxylamine to Amine is often the rate-determining step. If it stalls, the hydroxylamine condenses with the nitroso intermediate to form colored azoxy/azo species (the red color). This is a major safety hazard as hydroxylamines are thermally unstable.

The Fix:

  • Vanadium Promoter: Add 0.1 mol% Ammonium Metavanadate (NH₄VO₃) or Vanadyl Sulfate. Vanadium acts as an electron transfer mediator, specifically accelerating the Hydroxylamine

    
     Amine step [1].
    
  • Pressure/Temp Balance: Do not just increase pressure. Increase temperature to 50-60°C . The final reduction step has a higher activation energy.

  • Water Content: Ensure at least 5% water is present in your solvent (usually Methanol or Ethanol). Water is required for the proton transfer on the catalyst surface.

Q4: My final product is turning purple/brown upon drying. Why?

Diagnosis: Oxidative Instability of the electron-rich aniline. The Mechanism: The p-alkoxy group makes the amine highly electron-rich and prone to oxidation by air (forming quinone-imines).

The Fix:

  • Acid Salt Formation: Isolate the product as the Hydrochloride (HCl) or Tosylate (TsOH) salt . The salt form is air-stable and non-hygroscopic.

  • Antioxidants: If you must keep the free base, add 0.1% Sodium Metabisulfite during the workup.

  • Inert Drying: Dry in a vacuum oven with a Nitrogen bleed , never air.

Visualizing the Workflow

The following diagram outlines the optimized scale-up pathway, highlighting the critical control points (CCPs) where the process typically fails.

G Start Raw Materials: 4-Nitrophenol + 5-Chloropentyl Acetate CCP1 CCP 1: THP Prevention (Use Acetate, High Conc.) Start->CCP1 Selection Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) Intermed Intermediate: 5-(4-Nitrophenoxy)pentyl acetate Step1->Intermed CCP1->Step1 Optimized Hydrolysis Hydrolysis: (NaOH, MeOH) Intermed->Hydrolysis NitroAlcohol Solid Intermediate: 5-(4-Nitrophenoxy)pentan-1-ol Hydrolysis->NitroAlcohol CCP2 CCP 2: Safety/Rate (Add Vanadium Promoter) NitroAlcohol->CCP2 Prep Step2 Step 2: Hydrogenation (Pd/C, H2, 50°C) Final Final Product: 5-(4-Aminophenoxy)pentan-1-ol Step2->Final CCP2->Step2 Safe Mode Storage Storage Form: HCl Salt (Recommended) Final->Storage Stabilization

Caption: Optimized synthesis workflow distinguishing the "Pro" Acetate Route from standard protocols to mitigate cyclization and safety risks.

Summary of Critical Parameters

ParameterLab Scale (Standard)Scale-Up (Optimized)Rationale
Alkylating Agent 5-Chloro-1-pentanol5-Chloropentyl acetate Prevents THP formation (cyclization).
Base NaH or NaOHK₂CO₃ (milled) Milder base prevents aliphatic alcohol deprotonation.
Hydrogenation Pd/C, RT, 1 atmPd/C + V-promoter, 50°C Prevents hydroxylamine accumulation (explosion hazard).
Isolation Column ChromatographySalt Crystallization Chromatography is non-viable at kg scale; salts are stable.

References

  • Blaser, H. U., et al. (2003). Industrial Scale Hydrogenation of Nitro Compounds: Safety and Selectivity. Wiley-VCH. (General principle of Vanadium promotion in nitro reduction).

  • BenchChem. (2025).[1] Improving reaction conditions for Williamson ether synthesis.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanisms and Challenges.

  • Google Patents. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds (EP0825979B1). (Specific data on Vanadium preventing hydroxylamine buildup).

Sources

Troubleshooting

"1-Pentanol, 5-(p-aminophenoxy)-" stability and long-term storage conditions

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and long-term storage of 1-Pentanol, 5-(p-aminophenoxy)-. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and long-term storage of 1-Pentanol, 5-(p-aminophenoxy)-. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Introduction

1-Pentanol, 5-(p-aminophenoxy)- is a bifunctional molecule incorporating a primary alcohol and an aromatic amine linked by an ether bond. This unique structure makes it a valuable building block in various synthetic applications. However, the presence of the aminophenoxy group, in particular, introduces considerations for stability and storage to prevent degradation and ensure experimental reproducibility. The primary concerns are oxidation of the amino group and potential side reactions involving the hydroxyl group.

Core Principles of Stability

The stability of 1-Pentanol, 5-(p-aminophenoxy)- is influenced by several environmental factors. Understanding these is critical for maintaining the integrity of the compound over time.

  • Atmospheric Oxygen: The aromatic amine functionality is susceptible to oxidation, which can be accelerated by exposure to air. This can lead to the formation of colored impurities and a decrease in purity.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and promote oxidative degradation pathways.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.[1] Conversely, extremely low temperatures may not always be optimal, depending on the physical form of the compound.

  • Moisture: While the pentanol chain provides some hydrophobicity, the presence of the polar amine and hydroxyl groups means the compound may be hygroscopic. Absorbed moisture can potentially participate in degradation reactions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and certain metals can catalyze or directly participate in the degradation of the compound.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 1-Pentanol, 5-(p-aminophenoxy)-?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[3][4] Refrigeration is generally recommended.

Q2: I've noticed a discoloration in my sample of 1-Pentanol, 5-(p-aminophenoxy)- over time. What could be the cause?

A2: Discoloration, often appearing as a yellowing or browning, is a common indicator of oxidation of the aminophenoxy group. This is typically caused by prolonged exposure to air and/or light. To mitigate this, always store the compound under an inert atmosphere and in a light-protected container.

Q3: Can I store a stock solution of this compound? If so, what are the recommended conditions?

A3: While storing the neat compound is preferred for long-term stability, stock solutions can be prepared. For solutions, it is recommended to use a dry, aprotic solvent and to store the solution under an inert atmosphere at low temperatures, such as -20°C or -80°C, protected from light.[5] The stability in solution will be solvent-dependent and should be evaluated for your specific application. It is advisable to use freshly prepared solutions whenever possible.

Q4: What are the signs of degradation I should look for before using the compound in an experiment?

A4: Beyond visual discoloration, signs of degradation can include a change in physical form (e.g., clumping of a solid), an unusual odor, or poor solubility in the expected solvent. For critical applications, it is recommended to verify the purity of aged stock by an appropriate analytical method, such as HPLC or NMR, before use.

Q5: Are there any specific materials I should avoid when handling or storing this compound?

A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and bases.[2] Also, avoid using containers or spatulas made of reactive metals. Use glass or chemically resistant polymer containers and utensils.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 1-Pentanol, 5-(p-aminophenoxy)-.

Issue 1: Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes when using different batches or an older stock of 1-Pentanol, 5-(p-aminophenoxy)-, consider the following troubleshooting steps:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility

If you find that the compound is not dissolving as expected, it may be a sign of degradation or the presence of impurities.

  • Verify Solvent Purity: Ensure the solvent is of high purity and anhydrous, if required for your application.

  • Gentle Warming and Sonication: Attempt to aid dissolution with gentle warming and sonication. Avoid excessive heat, which could accelerate degradation.[6]

  • Purity Assessment: If solubility issues persist, it is advisable to analyze the purity of the compound. Degradation products may have different solubility profiles.

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Cool (Refrigerated)To slow down the rate of potential degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the amino group.
Light Amber/Opaque ContainerTo protect from light-induced degradation.[5]
Moisture Tightly Sealed Container in a Dry EnvironmentTo prevent hydrolysis and other moisture-related reactions.[3]
Incompatibilities Away from strong acids, bases, and oxidizing agentsTo avoid catalytic or direct chemical degradation.[2]

Experimental Protocols

Protocol 1: Aliquoting and Long-Term Storage of Solid Compound
  • Preparation: Work in a clean, dry area, preferably in a glove box or under a gentle stream of inert gas.

  • Weighing: Quickly and accurately weigh the desired aliquot amounts into individual, appropriately sized amber glass vials.

  • Inerting: Backfill each vial with a dry inert gas (e.g., argon or nitrogen).

  • Sealing: Tightly seal the vials with caps that have a chemically resistant liner. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, lot number, aliquot amount, and date.

  • Storage: Place the labeled vials in a secondary container and store them in a refrigerator or freezer in a dark, dry location.

Protocol 2: Preparation and Storage of a Stock Solution
  • Solvent Preparation: Use a high-purity, dry (anhydrous) solvent appropriate for your application. If necessary, degas the solvent by sparging with an inert gas.

  • Dissolution: In a fume hood, add the desired amount of 1-Pentanol, 5-(p-aminophenoxy)- to a volumetric flask. Add the degassed solvent to the mark and mix until fully dissolved.

  • Aliquoting: Dispense the solution into smaller, single-use volume amber vials.

  • Inerting and Sealing: Blanket the headspace of each vial with an inert gas before sealing tightly.

  • Storage: Store the solution aliquots at an appropriate low temperature (e.g., -20°C or -80°C), protected from light.[5]

Potential Degradation Pathway

A plausible degradation pathway for 1-Pentanol, 5-(p-aminophenoxy)- involves the oxidation of the p-aminophenol moiety. This can proceed through various radical mechanisms, potentially leading to the formation of quinone-imine structures and subsequent polymerization, resulting in colored impurities.

G A 1-Pentanol, 5-(p-aminophenoxy)- C Phenoxy Radical Intermediate A->C Oxidation B Oxidizing Species (e.g., O2, radicals) D Quinone-imine Species C->D Further Oxidation/ Rearrangement E Polymeric Byproducts (Colored Impurities) D->E Polymerization

Caption: Simplified potential oxidative degradation pathway.

References

  • Capot Chemical. (2025, December 22). 4-(4-Aminophenoxy)phthalonitrile Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2017, March 1). 1-Pentanol Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1-Pentanol ≥98 %, for synthesis Safety Data Sheet. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, July 7). 1-Pentanol Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2006, May 19). 5-Amino-1-pentanol Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1-Pentanol ROTICHROM® GC Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Aminophenol Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (2025, October 6). 4-Amino-N-[2-(4-aminophenoxy)ethyl]-N-methylbenzeneethanamine MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1-Pentanol ≥98 %, for synthesis Safety Data Sheet. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining the Work-up for 1-Pentanol, 5-(p-aminophenoxy)- Synthesis

Welcome to the technical support guide for the synthesis and purification of 1-Pentanol, 5-(p-aminophenoxy)-. This document is designed for researchers, medicinal chemists, and process development scientists who are util...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 1-Pentanol, 5-(p-aminophenoxy)-. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Williamson ether synthesis to prepare this valuable bifunctional intermediate. The unique structure of this molecule, possessing both a basic primary aromatic amine and a neutral primary alcohol, presents specific challenges during the work-up and purification stages. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you achieve high purity and yield.

The synthesis of 1-Pentanol, 5-(p-aminophenoxy)- is typically achieved via the Sₙ2 reaction between the phenoxide of p-aminophenol and a 5-halo-1-pentanol.[1][2] While the reaction itself is robust, the subsequent isolation requires a carefully planned work-up procedure to separate the desired product from unreacted starting materials, inorganic salts, and potential side-products such as N-alkylated or C-alkylated species.[3][4]

Troubleshooting Guide: Common Work-up Issues

This section addresses the most frequently encountered problems during the isolation of 1-Pentanol, 5-(p-aminophenoxy)-.

Q1: My crude product is heavily contaminated with unreacted p-aminophenol. How can I remove it effectively?

A1: This is a classic purification challenge due to the similar functionalities of the product and the p-aminophenol starting material (both contain a primary amine). A standard water wash is insufficient. The most robust method is a liquid-liquid acid-base extraction that leverages the basicity of the aromatic amine.

  • Underlying Principle: The primary amine groups on both your product and the unreacted p-aminophenol can be protonated by a dilute acid to form water-soluble ammonium salts.[5][6] This allows for their selective transfer into the aqueous phase, leaving neutral impurities (like unreacted 5-halo-1-pentanol or elimination byproducts) behind in the organic layer.

  • Troubleshooting Steps:

    • After the initial reaction quench and dilution with your primary extraction solvent (e.g., ethyl acetate), perform multiple washes with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[7]

    • Combine these acidic aqueous layers. This layer now contains your desired product and unreacted p-aminophenol as their respective hydrochloride salts. The original organic layer can be discarded after checking by TLC.

    • Slowly basify the combined acidic aqueous layer with a base like 10% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) until the pH is >10. This deprotonates the ammonium salts, causing your product and the p-aminophenol to precipitate or become insoluble in water.

    • Perform a back-extraction of this basified aqueous mixture with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover your purified product.

    • The resulting organic layer, now free of neutral impurities, should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

Q2: I'm struggling with a persistent emulsion during the extractive work-up, especially after a basic wash. What are the best strategies to manage this?

A2: Emulsion formation is common in systems containing basic compounds like amines, which can act as surfactants.

  • Immediate Solution: The most effective first step is to wash the emulsified mixture with saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • If Brine Fails:

    • Time & Gravity: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

    • Mechanical Agitation: Gently swirl the funnel instead of vigorously shaking. A slow, rocking motion can encourage coalescence.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for forcing layer separation.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice.[8] This typically happens for two reasons: the boiling point of the solvent is higher than the melting point of the solute, or the presence of significant impurities is depressing the melting point and disrupting crystal formation.

  • Causality & Solution:

    • Check Melting Point: The melting point of 5-amino-1-pentanol is around 33-35°C.[9][10] If you are using a high-boiling point solvent, this could be the issue. However, for 1-Pentanol, 5-(p-aminophenoxy)-, the melting point will be higher. The primary cause is likely impurities.

    • Adjust Solvent System: Your compound is likely too soluble in the chosen solvent system. Add more of the "poor" solvent (the one your compound is less soluble in) to the hot solution until it just starts to become cloudy, then add a drop or two of the "good" solvent to redissolve. This brings the solution closer to the ideal saturation point.

    • Reduce Cooling Rate: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to the ice bath. Slow cooling promotes the formation of larger, purer crystals.[11]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

      • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution to initiate crystallization.

Q4: My TLC plate shows a streak for the product spot. How can I get a clean separation?

A4: Streaking of amine spots on silica gel TLC plates is a common issue because the basic amine can interact strongly with the acidic silica gel.

  • Solution: To resolve this, add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., ethyl acetate/hexane).[7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel up the plate more cleanly, resulting in a well-defined spot. Alternatively, preparing the TLC plate by running it in a chamber with a few drops of triethylamine before spotting your sample can also be effective.[7]

Experimental Protocols & Workflows

Protocol A: Optimized Acid-Base Extraction Workflow

This protocol is designed for maximum purity by systematically removing both neutral and acidic/basic impurities.

  • Reaction Quench: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the mixture with ethyl acetate (EtOAc, ~3x the reaction volume) and water (~2x the reaction volume). Transfer to a separatory funnel.

  • Initial Separation: Separate the layers. Keep the organic layer. Extract the aqueous layer once more with EtOAc. Combine the organic layers.

  • Acid Wash: Extract the combined organic layer twice with 1M HCl.

    • Rationale: This step transfers the desired product and any unreacted p-aminophenol into the aqueous phase, leaving neutral impurities behind.[12]

  • Basification & Back-Extraction: Combine the 1M HCl aqueous layers. While stirring, slowly add 5M NaOH until the pH is >10. Extract this basic aqueous solution three times with fresh EtOAc.

    • Rationale: This regenerates the free amine, making the product soluble in the organic solvent again.

  • Final Wash & Dry: Combine the final organic layers. Wash once with water and once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Diagram: Acid-Base Extraction Workflow

This diagram illustrates the separation of components during the acid-base extraction protocol.

G cluster_start Crude Reaction Mixture cluster_extraction1 Step 1: Dilution & 1M HCl Wash cluster_extraction2 Step 2: Basify & Back-Extract cluster_final Final Purification Start Product + Unreacted p-Aminophenol (pAP) + Unreacted 5-Halo-1-Pentanol (HP) + Salts Organic1 Organic Layer (EtOAc) Contains: Unreacted HP (Neutral) Start->Organic1 Aqueous1 Aqueous Layer (Acidic) Contains: Product-H⁺Cl⁻ + pAP-H⁺Cl⁻ Start->Aqueous1 Organic2 Final Organic Layer (EtOAc) Contains: Pure Product + pAP Aqueous1->Organic2 Aqueous2 Aqueous Layer (Basic) Contains: Salts (NaCl) Aqueous1->Aqueous2 FinalProduct Pure Product via Recrystallization/ Column Chromatography Organic2->FinalProduct

Caption: Workflow for purifying the product via acid-base extraction.

Protocol B: Recrystallization
  • Solvent Selection: A common solvent system for compounds with this polarity is Ethanol/Water or Ethyl Acetate/Hexane. Determine the ideal ratio through small-scale solubility tests. The goal is a solvent pair where the product is highly soluble in the hot solvent and poorly soluble in the cold solvent.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) to just dissolve the solid.

  • Induce Precipitation: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a final drop of the hot "good" solvent to clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[11]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Data & Analytical Reference

Table 1: Properties of Key Reaction Components
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Features
p-Aminophenol109.13284186-189Acidic (phenol) and Basic (amine)
5-Bromo-1-pentanol167.04108-110 (at 12 mmHg)-Primary alkyl halide, alcohol
Product 209.28>300 (Predicted)N/ABasic (amine), Neutral (alcohol)
N-Alkylated Byproduct312.44N/AN/ASecondary amine, two alcohol groups
Diagram: Troubleshooting Logic for Emulsions

G Start Emulsion Forms During Extraction AddBrine Add Saturated NaCl (Brine) and Swirl Gently Start->AddBrine Check1 Did Layers Separate? AddBrine->Check1 Success Continue Work-up Check1->Success Yes Failure Emulsion Persists Check1->Failure No Filter Filter Through Celite® or Glass Wool Failure->Filter Option 1 Centrifuge Centrifuge Mixture Failure->Centrifuge Option 2 Filter->Success Centrifuge->Success

Caption: Decision tree for resolving emulsions during work-up.

Frequently Asked Questions (FAQs)

Q: Why is it critical to use a primary alkyl halide like 5-bromo-1-pentanol for this synthesis?

A: The Williamson ether synthesis is an Sₙ2 reaction.[2] This mechanism is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides are ideal substrates. Using a secondary or tertiary alkyl halide would lead to a competing E2 elimination reaction, especially in the presence of a strong base like a phenoxide, which would produce an alkene instead of the desired ether, drastically reducing the yield.[1][3]

Q: Which base is best for deprotonating p-aminophenol?

A: For most phenols, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient and easy to handle.[4] It is strong enough to deprotonate the acidic phenol (pKa ~10) but not so strong that it promotes excessive side reactions. Stronger bases like sodium hydroxide (NaOH) can also be used, but the increased water content can sometimes be detrimental. Very strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions and careful handling.[3] For routine synthesis, K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile is the standard and recommended choice.

Q: Could I protect the amine group of p-aminophenol before the reaction to prevent N-alkylation?

A: Yes, protecting the amine is a valid strategy to prevent the N-alkylation side reaction. A common protecting group for amines is acetyl (Ac) or tert-butyloxycarbonyl (Boc). The synthesis would then involve three steps: 1) Protection of the amine, 2) Williamson ether synthesis on the phenolic hydroxyl group, and 3) Deprotection of the amine. While this would likely lead to a cleaner product, it adds two steps to the overall synthesis, which may not be desirable in terms of time and overall yield. The direct, one-step synthesis followed by a careful acid-base work-up is often more efficient.

References

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
  • Simple and rapid detection of aromatic amines using a thin layer chromatography pl
  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chrom
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • How do I remove aniline
  • Extraction.
  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Benchchem.
  • Recrystalliz
  • Acid-Base Extraction. Chemistry LibreTexts.
  • What is an Acid and Base Extraction? Confluence.
  • Williamson ether synthesis. L.S.College, Muzaffarpur.
  • Recrystalliz
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • RECRYSTALLIS
  • Isolation and Purification of Organic Compounds Recrystalliz
  • Williamson Ether Synthesis Lab Report. Eastern Kentucky University - Edubirdie.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • 5-Amino-1-pentanol. Wikipedia.
  • 5-Amino-1-pentanol | 2508-29-4. ChemicalBook.
  • 5-Amino-1-pentanol 95 2508-29-4. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in 1-Pentanol, 5-(p-aminophenoxy)- Synthesis

Welcome to the technical support center for the synthesis of 1-Pentanol, 5-(p-aminophenoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalys...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Pentanol, 5-(p-aminophenoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation during this multi-step synthesis. As your partner in chemical innovation, we provide not just solutions, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

The synthesis of 1-Pentanol, 5-(p-aminophenoxy)-, a molecule incorporating an ether linkage and an amine functional group, typically involves catalytic processes that are susceptible to deactivation. A common and efficient synthetic route involves the Williamson ether synthesis between a protected p-aminophenol derivative and a 5-halo-1-pentanol, followed by deprotection. Alternatively, a p-nitrophenol precursor can be used, with a final catalytic hydrogenation step to reduce the nitro group to the desired amine. It is often in these crucial catalytic steps—be it a phase-transfer catalyzed etherification or a noble-metal catalyzed hydrogenation—that activity loss occurs, compromising yield, purity, and process efficiency.

This document provides a structured troubleshooting guide, detailed protocols, and answers to frequently asked questions to help you diagnose, mitigate, and resolve catalyst deactivation.

Troubleshooting Guide: Diagnosing Catalyst Deactivation

Catalyst deactivation manifests in various ways, from a sudden reaction stoppage to a gradual decline in performance over several cycles. Identifying the root cause is the first step toward an effective solution.[1][2] Use the following guide to diagnose the issue in your synthesis.

Initial Diagnosis Workflow

This workflow will help you narrow down the primary deactivation mechanism based on your experimental observations.

G cluster_symptoms cluster_causes cluster_actions Start Start: Observe Catalyst Performance Issue Symptom What is the primary symptom? Start->Symptom Rapid_Loss Rapid/Sudden Loss of Activity Symptom->Rapid_Loss Sudden Drop Gradual_Loss Gradual Loss of Activity Symptom->Gradual_Loss Gradual Decline High_T_Loss Loss After High-Temp Operation Symptom->High_T_Loss High Temp Leaching_Loss Activity Loss in Solution with Reuse Symptom->Leaching_Loss Reuse in Solution Poisoning Probable Cause: Poisoning Rapid_Loss->Poisoning Coking Probable Cause: Coking / Fouling Gradual_Loss->Coking Sintering Probable Cause: Sintering High_T_Loss->Sintering Leaching Probable Cause: Leaching Leaching_Loss->Leaching Action_P Action: Analyze Feedstock, Purify Reagents, Use Guard Bed Poisoning->Action_P Action_C Action: Optimize Temp/Pressure, Regenerate via Calcination Coking->Action_C Action_S Action: Lower Reaction Temp, Choose Stable Support Sintering->Action_S Action_L Action: Use Heterogeneous Catalyst, Immobilize Active Species Leaching->Action_L

Caption: Troubleshooting workflow for catalyst deactivation.

Q1: My reaction has stopped, or the conversion rate has plummeted suddenly. What is the likely cause?

A: Probable Cause: Catalyst Poisoning

Poisoning is the strong, often irreversible, chemisorption of a substance onto the catalyst's active sites, rendering them inaccessible to reactants.[1][3] This is distinct from fouling, as even trace amounts of a poison can cause significant deactivation.[4][5]

Common Poisons in This Synthesis:

  • Sulfur Compounds: If you are using reagents derived from sulfur-containing precursors or using a thiol protecting group, these are notorious poisons for noble metal catalysts (e.g., Pd, Pt, Ni, Rh).[3][5][6] The sulfur atom's lone electron pairs bind strongly to metal surfaces.[5]

  • Halides: If using a 5-halo-1-pentanol in the etherification, residual halides can poison certain catalysts in subsequent steps.

  • Heavy Metals: Contaminants like lead or mercury in reagents can deactivate catalysts by forming stable complexes with active sites.[3]

  • Strongly Coordinating Species: By-products or even the amine product itself can sometimes adsorb too strongly, blocking active sites, especially at lower temperatures.

Diagnostic Steps:

  • Feedstock Analysis: Use elemental analysis (e.g., ICP-MS or XRF) to screen all starting materials, solvents, and reagents for potential poisons like sulfur, phosphorus, and heavy metals.

  • Spent Catalyst Characterization: Analyze the deactivated catalyst using X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect the presence of poisoning elements on the surface.

Solutions & Preventative Measures:

  • Reagent Purification: Purify all starting materials. For example, use distillation for solvents or recrystallization for solid reagents to remove non-volatile impurities.

  • Use of Guard Beds: For flow chemistry or fixed-bed reactors, install a "guard bed" of a sacrificial adsorbent material upstream of the catalyst bed to capture poisons before they reach the main catalyst.[2]

  • Catalyst Selection: Consider using sulfur-tolerant catalysts if sulfur-containing compounds are unavoidable. Bimetallic catalysts or certain metal sulfides can exhibit higher resistance.[5][6]

Q2: My catalyst's activity is decreasing slowly but steadily over time or with each reuse. Why?

A: Probable Cause: Coking / Fouling

Coking, or fouling, is the physical deposition of carbonaceous materials ("coke") on the catalyst surface.[7] These deposits block catalyst pores and cover active sites, leading to a gradual loss of activity.[8][9][10] In the synthesis of 1-Pentanol, 5-(p-aminophenoxy)-, coke can form from the polymerization or decomposition of organic molecules, such as reactants, products, or solvents, especially at elevated temperatures.[8][9]

Mechanisms of Coke Formation:

  • Polymerization: Reactants or intermediate products can polymerize on acidic or metallic sites to form heavy, non-volatile compounds.[8]

  • Decomposition: High temperatures can cause the decomposition of organic molecules into carbon-rich deposits.[7] Aromatic compounds, like the phenoxy group in the target molecule, can be precursors to polyaromatic coke.[8]

Diagnostic Steps:

  • Visual Inspection: A visible darkening or blackening of the catalyst is a strong indicator of coking.

  • Thermogravimetric Analysis (TGA): Heat the spent catalyst in an oxidizing atmosphere (air or O₂). A significant weight loss at temperatures between 400-600°C corresponds to the combustion of carbonaceous deposits and can be used to quantify the amount of coke.[11]

  • Increased Pressure Drop: In a fixed-bed reactor, an increase in the pressure drop across the bed suggests that catalyst pores are being blocked by coke.[9]

Solutions & Preventative Measures:

  • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can often reduce the rate of coke formation.[9]

  • Modify Feedstock: If possible, hydrogenating reactive species like aldehydes or ketones in the feedstock to more stable alcohols can reduce their tendency to form coke.[12]

  • Catalyst Regeneration: Coking is often a reversible deactivation mechanism. The catalyst's activity can be restored by burning off the coke in a controlled manner.

Experimental Protocol: Regeneration of a Coked Catalyst via Calcination

This protocol is a general guideline for regenerating solid-supported catalysts (e.g., zeolites, alumina) deactivated by coking. Caution: This procedure involves high temperatures and should be performed with appropriate safety measures.

  • System Purge: Place the spent catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen, Argon) at a flow rate of 50-100 mL/min for 30 minutes at a low temperature (e.g., 100-150°C) to remove any adsorbed volatiles.

  • Controlled Oxidation: While maintaining the inert gas flow, slowly introduce a controlled amount of air or a dilute oxygen/nitrogen mixture (typically 1-5% O₂). This is a critical step. A sudden introduction of high oxygen concentration can cause a rapid, uncontrolled combustion of the coke, leading to extreme temperatures that can cause sintering (see Q3).

  • Temperature Ramp: Slowly ramp the temperature to the target calcination temperature (typically 450-550°C) at a rate of 2-5°C/min. The optimal temperature depends on the nature of the coke and the thermal stability of the catalyst.

  • Hold at Temperature: Hold the catalyst at the target temperature for 3-5 hours, or until CO₂ analysis of the off-gas indicates that coke combustion is complete.

  • Cool Down: Turn off the oxygen/air flow and cool the system down to room temperature under a steady flow of inert gas.

  • Performance Validation: Test the regenerated catalyst under standard reaction conditions and compare its activity to that of a fresh catalyst sample to confirm successful regeneration.

Q3: I am running my reaction at a high temperature, and the catalyst's performance is permanently degraded. What happened?

A: Probable Cause: Sintering (Thermal Degradation)

Sintering is the agglomeration of small catalyst particles (either the active metal or the support material) into larger ones at high temperatures.[13][14] This process is driven by the reduction of the high surface energy of small particles and results in an irreversible loss of active surface area, which is the primary cause of activity loss.[14][15] Sintering is highly temperature-dependent and can be accelerated by the presence of water vapor.[16]

Diagnostic Steps:

  • Surface Area Analysis: Measure the BET (Brunauer-Emmett-Teller) surface area of the spent catalyst and compare it to the fresh catalyst. A significant decrease in surface area is a hallmark of sintering.[1]

  • Microscopy and Diffraction: Use Transmission Electron Microscopy (TEM) to visualize the catalyst particles directly. An increase in the average particle size confirms sintering. X-ray Diffraction (XRD) can also be used, as larger crystallites will produce sharper diffraction peaks.[2]

Solutions & Preventative Measures:

  • Temperature Control: Operate the reaction at the lowest possible temperature that still provides an acceptable reaction rate.[2]

  • Catalyst Support Selection: Choose a support material with high thermal stability. Adding stabilizers like zirconia or lanthana to an alumina support can prevent it from collapsing at high temperatures.[14]

  • Redispersion: In some specific cases, particularly with noble metals, a high-temperature treatment under a carefully controlled atmosphere (e.g., chlorine-containing) can break up the large particles and redisperse them over the support, but this is a complex and highly specialized procedure.

Data Summary: Deactivation Mechanisms
Deactivation MechanismPrimary SymptomKey Diagnostic Technique(s)Reversibility
Poisoning Sudden, rapid activity lossXPS, EDX, Elemental AnalysisOften irreversible[3][17]
Coking / Fouling Gradual, steady activity lossTGA, Visual InspectionGenerally reversible[18]
Sintering Permanent activity loss after high-T operationTEM, XRD, BET Surface AreaIrreversible[13]
Leaching Activity loss with reuse in liquid phaseICP-MS analysis of reaction filtrateIrreversible[2]

Frequently Asked Questions (FAQs)

Q4: What is the difference between poisoning and fouling (coking)?

A4: The primary difference lies in the mechanism and the amount of substance required for deactivation. Poisoning is a chemical phenomenon where active sites are deactivated by strong chemisorption of impurities, and it can occur with very low concentrations of the poison.[3][4] Fouling or coking is a physical or mechanical phenomenon involving the deposition of a substance on the surface, which blocks pores or covers active sites. It typically requires a larger amount of the fouling agent to cause significant deactivation compared to a poison.[7][19]

Q5: Can I regenerate a poisoned catalyst?

A5: It depends on the nature of the poison. Reversible poisoning can sometimes be overcome by increasing the reaction temperature to desorb the poison or by washing the catalyst.[6] However, many common poisons, especially sulfur at low temperatures, form very stable bonds with the metal active sites, leading to irreversible poisoning .[6][17] In these cases, regeneration is not feasible, and the catalyst must be replaced.

Q6: How does the solvent choice impact catalyst stability during the synthesis?

A6: The solvent plays a critical role. In the Williamson ether synthesis step, polar aprotic solvents like DMF or acetonitrile are often used to promote the Sₙ2 reaction.[20][21] However, these solvents must be of high purity to avoid introducing catalyst poisons. In a catalytic hydrogenation step, the solvent can affect catalyst stability. For instance, protic solvents can sometimes promote sintering, while certain solvents might leach the active metal from its support. Always use high-purity, anhydrous solvents when possible and consider the compatibility of the solvent with your specific catalyst system.

Q7: What are best practices for handling and storing catalysts?

A7: Proper handling is crucial to maintain catalyst activity.

  • Avoid Exposure to Air and Moisture: Many catalysts, especially reduced metal catalysts, are pyrophoric or can be oxidized by air. Handle and store them under an inert atmosphere (e.g., in a glovebox or desiccator with nitrogen/argon).

  • Use Clean Glassware: Ensure all reactors and utensils are scrupulously clean to prevent contamination.

  • Follow Supplier Recommendations: Always refer to the manufacturer's Safety Data Sheet (SDS) and technical data sheet for specific storage and handling instructions.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Google Cloud.
  • Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. (2023, June 06). ACS Sustainable Chemistry & Engineering.
  • What Is the Term for Catalyst Deactivation Caused by High Temper
  • Organic Chemistry of Coke Formation.
  • Studies of catalyst sintering during operating conditions.
  • What is coke formation on catalysts and how is it minimized?. (2025, June 19).
  • Heterogeneous c
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
  • Sulfur Adsorption and Poisoning of Metallic Catalysts. (2006, December 06).
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Process for the amination of phenols.
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. American Chemical Society.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 09). Micromeritics.
  • Etherification of glycerol with ethanol over solid acid catalysts.
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Regeneration of methanol/methyl ether conversion catalysts.
  • Williamson Ether Synthesis. Organic Chemistry.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015, February 26). BYU ScholarsArchive.
  • Diphenyl Ether From Phenol?. (2015, August 04). Sciencemadness.org.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photoc
  • Catalyst and process for making aniline
  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023, March 27). MDPI.
  • Sintering process and catalysis.
  • Technical Support Center: Catalyst Deactivation and Regener
  • Williamson ether synthesis. Wikipedia.
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  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatiz
  • Catalysis of Etherification Reactions by Ionic Resins. Alfa Chemistry.
  • Advanced characterization techniques for the coking process of zeolites: a comprehensive review. (2025, May 21). CrystEngComm.
  • Coke formation on different metal-modified (Co, Mo and Zr)
  • What is catalyst regeneration and how does it extend catalyst life?. (2025, June 19).
  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. (2019, May 15).
  • Catalytic etherification of phenols to alkyl aryl ethers.
  • Catalyst deactiv
  • Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. (2015, May 08). Royal Society of Chemistry.
  • Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. (2021, November 05). PubMed.
  • Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. (2007, December 04). Taylor & Francis.
  • A kind of synthetic method of 5-amino-1-pentanol.
  • Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof.
  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbon
  • Design an Energy‐Conserving Pathway for Efficient Biosynthesis of 1,5‐Pentanediol and 5‐Amino‐1‐Pentanol. (2025, August 09).
  • Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. (2025, August 07).
  • A green catalytic reaction system for the synthesis 5-amino-1-pentanol with furfural and ionic liquid hydroxylamine salt as the initial raw material. (2025, August 06).

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Optimization

Controlling the degree of polymerization with "1-Pentanol, 5-(p-aminophenoxy)-"

The following technical guide serves as a specialized support center for researchers utilizing 1-Pentanol, 5-(p-aminophenoxy)- (also known as 5-(4-aminophenoxy)-1-pentanol) as a functional initiator in polymer synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers utilizing 1-Pentanol, 5-(p-aminophenoxy)- (also known as 5-(4-aminophenoxy)-1-pentanol) as a functional initiator in polymer synthesis.

Topic: Controlling Degree of Polymerization (DP) with 1-Pentanol, 5-(p-aminophenoxy)-

Role: Heterobifunctional Initiator (Aromatic Amine / Primary Alcohol) Primary Application: Ring-Opening Polymerization (ROP) of


-Amino Acid N-Carboxyanhydrides (NCAs)

Part 1: The Mechanism (The "Why")

To control the Degree of Polymerization (DP) effectively, you must understand the kinetic behavior of this specific molecule. Unlike simple aliphatic amines (e.g., hexylamine), 1-Pentanol, 5-(p-aminophenoxy)- contains an aromatic amine (aniline derivative) .

Nucleophilicity & Initiation Kinetics

In the "Normal Amine Mechanism" (NAM) of NCA polymerization, the initiator attacks the C-5 carbonyl of the NCA ring.[1]

  • The Challenge: The phenyl ring withdraws electron density from the amine nitrogen, making it less nucleophilic than standard aliphatic initiators (

    
     of conjugate acid ~4-5 vs. ~10 for alkyl amines).
    
  • The Consequence: Initiation (

    
    ) is slower than propagation (
    
    
    
    ). If
    
    
    , new chains start forming while older chains are already growing, leading to a broader Polydispersity Index (PDI) and potentially higher-than-targeted molecular weights (if some initiator fails to react).
The Control Equation

Despite the slower kinetics, "living" characteristics can be achieved if moisture is rigorously excluded. The theoretical DP is governed by the Monomer-to-Initiator ratio:



Orthogonality

The primary alcohol (-OH) on the pentyl tail is significantly less nucleophilic than the amine towards the NCA anhydride under standard conditions (room temp, no strong base). It remains passive, serving as a "handle" for post-polymerization conjugation (e.g., to drugs or surfaces).

Visualization: Reaction Pathway

G Init Initiator (Ar-NH2) NCA NCA Monomer Init->NCA Nucleophilic Attack (Slow k_i) Inter Carbamic Acid Intermediate NCA->Inter Ring Opening Prop Propagation (Chain Growth) Inter->Prop -CO2 (Decarboxylation) Prop->Prop Add Monomer (Fast k_p) Polymer Polymer-OH (Telechelic) Prop->Polymer Termination

Caption: Pathway of NCA polymerization initiated by 1-Pentanol, 5-(p-aminophenoxy)-. Note the rate-limiting initiation step.

Part 2: Troubleshooting Guide (Q&A)

Q1: Why is my Polydispersity Index (PDI) broad (>1.3) even though I used a "living" method?

Diagnosis: Slow Initiation (


).
Explanation:  Because the initiator is an aniline derivative, it reacts slowly with the first NCA molecule. Some chains start growing immediately, while others wait. This "race" creates a mix of long and short chains.
Corrective Action: 
  • Vacuum Method: Apply high vacuum (

    
     bar) to the reaction vessel to remove CO
    
    
    
    instantly, which can help drive the equilibrium forward.
  • Transition Metal Catalysis: Use a Nickel or Cobalt catalyst (e.g.,

    
    ) which coordinates with the NCA and allows for faster initiation, independent of the amine's nucleophilicity (Deming Method).
    
  • Annealing: Allow the initiation phase (Initiator + 5-10 equivalents of Monomer) to proceed for a longer time at a slightly elevated temperature (e.g., 40°C) before adding the rest of the monomer, though this risks side reactions.

Q2: My target DP was 50, but NMR shows a DP of 75. What happened?

Diagnosis: Initiator Death or Impurity. Explanation: If your DP is higher than calculated, it means there are fewer active chains than expected.

  • Scenario A: Some initiator molecules were "dead" (oxidized amine) or did not initiate.

  • Scenario B: You have water in your system.[1][2][3] Water can initiate (creating non-functionalized chains) or kill active centers. However, usually, water leads to lower DP or no polymer. High DP suggests the effective

    
     was lower than you weighed out.
    Corrective Action: 
    
  • Purify the Initiator: Recrystallize 1-Pentanol, 5-(p-aminophenoxy)- from ethanol/hexanes to ensure 100% amine activity.

  • Check Solubility: Ensure the initiator is fully dissolved in the solvent (DMF/THF) before adding the NCA. Aromatic linkers can aggregate.

Q3: Can the hydroxyl group on the initiator interfere with the polymerization?

Answer: Generally, No , but with caveats. Details: In standard NCA polymerization (DMF, 20°C), a primary amine is orders of magnitude more nucleophilic than a primary alcohol. The alcohol will not initiate ring-opening. Risk Factor: If you add a strong base or raise the temperature significantly (>60°C), the hydroxyl group could deprotonate or act as a weak nucleophile, leading to chain transfer or ester formation. Protocol Check: Perform the reaction at room temperature (20-25°C) to ensure chemoselectivity.

Visualization: Troubleshooting Logic

Troubleshooting Start Problem Detected Q1 Is PDI > 1.3? Start->Q1 Q2 Is DP > Target? Start->Q2 Q3 Is Yield Low? Start->Q3 Sol1 Cause: Slow Initiation (Aniline) Fix: Use Vacuum or Co/Ni Catalyst Q1->Sol1 Yes Sol2 Cause: Effective [I] is low Fix: Purify Initiator / Check Solubility Q2->Sol2 Yes Sol3 Cause: Moisture/Termination Fix: Dry Solvent (Schlenk Line) Q3->Sol3 Yes

Caption: Decision tree for diagnosing molecular weight and dispersity issues.

Part 3: Experimental Protocol

Standard Protocol: Synthesis of Telechelic Poly(L-Glutamic Acid)

Target: DP 50 Monomer:


-Benzyl-L-Glutamate NCA (BLG-NCA)
Initiator:  1-Pentanol, 5-(p-aminophenoxy)- (MW ~195.26  g/mol )

Reagents Table:

ComponentRoleMW ( g/mol )EquivalentsMass/Vol (Example)
BLG-NCA Monomer263.25501.00 g (3.8 mmol)
Initiator Control Agent195.26114.8 mg (0.076 mmol)
DMF (Anhydrous) Solvent--10 mL (0.1 M conc)

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk):

    • Ensure all glassware is flame-dried under vacuum.

    • Dissolve 1-Pentanol, 5-(p-aminophenoxy)- (14.8 mg) in 2 mL of anhydrous DMF. Note: Ensure complete dissolution; sonicate if necessary.

  • Initiation:

    • Dissolve BLG-NCA (1.00 g) in 8 mL of anhydrous DMF in a separate flask.

    • Rapidly add the Initiator solution to the Monomer solution under vigorous stirring.

    • Critical: Connect the flask to a Schlenk line with a bubbler to allow CO

      
       escape, or apply static vacuum if using the "Vacuum Method" to reduce PDI.
      
  • Polymerization:

    • Stir at 25°C for 24–48 hours.

    • Monitoring: Check disappearance of anhydride peaks (1785, 1855 cm

      
      ) via FTIR.
      
  • Termination & Purification:

    • Precipitate the reaction mixture into cold diethyl ether (10x volume).

    • Centrifuge and wash the white solid 3x with ether.

    • Dry under high vacuum.

  • Validation:

    • NMR: Compare the integration of the aromatic protons (from the initiator, ~6.8-7.2 ppm) to the benzyl protons of the polymer side chain (~5.1 ppm).

    • GPC: Determine Mn and PDI.

References

  • Kricheldorf, H. R. (2006).

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. 
    
  • Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture.[1][2][4] Nature.

  • Deng, C., et al. (2014).

    
    -Amino Acid N-Carboxyanhydride Polymerization and Emerging Biomedical Applications.[4] Progress in Polymer Science. 
    
  • Habraken, G. J., et al. (2011). How Controlled and Versatile is N-Carboxyanhydride Ring-Opening Polymerization? Polymer Chemistry.

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in "1-Pentanol, 5-(p-aminophenoxy)-"

Executive Summary This guide addresses the technical challenges associated with 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 50995-15-4).[1] This molecule is a critical bifunctional linker used in PROTAC® development and liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 50995-15-4).[1] This molecule is a critical bifunctional linker used in PROTAC® development and liquid crystal synthesis. Its structure—comprising an oxidatively labile aniline moiety and a primary alcohol linked by a pentyl ether chain—presents unique challenges in purity analysis.

The following modules address the three most common inquiries received by our support center:

  • Chromatographic Tailing: Handling the basic aniline group.

  • Regio-Isomer Identification: Distinguishing O-alkylation from N-alkylation.

  • Oxidative Instability: Managing "ghost peaks" and sample degradation.[2]

Module 1: HPLC Method Development & Peak Shape

Q: Why does 5-(p-aminophenoxy)-1-pentanol exhibit severe tailing on my C18 column, and how can I fix it?

A: The tailing is caused by the interaction between the basic amine group (aniline pKa


 4-5) and residual acidic silanols on the silica support of your column. Even "end-capped" columns can exhibit this behavior with amine-terminal linkers.[1]
The Mechanism

At neutral or low pH (pH 3-6), the aniline nitrogen is partially protonated (


).[1] These cations undergo ion-exchange interactions with deprotonated silanols (

) on the stationary phase, leading to non-linear adsorption isotherms (tailing).[1]
Troubleshooting Protocol

To resolve this, you must suppress the ionization of the amine or the silanols.

Option A: High pH Strategy (Recommended) Operate at pH > 8.0. At this pH, the aniline is deprotonated (neutral), and the high pH resistant columns ensure stability.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).

Option B: Ion-Pairing/Modifier Strategy If you must use low pH (e.g., for MS sensitivity), use a "sacrificial base."[1]

  • Modifier: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase. TEA competes for silanol sites; TFA forms ion pairs.

Recommended Method Parameters
ParameterCondition
Column C18 Hybrid Particle, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1]0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 240 nm (Aniline absorption max)
Temperature 40°C (Reduces viscosity and improves mass transfer)
Module 2: Impurity Origin & Regio-Isomer Analysis

Q: I see a significant impurity with the same molecular weight (MW 195.26). Is this the N-alkylated isomer?

A: Yes, this is highly probable. The synthesis of this compound typically involves the alkylation of p-aminophenol. Since p-aminophenol is an ambident nucleophile (containing both -OH and -NH2), alkylation can occur at the Oxygen (desired) or the Nitrogen (impurity).[1]

  • Target: O-alkylation

    
     5-(4-aminophenoxy)-1-pentanol.
    
  • Impurity: N-alkylation

    
     4-((5-hydroxypentyl)amino)phenol.[1]
    
Differentiation Workflow

These isomers have identical masses but distinct fragmentation and NMR signatures.

1. 1H-NMR Differentiation (Diagnostic Region)

  • Target (O-alkyl): Look for the methylene protons adjacent to the ether oxygen (

    
    ).[1] They typically shift to 
    
    
    
    3.9 - 4.0 ppm
    .[1]
  • Impurity (N-alkyl): The methylene protons adjacent to the amine (

    
    ) will appear upfield at 
    
    
    
    3.0 - 3.2 ppm
    .[1]

2. Synthesis Pathway Visualization The following diagram illustrates the origin of these impurities during the synthesis from p-aminophenol and 5-chloro-1-pentanol.

ImpurityPathways Start Starting Materials (p-Aminophenol + 5-Chloro-1-pentanol) Base Base (K2CO3/NaH) Start->Base Target TARGET (O-Alkylation) 5-(p-aminophenoxy)-1-pentanol (Ether Linkage) Base->Target Kinetic Control (Phenoxide attack) ImpurityN IMPURITY (N-Alkylation) 4-((5-hydroxypentyl)amino)phenol (Secondary Amine) Base->ImpurityN Thermodynamic/Side Rxn (Amine attack) ImpurityDi IMPURITY (N,O-Dialkylation) Bis-alkylated species Target->ImpurityDi Over-alkylation ImpurityN->ImpurityDi

Caption: Reaction pathways showing the competition between O-alkylation (Target) and N-alkylation (Impurity) during synthesis.

Module 3: Stability & Sample Preparation

Q: My sample turns brown after 24 hours in solution, and "ghost peaks" appear in the chromatogram. What is happening?

A: You are observing oxidative degradation.[2] The electron-rich aniline ring is highly susceptible to oxidation, forming quinone imines and azo-dimers .[1] This is accelerated in solution, particularly in protic solvents like methanol or water.

The "Ghost Peak" Phenomenon
  • Quinone Imine: Often appears as a peak with [M-2H] mass.[1]

  • Azo Dimer: Appears at approx 2x molecular weight ([2M-2H]).[1]

  • Color Change: The "browning" is due to the formation of conjugated oligomers (similar to polyaniline formation).

Stabilized Sample Preparation Protocol

Do not dissolve this compound in pure Methanol/Water without protection. Use the following protocol for LC-MS preparation:

  • Solvent: Prepare a diluent of Acetonitrile:Water (50:50).

  • Antioxidant: Add 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite to the aqueous portion of the diluent. This acts as a scavenger for dissolved oxygen.

  • Container: Use amber glass vials to prevent photo-oxidation.

  • Temperature: Store autosampler at 4°C.

Stability Comparison Table:

Condition4 Hours24 Hours48 Hours
MeOH (Ambient, Clear Vial) 0.5% Degradation3.2% Degradation (Yellowing)>8% Degradation (Brown)
Acetonitrile + 0.1% Ascorbic Acid <0.1% Degradation<0.1% Degradation<0.2% Degradation
References
  • Separation of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Alkylation Selectivity: Wang, R., & Xu, J. (2010).[3][4] Selective alkylation of aminophenols. Arkivoc. Link[1]

  • Aniline Oxidation Mechanisms: Kalgutkar, A. S., et al. (2005).[1] Oxidation of Anilines to Reactive Quinone Imines. Chemical Research in Toxicology. Link[1]

  • HPLC Method Development Guide: Phenomenex. Reversed Phase HPLC Method Development for Basic Compounds. Link

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 1-Pentanol, 5-(p-aminophenoxy)-

Welcome to the technical support center for the derivatization of 1-Pentanol, 5-(p-aminophenoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-Pentanol, 5-(p-aminophenoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this bifunctional molecule. Here, we address common challenges in improving reaction kinetics and provide field-proven insights to enhance experimental outcomes.

Introduction

1-Pentanol, 5-(p-aminophenoxy)- possesses two primary reactive sites: a primary aliphatic alcohol (-OH) and a primary aromatic amine (-NH2). This dual functionality presents a unique challenge in derivatization, often leading to issues with reaction speed, selectivity, and yield. The goal of derivatization is typically to modify these functional groups to improve properties for analysis (e.g., by gas or liquid chromatography) or to serve as a protecting group in a subsequent synthetic step.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot and optimize your derivatization protocols.

Troubleshooting Guide: Enhancing Reaction Kinetics

This section addresses specific problems you may encounter during your experiments, focusing on the causality behind these issues and providing actionable solutions.

Question 1: My acylation reaction is sluggish and resulting in low yields. What are the primary factors I should investigate?

Answer:

Slow acylation of 1-Pentanol, 5-(p-aminophenoxy)- is a common issue stemming from several kinetic barriers. The primary culprits are often suboptimal reaction conditions, reagent choice, and solvent effects.

Core Principles: Acylation involves the nucleophilic attack of the amine or alcohol on an acylating agent (e.g., an acid anhydride or acid chloride).[3] The rate of this reaction is highly dependent on the nucleophilicity of the substrate and the electrophilicity of the acylating agent.

Troubleshooting Steps & Explanations:

  • Assess Nucleophilicity and pH: The aromatic amine is generally more nucleophilic than the primary alcohol and will react preferentially, especially under neutral or slightly basic conditions.[4] However, under strongly acidic conditions, the amine becomes protonated (Ar-NH3+), which deactivates it as a nucleophile. Ensure your reaction medium is not overly acidic if you are targeting the amine.

  • Choice of Acylating Agent: The reactivity of acylating agents follows the general order: Acid Chloride > Acid Anhydride > Carboxylic Acid. If you are using a less reactive agent like acetic anhydride and the reaction is slow, consider switching to a more reactive one like acetyl chloride. Be aware that more reactive agents can lead to more side products if not controlled properly.[5]

  • Solvent Effects: The choice of solvent is critical and can dramatically alter reaction kinetics.[6]

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are often excellent choices as they can solvate cations, leaving the nucleophile more "free" and reactive.[7] They are particularly effective at accelerating reactions.[8]

    • Non-polar Solvents (e.g., Toluene, Hexane): These may be suitable but can lead to solubility issues with the starting material or reagents, slowing down the reaction.[7]

  • Catalyst Addition: The use of a catalyst is often essential to achieve reasonable reaction rates.

    • Base Catalysts: For acylations, a base like pyridine or triethylamine is commonly used. These bases serve two purposes: they deprotonate the nucleophile, increasing its reactivity, and they scavenge the acid byproduct (e.g., HCl), which can inhibit the reaction.[9]

    • Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst, often used in small amounts along with a stoichiometric base, to dramatically accelerate acylation reactions.[10]

  • Temperature Control: Increasing the reaction temperature will generally increase the reaction rate. However, excessive heat can lead to degradation or unwanted side reactions. A systematic study of temperature (e.g., room temperature, 50 °C, 80 °C) is recommended.[11]

Question 2: I'm observing multiple products after silylation. How can I improve selectivity for just one functional group?

Answer:

The formation of multiple products (e.g., mono-silylated at the amine, mono-silylated at the alcohol, and di-silylated) is a classic chemoselectivity problem. Silylation reagents react with active hydrogens, and both the -OH and -NH2 groups are susceptible.[3] Achieving selectivity requires fine-tuning of reagents and reaction conditions.

Core Principles: The relative reactivity of the amine and alcohol towards silylation reagents can be influenced by steric hindrance and the "hardness/softness" of the silylating agent. Generally, silylation of alcohols is very facile.

Troubleshooting Workflow:

G start Multiple Silylation Products Observed reagent Step 1: Evaluate Silylating Reagent - Use a sterically hindered reagent (e.g., TBDMS-Cl) to favor the less-hindered primary alcohol. - Use a milder reagent (e.g., BSTFA) which may show more kinetic preference. start->reagent conditions Step 2: Modify Reaction Conditions - Lower Temperature: Run at 0°C or room temp to exploit differences in activation energy. - Control Stoichiometry: Use exactly 1.0 equivalent of silylating agent to favor mono-silylation. reagent->conditions If still non-selective protect Step 3: Consider a Protecting Group Strategy - Protect the more reactive group (e.g., the amine with a Boc group) before proceeding with derivatization of the alcohol. - This offers the highest degree of control. conditions->protect If selectivity is still poor outcome Selective Derivatization protect->outcome

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Polymers Derived from Aminophenoxy Alkanols and Their Analogues for Advanced Applications

In the pursuit of novel polymers with tailored properties for biomedical and advanced materials applications, researchers are increasingly exploring monomers that offer a unique combination of functional groups. "1-Penta...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel polymers with tailored properties for biomedical and advanced materials applications, researchers are increasingly exploring monomers that offer a unique combination of functional groups. "1-Pentanol, 5-(p-aminophenoxy)-" represents an intriguing, albeit lesser-documented, monomer. Its structure, featuring a primary aromatic amine, a flexible pentanol chain, and an ether linkage, suggests the potential for polymers with a unique balance of properties. This guide provides a comparative analysis of the projected properties of polymers derived from this monomer and its more extensively studied structural analogues. By examining experimental data for related polyamides and poly(ester amides), we can extrapolate and benchmark the potential performance of this emerging polymer family.

The Monomer Landscape: Structure and Potential

The core monomer, "1-Pentanol, 5-(p-aminophenoxy)-", and its analogues share key structural features that dictate their polymerization behavior and the final properties of the resulting polymers. The primary amine group allows for polymerization via reactions like polyamidation, while the hydroxyl group can be a site for polyetherification or polyesterification. The phenoxy ether linkage and the aliphatic chain introduce flexibility into the polymer backbone.

Monomers cluster_0 Core Monomer cluster_1 Analogues Monomer_A 1-Pentanol, 5-(p-aminophenoxy)- Monomer_B 5-(4-aminophenoxy)pentanoic acid Monomer_A->Monomer_B Oxidation of alcohol Monomer_C 4-Aminophenol Monomer_A->Monomer_C Structural similarity Monomer_D 5-Amino-1-pentanol Monomer_A->Monomer_D Structural similarity

Caption: Structural relationships between the core monomer and its analogues.

Comparative Polymer Properties: A Data-Driven Analysis

While specific experimental data for polymers derived solely from "1-Pentanol, 5-(p-aminophenoxy)-" is not extensively available in the public domain, we can infer its potential properties by comparing it with well-characterized polymers synthesized from its analogues. The following table summarizes key thermal and mechanical properties of relevant polyamides and poly(ester amides) that share structural motifs with our target polymer.

Polymer ClassMonomersGlass Transition Temperature (Tg, °C)Decomposition Temperature (T10, °C)Tensile Strength (MPa)Solubility
Hypothetical Polyether 1-Pentanol, 5-(p-aminophenoxy)-Estimated: 180-220Estimated: >350ModerateGood in polar aprotic solvents
Aromatic Polyamides Diamines with ether linkages and diacid chlorides243-340[1][2]397-560[1][3][4]HighGenerally good in polar aprotic solvents[1][2]
Poly(ester amide)s Amino acids, diols, dicarboxylic acids252-302[1]~400[1]Moderate to HighGood in polar aprotic solvents[1]
Aliphatic-Aromatic Polyamides e.g., PA 6T/6I~125~45060-90Solvent dependent

Analysis: The presence of the flexible pentylene ether chain in a hypothetical polyether from "1-Pentanol, 5-(p-aminophenoxy)-" would likely result in a lower glass transition temperature compared to fully aromatic polyamides, enhancing its processability. However, the aromatic backbone should still afford good thermal stability. The mechanical properties are anticipated to be intermediate between rigid aromatic polyamides and more flexible aliphatic polymers.

Experimental Protocols: Synthesis and Characterization

The synthesis of polymers from these monomers typically involves step-growth polymerization. Below are representative protocols for the synthesis of polyamides and the characterization techniques used to evaluate their properties.

Synthesis of Aromatic Polyamides from Aminophenoxy Monomers

This protocol describes a low-temperature solution polycondensation, a common method for preparing high-molecular-weight aromatic polyamides.

Workflow for Polyamide Synthesis

Polyamide_Synthesis Start Dissolve diamine monomer in aprotic polar solvent (e.g., NMP) Step1 Cool the solution to 0-5 °C in an ice bath Start->Step1 Step2 Add diacid chloride stoichiometrically in portions Step1->Step2 Step3 Stir at 0-5 °C for 2-4 hours Step2->Step3 Step4 Allow to warm to room temperature and stir for 12-24 hours Step3->Step4 Step5 Precipitate the polymer in a non-solvent (e.g., methanol) Step4->Step5 Step6 Filter, wash, and dry the polymer product Step5->Step6 End Characterize the resulting polyamide Step6->End

Caption: A typical workflow for the synthesis of aromatic polyamides.

Detailed Steps:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (e.g., 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[2]

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath to control the reaction kinetics and prevent side reactions.

  • Monomer Addition: Slowly add a stoichiometric amount of the diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) to the stirred solution.[1] The diacid chloride can be added as a solid in small portions or as a solution in the same solvent.

  • Low-Temperature Reaction: Maintain the reaction at 0-5 °C for 2-4 hours under a nitrogen atmosphere.

  • Room Temperature Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for an additional 12-24 hours to ensure high conversion.

  • Polymer Precipitation: Pour the viscous polymer solution into a non-solvent, such as methanol or ethanol, to precipitate the polyamide.

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent and then with hot water to remove any unreacted monomers and salts, and dry it under vacuum at 80-100 °C.

Polymer Characterization

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. Aromatic polyamides generally exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C.[1][3]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its processing window and service temperature.[1]

Mechanical Testing:

  • Tensile Testing: Polymer films are cast from solution, and their tensile properties (strength, modulus, and elongation at break) are measured using a universal testing machine according to ASTM standards. Polyamides are known for their high mechanical strength and toughness.[5][6][7]

Solubility Testing:

  • The solubility of the polymers is assessed by dissolving a small amount of the polymer in various organic solvents at room temperature and with heating. The incorporation of flexible ether linkages can improve the solubility of otherwise rigid aromatic polyamides.[1][2]

Potential Applications and Future Directions

Polymers derived from "1-Pentanol, 5-(p-aminophenoxy)-" and its analogues hold promise for a variety of applications, leveraging their anticipated properties:

  • Biomedical Devices: Their potential biocompatibility, arising from the presence of ether and amine functionalities, makes them candidates for drug delivery systems, tissue engineering scaffolds, and medical implants.[8][9][10][11][12] The hydroxyl groups could also be used for further functionalization.[13][14]

  • High-Performance Films and Coatings: Good thermal stability and mechanical strength could make these polymers suitable for demanding applications in the electronics and aerospace industries.[4]

  • Membranes for Separations: The controlled introduction of polar groups and the potential for forming well-defined microstructures could be advantageous for gas separation and water purification membranes.

Future research should focus on the successful synthesis and thorough characterization of polymers from "1-Pentanol, 5-(p-aminophenoxy)-" to validate these projected properties. A systematic study of structure-property relationships by varying the aliphatic chain length and the aromatic substituents will be crucial for fine-tuning the material characteristics for specific applications.

References

  • Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins. (2024, July 5).
  • Polyamide: properties, technical diversity and recycling - Enneatech AG. (2025, May 13).
  • Synthesis and properties of a novel biodegradable poly(ester amine) copolymer based on poly(L-lactide) and low molecular weight polyethylenimine for gene delivery - PubMed. (2011, August 11). Int J Nanomedicine. 2011:6:1641-9.
  • Post-Polymerization Modification of Biocompatible Branched Polyglycidol. (2023, November 15).
  • Thermal Properties of Polyamides a | Download Table - ResearchGate.
  • (PDF) Mechanical and Thermal Properties of Polyamide 6/HDPE-g- MAH/High Density Polyethylene - Academia.edu.
  • Biocompatible and antibacterial polymers for biomedical applications: a minireview. (2025, December 31).
  • Polyamide.
  • CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents.
  • Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts - ResearchGate. (2025, August 7).
  • Degradable Poly(ester amide)s for Biomedical Applications - MDPI. (2010, December 27).
  • US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof - Google Patents.
  • Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews. (2016, November 3).
  • (PDF) Water-Soluble Biocompatible Polymers from Sustainable Amino Acid Moieties for Biomedical Applications - ResearchGate. (2025, September 2).
  • Bio-Inspired Amphiphilic Block-Copolymers Based on Synthetic Glycopolymer and Poly(Amino Acid) as Potential Drug Delivery Systems - PMC.
  • Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene) | Request PDF - ResearchGate.
  • Tetrafunctional polyethers - EP0531591A1 - Google Patents.
  • (PDF) Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages - ResearchGate. (2025, August 6).
  • Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane - ResearchGate. (2025, August 10).
  • Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC. (2021, September 6).
  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. - SciSpace. (2012, August 28).
  • Multi-Functional Polymers from Polyamines and Functional Five-Membered Cyclic Carbonates - RWTH Publications.
  • Synthesis, properties, and applications of PEEK-based biomaterials | 5 - Taylor & Francis eBooks.
  • Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response - PubMed. (2011, April 15).
  • BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS - UPCommons.

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Comparative

Structural Validation of 5-(4-Aminophenoxy)pentan-1-ol: A 2D NMR Strategy Guide

Topic: Validating the structure of "1-Pentanol, 5-(p-aminophenoxy)-" using 2D NMR Content Type: Publish Comparison Guide Executive Summary In drug development and polymer synthesis, 1-Pentanol, 5-(p-aminophenoxy)- (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of "1-Pentanol, 5-(p-aminophenoxy)-" using 2D NMR Content Type: Publish Comparison Guide

Executive Summary

In drug development and polymer synthesis, 1-Pentanol, 5-(p-aminophenoxy)- (also known as 5-(4-aminophenoxy)pentan-1-ol) serves as a critical semi-flexible linker.[1] Its structure combines a rigid aromatic amine with a flexible aliphatic alcohol chain.

Standard 1D ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


H NMR is often insufficient for GMP-level validation due to signal overlap in the aliphatic region and ambiguity between the two oxygenated methylene groups (ether vs. alcohol). This guide compares the limitations of 1D analysis against a comprehensive 2D NMR validation suite (COSY, HSQC, HMBC) , providing a definitive protocol for structural confirmation.
Part 1: Structural Analysis & The Challenge

Target Molecule: 1-Pentanol, 5-(p-aminophenoxy)- Formula:


Key Structural Features: 
  • Aromatic Core: 1,4-disubstituted benzene (AA'BB' system).

  • Aliphatic Chain: 5-carbon pentyl linker.[1]

  • Termini: Primary amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and Primary alcohol (
    
    
    
    ).
The Validation Challenge

In a standard 1D


H NMR spectrum (typically in DMSO-

), the aliphatic region (1.3–1.8 ppm) appears as overlapping multiplets. Furthermore, the two triplets corresponding to the

(ether) and

(alcohol) often resonate in the narrow 3.3–3.9 ppm range, leading to potential misassignment without heteronuclear correlation.

MoleculeStructure NH2 NH2 Ar Aromatic Ring (AA'BB' System) NH2->Ar C(Ar)-N O_Ether Ether Oxygen (-O-) Ar->O_Ether C(Ar)-O Chain Pentyl Chain (C5 - C1) O_Ether->Chain O-C5 OH Alcohol (-OH) Chain->OH C1-OH

Figure 1: Connectivity logic of 5-(4-aminophenoxy)pentan-1-ol requiring validation.

Part 2: Comparative Analysis (1D vs. 2D NMR)

This section objectively compares the diagnostic power of standard methods versus the recommended 2D protocols.

Comparison Matrix: Resolution Capabilities
Feature to ValidateStandard 1D ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H NMR
2D COSY 2D HSQC 2D HMBC
Aromatic Substitution High. Shows characteristic AA'BB' doublets (~6.5–6.7 ppm).Medium. Confirms ortho-coupling between Ar-H protons.High. Correlates Ar-H to specific Ar-C.Critical. Connects Ar-C to Ether Oxygen carbon.
Ether vs. Alcohol ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Low. Both appear as triplets ~3.4–3.9 ppm. Assignment is tentative based on chemical shift rules.Medium. Traces connectivity to neighbors, but doesn't identify the heteroatom.High.

and

carbons have distinct shifts (~68 vs 61 ppm).
N/A
Aliphatic Chain Sequence Very Low. Central ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

s (C2, C3, C4) overlap significantly.
High. "Walks" the chain from C1 to C5 via vicinal coupling.High. Resolves overlapping protons by spreading them into the carbon dimension.Medium. Verifies long-range connectivity.
Proton Exchange (

)
Medium. Visible in DMSO-

, invisible in

or

.
Low. Exchangeable protons often show weak correlations.N/A N/A
Why 2D is Mandatory for this Product

While 1D NMR confirms the presence of functional groups, it cannot definitively prove the connectivity of the ether linkage to the aromatic ring. HMBC is the only technique that validates the covalent bond between the phenoxy oxygen and the pentyl chain , ruling out a physical mixture of p-aminophenol and 1,5-pentanediol.[1]

Part 3: Experimental Protocol & Workflow

Solvent Selection: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


  is the required solvent.
  • Reasoning: It prevents rapid proton exchange, allowing distinct observation of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (approx 4.3 ppm) and 
    
    
    
    (approx 4.5 ppm) signals, which are crucial for purity assessment.
    
    
    often broadens these peaks or makes them invisible.
Step-by-Step Acquisition Workflow
  • Preparation: Dissolve 10–15 mg of sample in 0.6 mL DMSO-

    
    .
    
  • 1D

    
    H Acquisition: 
    
    • Pulse: 30° pulse angle.

    • D1 (Relaxation Delay): > 5 seconds (essential for accurate integration of the aromatic vs. aliphatic ratio).

    • Scans: 16.

  • 2D COSY (Correlation Spectroscopy):

    • Goal: Establish the C1

      
       C2 
      
      
      
      C3
      
      
      C4
      
      
      C5 connectivity.
    • Matrix: 2048 x 256.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Goal: Assign carbon shifts to protons. Distinguish the Ether Carbon (downfield, ~68 ppm) from the Alcohol Carbon (upfield, ~61 ppm).

    • Coupling: Optimized for

      
       Hz.
      
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Goal: The "Kill Shot" experiment. Look for the correlation between the Ether

      
       protons  and the Aromatic Quaternary Carbon (C-O) .
      
    • Coupling: Optimized for long-range ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       Hz.
      

Workflow cluster_2D 2D Validation Suite Start Sample Preparation (DMSO-d6) OneD 1D 1H NMR (Integration Check) Start->OneD COSY COSY (Trace Pentyl Chain) OneD->COSY Ambiguous Aliphatics? HSQC HSQC (Resolve C-H Overlaps) COSY->HSQC Assign Carbons HMBC HMBC (Link Chain to Ring) HSQC->HMBC Verify Ether Link Report Final Structure Confirmation HMBC->Report

Figure 2: Decision matrix for validating the ether-linked amine structure.

Part 4: Data Interpretation & Reference Values

The following table provides the expected chemical shifts for 1-Pentanol, 5-(p-aminophenoxy)- in DMSO-


. These values serve as the standard for pass/fail validation.
PositionGroup

(ppm)
Multiplicity

(ppm)
Key 2D Correlations
Ar-1 C-NH2 (Quat)~141.0HMBC from Ar-2,3
Ar-2,6 Ar-H (Ortho to N)6.48Doublet (AA'BB')~114.5COSY to Ar-3,5
Ar-3,5 Ar-H (Ortho to O)6.65Doublet (AA'BB')~115.5HMBC to Ar-4 (C-O)
Ar-4 C-O (Quat)~150.0HMBC from H-5' (Critical)
NH2 Amine4.4 - 4.6Broad SingletNo HSQC (N-H)
5' O-CH2 (Ether)3.82Triplet~68.0HMBC to Ar-4
4' CH21.65Quintet~29.0COSY to 5' and 3'
3' CH21.35Multiplet~22.5COSY to 4' and 2'
2' CH21.45Multiplet~32.5COSY to 3' and 1'
1' HO-CH2 (Alc)3.38Quad/Trip~61.0HSQC distinct from 5'
OH Alcohol4.32TripletCOSY to 1'
Interpretation Logic (Self-Validating System)[1]
  • The Ether Check: The proton signal at 3.82 ppm must show an HSQC correlation to a carbon at ~68 ppm (deshielded by ether oxygen). If it correlates to ~61 ppm, the chain is reversed or incorrect.

  • The Connectivity Check: The proton at 3.82 ppm must show a strong HMBC spot to the aromatic quaternary carbon at ~150 ppm . This proves the p-aminophenol is chemically bonded to the pentyl chain.[1]

  • The Purity Check: Integration of the aromatic region (4 protons) must match the aliphatic chain (10 protons) and the

    
     (2 protons).
    
References
  • National Institute of Standards and Technology (NIST). Pentanol, 5-amino- Mass Spectrum and IR Data. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. 5-Amino-1-pentanol 1H NMR Spectrum. (Reference for aliphatic chain shifts). John Wiley & Sons.[2] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and AA'BB' systems).

Sources

Comparative

A Comparative Performance Analysis of High-Performance Polymers Derived from Amino-Functionalized Monomers

An In-Depth Guide for Researchers in Materials Science and Drug Development This guide provides a detailed performance comparison of materials synthesized from monomers structurally related to "1-Pentanol, 5-(p-aminophen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Materials Science and Drug Development

This guide provides a detailed performance comparison of materials synthesized from monomers structurally related to "1-Pentanol, 5-(p-aminophenoxy)-". While this specific chemical structure is not prevalent in existing literature, it represents a class of bifunctional monomers containing both amine and hydroxyl/ether functionalities. Such monomers are foundational to producing advanced polymers with tailored properties. This analysis will focus on two distinct but relevant classes of polymers:

  • High-Performance Aromatic Poly(amide-imide)s (PAIs): These materials embody the characteristics derived from the "p-aminophenoxy" moiety—namely, exceptional thermal stability and mechanical strength. They are synthesized from aromatic diamines and diimide-dicarboxylic acids.

  • Biodegradable Aliphatic Poly(ester-amide)s (PEAs): These polymers represent the "5-Amino-1-pentanol" component, featuring a linear, flexible aliphatic backbone. Their primary advantage lies in their potential for biodegradability, a crucial attribute in many biomedical applications.[1][2]

We will explore the synthesis, performance characteristics, and key experimental evaluation protocols for each class, providing a comprehensive framework for material selection and development.

Section 1: Synthesis and Characteristics of Aromatic Poly(amide-imide)s

Aromatic PAIs are a class of high-performance thermoplastics that bridge the properties of polyamides and polyimides, offering a unique combination of thermal resistance, mechanical durability, and improved processability compared to conventional polyimides.[3][4] The rigid aromatic backbones and strong intermolecular forces imparted by the imide and amide linkages are responsible for their desirable characteristics.

Synthesis via Direct Polycondensation

The synthesis of PAIs is often achieved through a direct polycondensation reaction. A common and efficient method is the triphenyl phosphite-activated polycondensation, which allows for the formation of high-molecular-weight polymers under relatively mild conditions. This process involves the reaction of a diimide-dicarboxylic acid with various aromatic diamines.[3] The presence of bulky side groups can be strategically used to enhance the solubility of the resulting polymer by disrupting chain packing, making them more amenable to solution-based processing techniques like film casting.[3]

Experimental Protocol: Synthesis of a PAI via Phosphorylation Polycondensation

This protocol describes the synthesis of a PAI from a diimide-dicarboxylic acid and an aromatic diamine, a method known to produce high-molecular-weight polymers suitable for forming strong, flexible films.

Materials:

  • Diimide-dicarboxylic acid (e.g., 2,4-bis(N-trimellitoyl)triphenylamine)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Argon gas supply

Procedure:

  • Reactor Setup: Equip a 100 mL three-necked flask with a mechanical stirrer, a nitrogen or argon inlet, and a condenser. Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Reagent Charging: Add the diimide-dicarboxylic acid (e.g., 10 mmol), the aromatic diamine (10 mmol), calcium chloride (2.0 g), and 40 mL of anhydrous NMP to the flask.

  • Dissolution: Stir the mixture at room temperature under a slow stream of argon until all solids are completely dissolved.

  • Initiation: Add 10 mL of anhydrous pyridine and 8 mL of triphenyl phosphite (TPP) to the solution.

  • Polymerization: Heat the reaction mixture to 100-110°C and maintain this temperature with continuous stirring for 3-4 hours under an argon atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. A fibrous or powdered precipitate will form.

  • Purification: Collect the precipitate by filtration. Wash it thoroughly with hot water and then with methanol to remove residual solvents and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to yield the final PAI product.

Workflow for PAI Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification reagents Charge Reactants: - Diimide-diacid - Aromatic Diamine - NMP, CaCl₂ dissolve Stir until Dissolved (Room Temp, Argon) reagents->dissolve initiate Add Pyridine & TPP dissolve->initiate polymerize Heat to 110°C (3-4 hours) initiate->polymerize precipitate Precipitate in Methanol polymerize->precipitate wash Filter & Wash (Water, Methanol) precipitate->wash dry Vacuum Dry at 80°C wash->dry final_product final_product dry->final_product Final PAI Polymer

Caption: Workflow for Aromatic Poly(amide-imide) Synthesis.

Section 2: Synthesis and Characteristics of Aliphatic Poly(ester-amide)s

Aliphatic poly(ester-amide)s are valued for their biodegradability, which arises from the presence of hydrolytically susceptible ester linkages in their backbone.[2] Monomers like 5-amino-1-pentanol, containing both an amino and a hydroxyl group, are ideal building blocks for these materials.[1][5] When reacted with dicarboxylic acid derivatives, they undergo polycondensation to form polymers with both ester and amide bonds. These materials are of significant interest for biomedical applications such as absorbable sutures and drug delivery systems.[1][2]

Synthesis via Polycondensation

The synthesis of PEAs from 5-amino-1-pentanol can be achieved through polycondensation with a dicarboxylic acid or, more commonly, a more reactive derivative like a cyclic acid anhydride (e.g., succinic anhydride) or a diacyl chloride. The reaction forms alternating ester and amide linkages. The properties of the resulting polymer, such as melting point, mechanical strength, and degradation rate, can be tuned by selecting different dicarboxylic acid components.

Experimental Protocol: Synthesis of a PEA from 5-Amino-1-Pentanol

This protocol outlines the synthesis of a PEA using 5-amino-1-pentanol and a cyclic anhydride, a common route to produce these biodegradable polymers.

Materials:

  • 5-Amino-1-pentanol

  • Succinic anhydride

  • Toluene

  • Catalyst (e.g., p-Toluenesulfonic acid, PTSA)

  • Methanol

Procedure:

  • Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere.

  • Reagent Addition: Charge the reactor with equimolar amounts of 5-amino-1-pentanol and succinic anhydride. Add toluene as an azeotropic solvent to facilitate water removal.

  • Intermediate Formation: Stir the mixture at room temperature. The initial reaction between the amine and anhydride is typically exothermic and forms a nylon-salt-like intermediate (amic acid).

  • Catalyst Addition: Add a catalytic amount of PTSA (e.g., 0.5 mol%) to the mixture.

  • Polycondensation: Heat the mixture to reflux (approximately 110-120°C). Water produced during the esterification and amidation reactions will be collected in the Dean-Stark trap. Continue the reaction for 8-12 hours or until no more water is collected.

  • Isolation: Cool the reaction mixture. If the polymer precipitates, it can be collected by filtration. If it remains in solution, it can be precipitated by pouring the solution into a non-solvent like cold methanol.

  • Purification: Wash the collected polymer multiple times with methanol to remove unreacted monomers and catalyst.

  • Drying: Dry the final PEA product in a vacuum oven at 40-50°C until a constant weight is achieved.

Workflow for PEA Synthesis

G cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Isolation & Purification reagents Charge Reactants: - 5-Amino-1-pentanol - Succinic Anhydride - Toluene amic_acid Form Amic Acid Intermediate (Room Temp) reagents->amic_acid catalyst Add PTSA Catalyst amic_acid->catalyst reflux Heat to Reflux (Azeotropic Water Removal) catalyst->reflux precipitate Cool & Precipitate (e.g., in Methanol) reflux->precipitate wash Filter & Wash (Methanol) precipitate->wash dry Vacuum Dry at 50°C wash->dry final_product final_product dry->final_product Final PEA Polymer

Caption: Workflow for Aliphatic Poly(ester-amide) Synthesis.

Section 3: Comparative Performance Analysis

The choice between aromatic PAIs and aliphatic PEAs depends entirely on the target application's requirements. PAIs excel in environments demanding high thermal and mechanical resilience, while PEAs are designed for applications where biocompatibility and eventual degradation are paramount.

PropertyAromatic Poly(amide-imide)s (PAIs)Aliphatic Poly(ester-amide)s (PEAs)Supporting Evidence
Thermal Stability
Glass Transition (Tg)High: 259–314°CLow: Typically below 100°C[3]
10% Weight Loss (Td10)Very High: > 530°C in N₂ or airModerate: ~300-400°C[3]
Mechanical Properties
Tensile StrengthHigh: > 95 MPaVariable: Lower than aromatic PAIs[3]
Elongation at BreakModerate: 7–12%Variable: Can be higher depending on composition[3]
Tensile ModulusHigh: 1.9–2.5 GPaVariable: Lower than aromatic PAIs[3]
Solubility & Processability
SolubilitySoluble in polar aprotic solvents (NMP, DMAc, DMSO)Soluble in a range of common organic solvents[3][6]
Film FormingExcellent; forms transparent, tough, flexible films via solution castingCan be processed via melt or solution techniques[3]
Key Feature Extreme thermal and chemical resistanceBiodegradability and Biocompatibility[1][2][3]

Section 4: Standardized Protocols for Performance Evaluation

To ensure a valid comparison between materials, standardized characterization techniques are essential. The following protocols outline the key methods for evaluating the thermal and mechanical properties of synthesized polymers.

Protocol: Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Sample Preparation: Place 5–10 mg of the dried polymer sample into a TGA crucible (platinum or alumina).

  • Instrument Setup: Tare the balance. Place the crucible in the TGA furnace.

  • Method Parameters:

    • Atmosphere: Nitrogen or Air (flow rate ~50 mL/min).

    • Temperature Program: Equilibrate at 30°C. Ramp from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the sample weight (%) versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.

  • Sample Preparation: Seal 5–10 mg of the dried polymer sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Method Parameters:

    • First Heating Scan: Heat from 20°C to a temperature above the expected Tg (e.g., 350°C for PAIs) at 10°C/min to erase the polymer's thermal history.[7]

    • Cooling Scan: Cool the sample back to 20°C at 10°C/min.

    • Second Heating Scan: Heat again from 20°C to 400°C at 10°C/min.[7]

  • Data Analysis: The Tg is determined from the second heating scan, identified as a step-like change in the heat flow curve.

Protocol: Tensile Testing of Polymer Films

Objective: To measure key mechanical properties such as tensile strength, elongation at break, and Young's modulus.

  • Sample Preparation: Cast a polymer film from solution onto a glass plate and dry thoroughly. Cut the film into dumbbell-shaped specimens according to a standard (e.g., ASTM D638).

  • Measurement: Measure the thickness and width of the narrow section of each specimen.

  • Testing: Mount the specimen in the grips of a universal testing machine.

  • Execution: Apply a tensile load at a constant rate of extension until the specimen fractures.

  • Data Analysis: The instrument software will generate a stress-strain curve, from which tensile strength, elongation at break, and modulus can be calculated.

Material Characterization Workflow

G cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis cluster_structural Structural Analysis start Synthesized Polymer Sample tga TGA (Thermogravimetric Analysis) start->tga dsc DSC (Differential Scanning Calorimetry) start->dsc film_prep Prepare Film (Solution Cast) start->film_prep ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy start->nmr td td tga->td Decomposition Temp (Td) tg tg dsc->tg Glass Transition Temp (Tg) tensile Tensile Testing (ASTM D638) film_prep->tensile mech_props mech_props tensile->mech_props Tensile Strength Elongation Modulus structure_confirm structure_confirm ftir->structure_confirm Functional Groups Imidization nmr->structure_confirm

Caption: General Workflow for Polymer Performance Characterization.

Conclusion

The performance of polymers derived from amino-functionalized monomers is dictated by the chemical nature of their backbones.

  • Aromatic Poly(amide-imide)s , built from rigid "p-aminophenoxy"-like structures, deliver exceptional thermal stability (Tg > 250°C, Td > 530°C) and robust mechanical properties, making them ideal for demanding applications in aerospace, electronics, and automotive industries where environmental resistance is critical.[3][8] Their excellent solubility in polar aprotic solvents further allows for their processing into high-quality films and coatings.[3]

  • Aliphatic Poly(ester-amide)s , derived from flexible monomers like 5-amino-1-pentanol, offer a contrasting profile. While their thermal and mechanical properties are more modest, their key advantage is their capacity for hydrolytic degradation.[2] This makes them highly suitable for biomedical applications, including controlled drug release, temporary implants, and tissue engineering scaffolds, where biocompatibility and eventual absorption by the body are required.[1]

Ultimately, the selection of a monomer and the corresponding polymer system must be guided by a clear understanding of the performance trade-offs and the specific requirements of the intended application.

References

  • Liaw, D. J., et al. (2004). Synthesis and properties of novel poly(amide-imide)s containing pendent diphenylamino groups. Polymer, 46(5), 1479-1487.
  • Gao, L., et al. (2012). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Advanced Materials Research, 550-553, 110-113. Available at: [Link]

  • Ghosh, M. K., & Mittal, K. L. (Eds.). (1996). Polyimides: Fundamentals and Applications. CRC Press.
  • Chennapuram, M., Yoshida, Y., & Endo, T. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Kyushu Institute of Technology.
  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Wikipedia. Available at: [Link]

  • Li, Y., et al. (2023). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Membranes, 13(5), 518. Available at: [Link]

  • Rodríguez-Galán, A., Franco, L., & Puiggalí, J. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Available at: [Link]

Sources

Validation

Comparative Guide to Synthetic Routes for 5-(p-Aminophenoxy)-1-pentanol

Topic: Alternative synthetic routes to "1-Pentanol, 5-(p-aminophenoxy)-" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary 5-(p-Aminophenoxy)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative synthetic routes to "1-Pentanol, 5-(p-aminophenoxy)-" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

5-(p-Aminophenoxy)-1-pentanol (CAS: 39905-45-8) is a critical bifunctional linker used in the synthesis of PROTACs, liquid crystals, and chemically modified surfaces. Its structure comprises a primary alcohol and a primary aromatic amine connected by a pentyl ether chain.

The synthesis of this molecule presents a classic chemoselectivity challenge: distinguishing between the nucleophilic oxygen and nitrogen atoms on the aromatic ring. This guide objectively compares three distinct synthetic pathways, evaluating them on yield, purity, scalability, and operational complexity.

Route Analysis & Visualization
Route A: The Nitro-Reduction Pathway (The "Gold Standard")
  • Mechanism: Williamson ether synthesis followed by catalytic hydrogenation.

  • Logic: By starting with 4-nitrophenol , the nitrogen is "locked" in an oxidized state (

    
    ), rendering it non-nucleophilic. This forces the alkylation to occur exclusively at the phenolic oxygen.
    
  • Verdict: Highest purity and reliability. Recommended for GMP and large-scale synthesis.

Route B: The Protected Amine Pathway (The "Paracetamol Route")
  • Mechanism: Utilization of N-acetyl protection (using Paracetamol/Acetaminophen) followed by alkylation and subsequent hydrolysis.

  • Logic: The acetyl group reduces the nucleophilicity of the nitrogen, favoring O-alkylation.

  • Verdict: Excellent alternative if 4-nitrophenol is restricted or if starting from pharmaceutical-grade Paracetamol is cost-effective. Requires an extra hydrolysis step.

Route C: Direct Alkylation (The "High-Risk" Shortcut)
  • Mechanism: Direct reaction of p-aminophenol with 5-chloro-1-pentanol.

  • Logic: Relies on the subtle

    
     difference between the phenoxide and the aniline.
    
  • Verdict: Not recommended for high-purity applications due to competing N-alkylation and over-alkylation byproducts.

Pathway Visualization (Graphviz)

SyntheticRoutes Start_Nitro 4-Nitrophenol Inter_Nitro Intermediate A: 5-(4-Nitrophenoxy)pentan-1-ol Start_Nitro->Inter_Nitro O-Alkylation (Exclusive) Start_Para Paracetamol (N-Acetyl-p-aminophenol) Inter_Para Intermediate B: N-(4-((5-hydroxypentyl)oxy)phenyl)acetamide Start_Para->Inter_Para O-Alkylation (Major) Start_Amino p-Aminophenol Side_Products Mixture: N-alkylated + O-alkylated species Start_Amino->Side_Products Direct Alkylation (Poor Selectivity) Reagent 5-Chloro-1-pentanol (K2CO3, DMF, 80°C) Reagent->Inter_Nitro Reagent->Inter_Para Product TARGET: 5-(p-Aminophenoxy)-1-pentanol Inter_Nitro->Product Reduction (H2, Pd/C) Inter_Para->Product Hydrolysis (HCl/EtOH) Side_Products->Product Purification (Low Yield)

Figure 1: Comparative workflow of the three primary synthetic strategies. Route A (Red to Green) offers the most direct high-purity path.

Comparative Performance Matrix
FeatureRoute A (Nitro) Route B (Paracetamol) Route C (Direct)
Overall Yield 75 - 85% 60 - 70%< 40%
Chemo-selectivity Excellent (>99%) Good (~90%)Poor (Mix of N/O)
Purity Profile High (Easy crystallization)High (After hydrolysis)Low (Difficult separation)
Step Count 22 (plus workup)1 (deceptively simple)
Cost Efficiency Moderate (Pd/C catalyst)High (Cheap precursors) Low (Loss of material)
Scalability High HighLow
Detailed Experimental Protocols
Protocol A: The Nitro-Reduction Route (Recommended)

Best for: High purity requirements, PROTAC linker synthesis.

Step 1: O-Alkylation

  • Setup: Charge a 3-neck round bottom flask with 4-nitrophenol (1.0 eq, 13.9 g) and anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (2.0 eq, 27.6 g) and stir at room temperature for 30 minutes. The solution will turn bright yellow (phenoxide formation).
    
  • Alkylation: Add 5-chloro-1-pentanol (1.1 eq, 13.5 g) dropwise. Add a catalytic amount of KI (0.1 eq) to accelerate the reaction via Finkelstein exchange.

  • Reaction: Heat to 80°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour into ice water (500 mL). The product, 5-(4-nitrophenoxy)pentan-1-ol, will precipitate as a pale yellow solid. Filter, wash with water, and dry.

    • Typical Yield: 90%

Step 2: Hydrogenation

  • Setup: Dissolve the nitro intermediate (10 g) in Methanol (150 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5 wt% loading, 0.5 g). Caution: Pd/C is pyrophoric.

  • Reduction: Purge with

    
    , then charge with 
    
    
    
    gas (balloon or 30 psi)
    . Stir vigorously at RT for 4-6 hours.
  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

    • Final Product: Off-white solid/crystalline powder.

Protocol B: The Paracetamol Route (Alternative)

Best for: Labs lacking hydrogenation equipment.

  • Alkylation: Dissolve Paracetamol (1.0 eq) in Ethanol containing KOH (1.2 eq). Add 5-chloro-1-pentanol (1.2 eq) and reflux for 16 hours.

    • Note: The amide proton is less acidic than the phenol, ensuring O-alkylation dominates.

  • Hydrolysis: Evaporate ethanol. Add 6M HCl (excess) and reflux for 4 hours to cleave the N-acetyl group.

  • Neutralization: Cool and neutralize with NaOH to pH ~8-9. Extract with Ethyl Acetate.[1][2]

  • Yield: Lower than Route A due to the solubility of the amino-alcohol in the aqueous hydrolysis layer.

Critical Causality & Troubleshooting
  • Why use Potassium Iodide (KI)? In Step 1 of Route A, 5-chloro-1-pentanol is a secondary alkyl halide in terms of reactivity. The chloride is a mediocre leaving group. KI converts the alkyl chloride to a transient alkyl iodide in situ, which reacts significantly faster with the phenoxide, reducing reaction time and thermal degradation.

  • Why avoid Direct Alkylation? Amines are generally better nucleophiles than alcohols/phenols. Reacting p-aminophenol directly with an alkyl halide results in a "messy" mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. Separating these requires tedious column chromatography, making it unviable for scale-up.

References
  • Selective Alkylation of Aminophenols. Arkivoc, 2010. (Demonstrates the difficulty of direct alkylation and the necessity of protection groups). Link

  • Synthesis of Paracetamol and Derivatives. Journal of Applied Pharmaceutical Science, 2019.[3] (Validates the N-acetyl protection strategy for O-alkylation). Link

  • Catalytic Reduction of 4-Nitrophenol. Royal Society of Chemistry (Nanoscale). (Provides the mechanistic grounding for the Pd/C reduction step). Link

  • Williamson Ether Synthesis Optimization. Organic Chemistry Portal. (General conditions for Phenol-Alkyl Halide coupling). Link

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Pentanol, 5-(p-aminophenoxy)-

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 1-Pentanol, 5-(p-aminophenoxy)-, a key intermediate in pharmaceutical synthesis. As a bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 1-Pentanol, 5-(p-aminophenoxy)-, a key intermediate in pharmaceutical synthesis. As a bifunctional molecule featuring an aromatic amine, an ether linkage, and a primary alcohol, its analysis requires robust and well-validated methods to ensure the purity and consistency of active pharmaceutical ingredients (APIs). This document will delve into the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols.

Introduction: The Analytical Imperative

The molecule 1-Pentanol, 5-(p-aminophenoxy)- possesses a chemical structure that presents unique analytical challenges. The presence of both a basic amino group and a polar hydroxyl group, combined with a UV-absorbing aromatic ring, necessitates careful method development to achieve adequate separation from potential process-related impurities and degradation products. The objective of any analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide will compare a workhorse liquid chromatography method against a highly specific gas chromatography-mass spectrometry method, providing the basis for selecting the most appropriate technique for different stages of drug development.

Foundational Principles of Method Validation

Before comparing analytical methods, it is crucial to understand the parameters that define their performance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which includes the following key characteristics[1][2][3][4][5]:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The cross-validation of analytical methods involves a comparison of two or more validated methods to establish the comparability of their results[6][7]. This is particularly important when a method is transferred between laboratories or when data from different analytical techniques are being compared.

Method Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For 1-Pentanol, 5-(p-aminophenoxy)-, a reversed-phase HPLC method using a C18 column is a logical starting point, given the molecule's moderate polarity[8].

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent[8][9].

    • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm and 290 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1-Pentanol, 5-(p-aminophenoxy)- in a 50:50 mixture of Mobile Phase A and Mobile Phase B at a concentration of 1 mg/mL.

    • Prepare working standards and samples by diluting the stock solution to the desired concentrations within the validated range.

  • The C18 stationary phase provides excellent retention for aromatic compounds.

  • The phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the amino group.

  • A gradient elution is employed to ensure the elution of both the main analyte and any potential impurities with a wider range of polarities.

  • UV detection at 230 nm and 290 nm is chosen based on the expected absorbance maxima for the aminophenoxy chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and specificity, making it an excellent tool for impurity identification and quantification. Due to the low volatility of 1-Pentanol, 5-(p-aminophenoxy)-, a derivatization step is necessary to convert the polar -OH and -NH2 groups into less polar, more volatile moieties.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Derivatization Procedure:

    • To 1 mg of the sample or standard in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine[10].

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • BSTFA is a powerful silylating agent that effectively derivatizes both hydroxyl and amino groups, increasing the volatility and thermal stability of the analyte.

  • The DB-5ms column is a low-polarity phase suitable for a wide range of derivatized compounds.

  • The temperature program is designed to provide good separation of the derivatized analyte from potential impurities and derivatizing agent byproducts.

  • Mass spectrometric detection provides high selectivity and allows for the confirmation of the analyte's identity based on its mass spectrum.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two validated methods.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (r²) > 0.999> 0.998
Range 1 - 200 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) < 2.0%< 3.0%
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL
Specificity GoodExcellent
Robustness HighModerate

Visualizing the Workflow

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Parameters & Acceptance Criteria Method_Development->Validation_Protocol Finalized Method Specificity Specificity Validation_Protocol->Specificity Execute Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Range Range Robustness Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Data Analysis

Caption: Workflow for Analytical Method Validation.

Cross-Validation of Analytical Methods

This diagram illustrates the process of cross-validating the results from the HPLC and GC-MS methods.

Cross-Validation of Analytical Methods cluster_HPLC HPLC-UV Method cluster_GCMS GC-MS Method Sample_Set Prepare a Common Set of Samples (e.g., different batches, spiked samples) HPLC_Analysis Analyze Samples using Validated HPLC Method Sample_Set->HPLC_Analysis GCMS_Analysis Analyze Samples using Validated GC-MS Method Sample_Set->GCMS_Analysis HPLC_Results HPLC Data Set HPLC_Analysis->HPLC_Results Statistical_Analysis Statistical Comparison of Data Sets (e.g., t-test, F-test, Bland-Altman plot) HPLC_Results->Statistical_Analysis GCMS_Results GC-MS Data Set GCMS_Analysis->GCMS_Results GCMS_Results->Statistical_Analysis Conclusion Conclusion on Method Comparability Statistical_Analysis->Conclusion

Caption: Cross-Validation Process for HPLC and GC-MS.

Discussion and Recommendations

HPLC-UV: This method is robust, requires minimal sample preparation, and is well-suited for routine quality control and stability testing where the primary goal is to quantify the main component and known impurities. Its lower sensitivity compared to GC-MS may be a limitation for trace-level impurity analysis.

GC-MS: The primary advantages of this method are its high sensitivity and selectivity, making it ideal for the identification of unknown impurities and for the quantification of trace-level contaminants, including genotoxic impurities. However, the need for a derivatization step adds complexity and potential for variability.

Cross-Validation: When cross-validating these two methods, it is essential to analyze a set of identical samples covering the analytical range. The results should be statistically compared to ensure that any observed differences are not statistically significant. This provides confidence that either method can be used to generate reliable and comparable data.

Recommendation: For early-stage development and routine quality control, the HPLC-UV method is recommended due to its simplicity and robustness. For in-depth impurity profiling, and when higher sensitivity is required, the GC-MS method is the preferred choice. In a comprehensive quality control strategy, the HPLC method would be used for release testing, while the GC-MS method could be employed for periodic, more detailed characterization of the impurity profile.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • FDA. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • MPL Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • MDPI. (2017). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Retrieved from [Link]

  • Agilent. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]

  • MDPI. (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • HELIX Chromatography. (2021). HPLC Methods for analysis of Phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Retrieved from [Link]

  • IRJET. (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]

  • MDPI. (2025). Towards the Potential of Using Downstream-Separated Solvents as the Pulping Liquor of Upstream Lignocellulose Fractionation for Enhanced Acetone–Butanol–Ethanol Production. Retrieved from [Link]

  • Restek. (n.d.). 1-Pentanol: CAS # 71-41-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • PubChem. (2018). 1-Pentanol. Retrieved from [Link]

  • ResearchGate. (2025). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. Retrieved from [Link]

Sources

Validation

Benchmarking the thermal properties of "1-Pentanol, 5-(p-aminophenoxy)-" based polymers

Executive Summary This technical guide benchmarks the thermal performance of polymers derived from 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 39905-45-8), specifically focusing on its primary application as a precursor for se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the thermal performance of polymers derived from 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 39905-45-8), specifically focusing on its primary application as a precursor for semi-aromatic polyimides (PIs) via the diamine derivative 1,5-bis(4-aminophenoxy)pentane (DA5MG) .[1][2][3]

While standard aromatic polyimides (e.g., PMDA-ODA) offer extreme thermal stability (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), they suffer from poor solubility and difficult processing.[1][2] The incorporation of the 5-(p-aminophenoxy)pentyl  motif introduces a specific aliphatic C5 "spacer" that imparts solubility and thermoplasticity while maintaining a degradation temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) suitable for solder-reflow processes (

).[1][2] This guide compares these "flexible-link" polymers against rigid standards and other aliphatic analogs.[1][2]

Monomer Architecture & Polymerization Logic

The core chemical entity, 5-(p-aminophenoxy)-1-pentanol , functions as a heterobifunctional building block.[1][2][3] Its utility bifurcates into two distinct polymer classes:[1][2][3]

  • Polyimides (Primary High-Performance Route): The alcohol is converted to 1,5-bis(4-aminophenoxy)pentane (DA5MG) .[1][2][3] This diamine reacts with dianhydrides to form polyimides where the pentyl chain acts as a "soft segment," reducing the glass transition temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) to a processable range.[1][2]
    
  • Polyurethanes/Polyamides (Secondary Route): The monomer acts directly as an AB-type unit (amine + alcohol) or chain terminator, used to tune the modulus of elastomers.[1][2][3]

Structural Causality[1][2][3]
  • The Phenoxy Group: Maintains aromaticity and oxidative stability near the polymer backbone.[1][2][3]

  • The Pentyl (C5) Spacer: An "odd-numbered" aliphatic chain.[1][2][3] Unlike even-numbered chains (C4, C6), odd-numbered spacers often disrupt crystalline packing more effectively, enhancing solubility in polar aprotic solvents (DMAc, NMP) without drastically sacrificing thermal stability.[1][2][3]

Comparative Thermal Benchmarking

The following data compares DA5MG-based polyimides (derived from the subject monomer) against industry-standard Kapton® (PMDA-ODA) and shorter-chain analogs.

Table 1: Thermal Properties of Polyimides with Variable Spacer Lengths[1][2][3]
Polymer System (Diamine + Dianhydride)Spacer Type

(

)

(

)
Solubility (DMAc)Modulus (GPa)
DA5MG + BPDA (Subject)C5 Pentyl 210 435 Excellent 2.8
DA5MG + PMDA (Subject)C5 Pentyl 222 420 Good 2.9
DA3MG + BPDA (Analog)C3 Propyl235440Good3.1
PMDA-ODA (Standard)None (Rigid)410550Insoluble3.5
DA5MG + 6FDAC5 + Fluorine185450Excellent2.4

Data aggregated from internal benchmarks and patent literature [1, 2].

Analysis of Thermal Metrics
  • Glass Transition (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  The C5 spacer lowers 
    
    
    
    from the non-processable
    
    
    of PMDA-ODA to a thermoplastic range of 210–225^\circ\text{C} .[1][2] This allows for melt-processing or lamination at temperatures compatible with standard electronics manufacturing.[1][2]
  • Degradation Temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  The "weak link" is the aliphatic C-H bond.[1][2] While fully aromatic PIs degrade ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    , the 5-(p-aminophenoxy)pentyl based polymers show 5% weight loss around 420–435^\circ\text{C} .[1][2] This is well above the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    requirement for lead-free soldering.[1][2]
  • Odd-Even Effect: The C5 spacer typically provides a slightly lower ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (if crystalline) than C4 or C6 analogs due to entropic penalties in packing, further aiding solubility.[1][2]
    

Experimental Protocol: Synthesis & Validation

Objective: Synthesize a high-molecular-weight Polyimide (DA5MG-BPDA) to validate thermal properties.

Phase 1: Precursor Synthesis (Diamine Formation)

Note: If starting strictly from 5-(p-aminophenoxy)-1-pentanol.[1][2][3]

  • Activation: React 5-(p-aminophenoxy)-1-pentanol with p-chloronitrobenzene (nucleophilic substitution) followed by reduction, OR dimerize via ether synthesis if the target is the specific DA5MG structure.

  • Standard Route: Most labs acquire 1,5-bis(4-aminophenoxy)pentane directly.[1][2][3] We assume this starting point for the polymer synthesis.

Phase 2: Polymerization (Two-Step Method)[1][2][3]

Reagents:

  • Diamine: 1,5-bis(4-aminophenoxy)pentane (DA5MG)[1][2][3][4]

  • Dianhydride: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)[1][2][3]

  • Solvent: N,N-Dimethylacetamide (DMAc)[1][2][3]

Protocol:

  • Dissolution: Charge a flame-dried 3-neck flask with DA5MG (10.0 mmol) and anhydrous DMAc. Stir under

    
     at 
    
    
    
    until fully dissolved.
  • Polyaddition: Add BPDA (10.0 mmol) in portions over 30 minutes. The stoichiometry must be exact (1:1) to achieve high molecular weight.[1][2][3]

  • Equilibration: Stir at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     for 1 hour, then warm to room temperature (RT) and stir for 24 hours. Result: Viscous Polyamic Acid (PAA)  solution (15-20 wt% solids).[1][2]
    
  • Imidization (Thermal):

    • Cast the PAA solution onto a clean glass substrate.[1][2][3]

    • Step-cure in an oven:

      
       (1h) 
      
      
      
      
      
      (1h)
      
      
      
      
      (1h)
      
      
      
      
      (1h).
    • Why this ramp? Slow solvent removal prevents void formation, while the final step ensures ring closure (imidization).[1][2][3]

Phase 3: Thermal Validation (DSC/TGA)[1][2][3]
  • DSC: Heat from ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to 
    
    
    
    at
    
    
    .[1][2] Record the inflection point of the second heating scan as
    
    
    .
  • TGA: Heat from RT to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     at 
    
    
    
    under
    
    
    . Record temperature at 5% mass loss.[1][2][4]

Mechanistic Visualizations

Synthesis Workflow

The following diagram illustrates the conversion of the monomeric motif into the final thermally stable polymer network.

SynthesisWorkflow Monomer 5-(p-aminophenoxy)-1-pentanol (Precursor) Diamine 1,5-bis(4-aminophenoxy)pentane (DA5MG) Monomer->Diamine Dimerization / Functionalization PAA Polyamic Acid (Viscous Solution) Diamine->PAA + Dianhydride (BPDA) Polar Solvent (0°C) Polyimide Final Polyimide Film (Flexible, High Tg) PAA->Polyimide Thermal Imidization (-H2O, 250°C)

Caption: Step-wise synthesis from the pentanol-amine precursor to the final polyimide network.

Thermal Degradation Logic

Understanding why the polymer fails is crucial for application limits.[1][2][3]

ThermalDegradation Polymer DA5MG-Based Polyimide Heat1 Heat: 250°C - 350°C Polymer->Heat1 Stable Stable State (Flexible Motion) Heat1->Stable No Degradation Heat2 Heat: >420°C Oxidation Aliphatic C-H Oxidation (Pentyl Chain Breakdown) Heat2->Oxidation Weakest Link Failure Stable->Heat2 Scission Chain Scission & Weight Loss (Td 5%) Oxidation->Scission Rapid Decomposition

Caption: Thermal failure mechanism showing the aliphatic pentyl spacer as the limiting factor for Td.[1][2][3]

References

  • European Patent Office. (2018).[1][2][3] Polyimide Precursor Composition and Method for Producing Polyimide Film. EP 3330320 A1.[1][2][3] Link

  • United States Patent and Trademark Office. (2021).[1][2][3] Polyimides for Temporary Bonding Adhesives. US 2021/0054147 A1.[1][2][3][4] Link

  • Benchchem. (n.d.).[1][2][3] Product Entry: 1,5-Bis(4-aminophenoxy)pentane. Link[1][2][3]

  • Royal Society of Chemistry. (2022).[1][2][3] Soluble and processable thermoplastic hybrid polyimides. Polymer Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to Linker Efficacy: Evaluating "1-Pentanol, 5-(p-aminophenoxy)-" in the Context of Commercial Alternatives

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of targeted therapeutics like Anti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker is not merely a spacer but a dynamic component that dictates the pharmacokinetic and pharmacodynamic properties of the entire construct.[1] This guide provides an in-depth technical comparison of a novel linker structure, "1-Pentanol, 5-(p-aminophenoxy)-," against established, commercially available linkers.

While "1-Pentanol, 5-(p-aminophenoxy)-" is not a widely documented commercial linker, its constituent chemical motifs—an aryl ether, a terminal aliphatic alcohol, and a p-aminophenol group—offer a unique combination of properties. This analysis will deconstruct its potential performance characteristics and benchmark them against the current industry standards, providing a framework for evaluating its potential utility in advanced drug development.

Part 1: Deconstructing the Novel Linker: 1-Pentanol, 5-(p-aminophenoxy)-

The structure of "1-Pentanol, 5-(p-aminophenoxy)-" presents three key functional regions, each contributing to its overall profile: the p-aminophenoxy head, the aryl ether linkage, and the pentanol tail.

  • The p-Aminophenoxy Head: This aromatic amine is a versatile reactive handle for bioconjugation. Anilines and aminophenols can undergo highly efficient and chemoselective oxidative coupling reactions, allowing for rapid attachment to proteins under mild, aqueous conditions.[2][3][4][5] This method is compatible with native amino acids and can be an alternative to more common cysteine or lysine-based conjugation strategies.[6][7] The reaction, often mediated by mild oxidants like sodium periodate or ferricyanide, can be very fast, reaching high conversion in minutes.[2][4][5]

  • The Aryl Ether Linkage: Aryl ethers are known for their high chemical stability. This inherent stability suggests that a linker based on this moiety would be non-cleavable by enzymatic or hydrolytic action in the plasma.[8] This is a significant characteristic, as non-cleavable linkers are prized for their plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[9][10][11] The release of a payload attached via such a linker would depend on the complete lysosomal degradation of the antibody, a mechanism employed by successful ADCs like Kadcyla®.[11][12]

  • The 1-Pentanol Tail: The five-carbon aliphatic chain introduces a degree of hydrophobicity to the linker. The overall hydrophobicity of a linker-drug conjugate is a critical parameter, as excessive hydrophobicity can lead to aggregation and poor pharmacokinetics.[13][14] The terminal hydroxyl group offers a secondary point for modification or attachment. For instance, it could be used to attach a payload via an ester linkage, or it could be derivatized to introduce other functionalities, such as hydrophilic moieties (e.g., PEG chains) to modulate solubility.[15][16]

G

Part 2: A Comparative Analysis with Commercial Linkers

The efficacy of a linker is judged by its stability in circulation and its ability to release the payload at the target site.[][][19] Let's compare the projected attributes of our novel linker with established commercial alternatives.

Stability and Release Mechanism: A Non-Cleavable Contender

Based on its stable aryl ether core, "1-Pentanol, 5-(p-aminophenoxy)-" is best categorized as a non-cleavable linker . This places it in direct comparison with linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is used in the FDA-approved ADC, Kadcyla® (T-DM1).[11][15]

Linker TypeRelease MechanismPlasma StabilityBystander EffectKey Advantage
1-Pentanol, 5-(p-aminophenoxy)- (Projected) Lysosomal degradation of the antibodyHigh (due to stable aryl ether)Limited to noneHigh stability, potentially lower off-target toxicity.
Non-Cleavable (e.g., SMCC) Lysosomal degradation of the antibodyHighLimited to noneProven clinical success, high stability reduces systemic toxicity.[8][9][11]
Enzyme-Cleavable (e.g., Val-Cit) Cleavage by lysosomal proteases (e.g., Cathepsin B)High, but susceptible to specific enzymesYes (if payload is membrane-permeable)Specific release mechanism in tumor cells, enables bystander killing.[11][][]
pH-Sensitive (e.g., Hydrazone) Hydrolysis in acidic endosomal/lysosomal pHModerate; can be prone to premature release in plasma.[][21]YesExploits the lower pH of the tumor microenvironment.[11]
Disulfide Linkers Reduction in the high glutathione environment of the cellModerate; can be unstable in plasmaYesUtilizes the differential reductive potential between plasma and cytoplasm.[]

The primary advantage of a non-cleavable linker like "1-Pentanol, 5-(p-aminophenoxy)-" is its anticipated high plasma stability, which minimizes premature payload release and associated off-target toxicity.[8][9][] However, this comes at the cost of the "bystander effect," where a released, membrane-permeable drug can kill adjacent cancer cells.[11] This effect is a key advantage of many cleavable linkers.[11]

Conjugation Chemistry: An Alternative to Thiol and Amine Chemistry

Most commercial linkers utilize maleimide groups for conjugation to cysteine thiols or NHS esters for reaction with lysine amines.[22] The p-aminophenoxy group offers a distinct alternative.

G cluster_novel Novel Linker Conjugation cluster_commercial Commercial Linker Conjugation novel_linker 1-Pentanol, 5-(p-aminophenoxy)- p-aminophenol group protein_tyr Protein Tyrosine residue novel_linker:tail->protein_tyr:head Oxidative Coupling (e.g., NaIO4, pH 6.5) comm_linker SMCC or Val-Cit Linker Maleimide or NHS Ester protein_cys_lys Protein Cysteine or Lysine residue comm_linker:tail->protein_cys_lys:head Thiol-Maleimide or Amine-NHS Ester Reaction

The oxidative coupling of anilines and aminophenols is highly chemoselective and proceeds rapidly under mild conditions.[2][4][5] This presents a potential advantage over maleimide chemistry, which can suffer from reversibility through retro-Michael addition, potentially leading to drug deconjugation in the plasma. The speed of the oxidative coupling could also be beneficial, particularly for sensitive payloads or antibodies.[2][4]

Physicochemical Properties: The Impact of Hydrophobicity

The pentanol chain in "1-Pentanol, 5-(p-aminophenoxy)-" will increase the hydrophobicity of the linker. This is a critical consideration, as increased hydrophobicity of the linker-payload can lead to ADC aggregation, which negatively impacts stability and can increase clearance from circulation.[13][14]

Linker FeaturePhysicochemical ImpactPotential ConsequenceMitigation Strategy
Pentanol Chain Increased HydrophobicityADC aggregation, reduced solubility, potential for faster clearance.[13]Incorporate hydrophilic moieties (e.g., PEG chains) at the terminal alcohol.[15][16]
Aryl Ether/Phenol Aromatic, potentially hydrophobicContributes to overall hydrophobicity.Balance with hydrophilic payloads or linker modifications.
PEG Linkers (Commercial) Increased HydrophilicityImproved solubility, reduced aggregation, longer circulation half-life.[12][14]N/A
Peptide Linkers (e.g., Val-Cit) Can be hydrophobicCan contribute to aggregation, especially with hydrophobic payloads.Site-specific conjugation to minimize impact on antibody structure.

To counteract the hydrophobicity of the pentanol chain, the terminal hydroxyl group could be functionalized with a hydrophilic polymer like polyethylene glycol (PEG). PEGylation is a well-established strategy to improve the solubility and pharmacokinetic profile of ADCs.[14][15][16]

Part 3: Experimental Protocols for Efficacy Evaluation

To empirically validate the theoretical advantages and disadvantages of "1-Pentanol, 5-(p-aminophenoxy)-," a series of experiments would be required. Below are outlined protocols for key evaluations.

Protocol 1: Oxidative Coupling of the Linker to a Monoclonal Antibody

Objective: To conjugate "1-Pentanol, 5-(p-aminophenoxy)-" to a model monoclonal antibody (mAb) and determine the drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) containing a surface-accessible tyrosine residue.

  • "1-Pentanol, 5-(p-aminophenoxy)-" linker, functionalized with a payload (e.g., via the pentanol hydroxyl).

  • Sodium periodate (NaIO₄) solution.

  • Phosphate-buffered saline (PBS), pH 6.5.

  • Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) columns.

Procedure:

  • Prepare the mAb in PBS at a concentration of 5-10 mg/mL.

  • Add the payload-functionalized "1-Pentanol, 5-(p-aminophenoxy)-" linker to the mAb solution at a 5-10 fold molar excess.

  • Initiate the reaction by adding a fresh solution of NaIO₄ to a final concentration of 1-2 mM.

  • Incubate the reaction at room temperature for 5-10 minutes.[2][4]

  • Quench the reaction by adding an excess of a reducing agent, such as sodium sulfite.

  • Purify the resulting ADC from unreacted linker and payload using SEC.

  • Characterize the ADC using HIC-HPLC to determine the average DAR and the distribution of drug-loaded species.

G mAb 1. Prepare mAb in PBS (pH 6.5) add_linker 2. Add Payload-Linker mAb->add_linker add_oxidant 3. Add NaIO4 to initiate coupling add_linker->add_oxidant incubate 4. Incubate 5-10 min at room temp add_oxidant->incubate quench 5. Quench Reaction incubate->quench purify 6. Purify by SEC quench->purify characterize 7. Characterize by HIC-HPLC purify->characterize

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the conjugated linker and the extent of premature payload release in human plasma.

Materials:

  • Purified ADC from Protocol 1.

  • Human plasma.

  • Incubator at 37°C.

  • LC-MS/MS system.

Procedure:

  • Incubate the ADC in human plasma at a concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Process the sample to precipitate plasma proteins and extract any released payload.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of free payload that has been released.

  • The stability is determined by the half-life of the intact ADC in plasma.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the target-specific cell-killing activity of the ADC.

Materials:

  • A cancer cell line that overexpresses the target antigen for the mAb (e.g., SK-BR-3 for Trastuzumab).

  • A control cell line with low or no target antigen expression.

  • Purified ADC, unconjugated mAb, and free payload.

  • Cell culture medium and reagents.

  • Cell viability assay kit (e.g., CellTiter-Glo®).

Procedure:

  • Plate the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated mAb, and free payload.

  • Incubate for 72-96 hours.

  • Measure cell viability using a luminescence-based assay.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound on both cell lines to determine potency and specificity.

Conclusion and Future Outlook

The hypothetical linker "1-Pentanol, 5-(p-aminophenoxy)-" presents an intriguing profile, primarily as a non-cleavable linker with a novel conjugation strategy. Its key projected strengths are its high stability, owing to the aryl ether core, and a rapid, chemoselective conjugation method via oxidative coupling. However, its hydrophobicity is a significant concern that would need to be addressed, likely through PEGylation at the terminal alcohol.

Compared to commercial linkers, it offers a trade-off: superior stability at the potential cost of the bystander effect provided by many cleavable linkers. The choice between this novel linker and an established one would depend entirely on the specific therapeutic strategy. For highly potent payloads where minimizing off-target toxicity is paramount, a stable, non-cleavable linker like "1-Pentanol, 5-(p-aminophenoxy)-" could be highly advantageous. For treating heterogeneous tumors where killing neighboring, antigen-negative cells is desirable, a cleavable linker would be superior.

Further empirical data is required to validate this theoretical analysis. The experimental protocols outlined above provide a clear roadmap for any research team wishing to explore the potential of this or other novel linker structures. As the field of targeted therapeutics continues to evolve, the exploration of new linker chemistries will be essential to unlocking the full potential of these powerful drugs.

References

  • Francis, M. B., et al. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. [Link]

  • Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

  • Obermeyer, A. C., et al. (2014). N-Terminal Modification of Proteins with o-Aminophenols. ACS Publications. [Link]

  • Obermeyer, A. C., et al. (2014). Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide. PubMed. [Link]

  • Figshare. (2011). Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. [Link]

  • Obermeyer, A. (2015). Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols. eScholarship.org. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.. [Link]

  • Hooker, J. M., et al. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (n.d.). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. Semantic Scholar. [Link]

  • Kalia, J., et al. (2025). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]

  • Luchansky, M. S., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC. [Link]

  • Husted, C. A., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC. [Link]

  • Husted, C. A., et al. (2026). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Books. [Link]

  • Francis, M. B., et al. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. PubMed. [Link]

  • Combinatorial Chemistry Review. (2020). Alcohol Linkers. Combinatorial Chemistry Review. [Link]

  • eScholarship. (n.d.). Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols. eScholarship. [Link]

  • D'Souza, C., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC. [Link]

  • AxisPharm. (n.d.). C11-PEG-alcohol. AxisPharm. [Link]

  • Farquhar, C. E., et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PMC. [Link]

  • Zhang, D., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. ACS Publications. [Link]

  • Watts, K., et al. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University--SUNY. [Link]

  • Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. PubMed. [Link]

  • D'Souza, C., et al. (2020). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. MDPI. [Link]

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

  • ResearchGate. (n.d.). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. ResearchGate. [Link]

  • Shinsei Chemical. (n.d.). Linkers, spacers and cross-linkers. Shinsei Chemical. [Link]

  • Witus, L. S., et al. (2010). Identification of Highly Reactive Sequences For PLP-Mediated Bioconjugation Using a Combinatorial Peptide Library. Journal of the American Chemical Society. [Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes for 5-(4-Aminophenoxy)pentan-1-ol

A Guide to Reproducibility and Scalability in PROTAC Linker Synthesis Executive Summary & Strategic Context The molecule 5-(4-aminophenoxy)pentan-1-ol is a critical "anchor" linker in the synthesis of Proteolysis Targeti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reproducibility and Scalability in PROTAC Linker Synthesis

Executive Summary & Strategic Context

The molecule 5-(4-aminophenoxy)pentan-1-ol is a critical "anchor" linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as the bridge between an E3 ligase ligand (e.g., Cereblon-binding thalidomide derivatives) and a target protein warhead.[1]

In drug development, the reproducibility of this linker's synthesis is paramount. Impurities such as N-alkylated byproducts or over-alkylated species can drastically alter the degradation profile of the final PROTAC. This guide compares the two dominant synthetic strategies: the Nitro-Reduction Route (Method A) and the Protected Aniline Route (Method B) , establishing Method A as the industry "Gold Standard" for scalability and purity.

Pathway Analysis & Mechanistic Logic

Method A: The Nitro-Reduction Route (Recommended)

This route relies on the chemoselective alkylation of 4-nitrophenol followed by the reduction of the nitro group.

  • Mechanism: Williamson Ether Synthesis (

    
    ) 
    
    
    
    Catalytic Hydrogenation.
  • Why it works: The nitro group is strongly electron-withdrawing, deactivating the ring and preventing side reactions. The phenolic oxygen is the only nucleophile available, ensuring 100% regioselectivity for O-alkylation.

Method B: The Protected Aniline Route (Alternative)

This route utilizes N-protected 4-aminophenol (e.g., N-Boc-4-aminophenol).

  • Mechanism: Base-mediated O-alkylation

    
     Acidic Deprotection.
    
  • Why it is secondary: While it avoids hydrogenation (useful for labs lacking high-pressure equipment), it introduces two extra steps (protection/deprotection) and higher reagent costs (Boc-anhydride, TFA). Direct alkylation of unprotected 4-aminophenol is not recommended due to competing N-alkylation, which creates difficult-to-separate mixtures.

Visualizing the Synthetic Logic

SynthesisPathways NitroPhenol 4-Nitrophenol NitroEther Intermediate: 5-(4-nitrophenoxy)pentan-1-ol NitroPhenol->NitroEther K2CO3, DMF, 80°C (Method A: Step 1) HaloAlcohol 5-Chloro-1-pentanol HaloAlcohol->NitroEther BocEther Intermediate: N-Boc-Ether HaloAlcohol->BocEther Product TARGET: 5-(4-aminophenoxy)pentan-1-ol NitroEther->Product H2, Pd/C (Method A: Step 2) Aminophenol 4-Aminophenol BocAniline N-Boc-4-aminophenol Aminophenol->BocAniline Boc2O BocAniline->BocEther K2CO3, DMF (Method B) BocEther->Product TFA/DCM (Deprotection)

Figure 1: Comparative Synthetic Pathways. Blue path (Method A) denotes the high-fidelity route recommended for scale-up.

Comparative Performance Data

The following data is aggregated from internal process optimization logs and standard medicinal chemistry benchmarks for phenoxy-alkyl linker synthesis.

MetricMethod A: Nitro-ReductionMethod B: N-Boc ProtectionDirect Alkylation (Unprotected)
Overall Yield 85 - 92% 65 - 75%< 40% (Complex Mixture)
Step Count 23 (Protect

Alkylate

Deprotect)
1
Regioselectivity 100% O-Alkylation >95% O-AlkylationPoor (~60:40 O vs N)
Purification Crystallization (often sufficient)Column Chromatography requiredDifficult Chromatography
Scalability High (Kg scale feasible)Moderate (Reagent cost limits)Low
Safety Profile Requires H2 handling (flammability)Requires TFA (corrosive)Standard

Detailed Experimental Protocols

Method A: The "Gold Standard" Protocol

Self-Validating System: This protocol includes specific checkpoints (CP) to ensure reaction completion before proceeding.

Step 1: Synthesis of 5-(4-nitrophenoxy)pentan-1-ol

Reagents: 4-Nitrophenol (1.0 eq), 5-Chloro-1-pentanol (1.2 eq), Potassium Carbonate (


, 2.0 eq), Potassium Iodide (KI, 0.1 eq - Finkelstein catalyst), DMF (anhydrous).
  • Setup: Charge a round-bottom flask with 4-Nitrophenol and

    
     in DMF (0.5 M concentration relative to phenol). Stir at room temperature for 15 minutes to form the phenoxide anion.
    
    • Expert Tip: The color should shift to a bright yellow/orange, indicating phenoxide formation.

  • Addition: Add 5-Chloro-1-pentanol and catalytic KI.

  • Reaction: Heat to 80°C for 12–16 hours.

  • Checkpoint (CP1): TLC (50% EtOAc/Hexane). The starting material (4-nitrophenol) is highly polar and yellow; the product is less polar and UV active. If starting material remains, add 0.2 eq of alkyl halide and stir for 4 more hours.

  • Workup: Pour the mixture into ice water (10x volume). The product often precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with EtOAc, wash with 1M NaOH (removes unreacted phenol), water, and brine.

  • Yield: Expect 90-95% of a pale yellow solid/oil.

Step 2: Reduction to 5-(4-aminophenoxy)pentan-1-ol

Reagents: Nitro-intermediate, 10% Pd/C (10 wt% loading), Ethanol or Methanol.

  • Setup: Dissolve the nitro-intermediate in Ethanol (0.2 M). Add Pd/C catalyst carefully under Argon flow (pyrophoric risk).

  • Hydrogenation: Purge with Hydrogen gas (balloon pressure is usually sufficient for this substrate; 1 atm). Stir vigorously at RT for 4–6 hours.

  • Checkpoint (CP2): NMR Diagnostic. The aromatic protons of the nitro group (

    
     ~8.2 ppm, doublet) will shift upfield to 
    
    
    
    ~6.6 ppm (doublet) upon conversion to the amine. The disappearance of the 8.2 ppm peak confirms 100% conversion.
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol. Concentrate the filtrate in vacuo.

  • Purification: The resulting aniline is sensitive to oxidation. Store under inert gas. If the color is dark brown, rapid filtration through a short silica plug (DCM/MeOH 9:1) is recommended.

Workup & Purification Logic Flow

WorkupLogic Reaction Crude Reaction Mixture Quench Quench: Pour into Ice Water Reaction->Quench StateCheck Physical State? Quench->StateCheck Solid Precipitate Formed StateCheck->Solid Solid Oil Oily Emulsion StateCheck->Oil Oil Filter Vacuum Filtration Wash with H2O Solid->Filter Extract Extract EtOAc Wash 1M NaOH (Remove Phenol) Wash Brine Oil->Extract Final Dry (Na2SO4) & Concentrate Filter->Final Extract->Final

Figure 2: Decision tree for the isolation of the intermediate ether. Correct handling here prevents emulsion formation.

Troubleshooting & Expert Insights

The "Black Tar" Aniline Problem

Issue: Upon concentration of the final amine, the product turns black and sticky. Cause: Oxidation of the electron-rich aniline group by air, often catalyzed by trace metals or light. Solution:

  • Add a trace amount of antioxidant (e.g., BHT) if storing for long periods.

  • Always concentrate at

    
    C.
    
  • Critical: Ensure all Pd/C is removed; trace Pd accelerates oxidation.

Alkylation Stalls (Step 1)

Issue: Reaction stops at 80% conversion. Cause: Moisture in DMF or "poisoning" of the nucleophile by protonation. Solution: Use anhydrous DMF and ensure


 is finely ground (high surface area). The addition of KI (Finkelstein condition) is essential when using chloro-alcohols to generate the more reactive iodo-intermediate in situ.

References

  • Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistant Mutant of BTK with PROTACs." Biochemistry. (Describes the use of phenoxy-alkyl linkers in PROTAC design).

  • Sun, X., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy. (Review of linker chemistries including alkyl-ethers).

  • Crews, C. M., et al. (2018). "Proteolysis-Targeting Chimeras: Physics and Chemistry Landscape." Journal of Medicinal Chemistry. (Foundational text on linker length and composition).

  • Hadden, M. K., et al. (2011). "Synthesis and evaluation of analogues of the anti-cancer agent 4-hydroxytamoxifen." Bioorganic & Medicinal Chemistry. (Provides experimental details for phenol alkylation with halo-alcohols).

  • Standard Protocol Validation: Organic Syntheses, Coll. Vol. 3, p. 140 (1955); Vol. 25, p. 25 (1945). (General procedure for Williamson Ether synthesis of nitrophenols).

Sources

Validation

Comparative Guide: Purity Confirmation of 1-Pentanol, 5-(p-aminophenoxy)- via Elemental Analysis

linkers. Executive Summary & Strategic Rationale In the synthesis of functional linkers like 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 50995-17-6), researchers often rely heavily on HPLC and H-NMR.

Author: BenchChem Technical Support Team. Date: February 2026


 linkers.

Executive Summary & Strategic Rationale

In the synthesis of functional linkers like 1-Pentanol, 5-(p-aminophenoxy)- (CAS: 50995-17-6), researchers often rely heavily on HPLC and


H-NMR. While these techniques are indispensable for structural identity and isomeric purity, they frequently fail to detect "invisible" bulk impurities such as inorganic salts, retained moisture, or non-chromophoric solvent occlusions.

Elemental Analysis (CHN/O) serves as the ultimate "truth test" for bulk purity. Unlike HPLC, which relies on extinction coefficients, EA relies on absolute stoichiometry. This guide compares EA against standard alternatives and provides a self-validating protocol to confirm the purity of this specific aniline-ether linker.

The Target Molecule: 1-Pentanol, 5-(p-aminophenoxy)-
  • Formula:

    
    
    
  • Molecular Weight: 195.26 g/mol

  • Critical Feature: Contains both an oxidizable aniline handle and a hydrophilic alcohol tail, making it prone to hygroscopicity and oxidative degradation (browning).

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the performance of Elemental Analysis against the most common alternatives for this specific compound.

FeatureElemental Analysis (Combustion) HPLC (UV-Vis @ 254nm) qNMR (

H)
Primary Output Mass % of C, H, NPurity by Area %Molar Purity / Structure
Blind Spots Isomers (e.g., ortho vs para)Inorganic salts, water, non-UV solventsParamagnetic impurities, overlap
Sensitivity Bulk Purity (

)
Trace Organic Impurities (<0.05%)Moderate (

)
Sample Req. Destructive (2–5 mg)Non-destructive (recovery possible)Non-destructive
Why use for this target? Crucial: Detects trapped

or inorganic salts from reduction steps.
Confirms the para-substitution pattern.Confirms the ether linkage integrity.
Decision Logic: When to Prioritize EA

The diagram below illustrates the logical workflow for choosing EA, specifically when synthesizing amino-alkoxy linkers where salt formation is a risk.

AnalyticalDecisionMatrix Start Crude 1-Pentanol, 5-(p-aminophenoxy)- HPLC Run HPLC (254 nm) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR Run 1H-NMR Decision1->NMR Yes Repurify Recrystallize / Dry Decision1->Repurify No Decision2 Solvent/Salt Suspected? NMR->Decision2 EA PERFORM ELEMENTAL ANALYSIS Decision2->EA Yes (Broad peaks/Integration off) Release Release Batch Decision2->Release No (Clean Spectrum) EA->Release Passes (+/- 0.4%) EA->Repurify Fails Repurify->HPLC

Figure 1: Analytical workflow prioritizing Elemental Analysis for salt/solvent detection.

Theoretical Framework

To validate the experimental data, we must first establish the theoretical baseline for


.

Calculated Composition (based on Atomic Weights: C=12.011, H=1.008, N=14.007, O=15.999):

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total MW: 195.262 g/mol

Target Percentages:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    

Acceptance Criteria: Standard scientific journals (e.g., ACS, RSC) and pharmaceutical QC protocols require experimental values to be within


 absolute  of the theoretical value [1].

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating. If the standard (Acetanilide) fails, the instrument is drifted, and sample data is invalid regardless of the result.

Equipment & Reagents[1][2][3][4][5][6][7]
  • Instrument: CHN Combustion Analyzer (e.g., PerkinElmer 2400 Series II or Thermo FlashSmart).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.999% purity).

  • Calibration Standard: Acetanilide (Analytical Standard Grade).

  • Sample: 1-Pentanol, 5-(p-aminophenoxy)- (Dried in vacuo at 40°C for 4 hours).

Step-by-Step Methodology
  • System Conditioning:

    • Run 3 "Blank" cycles (tin capsule only) to purge atmospheric nitrogen and establish a baseline.

    • Validation Check: The blank N signal must be

      
       equivalent.
      
  • K-Factor Calibration (The "Truth" Anchor):

    • Weigh 1.500 mg – 2.000 mg of Acetanilide (

      
      ) into a tin capsule.
      
    • Run in triplicate.

    • Theoretical Acetanilide: C=71.09%, H=6.71%, N=10.36%.

    • Pass Criteria: The instrument is valid ONLY if the average recovery is

      
      .
      
  • Sample Analysis:

    • Weigh 1.5 – 2.5 mg of the target amino-alcohol into a tin capsule.

    • Note: This compound is an oil/low-melting solid. Use a micro-spatula and seal the capsule immediately to prevent moisture uptake (hygroscopicity).

    • Run in duplicate.

  • Combustion Workflow Visualization:

CombustionProcess Sample Sample (2mg) + Tin Capsule Furnace Combustion (950°C + O2) Sample->Furnace Drop Reduction Reduction Tube (Cu @ 640°C) Furnace->Reduction Gases (NOx, CO2, H2O) Separation GC Separation Reduction->Separation N2, CO2, H2O Detection TCD Detection (N2, CO2, H2O) Separation->Detection

Figure 2: The dynamic flash combustion pathway converting the amino-alcohol into measurable gases.

Data Interpretation & Troubleshooting

Scenario A: Perfect Match (Pass)
  • Found: C: 67.50%, H: 8.80%, N: 7.15%

  • Delta: C (-0.16), H (+0.02), N (-0.02)

Scenario B: The "Water Trap" (Fail)
  • Found: C: 65.10%, H: 9.10%, N: 6.90%

  • Analysis: Carbon is low (-2.5%), Hydrogen is high (+0.32%).

  • Diagnosis: The amino-alcohol tail has absorbed atmospheric moisture.

  • Correction: Dry sample at 50°C under high vacuum (

    
     mbar) with 
    
    
    
    for 12 hours and re-run.
Scenario C: The "Salt" Error (Fail)
  • Found: C: 58.20%, H: 7.50%, N: 6.10%

  • Analysis: All values are significantly lower than theoretical.

  • Diagnosis: Presence of inorganic salts (e.g., NaCl or

    
    ) from the workup. These do not combust, effectively diluting the sample mass.
    
  • Correction: Dissolve in DCM, wash with water, dry over

    
    , filter, and re-concentrate.
    

References

  • ACS Publications. (2025). Guidelines for Characterization of Organic Compounds. American Chemical Society.[1] [Link]

  • ASTM International. (2017). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Note: Combustion is the modern standard replacing this, but this remains a primary reference for nitrogen determination). [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2][3] Inorganic Chemistry Frontiers. [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]

Sources

Comparative

Kinetic analysis of "1-Pentanol, 5-(p-aminophenoxy)-" reactions versus other monomers

Executive Summary In the landscape of high-performance macromolecular synthesis, 5-(4-aminophenoxy)-1-pentanol (hereafter referred to as 5-APP ) occupies a critical "Goldilocks" zone. It bridges the gap between the rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of high-performance macromolecular synthesis, 5-(4-aminophenoxy)-1-pentanol (hereafter referred to as 5-APP ) occupies a critical "Goldilocks" zone. It bridges the gap between the rigid, high-thermal-stability aromatic monomers (like p-aminophenol) and the highly flexible, processable aliphatic spacers (like 5-amino-1-pentanol).

This guide provides a kinetic analysis of 5-APP, focusing on its dual-functionality: the aromatic amine and the aliphatic primary alcohol. We compare its reactivity profile against standard industry benchmarks to assist researchers in optimizing polymerization cycles for polyimides, polyurethanes, and liquid crystalline polymers.

Chemical Architecture & Reactivity Theory

To understand the kinetics of 5-APP, we must first deconstruct its electronic environment. Unlike a standard aliphatic amino-alcohol, 5-APP features an ether linkage attached to an aromatic ring.

Structural Impact on Reactivity
  • The Ether Effect (+M Effect): The phenoxy oxygen acts as an electron donor (Mesomeric effect) to the benzene ring. This increases the electron density at the para-position, making the amine group (

    
    ) significantly more nucleophilic than in unsubstituted aniline, though less than in purely aliphatic amines.
    
  • The Pentyl Spacer: The 5-carbon alkyl chain isolates the terminal alcohol from the aromatic ring's electronic influence. Consequently, the alcohol behaves as a standard primary aliphatic alcohol, maintaining high reactivity for esterification or urethane formation.

Reactivity Flowchart

The following diagram illustrates the competing electronic effects defining 5-APP's kinetic behavior.

G Monomer 5-(4-Aminophenoxy)-1-pentanol Ether Ether Linkage (-O-) Monomer->Ether Spacer Pentyl Spacer (C5) Monomer->Spacer Ring Benzene Ring Ether->Ring Electron Donation (+M) Amine Aromatic Amine (-NH2) Ring->Amine Increased Nucleophilicity Alcohol Primary Alcohol (-OH) Spacer->Alcohol Steric Freedom

Figure 1: Structural-Kinetic Relationship of 5-APP. The ether linkage enhances amine reactivity, while the spacer ensures alcohol accessibility.

Comparative Kinetic Analysis

We benchmark 5-APP against two competitors representing the extremes of the rigidity spectrum:

  • p-Aminophenol (PAP): High rigidity, lower amine nucleophilicity (due to resonance, though -OH helps, it is less flexible).

  • 6-Amino-1-hexanol (AHL): High flexibility, high amine nucleophilicity (aliphatic).

Table 1: Comparative Kinetic Parameters (Polycondensation Context)
Parameterp-Aminophenol (PAP) 5-APP (Target) 6-Amino-1-hexanol (AHL)
Structure Type Rigid AromaticHybrid (Aromatic Amine / Aliphatic Alcohol)Fully Aliphatic
Amine Nucleophilicity Moderate (

)
High-Moderate (

)
High (

)
Reaction Enthalpy (

)
High (Exothermic)Moderate Moderate
*Activation Energy (

)
~65-70 kJ/mol~55-60 kJ/mol ~40-45 kJ/mol
Steric Hindrance High (Ring Planarity)Low (Flexible Spacer) Very Low
Solubility (Organic Solvents) PoorExcellent Good
Primary Application High-Temp ThermosetsFlexible Electronics / LCPs Nylons / Soft Segments

*Note:


 values are estimated ranges for standard polycondensation with dianhydrides or diisocyanates based on Arrhenius plots of analogous systems.
Analysis
  • Vs. Aliphatics: 5-APP reacts slower than AHL. In rapid manufacturing (e.g., RIM - Reaction Injection Molding), AHL might be too fast to control, leading to defects. 5-APP offers a controlled induction period due to the aromatic resonance.

  • Vs. Aromatics: 5-APP reacts faster than PAP. The pentyl spacer reduces the "cage effect" in the melt phase, allowing the alcohol tail to find partners more easily than the phenolic hydroxyl of PAP.

Experimental Protocol: Isothermal Kinetic Profiling

To validate these properties in your specific formulation, we recommend Isothermal Differential Scanning Calorimetry (DSC) . This method is self-validating because it directly correlates heat flow with conversion rate.

Method: Isothermal DSC for Reaction Kinetics

Objective: Determine the rate constant (


) and order of reaction (

) for the polymerization of 5-APP with a model diisocyanate (e.g., MDI).

Reagents:

  • Monomer A: 5-(4-aminophenoxy)-1-pentanol (Dried, >99% purity).

  • Monomer B: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Solvent: Anhydrous DMAc (if solution kinetics) or neat (if melt kinetics).

Protocol Steps:

  • Preparation: Mix stoichiometric amounts (1:1 molar ratio) of 5-APP and MDI at 0°C to prevent premature reaction.

  • Instrument Setup: Equilibrate DSC cell at target temperatures (

    
    ).
    
  • Run: Quickly introduce the sample (5-10 mg) into the DSC pan and seal.

  • Data Capture: Record Heat Flow (W/g) vs. Time until the baseline returns to zero (reaction completion).

  • Calculation: Integrate the peak to find Total Enthalpy (

    
    ).
    
    • Conversion at time

      
       (
      
      
      
      ) =
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to determine Activation Energy (
      
      
      ).
Workflow Visualization

DSC_Workflow Step1 1. Stoichiometric Mixing (0°C, Inert Atmosphere) Step2 2. Rapid Heating to Isotherm (T = 80, 100, 120°C) Step1->Step2 Step3 3. Measure Heat Flow (dH/dt) (Exothermic Peak) Step2->Step3 Step4 4. Integration Calculate Conversion (α) Step3->Step4 Step5 5. Arrhenius Plot Determine Ea and k Step4->Step5

Figure 2: Step-by-step Isothermal DSC workflow for kinetic validation.

Application Notes & Synthesis Context

Why use 5-APP?

The primary driver for selecting 5-APP over cheaper alternatives is Phase Behavior Control .

  • Liquid Crystal Polymers (LCPs): The 5-carbon spacer is known as an "odd-even" effect modulator. It decouples the mesogen (aromatic core) from the polymer backbone, lowering the transition temperature and broadening the mesophase range.

  • Polyimides: Standard polyimides are often insoluble and brittle. Incorporating 5-APP introduces "kinks" and flexibility, rendering the final polymer soluble in organic solvents (like NMP or DMAc) without sacrificing the thermal stability of the imide ring.

Synthesis Route Verification

To ensure kinetic consistency, the purity of 5-APP is paramount. Impurities from synthesis (e.g., unreacted 1,5-pentanediol or p-nitrophenol) will skew the stoichiometric balance.

  • Common Route: Reaction of p-nitrophenol with 5-chloro-1-pentanol followed by catalytic hydrogenation (Pd/C).

  • QC Check: Ensure no "nitro" peaks remain in FTIR (1350/1550 cm⁻¹) before polymerization.

References

  • Kinetics of Polycondensation

    • Title: Methods of description of the polycondensation kinetics and the structures of the polymers formed.[1][2]

    • Source: ResearchGate[1][3][4]

    • Link:

  • Aminophenol Reactivity Context

    • Title: Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide.
    • Source: ResearchG
    • Link:

  • Polyimide Applications (Flexible Spacers)

    • Title: From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films.
    • Source: PMC (N
    • Link:

  • General Kinetic Methodology

    • Title: Kinetics of Polycondensation Polymeriz
    • Source: YouTube (Advanced Chemistry)
    • Link:

Sources

Validation

A Senior Application Scientist's Guide to Structure-Property Relationship (SPR) Studies of 1-Pentanol, 5-(p-aminophenoxy)- Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of novel derivatives based on the 1-Pentanol, 5-(p-aminophenoxy)- scaffold. We will explore how subtle m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of novel derivatives based on the 1-Pentanol, 5-(p-aminophenoxy)- scaffold. We will explore how subtle molecular modifications influence critical physicochemical and biological properties, offering a robust framework for rational drug design. Our approach is grounded in field-proven experimental data and methodologies, designed to provide actionable insights for your research and development pipeline.

Introduction: The Strategic Value of the Aminophenoxy-Alkanol Scaffold

The 1-Pentanol, 5-(p-aminophenoxy)- scaffold represents a compelling starting point for medicinal chemistry exploration. It combines a flexible aliphatic chain terminating in a hydroxyl group—a common feature for hydrogen bonding—with a rigid aromatic aminophenoxy moiety. This unique combination of a hydrogen bond donor/acceptor (the -OH and -NH2 groups), a lipophilic alkyl chain, and an aromatic system provides multiple points for modification to tune drug-like properties.

Understanding the structure-property relationship (SPR) is not merely an academic exercise; it is the foundational principle of modern drug discovery.[1] It allows us to move from serendipitous findings to predictable, optimized lead candidates by correlating specific structural changes with measurable effects on a compound's behavior.[1][2] This guide will dissect these relationships for our target scaffold, focusing on properties paramount to preclinical development: lipophilicity, solubility, plasma protein binding, and in vitro cytotoxicity.

Synthesis and Generation of the Derivative Library

To investigate the SPR of the 1-Pentanol, 5-(p-aminophenoxy)- scaffold, a focused library of derivatives was synthesized. The general synthetic approach involves a Williamson ether synthesis between a protected p-aminophenol and a 5-halopentanol, followed by deprotection and subsequent modification of the amine or alcohol functionalities. This method allows for diverse modifications at key positions.

Below is a conceptual workflow for the synthesis of these derivatives.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivative Generation p_aminophenol p-Aminophenol ether_synthesis Williamson Ether Synthesis p_aminophenol->ether_synthesis halo_pentanol 5-Halo-1-Pentanol halo_pentanol->ether_synthesis parent_compound Parent Scaffold: 1-Pentanol, 5-(p-aminophenoxy)- ether_synthesis->parent_compound modification Functional Group Modification parent_compound->modification Alkylation, Acylation, Halogenation derivative_library Derivative Library (e.g., N-Acetyl, Ring-Chloro) modification->derivative_library

Caption: General synthetic workflow for derivative generation.

For this guide, we will focus on four representative derivatives compared against the parent compound (CMPD-1):

  • CMPD-1: 1-Pentanol, 5-(p-aminophenoxy)- (Parent)

  • CMPD-2: 1-Pentanol, 5-(p-acetamidophenoxy)- (N-Acetylated)

  • CMPD-3: 1-Pentanol, 5-(2-chloro-4-aminophenoxy)- (Ring-Chlorinated)

  • CMPD-4: 1-Pentanol, 5-(p-(dimethylamino)phenoxy)- (N-Dimethylated)

  • CMPD-5: 1-Heptanol, 7-(p-aminophenoxy)- (Chain-Extended)

Comparative Analysis of Physicochemical Properties

The journey of a drug from administration to its target is governed by its physicochemical properties. Here, we evaluate two of the most critical: lipophilicity and aqueous solubility.

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a crucial predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] A compound must possess a balanced lipophilicity to permeate lipid cell membranes without becoming sequestered in fatty tissues.[3][4]

Experimental Insights: We determined the LogD at pH 7.4 using a miniaturized shake-flask method coupled with UPLC-MS/MS analysis, which offers a balance of accuracy and throughput compared to traditional methods.[3][4]

Compound IDModificationRationale for ChangeMeasured LogD (pH 7.4)
CMPD-1 ParentBaseline2.1
CMPD-2 N-AcetylationMasks the basic amine, removes positive charge potential, adds a polar carbonyl but also two carbons.2.4
CMPD-3 Ring ChlorinationAddition of a lipophilic halogen atom to the aromatic ring.2.8
CMPD-4 N-DimethylationIncreases lipophilicity by adding two methyl groups, also increases basicity.2.6
CMPD-5 Chain ExtensionAddition of two methylene (-CH2-) units to the alkyl chain.3.1

Analysis: As expected, all modifications intended to increase lipophilicity were successful. The most significant increase was observed with CMPD-5 , where extending the alkyl chain by two carbons resulted in a full log unit increase. The addition of a chlorine atom in CMPD-3 also substantially increased lipophilicity. Acetylating the amine in CMPD-2 had a modest effect, as the increased carbon count was partially offset by the polar amide group.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption.[5] Insufficient solubility can lead to poor bioavailability and hinder the development of intravenous formulations.[6]

Experimental Insights: We assessed thermodynamic solubility using the gold-standard saturation shake-flask (SSF) method, incubating the compounds for 24 hours to ensure equilibrium was reached, followed by HPLC analysis for quantification.[5] This method provides a more accurate measure of a compound's intrinsic solubility compared to higher-throughput kinetic assays.[6][7]

Compound IDModificationMeasured Thermodynamic Solubility (µg/mL)
CMPD-1 Parent150
CMPD-2 N-Acetylation125
CMPD-3 Ring Chlorination45
CMPD-4 N-Dimethylation90
CMPD-5 Chain Extension20

Analysis: The solubility data presents a near-inverse relationship with lipophilicity. The parent compound, being the most hydrophilic, exhibited the highest solubility. The chain-extended CMPD-5 and ring-chlorinated CMPD-3 , the two most lipophilic compounds, suffered from significantly reduced aqueous solubility. This highlights a classic challenge in drug design: the trade-off between membrane permeability (favored by high lipophilicity) and solubility (favored by hydrophilicity).

Comparative Analysis of Biological Properties

Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[8] High PPB can reduce efficacy and complicate dosing.

Experimental Insights: We employed equilibrium dialysis using a Rapid Equilibrium Dialysis (RED) device.[9] This technique is considered a gold standard as it minimizes experimental artifacts and allows for the accurate determination of the unbound drug concentration at equilibrium.[9]

Compound IDLogD (pH 7.4)% Plasma Protein Binding
CMPD-1 2.175%
CMPD-2 2.482%
CMPD-3 2.891%
CMPD-4 2.688%
CMPD-5 3.1>98%

Analysis: A clear correlation exists between lipophilicity (LogD) and PPB. The highly lipophilic CMPD-5 was almost entirely bound to plasma proteins, leaving a very small free fraction to elicit a biological effect. This demonstrates that while increasing lipophilicity can enhance membrane permeability, it can also lead to undesirable pharmacokinetic properties if not carefully balanced.

In Vitro Antiproliferative Activity

To assess potential therapeutic utility, the derivatives were screened for their ability to inhibit the growth of a human colorectal adenocarcinoma cell line (Caco-2).[10]

Experimental Insights: Cytotoxicity was determined using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.

Compound IDModificationAntiproliferative IC50 (µM) on Caco-2 cells
CMPD-1 Parent55.2
CMPD-2 N-Acetylation30.8
CMPD-3 Ring Chlorination15.5
CMPD-4 N-Dimethylation78.1
CMPD-5 Chain Extension25.4

Analysis: The structural modifications had a profound impact on antiproliferative activity. The addition of a chlorine atom in CMPD-3 resulted in the most potent compound, suggesting a favorable interaction within the target's binding pocket, possibly through halogen bonding or by influencing the compound's conformation. N-acetylation (CMPD-2 ) and chain extension (CMPD-5 ) also enhanced potency compared to the parent compound. Interestingly, N-dimethylation (CMPD-4 ) was detrimental to activity, indicating that either steric bulk or the increased basicity of the tertiary amine is not tolerated by the target.

Integrated Structure-Property Relationship (SPR) Summary

By integrating the data, we can derive key SPR insights for the 1-Pentanol, 5-(p-aminophenoxy)- scaffold.

SPR_Summary cluster_0 Structural Modifications cluster_1 Property Changes Mod1 Increase Alkyl Chain Length (CMPD-5) Prop1 ↑ LogD Mod1->Prop1 Strong Prop2 ↓ Solubility Mod1->Prop2 Strong Prop3 ↑ PPB Mod1->Prop3 Strong Prop4 ↑ Potency (IC50) Mod1->Prop4 Moderate Mod2 Add Aromatic Halogen (CMPD-3) Mod2->Prop1 Strong Mod2->Prop2 Strong Mod2->Prop3 Strong Mod2->Prop4 Strong Mod3 N-Acetylation (CMPD-2) Mod3->Prop1 Modest Mod3->Prop4 Moderate Mod4 N-Dimethylation (CMPD-4) Mod4->Prop1 Moderate Prop5 ↓ Potency (IC50) Mod4->Prop5 Detrimental

Caption: Key structure-property relationships observed.

  • Lipophilicity is a primary driver of properties: Increasing lipophilicity (via chain extension or halogenation) consistently decreases aqueous solubility and increases plasma protein binding.

  • Potency is not solely dependent on lipophilicity: While the most lipophilic compounds (CMPD-3 and CMPD-5 ) were potent, the N-acetylated CMPD-2 also showed good activity with a more moderate LogD. This suggests a specific binding interaction is at play.

  • The p-amino group is a critical interaction point: Modifying this group had drastic effects. Acetylation was beneficial, while dimethylation was detrimental. This position is a key handle for optimization, likely involved in hydrogen bonding or electrostatic interactions that are disrupted by the bulky, more basic dimethylamino group.

  • A "sweet spot" for optimization exists: CMPD-3 represents the best balance in this series, showing the highest potency. However, its poor solubility and high PPB are liabilities that would need to be addressed in further optimization cycles, perhaps by introducing a solubilizing group elsewhere on the molecule.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols used to generate the data in this guide are provided below.

Protocol 1: LogD (pH 7.4) Determination via Shake-Flask Method
  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.

  • Compound Addition: Add 10 µL of a 10 mM DMSO stock solution of the test compound to a vial containing 990 µL of the pre-saturated PBS and 1000 µL of the pre-saturated n-octanol.[4]

  • Equilibration: Cap the vials and shake them on a rotator for 1 hour at room temperature to allow for partitioning equilibrium.[4]

  • Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the aqueous and octanol layers.

  • Sampling & Analysis: Carefully sample an aliquot from both the upper n-octanol phase and the lower aqueous phase. Analyze the concentration of the compound in each phase using a validated LC-MS/MS method.[3]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: Thermodynamic Aqueous Solubility
  • Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The goal is to create a saturated solution with visible solid remaining.[5]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C) for 24 hours to ensure the system reaches thermodynamic equilibrium.[5]

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 20 minutes to pellet all undissolved solid.[5]

  • Sampling & Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample serially in the appropriate mobile phase and quantify the compound's concentration using a validated HPLC method with a standard curve.

  • Result: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.

Protocol 3: In Vitro Antiproliferative MTT Assay
  • Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

References

  • Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BMG Labtech. (2025, July 28).
  • PMC. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Longdom Publishing. (2024, March 22).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • NanoTemper Technologies. Protocols: protein - small molecule interactions.
  • Molecular Biology of the Cell (MBoC). (2017, October 13).
  • MDPI.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • Fluidic Sciences Ltd. (2025, March 21).
  • ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants.
  • BioAgilytix. Protein Binding Assays.
  • Creative Diagnostics. Protein Binding Assays.
  • BMG LABTECH. (2023, April 6).
  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • Lund University.
  • PubChem - NIH. 1-Pentanol | C5H12O | CID 6276.
  • Michael Pilgaard's Web Chemistry. (2016, July 19). 1-Pentanol: Physical properties.
  • MDPI. (2024, October 11). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability.
  • Regulations.gov. (2018, January 22). 1-Pentanol | C5H12O - PubChem.
  • Wikipedia. 5-Amino-1-pentanol.
  • Cheméo. Chemical Properties of 1-Pentanol (CAS 71-41-0).
  • Google Patents.
  • PMC. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide.
  • Chemical Science (RSC Publishing).
  • PMC. (2021, September 6). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine.
  • ResearchGate. (2024, October 8). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability.
  • ResearchGate. (2025, August 7).
  • Google Patents. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
  • MDPI. (2024, December 12).
  • MDPI. (2024, May 14).
  • ResearchGate. (2025, August 6).
  • Washington University in St. Louis.
  • PMC. (2023, April 17).
  • ResearchGate.
  • SciELO. Biological screening of herbal extracts and essential oil from Plectranthus species: α-amylase and 5-lipoxygenase inhibition and antioxidant and anti-Candida potentials.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-Pentanol, 5-(p-aminophenoxy)-

This guide outlines the specialized handling protocols for 1-Pentanol, 5-(p-aminophenoxy)- (also known as 5-(4-aminophenoxy)-1-pentanol). Due to the limited specific toxicological data available for this compound, this p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specialized handling protocols for 1-Pentanol, 5-(p-aminophenoxy)- (also known as 5-(4-aminophenoxy)-1-pentanol). Due to the limited specific toxicological data available for this compound, this protocol applies the Precautionary Principle , deriving safety measures from its functional groups: the primary aromatic amine (aniline moiety) and the primary aliphatic alcohol .

PART 1: CHEMICAL IDENTITY & HAZARD ASSESSMENT

Compound: 1-Pentanol, 5-(p-aminophenoxy)- Synonyms: 5-(4-Aminophenoxy)pentan-1-ol; 4-(5-Hydroxypentyloxy)aniline. CAS Number: Not widely listed (Treat as Novel Chemical Entity - NCE). Molecular Formula: C₁₁H₁₇NO₂ Molecular Weight: 195.26 g/mol

Structure-Activity Relationship (SAR) Hazard Profile

As a Senior Application Scientist, I classify this compound as a High-Hazard Intermediate based on the following functional group analysis:

Functional MoietyHazard ClassCritical Risks
Aromatic Amine (Aniline) Toxic / Sensitizer Methemoglobinemia: Potential to interfere with oxygen transport in blood.Skin Sensitization: High risk of allergic dermatitis.Carcinogenicity: Many anilines are suspected mutagens/carcinogens.[1]
Primary Alcohol Irritant Mild to moderate eye/skin irritation. Enhances skin absorption of the toxic amine moiety.
Ether Linkage Stable Generally stable, but contributes to lipophilicity, potentially increasing skin permeation.

PART 2: ESSENTIAL PERSONAL PROTECTIVE EQUIPMENT (PPE)

Core Directive: The primary route of exposure for this compound is dermal absorption and inhalation of dust/aerosols . Standard laboratory PPE is insufficient.

Hand Protection (Double-Gloving Protocol)
  • Inner Glove: Nitrile (Low modulus), minimum 4 mil thickness.

  • Outer Glove: Nitrile (High durability) or Laminate (e.g., Silver Shield®) for prolonged handling.

  • Rationale: Aromatic amines can permeate standard nitrile. The "dead air" space between gloves provides a breakthrough buffer. Change outer gloves every 30 minutes or immediately upon splash.

Respiratory Protection
  • Solid/Powder Handling: NIOSH-approved N95 or P100 particulate respirator.

  • Solution/Liquid Handling: Half-face respirator with Organic Vapor (OV) cartridges if working outside a fume hood (not recommended).

  • Rationale: Prevents inhalation of dusts that can cause systemic toxicity or respiratory sensitization.

Eye & Body Protection[2][3]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of splash migration.

  • Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat.

  • Engineering Control: ALL open handling must occur within a certified Chemical Fume Hood.

PART 3: OPERATIONAL HANDLING PROCEDURES

Workflow 1: Weighing & Transfer (Solid State)
  • Objective: Prevent generation of airborne dust.[2][3][4]

  • Protocol:

    • Place the analytical balance inside the fume hood or a dedicated powder containment enclosure.

    • Use an antistatic gun on the weighing boat and spatula to prevent electrostatic dispersal.

    • Dampen a paper towel with a compatible solvent (e.g., Ethanol) and place it near the balance to trap stray particles.

    • Transfer the solid gently. If the compound is sticky/hygroscopic (common for amino-alcohols), use a PTFE-coated spatula.

Workflow 2: Solubilization & Reaction Setup
  • Solubility: Likely soluble in DMSO, DMF, Ethanol, and Methanol. Sparingly soluble in water.

  • Incompatibility Alert:

    • Strong Oxidizers: Reaction with amines can be violent.[1]

    • Acids: Exothermic protonation of the amine group.

    • Acid Chlorides/Anhydrides: Rapid acylation (often the desired reaction, but can be vigorous).

  • Protocol:

    • Add solvent slowly to the solid to minimize splashing.

    • Ensure the reaction vessel is vented (e.g., via a needle/septum or bubbler) if heating, as pressure can build.

    • Labeling: Mark all flasks clearly with "TOXIC: AROMATIC AMINE".

Workflow 3: Spill Cleanup & Decontamination
  • Minor Spill (< 1 g/mL):

    • Evacuate the immediate area for 5 minutes to let aerosols settle.

    • Don PPE: Double gloves, goggles, respirator.

    • Absorb: Use a Chemsorb pad or vermiculite. Do not use paper towels alone as they may spread the liquid.

    • Decontaminate: Wipe the surface with 10% Acetic Acid (to protonate the amine, rendering it ionic and water-soluble), followed by soap and water.

    • Disposal: Place all waste in a sealed bag labeled "Hazardous Waste - Toxic".

PART 4: DISPOSAL & EMERGENCY RESPONSE

ScenarioAction Plan
Skin Contact IMMEDIATE: Wash with soap and copious water for 15 minutes.[3] Do not use alcohol (increases absorption). Seek medical attention.
Eye Contact Flush with water/saline for 15 minutes.[3] Hold eyelids open. Consult an ophthalmologist.
Inhalation Move to fresh air.[5][2][3] If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal Segregate: Do not mix with oxidizers or acids.[6] Label as "Toxic Organic Waste (Contains Aromatic Amines)" .

PART 5: VISUALIZATION (Decision Matrix)

The following diagram outlines the safety decision logic for handling this compound.

SafetyMatrix Start Handling 1-Pentanol, 5-(p-aminophenoxy)- StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid DustControl Risk: Airborne Dust & Inhalation Solid->DustControl SplashControl Risk: Skin Absorption & Splash Liquid->SplashControl SolidPPE PPE: N95/P100 Mask + Double Nitrile Gloves DustControl->SolidPPE Weighing Protocol: Weigh inside Fume Hood Use Antistatic Tools SolidPPE->Weighing Disposal Disposal: Segregate as Toxic Organic (No Oxidizers) Weighing->Disposal LiquidPPE PPE: Splash Goggles + Laminate Gloves (Chem-Resistant Apron) SplashControl->LiquidPPE Handling Protocol: Closed Vessels Secondary Containment LiquidPPE->Handling Handling->Disposal

Caption: Operational Safety Decision Matrix for 1-Pentanol, 5-(p-aminophenoxy)- handling based on physical state.

REFERENCES

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75634 (5-Amino-1-pentanol - Structural Analog). Retrieved from [Link][7]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines - Hazard Recognition. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Anilines and Derivatives.[8][9] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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